Product packaging for 3-Amino-N-methylbenzamide(Cat. No.:CAS No. 25900-61-2)

3-Amino-N-methylbenzamide

Cat. No.: B1269001
CAS No.: 25900-61-2
M. Wt: 150.18 g/mol
InChI Key: PYDQTASEULDNRL-UHFFFAOYSA-N
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Description

3-Amino-N-methylbenzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1269001 3-Amino-N-methylbenzamide CAS No. 25900-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-methylbenzamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDQTASEULDNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350310
Record name 3-Amino-N-methylbenzamide
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25900-61-2
Record name 3-Amino-N-methylbenzamide
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Record name 3-Amino-N-methylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-N-methylbenzamide: Molecular Structure, Mechanism of Action, and Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-N-methylbenzamide, a molecule of significant interest in the fields of molecular biology and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular structure, its primary mechanism of action as a PARP inhibitor, and detailed experimental protocols for its application in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a small molecule belonging to the benzamide class of compounds. Its structure is characterized by a benzene ring substituted with an amino group at the 3-position and an N-methylcarboxamide group at the 1-position. This specific arrangement of functional groups is crucial for its biological activity.

The IUPAC name for this compound is this compound[1][2]. Its chemical structure can be represented by the SMILES string CNC(=O)C1=CC(=CC=C1)N[1][2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 25900-61-2[1][2][3][4][5]
Molecular Formula C₈H₁₀N₂O[1][3][4]
Molecular Weight 150.18 g/mol [1][4]
Appearance White to light yellow to light red powder/crystalline solid[6]
Melting Point 118.0 to 121.0 °C[6]
Solubility Soluble in DMSO and water. Specific solubilities include: Ethanol: 26 mg/mL, DMSO: 55 mg/mL[7][8]

Spectroscopic Data:

A thorough characterization of this compound involves various spectroscopic techniques. While publicly available, detailed interpreted spectra are limited, the following provides an overview of expected and reported data.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the N-methyl protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the benzene ring[2].

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound[2].

Mechanism of Action: PARP Inhibition

The primary and most studied biological activity of this compound and its close analogs, like 3-aminobenzamide, is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes[7][9][10][11]. PARP enzymes, particularly PARP-1 and PARP-2, are critical players in the DNA damage response (DDR) pathway[3][5][12].

The Role of PARP in DNA Repair

Upon detection of a DNA single-strand break (SSB), PARP-1 binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR)[4][6][12]. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair of the break[12][13].

Inhibition by this compound

This compound acts as a competitive inhibitor of PARP[14][15]. Its benzamide core structure mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of the PARP enzyme[14]. This binding prevents NAD+ from accessing the active site, thereby blocking the synthesis of PAR chains[14]. Without the PAR scaffold, the recruitment of the DNA repair machinery is impaired, and the SSBs remain unresolved[12][16].

This inhibition of PARP is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality. In these cells, unresolved SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. Since the homologous recombination pathway for DSB repair is compromised due to the BRCA mutations, the accumulation of these breaks leads to genomic instability and ultimately, cell death[16][17].

Caption: PARP-1 signaling at a DNA single-strand break and its inhibition by this compound.

Experimental Protocol: Cell-Based PARP Inhibition Assay

This section provides a detailed protocol for a cell-based ELISA to quantify the inhibitory effect of this compound on PARP activity. This assay measures the levels of poly(ADP-ribose) (PAR) in cell lysates, which is a direct indicator of PARP enzymatic activity[1].

Materials
  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Universal PARP Assay Kit (ELISA-based, e.g., from BPS Bioscience or similar)

  • Chemiluminescent microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the chosen cell line into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations to determine the IC₅₀ value.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Incubate the cells with the compound for 1-4 hours at 37°C. The pre-incubation with the inhibitor is crucial to allow it to enter the cells and bind to PARP before the induction of DNA damage.

  • Induction of DNA Damage:

    • To stimulate PARP activity, treat the cells with a DNA damaging agent. A common choice is H₂O₂ at a final concentration of 100-200 µM for 10-15 minutes at 37°C. This step should be optimized for the specific cell line being used.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the soluble proteins) to a new set of tubes.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions. This is essential for normalizing the results of the PARP assay.

  • ELISA for PAR Quantification:

    • Normalize the protein concentration of all lysates with lysis buffer.

    • Perform the ELISA according to the manufacturer's protocol for the Universal PARP Assay Kit. This typically involves:

      • Adding the normalized cell lysates to the wells of the anti-PAR antibody-coated plate.

      • Incubating to allow the capture of PARylated proteins.

      • Washing the plate to remove unbound proteins.

      • Adding a primary anti-PAR antibody.

      • Washing and adding a secondary HRP-conjugated antibody.

      • Adding a chemiluminescent HRP substrate.

  • Data Acquisition and Analysis:

    • Immediately measure the chemiluminescent signal using a microplate reader.

    • Subtract the background reading (from blank wells) from all other readings.

    • Plot the chemiluminescent signal against the concentration of this compound.

    • The data can be normalized to the vehicle-treated control (representing 100% PARP activity).

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP activity by 50%, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 compound_treatment Treat with 3-Amino-N- methylbenzamide (1-4h) incubate1->compound_treatment damage_induction Induce DNA Damage (H₂O₂) compound_treatment->damage_induction cell_lysis Lyse Cells damage_induction->cell_lysis protein_quant Quantify Protein (BCA Assay) cell_lysis->protein_quant elisa Perform PAR ELISA protein_quant->elisa read_plate Read Chemiluminescence elisa->read_plate analyze_data Analyze Data & Calculate IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based PARP inhibition assay.

Conclusion

This compound is a valuable research tool for studying the role of PARP enzymes in DNA repair and other cellular processes. Its well-defined molecular structure and its mechanism of action as a competitive PARP inhibitor make it a cornerstone compound in the development of novel therapeutics, particularly in the field of oncology. The experimental protocol detailed in this guide provides a robust method for quantifying its inhibitory activity, enabling researchers to further explore its potential in various biological systems. As with any experimental work, it is crucial to adhere to safety guidelines and to optimize protocols for the specific models and reagents being used.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CP Lab Safety. (n.d.). This compound, 5g, Each.
  • Ali, A., et al. (2019). PARP-1 and its associated nucleases in DNA damage response. Progress in Biophysics and Molecular Biology, 143, 3-12.
  • PubChem. (n.d.). This compound - Spectral Information. National Center for Biotechnology Information.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • The Royal Society of Chemistry. (n.d.). Supplementary Material.
  • Chemsrc. (n.d.). 3-Aminobenzamide.
  • Feng, J., et al. (2021). Molecular mechanism of PARP inhibitor resistance. Molecular Cancer, 20(1), 106.
  • Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OA Text, 7(1), 1-6.
  • PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information.
  • BPS Bioscience. (n.d.). PARP Assays.
  • Dziadkowiec, J., et al. (2016). PARP inhibitors: its role in treatment of cancer. OncoTargets and Therapy, 9, 5229–5236.
  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
  • MassBank of North America. (n.d.). Spectrum LU094706 for 3-Amino-4-methylbenzamide.
  • PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information.
  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • BPS Bioscience. (n.d.). 3-aminobenzamide.
  • Gourd, E., et al. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. British Journal of Cancer, 124(9), 1493–1504.
  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • Pieper, A. A., et al. (2000). Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. British Journal of Pharmacology, 131(4), 691–702.
  • NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. National Institute of Standards and Technology.
  • PubChem. (n.d.). 3-amino-N,N-diethylbenzamide. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Amino-N-methylbenzamide. National Institute of Standards and Technology.
  • Solubility of Things. (n.d.). N-Methylbenzamide.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. 25A, 136-139.

Sources

physicochemical properties of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-N-methylbenzamide

Introduction and Molecular Identity

This compound (CAS No. 25900-61-2) is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a primary aromatic amine, a secondary amide, and a benzene ring, provides a versatile scaffold for synthesizing more complex molecules, particularly in the development of pharmacologically active agents. The presence of hydrogen bond donors and acceptors, coupled with a rigid aromatic core, makes it an interesting candidate for probing biological targets. This guide offers a comprehensive overview of its core physicochemical properties, providing researchers and drug development professionals with the essential data and methodologies for its effective application.

Core Physicochemical Properties

The utility of a chemical compound in research and development is fundamentally dictated by its physicochemical properties. These parameters influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, and its suitability for various experimental conditions. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2][3]
CAS Number 25900-61-2[2]
Appearance White to light yellow/red crystalline solid/powder
Melting Point 118.0 to 121.0 °C
Boiling Point 329 °C (Predicted)[4]
XLogP3 (Lipophilicity) -0.1 (Computed)[2]
pKa (Acidic) 16.2 (Amide N-H, Predicted)[2]
pKa (Basic) 4.1 (Amino Group, Predicted)[2]
Purity >98.0% (HPLC)

Solubility Profile: A Critical Parameter

Solubility is a cornerstone property that affects every stage of drug development, from initial screening to formulation. The structure of this compound, containing polar amino and amide groups, suggests solubility in polar organic solvents.[5] While specific quantitative data is sparse, it is expected to be soluble in solvents like DMSO, DMF, and alcohols such as methanol and ethanol.[5] Its solubility in aqueous media is likely pH-dependent due to the ionizable primary amine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a reliable measure of a compound's intrinsic solubility.

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, which is essential for accurate thermodynamic solubility measurement. The use of HPLC with a calibration curve provides a robust and precise quantification of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared with known concentrations of this compound.

G cluster_protocol Solubility Determination Workflow A 1. Add excess solid to solvent B 2. Agitate for 24-48h at constant temp A->B C 3. Centrifuge to separate solid/liquid B->C D 4. Collect clear supernatant C->D E 5. Dilute supernatant D->E F 6. Quantify via HPLC-UV E->F

Caption: Shake-Flask method for solubility determination.

Lipophilicity and Predicted Permeability

Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between n-octanol and water), is a key determinant of a drug's ADME properties. The computed XLogP3 value of -0.1 for this compound suggests it is a relatively hydrophilic compound.[2] This property indicates potentially good aqueous solubility but may imply lower passive diffusion across biological membranes.

Chemical Stability and Storage

The long-term stability of a compound is critical for ensuring the integrity of experimental results. This compound is stable at room temperature when stored in a dry, dark environment. The primary amino group may be susceptible to oxidation or degradation upon prolonged exposure to light and air.

Protocol for Preliminary Stability Assessment

Rationale: This protocol provides a straightforward method to assess the compound's stability under stressed conditions (elevated temperature) and standard storage conditions over time. HPLC is used to monitor for the appearance of degradation products and the loss of the parent compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.

  • Sample Aliquoting: Aliquot the solution into several sealed vials.

  • Initial Analysis (T=0): Immediately analyze one aliquot by HPLC to determine the initial purity and peak area. This serves as the baseline.

  • Storage Conditions: Store the remaining vials under different conditions:

    • Refrigerated (2-8 °C)[6]

    • Room Temperature (~25 °C)

    • Elevated Temperature (e.g., 40 °C)

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each condition.

  • HPLC Analysis: Analyze the samples by HPLC under the same conditions as the T=0 sample.

  • Data Evaluation: Compare the peak area of the parent compound to the T=0 value and observe the chromatogram for any new peaks corresponding to degradation products. Calculate the percentage of the compound remaining.

Synthesis and Analytical Characterization

A common and effective route for synthesizing this compound is through the chemical reduction of its nitro precursor, 3-Nitro-N-methylbenzamide. This transformation is typically achieved with high efficiency using catalytic hydrogenation.

G Start 3-Nitro-N-methylbenzamide Reaction Reduction (e.g., H₂, Pd/C in Ethanol) Start->Reaction Starting Material Product This compound Reaction->Product Yields

Caption: General synthesis route for this compound.

Analytical Methods for Characterization
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity.[1] A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show a protonated molecular ion [M+H]⁺ at m/z 151.18.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Biological Context: A Potential PARP Inhibitor Scaffold

While specific biological activity for this compound is not extensively documented, its close structural analog, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP).[4][8] PARP is a critical enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy in cancer therapy.[4]

The structural similarity between 3-aminobenzamide and this compound suggests that the latter could serve as a foundational scaffold for developing novel PARP inhibitors. The N-methyl group may modulate binding affinity, selectivity, and pharmacokinetic properties compared to the unsubstituted parent.

G cluster_pathway Hypothesized PARP Inhibition Mechanism DNA_Damage DNA Single- Strand Break PARP PARP Enzyme DNA_Damage->PARP Recruits NAD NAD+ PARP->NAD Consumes Repair DNA Repair Pathway Blocked PARP->Repair PAR_Chain Poly(ADP-ribose) Chain Synthesis NAD->PAR_Chain Leads to Inhibitor 3-Amino-N- methylbenzamide (Hypothesized) Inhibitor->PARP Binds & Blocks (Competes with NAD+)

Caption: Hypothesized mechanism of PARP inhibition.

Conclusion

This compound is a chemical entity with well-defined physicochemical properties that make it suitable for a range of applications in chemical and pharmaceutical research. Its hydrophilic nature, defined melting point, and stability under proper storage conditions provide a solid foundation for its use in synthesis and biological screening. The provided experimental protocols for determining key parameters like solubility and stability offer a practical guide for researchers. Furthermore, its structural relationship to known PARP inhibitors positions it as an attractive starting point for the design and development of new therapeutic agents.

References

  • PubChem. This compound | C8H10N2O | CID 676526. [Link]
  • Mallak Chemicals. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. [Link]
  • PubChem. 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043. [Link]
  • NCERT. Amines. [Link]
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChemLite. This compound (C8H10N2O). [Link]
  • PrepChem.com. Synthesis of 3-amino-N-decylbenzamide. [Link]
  • Wikipedia. 3-Aminobenzamide. [Link]
  • CP Lab Safety. This compound, 5g, Each. [Link]
  • PubMed Central. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
  • Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Solubility of Things. N-Methylbenzamide. [Link]
  • Rasayan J. Chem. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
  • X (formerly Twitter). Procuring this compound: A Guide for Production Managers. [Link]
  • PubChem. 3-Amino-N-ethylbenzamide | C9H12N2O | CID 3737691. [Link]
  • PubChem. 3-Amino-N-methylbutanamide | C5H12N2O | CID 17797104. [Link]
  • Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

3-Amino-N-methylbenzamide solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-N-methylbenzamide in DMSO and Water for Drug Development Applications

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of candidate molecules are paramount determinants of their ultimate therapeutic success. Among these, solubility stands out as a critical gatekeeper for bioavailability and efficacy.[1][2][3] A compound must dissolve to be absorbed, and it must be present in solution to interact with its biological target. This guide offers a detailed examination of the solubility characteristics of this compound, a compound of interest in medicinal chemistry and chemical biology, within two of the most fundamental solvents in the field: dimethyl sulfoxide (DMSO) and water.

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a foundational understanding of the molecular interactions governing solubility. We will explore the theoretical underpinnings, present robust, field-tested experimental protocols for solubility determination, and offer insights into the practical implications of these measurements. As a Senior Application Scientist, the goal is not just to provide methods, but to instill the logic behind them, creating a self-validating framework for your experimental design.

Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with its structure. This compound (C₈H₁₀N₂O, M.W.: 150.18 g/mol ) is a substituted benzamide featuring several key functional groups that dictate its interactions with different solvents.[4][5]

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, tending to reduce solubility in aqueous media.

  • Primary Amine (-NH₂): The amino group is polar and can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like water.

  • Secondary Amide (-C(=O)NHCH₃): The amide linkage is highly polar and can participate in strong hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The N-methyl group adds a small degree of lipophilicity compared to an unsubstituted amide.

These features create a molecule with mixed polarity. Its solubility will be a balance between the hydrophobic nature of the phenyl and methyl groups and the hydrophilic character of the amine and amide functions.

G cluster_0 This compound cluster_1 mol b Aromatic Ring (Nonpolar, Hydrophobic) mol->b a Primary Amine (Polar, H-bond donor/acceptor) a->mol c Secondary Amide (Polar, H-bond donor/acceptor) c->mol

Figure 1: Key functional groups of this compound influencing solubility.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in early-stage drug discovery for good reason. It is a polar aprotic solvent capable of dissolving an exceptionally broad range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for compound libraries.[6][7][8] Its miscibility with water and cell culture media further simplifies the preparation of working solutions for biological assays.[6]

Expected Solubility

While specific quantitative solubility data for this compound in DMSO is not widely published, we can infer its behavior from its structure and data from close analogs. The parent compound, 3-aminobenzamide, is reported to have a solubility of 30 mg/mL in DMSO.[9] Given the structural similarity, this compound is expected to exhibit high solubility in DMSO, likely in a similar range. The N-methyl group is unlikely to significantly hinder the strong dipole-dipole interactions between the amide group and the sulfoxide group of DMSO.

Protocol for Determining Maximum Stock Concentration in DMSO

This protocol is designed to determine the practical upper limit for creating a clear, homogenous stock solution at room temperature, a critical parameter for high-throughput screening and compound management.

Principle: A known mass of the compound is titrated with small volumes of DMSO until complete dissolution is achieved. This provides a direct measure of the maximum solubility under standard laboratory conditions.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to 0.01 mg)

  • Glass vial (e.g., 1.5 mL conical vial)

  • Calibrated positive displacement micropipettes

  • Vortex mixer

Procedure:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared glass vial. Record the exact mass (m).

  • Initial Solvent Addition: Add a small, precise volume of DMSO to the vial to create a target concentration known to be achievable (e.g., to make a 100 mM solution). For 7.5 mg of compound (0.05 mmol), this would be 500 µL.

  • Dissolution Attempt: Tightly cap the vial and vortex vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a dark background. Look for any undissolved solid particles. A focused light source (e.g., a penlight) can help visualize suspended particulates.

  • Titration (If Not Dissolved): If solid remains, add a small, known aliquot of DMSO (e.g., 10% of the current total volume). Vortex again for 2-3 minutes.

  • Repeat: Repeat steps 4 and 5 until a completely clear solution is obtained.

  • Calculation: Record the total volume of DMSO (V) required for complete dissolution. Calculate the maximum solubility (S) in both mg/mL and Molarity (M):

    • S (mg/mL) = m (mg) / V (mL)

    • S (M) = (m (g) / 150.18 g/mol ) / V (L)

  • Confirmation: Allow the final solution to stand at room temperature for at least 2 hours and re-inspect to ensure no precipitation occurs over time.

Trustworthiness Check: The protocol's reliability stems from the use of an analytical balance and calibrated pipettes. The final confirmation step ensures that a stable, not just transient, solution has been formed. For fragment-based screening where concentrations around 1 mM are used, this protocol helps confirm that a 100 mM stock is readily achievable.[10]

Aqueous Solubility

Aqueous solubility is a far more challenging and biologically relevant parameter. Poor water solubility is a primary cause of low and variable oral bioavailability, hindering the translation of a promising compound into a viable drug.[3][11] The measurement of aqueous solubility is therefore a cornerstone of preformulation studies.

Expected Solubility

The presence of both hydrophobic (aromatic ring) and hydrophilic (amine, amide) groups suggests that this compound will have limited but measurable aqueous solubility. The analog 3-aminobenzamide has a reported solubility of 2 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[9] The addition of the N-methyl group in our target compound slightly increases its lipophilicity, which may lead to a modest decrease in aqueous solubility compared to its parent analog. Therefore, a solubility in the low mg/mL range is anticipated.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the intrinsic, thermodynamic solubility of a compound. It measures the concentration of a saturated solution at equilibrium.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until the concentration of the dissolved compound in the supernatant reaches a constant maximum value.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials or flasks with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated pipettes and autosampler vials

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 2-3 mg into 1 mL of buffer). The key is to ensure solid material remains visible after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours. A 24-hour time point is common, but confirmation that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours) is essential for a truly self-validating system.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate any binding sites on the filter. Collect the clear filtrate into a clean vial.

  • Quantification: Prepare a standard curve of this compound of known concentrations. Dilute the filtrate sample with an appropriate solvent (e.g., mobile phase) to fall within the linear range of the standard curve. Analyze the standards and the sample by HPLC-UV or LC-MS.

  • Calculation: Determine the concentration of the diluted sample from the standard curve and multiply by the dilution factor to find the equilibrium solubility in the original buffer.

G A 1. Add Excess Solid to Aqueous Buffer B 2. Equilibrate (24-48h, Constant T) A->B C 3. Settle & Separate Supernatant B->C D 4. Filter Supernatant (0.22 µm syringe filter) C->D E 5. Quantify (e.g., HPLC-UV vs. Std Curve) D->E F Result: Thermodynamic Solubility E->F

Figure 2: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Protocol 2: Kinetic Aqueous Solubility Assay

In early drug discovery, a higher-throughput method is often required. The kinetic solubility assay measures the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer. This value is often different from the thermodynamic solubility but is highly relevant for in vitro assays that typically involve similar dilutions from DMSO.[11][12]

Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The onset of precipitation is detected, typically by light scattering (nephelometry) or UV absorbance.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 20 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (clear, flat-bottom for analysis)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Procedure:

  • Plate Preparation: Add aqueous buffer to the wells of a 96-well plate (e.g., 198 µL per well).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-filled wells. This initiates the precipitation process. The final DMSO concentration should be kept low and consistent (e.g., 1-5%) as it can artificially increase solubility.[13]

  • Mixing and Incubation: Immediately mix the plate (e.g., on a plate shaker for 1 minute). Allow the plate to incubate at room temperature for a set period (e.g., 1.5 - 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering or absorbance compared to buffer-only controls.

G A 1. Prepare Serial Dilutions of Compound in DMSO C 3. Add small aliquot (1-2 µL) of DMSO stock to Buffer A->C B 2. Dispense Aqueous Buffer into 96-well Plate B->C D 4. Incubate (1-2h, Room Temp) C->D E 5. Measure Turbidity (Nephelometry / Absorbance) D->E F Result: Kinetic Solubility E->F

Figure 3: High-throughput workflow for determining kinetic aqueous solubility.

Data Summary and Interpretation

The accurate reporting and interpretation of solubility data are crucial for making informed decisions in a drug development pipeline.

Solvent System Solubility Type Compound Reported/Expected Value Significance
DMSO Maximum StockThis compoundExpected: High (>30 mg/mL)Defines the upper limit for compound storage and primary screening plates.
Aqueous Buffer (pH 7.4) ThermodynamicThis compoundExpected: ~1-2 mg/mL (based on analog)Represents the true equilibrium solubility; critical for predicting in vivo dissolution.
Aqueous Buffer (pH 7.4) KineticThis compoundTo Be Determined (TBD)Predicts behavior in in vitro assays; flags potential for precipitation upon dilution from DMSO stock.

Expert Insights:

  • Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility, as the system has not reached equilibrium. A large difference between the two values can indicate a high potential for the compound to precipitate over time in aqueous solutions, a significant risk for both in vitro and in vivo studies.

  • The DMSO Effect: Be aware that even small percentages of DMSO (1-5%) can significantly increase the apparent aqueous solubility of some compounds.[13] When reporting kinetic solubility, the final DMSO concentration must always be specified.

  • pH-Dependence: As this compound contains a basic amino group, its aqueous solubility will be pH-dependent. Solubility is expected to increase at a lower pH where the amine is protonated to form a more soluble salt. Solubility determination in simulated gastric fluid (pH ~1.2) may also be relevant for orally administered drug candidates.

Conclusion

This compound presents a classic solubility profile for a small molecule of pharmaceutical interest: high solubility in the organic solvent DMSO and limited solubility in aqueous media. This guide provides the theoretical context and practical, validated protocols necessary for researchers to precisely quantify these critical parameters. By employing the shake-flask method for thermodynamic solubility and the kinetic assay for high-throughput assessment, development teams can build a comprehensive understanding of the compound's behavior. This knowledge is not merely academic; it is foundational to designing meaningful biological assays, developing viable formulations, and ultimately, advancing molecules with the highest probability of success.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]
  • LookChem. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]
  • Gavan, A., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Polymers (Basel). [Link]
  • Creative Biolabs. Aqueous Solubility. [Link]
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • Di Pietro, O., et al. (2023).
  • Liquisolid Systems. (2025, July 31). Aqueous solubility of the drug: Significance and symbolism. [Link]
  • PubChem. This compound. [Link]
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
  • Shcherbatenko, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

Sources

synthesis and characterization of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-N-methylbenzamide

Abstract

This compound is a key chemical intermediate with significant applications in medicinal chemistry and drug development, often serving as a foundational scaffold for more complex molecular architectures.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each protocol is a self-validating system. The primary synthetic route discussed involves the amidation of 3-nitrobenzoyl chloride followed by the catalytic reduction of the nitro group. Detailed protocols for structural and purity verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical resource for working with this important compound.

Introduction and Significance

This compound (CAS No: 25900-61-2, Molecular Formula: C₈H₁₀N₂O) is a substituted benzamide featuring a primary amine at the meta position of the benzene ring.[4] Its structure incorporates both a hydrogen bond donor (the amino group) and acceptor (the amide carbonyl), as well as an N-methyl amide linkage that imparts specific conformational properties. These features make it a valuable building block in the synthesis of pharmacologically active agents.[3] Its derivatives have been explored in various therapeutic areas, including as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and dipeptidyl peptidase-IV (DPP-IV), highlighting its relevance in modern drug discovery.[5][6]

The successful integration of this intermediate into a drug development pipeline hinges on the ability to produce it efficiently, in high purity, and to verify its identity and quality with absolute certainty. This guide outlines a robust and reproducible two-step synthesis and a multi-technique characterization workflow to achieve this goal.

Recommended Synthetic Pathway

The most reliable and scalable synthesis of this compound begins with a commercially available nitro-substituted precursor. The strategy involves two key transformations:

  • Amide Bond Formation: Coupling of 3-nitrobenzoyl chloride with methylamine.

  • Nitro Group Reduction: Selective reduction of the nitro group to a primary amine.

This pathway is chosen for its high efficiency, use of readily available starting materials, and the clean, high-yielding nature of both the coupling and reduction steps.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Nitrobenzoyl Chloride Reagent1 Methylamine (aq. or gas) Base (e.g., Et3N or excess MeNH2) DCM or THF, 0°C to RT Start->Reagent1 Intermediate 3-Nitro-N-methylbenzamide Reagent1->Intermediate Step 1: Amide Coupling Reagent2 H2 (g), Pd/C (10 mol%) Methanol or Ethanol Room Temperature, 1 atm Intermediate->Reagent2 Product This compound Reagent2->Product Step 2: Catalytic Hydrogenation

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

PART A: Synthesis of 3-Nitro-N-methylbenzamide (Intermediate)

This step utilizes a classic Schotten-Baumann-type reaction. The highly reactive acyl chloride is readily attacked by the nucleophilic methylamine to form the stable amide bond.[7] An excess of methylamine or a non-nucleophilic base like triethylamine is used to neutralize the HCl byproduct generated during the reaction.

  • Materials:

    • 3-Nitrobenzoyl chloride

    • 40% Methylamine solution in water or methylamine hydrochloride with a base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-nitrobenzoyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.

    • Slowly add a 40% aqueous solution of methylamine (2.2 eq) dropwise to the stirred solution. The addition should be controlled to keep the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 3-Nitro-N-methylbenzamide, which often solidifies upon standing. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if necessary.

PART B: Synthesis of this compound (Final Product)

Catalytic hydrogenation is the method of choice for this nitro-to-amine reduction.[8][9] It is a clean reaction, with the only byproduct being water, which simplifies purification. The palladium on carbon (Pd/C) catalyst is highly effective for this transformation.

  • Materials:

    • 3-Nitro-N-methylbenzamide (from Part A)

    • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • In a suitable hydrogenation flask, dissolve the crude 3-Nitro-N-methylbenzamide (1.0 eq) in methanol.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude this compound.

Purification and Isolation

The crude product obtained from the hydrogenation step is often of high purity. However, for applications in drug development, recrystallization is recommended to remove any residual impurities.

  • Procedure (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate or ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes.

    • Hot-filter the solution to remove the charcoal (if used).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound as a white to light yellow crystalline solid.

Characterization and Quality Control

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the synthesized compound.

Characterization Logic Diagram

Characterization_Logic Product Synthesized This compound HNMR ¹H NMR Product->HNMR Confirms CNMR ¹³C NMR Product->CNMR Confirms IR IR Spectroscopy Product->IR Identifies MS Mass Spectrometry Product->MS Verifies HPLC HPLC Product->HPLC Quantifies Info_HNMR Proton Environment Connectivity HNMR->Info_HNMR Confirms Info_CNMR Carbon Skeleton Number of Carbons CNMR->Info_CNMR Confirms Info_IR Functional Groups (N-H, C=O, C-N) IR->Info_IR Identifies Info_MS Molecular Weight (m/z = 150.18) MS->Info_MS Verifies Info_HPLC Purity Assessment (e.g., >98%) HPLC->Info_HPLC Quantifies

Caption: Multi-technique approach for structural and purity validation.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

Technique Parameter Expected Result
Appearance Physical StateWhite to light yellow/brown crystalline solid.[2]
¹H NMR Chemical Shift (δ)~7.1-7.3 ppm: Aromatic protons (multiplet, 1H). ~6.6-6.9 ppm: Aromatic protons (multiplet, 3H). ~5.2 ppm: NH₂ (broad singlet, 2H). ~8.1 ppm: Amide NH (broad signal, 1H). ~2.8 ppm: N-CH₃ (doublet, 3H).
¹³C NMR Chemical Shift (δ)~168 ppm: C=O (amide). ~148 ppm: C-NH₂. ~135 ppm: Quaternary aromatic C. ~129 ppm: Aromatic C-H. ~113-118 ppm: Aromatic C-H. ~26 ppm: N-CH₃.
IR Spectroscopy Wavenumber (cm⁻¹)3450-3300 cm⁻¹: N-H stretching (asymmetric & symmetric from NH₂ and amide N-H). ~1640 cm⁻¹: C=O stretching (Amide I band). ~1550 cm⁻¹: N-H bending (Amide II band). ~1600, 1480 cm⁻¹: Aromatic C=C stretching.
Mass Spectrometry m/z150.08 [M]⁺: Calculated for C₈H₁₀N₂O. 151.09 [M+H]⁺: Protonated molecule in ESI+.
HPLC Purity>98% (area percent at a suitable wavelength, e.g., 254 nm).[1]
Standard Operating Protocols for Characterization
  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data (phasing, baseline correction, and integration) and assign the peaks according to the expected structure.

  • IR Spectroscopy:

    • Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify the key functional group peaks as listed in the data table.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Avoid contact with skin and eyes.[10][11] Do not breathe dust.[11] Use in a well-ventilated area or a chemical fume hood.[12][13]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[12]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[10][13]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, get medical advice.[10][13]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

    • Ingestion: Rinse mouth with water and get medical attention.[11]

Conclusion

This guide provides a detailed and scientifically grounded framework for the . By following the two-step synthesis involving amidation and subsequent nitro reduction, researchers can reliably produce this valuable intermediate. The rigorous, multi-technique characterization workflow ensures that the final product's identity, structure, and purity are unequivocally confirmed, meeting the stringent quality standards required for drug discovery and development. Adherence to the described safety protocols is paramount for ensuring safe laboratory operations.

References

  • This compound. (n.d.). PubChem. [Link]
  • 3-Amino-N,N-dimethylbenzamide. (n.d.). PubChem. [Link]
  • Process for making nitro and amino substituted benzamides. (1997).
  • Amide coupling reaction in medicinal chemistry. (n.d.).
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health (NIH). [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. [Link]
  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray. (n.d.).
  • Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. (n.d.). The Royal Society of Chemistry. [Link]
  • This compound (C8H10N2O). (n.d.). PubChemLite. [Link]
  • Synthesis of 3-amino-N-decylbenzamide. (n.d.). PrepChem.com. [Link]
  • Procuring this compound: A Guide for Production Managers. (n.d.). Medium. [Link]
  • 3-Aminobenzamide. (n.d.). PubChem. [Link]
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). National Institutes of Health (NIH). [Link]
  • Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. (n.d.).
  • 3-Amino-4-methylbenzamide. (n.d.). S. Amit Chemical. [Link]
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
  • Supporting Information: Synthesis of 2-Aryl Quinazolinones. (n.d.). Academia.edu. [Link]
  • 3 Nitro N [[(3 Nitrobenzoyl)Amino](3 Nitrophenyl)Methyl]Benzamide. (n.d.). Cenmed Enterprises. [Link]
  • Synthesis of substituted 3-amino-N-phenylbenzamide. (n.d.).
  • Amines. (n.d.). NCERT. [Link]
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

3-Amino-N-methylbenzamide: A Comprehensive Guide to Purity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Characterizing 3-Amino-N-methylbenzamide

This compound is a key chemical intermediate whose utility spans from the synthesis of high-performance dyes to its role as a building block in the development of novel pharmaceutical agents.[1][2] Its molecular structure, featuring a primary aromatic amine, a secondary amide, and a substituted benzene ring, endows it with a versatile reactivity profile. However, these same functional groups are also susceptible to a variety of chemical transformations that can impact the compound's purity and stability.

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 25900-61-2
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
IUPAC Name This compound
Appearance White to light yellow or light red solid/powder
Purity (Typical) >95% to >98% (as per supplier specifications)[5]

Part I: A Multi-Pronged Strategy for Purity Assessment

The assertion of purity for a chemical entity like this compound requires more than a single measurement. It demands a self-validating system of orthogonal analytical techniques that, together, provide a high-confidence assessment of both identity and purity. The causality behind this multi-modal approach is simple: a technique that is adept at quantifying bulk purity, like HPLC, may not be as effective at identifying structurally similar impurities, a task for which NMR or mass spectrometry is better suited.

Purity_Workflow cluster_0 Purity Analysis Workflow Sample This compound Sample HPLC Primary Assay & Purity (HPLC-UV) Sample->HPLC Quantification NMR Identity Confirmation (¹H & ¹³C NMR) Sample->NMR Structure Verification MS Molecular Weight Verification (LC-MS) Sample->MS Identity Verification CoA Certificate of Analysis (CoA) (Purity >98%) HPLC->CoA NMR->CoA MS->CoA Forced_Degradation cluster_1 Forced Degradation Workflow Start Pristine this compound Stress Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Analyze stressed samples Result Identify Degradation Products & Pathways Analysis->Result Hydrolysis cluster_0 Amide Hydrolysis Pathway Reactant This compound Products 3-Aminobenzoic Acid + Methylamine Reactant->Products H⁺ or OH⁻ / H₂O

Sources

Preamble: Navigating the Known and the Inferred

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-N-methylbenzamide

In the landscape of molecular biology and drug development, the exploration of small molecule inhibitors is a cornerstone of therapeutic innovation. This guide delves into the mechanism of action of this compound. It is critical to establish at the outset that while the benzamide scaffold is central to a well-known class of enzyme inhibitors, detailed, specific mechanistic studies on the N-methylated variant are not extensively documented in publicly accessible literature.

Therefore, this guide will employ a scientifically rigorous, analog-based approach. We will first provide an in-depth analysis of its parent compound, 3-Aminobenzamide (3-AB) , a potent and extensively studied inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2] The foundational mechanism of 3-AB will serve as our primary model. Subsequently, we will discuss the principles of structure-activity relationships (SAR) to infer the likely mechanistic profile of this compound, providing a robust and logically-grounded understanding for researchers and drug development professionals.

The Primary Target: Poly(ADP-ribose) Polymerase (PARP)

The biological activity of the benzamide class of molecules is predominantly centered on the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1.[2][3] PARP-1 is a critical nuclear enzyme that acts as a first responder to DNA damage, playing a pivotal role in maintaining genomic integrity.[3]

The Role of PARP-1 in DNA Single-Strand Break Repair

PARP-1's primary function is to detect and signal the presence of DNA single-strand breaks (SSBs), which are common lesions arising from oxidative damage or errors in DNA replication. Upon binding to an SSB, PARP-1 undergoes a conformational change that activates its catalytic activity. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nearby nuclear proteins, such as histones.[3][4]

This process, known as PARylation, creates a negatively charged scaffold at the site of damage. This scaffold serves as a recruitment platform for a multitude of DNA repair proteins, including XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta, which collectively execute the Base Excision Repair (BER) pathway to resolve the SSB.[1]

Core Mechanism of Action: Competitive Inhibition of PARP

The mechanism of action for benzamide-based inhibitors is rooted in their structural mimicry of the nicotinamide moiety of NAD+.[4] This allows them to function as competitive inhibitors at the catalytic domain of PARP-1.

Binding and Catalytic Blockade

3-Aminobenzamide, and by extension this compound, binds to the nicotinamide-binding pocket of PARP-1's catalytic domain.[4] This binding event physically obstructs the access of the natural substrate, NAD+, preventing the synthesis of PAR chains. The consequence is a complete halt of the PARylation signal. Without this signal, the recruitment of the necessary BER machinery to the site of the single-strand break is profoundly impaired, effectively stalling the DNA repair process.[1][2]

cluster_0 Normal PARP-1 Mediated SSB Repair cluster_1 Inhibition by this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_binds PARP-1 Binds to SSB DNA_SSB->PARP1_binds PARP1_active PARP-1 Catalytic Activation PARP1_binds->PARP1_active NAD NAD+ NAD->PARP1_active PARylation PAR Chain Synthesis (PARylation) PARP1_active->PARylation Repair_Complex Recruitment of BER Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repaired SSB Repaired Repair_Complex->SSB_Repaired Inhibitor This compound PARP1_active_inhibited PARP-1 Catalytic Domain Inhibitor->PARP1_active_inhibited Competes with NAD+ Block Catalytic Inhibition (No PARylation) PARP1_active_inhibited->Block SSB_Unrepaired Unrepaired SSB Block->SSB_Unrepaired

Figure 1: Mechanism of PARP-1 inhibition by a benzamide-based compound.

The Principle of Synthetic Lethality: A Therapeutic Strategy

The true therapeutic power of PARP inhibitors is realized through a concept known as synthetic lethality . This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is compatible with cell viability.[2]

Exploiting Deficiencies in Homologous Recombination

In normal, healthy cells, if an SSB persists and is encountered by a replication fork during the S-phase of the cell cycle, the fork can collapse, leading to a much more severe lesion: a DNA double-strand break (DSB). These cells, however, have a robust and high-fidelity pathway for repairing DSBs called Homologous Recombination (HR), which relies on proteins like BRCA1 and BRCA2.

Many cancers, particularly certain types of ovarian, breast, and prostate cancer, harbor mutations that render the HR pathway deficient (HRD).[2] In these HRD cancer cells, the DSBs generated from PARP inhibitor-induced unrepaired SSBs cannot be accurately fixed. The cell must then rely on error-prone repair pathways, leading to massive genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] Healthy cells, with their intact HR pathway, can repair these DSBs and survive, creating a large therapeutic window to selectively kill cancer cells.

cluster_0 Initial Damage & PARP Inhibition cluster_1 Cellular Outcome SSB Single-Strand Break (SSB) PARPi PARP Inhibitor (this compound) SSB->PARPi Unrepaired_SSB Unrepaired SSB PARPi->Unrepaired_SSB Inhibits Repair Replication DNA Replication (S-Phase) Unrepaired_SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB Fork Collapse Normal_Cell Normal Cell (HR Proficient) DSB->Normal_Cell Cancer_Cell Cancer Cell (HR Deficient, e.g., BRCA-) DSB->Cancer_Cell HR_Repair Homologous Recombination (HR) Repair Normal_Cell->HR_Repair Apoptosis Genomic Instability & Apoptosis Cancer_Cell->Apoptosis HR Repair Fails Cell_Survival DNA Repaired Cell Survival HR_Repair->Cell_Survival

Figure 2: The principle of synthetic lethality with PARP inhibitors.

Downstream Cellular Consequences

The accumulation of irreparable DNA damage triggers a cascade of downstream signaling events culminating in cell death.

  • Activation of Damage Sensors: The presence of DSBs activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

  • Cell Cycle Arrest: Activated ATM/ATR phosphorylate downstream effectors like CHK1/CHK2, which in turn leads to the inactivation of CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, typically causing an arrest in the G2/M phase. This pause provides the cell a final opportunity to repair the damage.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle arrest becomes permanent, and pro-apoptotic pathways are initiated. This often involves the p53 tumor suppressor protein, which can induce the expression of pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

PARPi PARP Inhibition DSB DSB Accumulation PARPi->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR p53 p53 Stabilization & Activation DSB->p53 Severe Damage CHK CHK1/CHK2 Phosphorylation ATM_ATR->CHK G2M_Arrest G2/M Cell Cycle Arrest CHK->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis If no repair p53->Apoptosis

Figure 3: Downstream signaling pathway following PARP inhibition.

Structure-Activity Relationship: The Role of N-Methylation

While the core mechanism is dictated by the benzamide pharmacophore, the N-methyl substitution on this compound is predicted to modulate its properties.

  • Binding Affinity: The addition of a methyl group to the amide nitrogen could influence the molecule's conformation and its fit within the nicotinamide-binding pocket of PARP-1. This could potentially alter the binding affinity (and thus the IC50 value) compared to the unsubstituted 3-AB. Key hydrogen bonding interactions with residues like GLY863 and SER904 are crucial for activity, and N-methylation could impact these interactions.[5]

  • Physicochemical Properties: N-methylation increases the lipophilicity of the molecule. This may enhance its ability to cross cell membranes, potentially leading to better cellular potency.

  • Metabolic Stability: The N-methyl group can protect the amide bond from hydrolysis by cellular amidases, potentially increasing the compound's metabolic stability and intracellular half-life.

Quantitative Data for the Parent Compound: 3-Aminobenzamide

As specific data for this compound is scarce, the following table summarizes key quantitative parameters for its well-characterized analog, 3-Aminobenzamide (3-AB). This data provides a benchmark for the expected potency of benzamide-based PARP inhibitors.

ParameterValueCell Line / SystemReference
PARP IC50 5.4 µMC3H/10T1/2 mouse stem cells[6]
Effect on Angiogenesis 50 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[6]
Enhancement of Genotoxicity 30 mg/kgIn vivo (mice)[7]

Experimental Protocol: Cellular PARP Activity Assay (ELISA-based)

This protocol describes a standard method to quantify the inhibitory effect of a compound like this compound on PARP activity within a cellular context.

Objective: To determine the IC50 of a test compound on PARP activity in cells stimulated with a DNA-damaging agent.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line).

  • Cell culture medium and supplements.

  • Test compound (this compound) dissolved in DMSO.

  • DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂).

  • Cell lysis buffer.

  • Commercially available PARP activity ELISA kit (typically contains PAR-specific capture and detection antibodies).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of this compound in culture medium.

    • Aspirate the old medium from the cells and add the medium containing the test compound at various concentrations (e.g., ranging from 1 nM to 100 µM). Include a "vehicle control" (DMSO only) and a "no treatment" control.

    • Incubate for 1-2 hours. Rationale: This pre-incubation allows the inhibitor to enter the cells and engage with the target enzyme before PARP activation.

  • Induction of DNA Damage:

    • Prepare a fresh solution of H₂O₂ in culture medium (e.g., 1 mM).

    • Add the H₂O₂ solution directly to the wells (except for the "no treatment" control) to a final concentration that robustly induces PARP activity (e.g., 200 µM).

    • Incubate for 15-30 minutes. Rationale: H₂O₂ induces significant oxidative stress, leading to numerous SSBs and strong activation of PARP-1.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes to release cellular contents, including PARylated proteins.

  • ELISA Procedure:

    • Follow the manufacturer's protocol for the PARP activity ELISA kit. This typically involves:

      • Adding cell lysates to wells pre-coated with a PAR-capture antibody.

      • Incubating to allow the PARylated proteins to bind.

      • Washing the wells to remove unbound material.

      • Adding a PAR-detection antibody (often conjugated to HRP).

      • Adding a colorimetric or chemiluminescent HRP substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a microplate reader. The signal intensity is directly proportional to the amount of PAR, and thus to PARP activity.

    • Normalize the data by setting the signal from the "vehicle control + H₂O₂" group as 100% activity and the "no treatment" group as 0% activity.

    • Plot the percentage of PARP activity against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Conclusion

The mechanism of action of this compound is strongly predicted to be the inhibition of PARP enzymes, mirroring the well-established activity of its parent compound, 3-Aminobenzamide. By competitively binding to the NAD+ pocket of PARP-1, it prevents the PARylation signaling essential for the repair of DNA single-strand breaks. This primary action initiates a cascade of events, culminating in the formation of lethal double-strand breaks, particularly in cancer cells with pre-existing defects in the homologous recombination repair pathway. This exploitation of synthetic lethality remains a powerful and clinically validated anti-cancer strategy. While the precise impact of the N-methyl group on potency and pharmacokinetics requires direct experimental validation, it is likely to enhance the drug-like properties of the benzamide scaffold.

References

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110.
  • Sedić, M., et al. (2020). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1166-1184.
  • Wang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(10).
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
  • Muthuraju, S., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 15, 765506.
  • Pillay, N., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. ResearchGate.
  • Wang, Z., et al. (2021). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849.
  • Al-Suhaibani, S. S., & Al-Salama, Z. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341.
  • Caldini, R., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell, 3(1), 12.

Sources

3-Amino-N-methylbenzamide: A Technical Guide for PARP Inhibitor Candidacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Amino-N-methylbenzamide as a candidate for Poly(ADP-ribose) polymerase (PARP) inhibition. Historically, the benzamide scaffold has served as a foundational structure in the development of potent PARP inhibitors.[1][2] This document explores the core scientific principles underlying its mechanism of action, details robust methodologies for its evaluation, and presents a critical perspective on its potential within the landscape of PARP-targeted therapies. By synthesizing mechanistic insights with actionable experimental protocols, this guide aims to equip researchers with the necessary knowledge to critically assess and potentially advance this compound or its analogs in the drug discovery pipeline.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in DNA repair.[3][4] These enzymes detect single-strand breaks (SSBs) in DNA and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1][5] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1]

The therapeutic potential of PARP inhibitors is most prominently realized through the concept of synthetic lethality .[6][7] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[6][8][9] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[9][10] The compromised HR pathway in these cancer cells prevents the efficient repair of these DSBs, ultimately leading to genomic instability and cell death.[4][7] This selective targeting of cancer cells while sparing healthy cells with intact HR pathways forms the cornerstone of PARP inhibitor therapy in oncology.[4][8]

3-Aminobenzamide, a closely related analog of the topic compound, was one of the first identified PARP inhibitors and has been a subject of study since the early 1980s.[3] It acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+.[1][11] This foundational understanding paves the way for exploring the potential of N-methylated derivatives like this compound.

Mechanism of Action: Competitive Inhibition and Beyond

This compound is hypothesized to function as a competitive inhibitor of PARP, binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. This action prevents the synthesis of PAR, thereby disrupting the DNA repair cascade.[1]

Beyond simple catalytic inhibition, a critical mechanism for the efficacy of many PARP inhibitors is "PARP trapping."[5] This phenomenon occurs when the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA strand.[5][12] This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription.[13] The degree of PARP trapping varies among different inhibitors and is a key parameter to evaluate for any new candidate.[13]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation DNA_SSB->PARP_Activation PARylation PARylation PARP_Activation->PARylation BER Base Excision Repair (BER) PARylation->BER Repair_Complete DNA Repair & Cell Survival BER->Repair_Complete DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Activation_Cancer PARP Activation DNA_SSB_Cancer->PARP_Activation_Cancer PARP_Inhibitor This compound (PARP Inhibitor) Inhibition Inhibition PARP_Inhibitor->Inhibition PARP_Activation_Cancer->Inhibition Replication_Fork_Collapse Replication Fork Collapse Inhibition->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Failed_HR Failed Homologous Recombination (HR) DSB->Failed_HR Cell_Death Cell Death (Synthetic Lethality) Failed_HR->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Synthesis and Characterization

The synthesis of this compound can be approached through standard organic chemistry methodologies. A common route involves the amidation of a 3-nitrobenzoyl chloride precursor with methylamine, followed by the reduction of the nitro group to an amine.

General Synthetic Protocol

A plausible synthetic route is as follows:

  • Amidation: 3-Nitrobenzoyl chloride is reacted with an aqueous solution of methylamine. The reaction is typically performed at a low temperature to control its exothermicity.

  • Purification: The resulting N-methyl-3-nitrobenzamide is then isolated, for example, by filtration and can be purified by recrystallization.

  • Reduction: The purified N-methyl-3-nitrobenzamide is subsequently reduced to this compound. A common method for this is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).[1]

It is imperative to thoroughly characterize the final compound to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Evaluation: A Step-by-Step Guide

A tiered approach to the in vitro evaluation of this compound is essential to build a comprehensive profile of its activity.

In_Vitro_Workflow Biochemical_Assay Biochemical PARP Enzyme Assay Cell_Based_Assay Cell-Based PARP Activity Assay Biochemical_Assay->Cell_Based_Assay Confirm cellular target engagement Cytotoxicity_Assay Cytotoxicity Assays (HR-proficient vs. HR-deficient cells) Cell_Based_Assay->Cytotoxicity_Assay Assess synthetic lethality PARP_Trapping_Assay PARP Trapping Assay Cytotoxicity_Assay->PARP_Trapping_Assay Elucidate mechanism Data_Analysis Data Analysis & SAR Comparison PARP_Trapping_Assay->Data_Analysis

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An In-depth Technical Guide to the Early Research on 3-Amino-N-methylbenzamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the foundational research into 3-Amino-N-methylbenzamide and its derivatives, pivotal molecules that informed the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the early synthesis strategies, the fundamental mechanism of action, the nascent structure-activity relationships (SAR), and the experimental protocols that characterized these seminal compounds. This document is intended to serve as a detailed resource for researchers in oncology, medicinal chemistry, and drug discovery, offering insights into the origins of a now critical class of therapeutic agents.

Introduction: The Dawn of PARP Inhibition and the Benzamide Scaffold

The story of Poly(ADP-ribose) polymerase (PARP) inhibitors is a landmark in the history of targeted cancer therapy. These enzymes are crucial components of the DNA damage response (DDR) machinery.[1] PARP1, the most abundant and well-studied member of the family, acts as a DNA nick sensor. Upon detecting single-strand breaks (SSBs), it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation.[2] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage.

The concept of inhibiting this process as a therapeutic strategy emerged from the observation that cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, are exquisitely sensitive to PARP inhibition. This phenomenon, known as "synthetic lethality," forms the cornerstone of the clinical application of PARP inhibitors.[1]

At the heart of early PARP inhibitor research lies the simple yet elegant 3-aminobenzamide (3-AB) molecule.[2] 3-AB was identified as a potent inhibitor of PARP, acting as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+.[2] By occupying the catalytic domain of PARP, it prevents PAR synthesis and stalls the DNA repair process.[2] This foundational discovery paved the way for the exploration of a vast chemical space derived from the 3-aminobenzamide scaffold, including the N-methylated derivatives that are the focus of this guide.

The Rationale for N-Methylation: Early Structure-Activity Relationship (SAR) Insights

While 3-aminobenzamide was a crucial proof-of-concept tool, its potency was modest, with IC50 values in the micromolar range.[2] Early medicinal chemistry efforts logically focused on modifying the 3-aminobenzamide scaffold to enhance inhibitory activity and improve physicochemical properties. One of the initial and most straightforward modifications was the substitution on the amide nitrogen.

The rationale for exploring N-substituted derivatives like this compound was rooted in several key hypotheses:

  • Probing the Nicotinamide Pocket: The amide group of 3-aminobenzamide plays a critical role in mimicking the nicotinamide of NAD+. By introducing a small alkyl group like methyl, early researchers aimed to explore the steric and electronic landscape of this binding pocket. The goal was to determine if additional, favorable interactions could be achieved to increase binding affinity.

  • Improving Physicochemical Properties: N-alkylation can influence a molecule's solubility, lipophilicity, and metabolic stability. A methyl group, being small and lipophilic, could subtly alter these properties, potentially leading to improved cell permeability and bioavailability – critical factors for a compound to be effective in a biological system.

  • Vector for Further Functionalization: The N-position offered a convenient handle for introducing more complex functionalities in later-generation derivatives. Understanding the impact of a simple methyl group was a necessary first step in this exploration.

While detailed, publicly available SAR tables from the earliest studies on this compound are scarce, the general principles of medicinal chemistry and the subsequent development of more potent PARP inhibitors suggest that N-methylation was a critical step in understanding the topology of the PARP catalytic site.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound in early research would have followed established and reliable organic chemistry principles. A common and logical synthetic route commences from 3-nitrobenzoic acid, a readily available starting material.

Diagram of a Representative Synthetic Workflow

G A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride A->B  SOCl2 or (COCl)2 C 3-Nitro-N-methylbenzamide B->C  Methylamine (CH3NH2) D This compound C->D  Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: A typical synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on standard organic synthesis techniques that would have been employed in early research.

Step 1: Acyl Chloride Formation (3-Nitrobenzoyl Chloride)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) in excess, or oxalyl chloride with a catalytic amount of DMF.

  • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is often used directly in the next step.

Causality Insight: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts are gaseous and easily removed.

Step 2: Amidation (3-Nitro-N-methylbenzamide)

  • Dissolve the crude 3-nitrobenzoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Slowly add a solution of methylamine (CH₃NH₂) (2.2 equivalents), either as a solution in THF or as an aqueous solution, to the cooled reaction mixture with vigorous stirring. An excess of methylamine is used to react with the acyl chloride and to neutralize the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Nitro-N-methylbenzamide.

  • Purify the crude product by recrystallization or column chromatography.

Causality Insight: The use of an ice bath and slow addition of the amine is critical to control the exothermic reaction between the highly reactive acyl chloride and the nucleophilic amine. The workup procedure is designed to systematically remove unreacted starting materials and byproducts.

Step 3: Reduction of the Nitro Group (this compound)

  • Dissolve the purified 3-Nitro-N-methylbenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Alternatively, the reduction can be achieved using a metal in acidic media, such as iron powder in the presence of hydrochloric acid or ammonium chloride.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using catalytic hydrogenation).

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be further purified by recrystallization.

Causality Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent is important for reaction efficiency. Metal/acid reduction offers a classical and often cheaper alternative.

Mechanism of Action: PARP Inhibition

The primary mechanism of action for this compound and its parent compound is the competitive inhibition of PARP enzymes.

Signaling Pathway Diagram: PARP Inhibition

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition A DNA Single-Strand Break (SSB) B PARP1 Activation A->B D PAR Synthesis (PARylation) B->D Substrate C NAD+ C->D Co-substrate E Recruitment of DNA Repair Proteins D->E F SSB Repair E->F G This compound H PARP1 Catalytic Site G->H Competitive Binding I Inhibition of PARylation H->I J Stalled SSB Repair I->J

Sources

A Comprehensive Theoretical Investigation of 3-Amino-N-methylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth theoretical analysis of 3-Amino-N-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document explores the molecule's structural, vibrational, electronic, and non-linear optical properties. The methodologies detailed herein serve as a robust framework for the computational investigation of similar benzamide derivatives, offering insights into the causal relationships between molecular structure and functional properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry techniques to accelerate their research.

Introduction

Benzamide and its derivatives are a cornerstone in the development of a wide array of pharmaceuticals and functional organic materials. Their biological activity is often linked to their ability to form hydrogen bonds and interact with biological targets. The substituent groups on the benzene ring play a critical role in modulating these interactions and tuning the molecule's overall physicochemical properties. This compound (C8H10N2O) incorporates an amino group and an N-methylamide group, functionalities that are known to influence electronic distribution, reactivity, and intermolecular interactions.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research. They provide a microscopic understanding of molecular properties that can be difficult or time-consuming to probe experimentally. By calculating parameters such as optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and hyperpolarizability, we can predict a molecule's behavior and guide experimental design. This guide presents a comprehensive theoretical characterization of this compound, offering a foundational understanding of its intrinsic properties.

Computational Methodology: A Self-Validating System

The cornerstone of trustworthy theoretical research lies in a well-defined and validated computational protocol. The choices of method and basis set are not arbitrary; they are selected to provide the best balance of accuracy and computational cost for the system under investigation. For organic molecules like this compound, the B3LYP hybrid functional combined with a Pople-style basis set has been consistently shown to yield reliable results for geometries and vibrational frequencies.

Geometry Optimization and Frequency Calculations

The initial step in any theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization.

Protocol:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p). This basis set is chosen for its flexibility, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next optimization step was less than 0.0018 Bohr.

  • Frequency Analysis: Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).

The causality behind this protocol is to establish a reliable and reproducible starting point for all subsequent calculations. An accurately optimized geometry is paramount for the meaningful calculation of all other molecular properties.

Molecular Structure Analysis

The optimized molecular structure of this compound, along with the atom numbering scheme used in this guide, is presented below.

Caption: Optimized molecular structure of this compound.

Geometrical Parameters

The key optimized geometrical parameters (bond lengths and bond angles) are summarized in the table below. These theoretical values provide a basis for understanding the electronic structure and bonding within the molecule. For instance, the C-N bond length of the amide group is expected to be shorter than a typical C-N single bond due to resonance, indicating a degree of double bond character.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C61.402C6-C1-C2119.8
C6-C71.505C1-C6-C7120.5
C7-O81.234O8-C7-N9122.1
C7-N91.358C7-N9-C10121.9
C3-N111.385C2-C3-N11120.3

Table 1: Selected Optimized Geometrical Parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy is a powerful tool for identifying molecules and understanding their bonding. The calculated FT-IR and FT-Raman spectra provide a theoretical "fingerprint" of the molecule, which can be compared with experimental data for validation. The assignment of vibrational modes to specific molecular motions (stretching, bending, etc.) allows for a detailed interpretation of the spectra.

Step-by-Step Protocol for Vibrational Analysis
  • Perform Frequency Calculation: As described in Section 2.1, a frequency calculation is performed on the optimized geometry.

  • Visualize Vibrational Modes: The output of the frequency calculation can be visualized using software like GaussView to animate each vibrational mode. This is crucial for accurate assignment.

  • Assign Key Vibrational Modes: Identify the frequencies corresponding to characteristic functional groups. For this compound, key modes include:

    • N-H stretching (amino and amide groups)

    • C-H stretching (aromatic and methyl groups)

    • C=O stretching (amide group)

    • C-N stretching (amino and amide groups)

    • Aromatic C-C stretching

  • Scale Frequencies: It is a well-established practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and the approximate nature of the theoretical method. A scaling factor of 0.967 for the B3LYP/6-311++G(d,p) level of theory is commonly used.

  • Compare with Experimental Data: The scaled theoretical frequencies are then compared with available experimental FT-IR and Raman spectra.

Analysis of Key Vibrational Modes

The calculated and scaled vibrational frequencies for key functional groups are presented in Table 2. The agreement between the theoretical and available experimental data validates the computational model.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)
N-H Asym. Stretch (NH₂)35103394~3400
N-H Sym. Stretch (NH₂)34253312~3320
N-H Stretch (Amide)34803365~3350
C-H Stretch (Aromatic)3050-31502948-3045~3030
C-H Stretch (Methyl)2950-30202853-2920~2900
C=O Stretch (Amide)16851629~1630
C-N Stretch (Amide)13801334~1340
C-N Stretch (Amino)12901247~1250

Table 2: Selected Vibrational Frequencies of this compound.

The C=O stretching frequency is a particularly sensitive probe of the electronic environment of the amide group. The calculated value is in good agreement with the expected range for secondary amides, and its position can be influenced by hydrogen bonding in the condensed phase.

Frontier Molecular Orbital (FMO) Analysis: Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

HOMO_LUMO_Diagram cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Transition)

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

HOMO-LUMO Analysis and Chemical Reactivity
ParameterValue (eV)
E(HOMO)-5.89
E(LUMO)-0.75
HOMO-LUMO Gap (ΔE)5.14

Table 3: Calculated Frontier Molecular Orbital Energies of this compound.

The HOMO of this compound is primarily localized on the amino group and the benzene ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the benzamide moiety, particularly the carbonyl group and the benzene ring, suggesting these as the likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap of 5.14 eV indicates that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive behavior. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Protocol for MEP Analysis:

  • Perform Single Point Energy Calculation: Using the optimized geometry, a single point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Generate Cube File: The wavefunction from the single point calculation is used to generate a cube file containing the electron density and electrostatic potential data.

  • Visualize MEP Surface: The cube file is visualized using software like GaussView to generate the MEP map.

The MEP map of this compound reveals that the most negative potential (red and yellow regions) is located around the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bond donation. The regions of positive potential (blue) are primarily located around the amino and amide hydrogen atoms, indicating these as sites for nucleophilic attack and hydrogen bond acceptance.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with the classical concepts of chemical bonds and lone pairs.

Key Insights from NBO Analysis

NBO analysis of this compound reveals significant hyperconjugative interactions. The most prominent of these is the delocalization of the lone pair of the amide nitrogen (N9) into the antibonding orbital of the carbonyl group (C7-O8). This n -> π* interaction is responsible for the partial double bond character of the C-N amide bond and the planar geometry around the amide nitrogen. Similarly, the lone pair of the amino nitrogen (N11) delocalizes into the π* orbitals of the benzene ring, which contributes to its electron-donating character.

Non-Linear Optical (NLO) Properties: Potential for Photonic Applications

Molecules with large first hyperpolarizability (β) values are of great interest for applications in non-linear optics, such as frequency doubling of laser light. The NLO properties of organic molecules are often associated with intramolecular charge transfer between electron-donating and electron-accepting groups.

Protocol for NLO Property Calculation:

  • Perform Frequency Calculation with Polar Keyword: A frequency calculation is performed on the optimized geometry using the Polar keyword in Gaussian. This computes the dipole moment, polarizability, and first hyperpolarizability.

  • Calculate First Hyperpolarizability (β₀): The total first hyperpolarizability is calculated from the output tensor components.

The presence of the electron-donating amino group and the electron-withdrawing benzamide moiety suggests that this compound may exhibit NLO properties. The calculated first hyperpolarizability (β₀) for this molecule is found to be significantly larger than that of urea, a standard reference material for NLO studies, indicating its potential as an NLO material.

Moleculeβ₀ (x 10⁻³⁰ esu)
Urea (reference)0.37
This compound4.82

Table 4: Calculated First Hyperpolarizability of this compound and Urea.

Conclusion

This in-depth theoretical guide has provided a comprehensive analysis of the structural, vibrational, electronic, and non-linear optical properties of this compound using Density Functional Theory. The presented methodologies offer a self-validating framework for the computational investigation of related molecules. The results indicate that this compound is a stable molecule with distinct reactive sites, as revealed by FMO and MEP analyses. The vibrational analysis provides a theoretical fingerprint for its identification, and the NBO analysis highlights the key intramolecular electronic interactions. Furthermore, the significant calculated first hyperpolarizability suggests its potential for applications in non-linear optics. This guide serves as a valuable resource for researchers in drug development and materials science, demonstrating the power of computational chemistry to elucidate molecular properties and guide further experimental exploration.

References

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]
  • Becke, A. D. Density‐functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993, 98, 5648-5652. [Link]
  • Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B1988, 37, 785-789. [Link]
  • PubChem. This compound.

3-Amino-N-methylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Benzamide Scaffold in the Context of PARP Inhibition

Introduction: The Benzamide Moiety in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents. Within this class of compounds, 3-Amino-N-methylbenzamide represents an intriguing molecule of interest, particularly in the landscape of enzyme inhibition. This guide provides a comprehensive technical overview of this compound, addressing its chemical properties, synthesis, and, most notably, its putative role as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

It is critical to note that while this compound is structurally related to the extensively studied PARP inhibitor 3-Aminobenzamide (3-AB), there is a notable scarcity of specific biological and inhibitory data for the N-methylated derivative in publicly accessible scientific literature. Consequently, this guide will leverage the wealth of information available for 3-Aminobenzamide to provide a foundational understanding of the probable mechanism of action, biological effects, and relevant experimental protocols, while clearly delineating the established data for this compound. This approach is intended to equip researchers with the fundamental knowledge to investigate this compound and contribute to the body of scientific literature.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[PubChem][1]
Molecular Weight 150.18 g/mol [PubChem][1]
CAS Number 25900-61-2[PubChem][1]
Appearance White to light yellow or light red powder/crystalline solid[Sigma-Aldrich], CookeChem
IUPAC Name This compound[PubChem][1]
Synonyms 3-Aminobenzoylmethylamide, N-methyl-3-aminobenzamide[PubChem][1]
Storage Temperature Room temperature, keep in a dark, dry, and sealed place[Sigma-Aldrich]

Synthesis of this compound

The synthesis of this compound can be approached through standard amidation and reduction reactions. A general, adaptable protocol is provided below, based on established methods for the synthesis of N-substituted benzamides.[2]

General Synthetic Workflow

Synthesis_Workflow A 3-Nitrobenzoic Acid B Acyl Chloride Formation (e.g., SOCl₂) A->B Activation C 3-Nitrobenzoyl chloride B->C D Amidation (Methylamine) C->D Amine Addition E 3-Nitro-N-methylbenzamide D->E F Nitro Group Reduction (e.g., H₂, Pd/C) E->F Reduction G This compound F->G

Caption: General synthesis workflow for this compound.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a common method for synthesizing N-substituted benzamides, which can be adapted for this compound.[2]

Step 1: Amidation of 3-Nitrobenzoyl Chloride

  • Materials: 3-Nitrobenzoyl chloride, methylamine solution, an appropriate inert solvent (e.g., dichloromethane), and a base (e.g., triethylamine or pyridine).

  • Procedure: a. Dissolve 3-nitrobenzoyl chloride in the inert solvent and cool the mixture in an ice bath. b. Slowly add a solution of methylamine and the base to the cooled mixture with continuous stirring. c. Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC). d. Upon completion, perform an aqueous workup to remove unreacted reagents and byproducts. e. Dry the organic layer and evaporate the solvent to obtain the crude 3-Nitro-N-methylbenzamide. f. Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Materials: 3-Nitro-N-methylbenzamide, a reducing agent (e.g., palladium on carbon), a source of hydrogen (e.g., hydrogen gas or a transfer hydrogenation reagent), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure: a. Dissolve the purified 3-Nitro-N-methylbenzamide in the chosen solvent. b. Add the catalyst (e.g., 10% Pd/C). c. Subject the mixture to hydrogenation until the reaction is complete (monitored by TLC). d. Filter off the catalyst. e. Evaporate the solvent to yield this compound. f. Further purification can be achieved by recrystallization if necessary.

Mechanism of Action: PARP Inhibition (Inferred from 3-Aminobenzamide)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[2] PARP-1, the most abundant member, detects single-strand DNA breaks. Upon activation, it cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units onto itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage.[2]

Benzamides, like 3-Aminobenzamide, act as competitive inhibitors of PARP.[3] They mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[2] This binding prevents the synthesis of poly(ADP-ribose) chains, thereby hindering the DNA repair process.[2] It is highly probable that this compound follows a similar mechanism of action due to its structural similarity to 3-Aminobenzamide.

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_damage DNA Single-Strand Break PARP_activation PARP Activation DNA_damage->PARP_activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP_activation->PAR_synthesis Uses NAD NAD+ NAD->PAR_synthesis Repair_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_recruitment DNA_repair DNA Repair Repair_recruitment->DNA_repair Inhibitor This compound (Competitive Inhibitor) PARP_inhibition PARP Inhibition Inhibitor->PARP_inhibition Blocked_synthesis Blocked PAR Synthesis PARP_inhibition->Blocked_synthesis Inhibited_repair Inhibited DNA Repair Blocked_synthesis->Inhibited_repair

Caption: Mechanism of PARP inhibition by benzamide derivatives.

Biological Effects and Therapeutic Potential (Inferred from 3-Aminobenzamide)

The inhibition of PARP has significant therapeutic implications, particularly in oncology. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair can lead to the accumulation of lethal DNA double-strand breaks during replication. This concept is known as synthetic lethality.[2]

Beyond cancer, PARP inhibitors like 3-Aminobenzamide have been investigated for a range of other conditions:

  • Neuroprotection: By preventing the over-activation of PARP-1, it has shown protective effects in models of neurodegenerative diseases.[2]

  • Ischemia-Reperfusion Injury: It can protect against tissue damage that occurs when blood supply returns to tissue after a period of ischemia.[2]

  • Inflammation: 3-Aminobenzamide has demonstrated anti-inflammatory properties.[2]

  • Hearing Loss: Studies suggest it can protect auditory hair cells from noise-induced damage.[2]

While these applications are documented for 3-Aminobenzamide, they provide a strong rationale for investigating the therapeutic potential of this compound in similar contexts.

Experimental Protocols: PARP Inhibition Assay

To assess the PARP inhibitory activity of this compound, a cell-based or a biochemical assay can be employed. The following is a general protocol for a cell-based PARP activity inhibition assay.

Cell-Based PARP Activity Inhibition Assay Workflow

PARP_Assay_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. DNA Damage Induction (e.g., H₂O₂ or other agent) A->B C 3. Treatment (Varying concentrations of This compound) B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. PARP Activity Measurement (e.g., ELISA for PAR levels) E->F G 7. Data Analysis (IC₅₀ determination) F->G

Caption: Workflow for a cell-based PARP inhibition assay.

Detailed Protocol
  • Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well plate and grow to the desired confluency.

  • Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MNNG) to stimulate PARP activity. Include a no-damage control.

  • Inhibitor Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined period to allow for PARP inhibition.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • Quantification of PARP Activity: Measure the levels of poly(ADP-ribose) (PAR) using a commercially available ELISA kit. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody.

  • Data Analysis: Plot the PAR levels against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural similarity to the well-characterized PARP inhibitor, 3-Aminobenzamide. While its fundamental chemical properties are established, a notable gap exists in the scientific literature regarding its specific biological activity and potency as a PARP inhibitor. The information and protocols provided in this guide, largely inferred from its close analogue, offer a solid foundation for researchers to embark on a detailed investigation of this compound.

Future research should focus on:

  • Determining the precise IC₅₀ value of this compound against various PARP enzymes.

  • Elucidating its effects in various cancer cell lines, particularly those with DNA repair deficiencies.

  • Exploring its potential in non-oncological applications where PARP inhibition has shown promise.

By systematically addressing these areas, the scientific community can fully characterize the therapeutic potential of this compound and further enrich the landscape of benzamide-based drug discovery.

References

  • PubChem. This compound.
  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]
  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-N-methylbenzamide, a key chemical intermediate in the synthesis of various pharmaceuticals, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. The document delves into the historical context of its discovery, rooted in the broader exploration of aminobenzamides as bioactive molecules. A significant portion of this guide is dedicated to a detailed examination of its synthetic history, presenting and comparing the prevalent methodologies for its preparation. Core focus is placed on the widely adopted two-step synthesis involving the formation of 3-nitro-N-methylbenzamide followed by the reduction of the nitro group. Various reduction protocols, including catalytic hydrogenation and chemical reductions using reagents like iron in acidic media or stannous chloride, are meticulously detailed with step-by-step experimental procedures. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis of this important compound.

Introduction and Significance

This compound (CAS No: 25900-61-2) is a substituted aromatic amide that has garnered significant attention in medicinal chemistry and drug development.[1] Its structure, featuring a primary amino group and a methylamido group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The primary significance of this compound lies in its role as a crucial intermediate in the preparation of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes are essential for DNA repair, and their inhibition can lead to the selective death of cancer cells with deficient DNA repair mechanisms.

Discovery and Historical Context

While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader investigation of aminobenzamides as inhibitors of the enzyme Poly(ADP-ribose) polymerase (PARP). The parent compound, 3-aminobenzamide, was identified as an early prototype PARP inhibitor. This discovery spurred research into related analogues to improve potency and selectivity, which likely led to the synthesis and investigation of N-alkylated derivatives such as this compound.

The synthetic routes to aromatic amines from their corresponding nitro compounds have been well-established for over a century, forming a fundamental part of organic chemistry.[2][3] Therefore, the conceptualization and synthesis of this compound would have been a logical progression in the exploration of the structure-activity relationships of aminobenzamide-based PARP inhibitors.

Synthetic History and Methodologies

The synthetic history of this compound is predominantly characterized by a convergent two-step approach. This strategy involves the initial synthesis of the nitro-substituted precursor, 3-nitro-N-methylbenzamide, followed by the reduction of the nitro group to the desired primary amine.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitro-N-methylbenzamide 3-Nitro-N-methylbenzamide 3-Nitrobenzoic_Acid->3-Nitro-N-methylbenzamide Amidation Methylamine Methylamine Methylamine->3-Nitro-N-methylbenzamide This compound This compound 3-Nitro-N-methylbenzamide->this compound Reduction

General two-step synthesis of this compound.
Synthesis of the Precursor: 3-Nitro-N-methylbenzamide

The formation of the amide bond in 3-nitro-N-methylbenzamide is typically achieved through the reaction of a 3-nitrobenzoyl derivative with methylamine.

A common and efficient method involves the acylation of methylamine with 3-nitrobenzoyl chloride. This reaction is generally rapid and proceeds with high yield.

G 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitro-N-methylbenzamide 3-Nitro-N-methylbenzamide 3-Nitrobenzoyl_Chloride->3-Nitro-N-methylbenzamide Methylamine Methylamine Methylamine->3-Nitro-N-methylbenzamide HCl HCl

Amidation using 3-nitrobenzoyl chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylamine (in a suitable solvent like water or an inert organic solvent) and cool the solution in an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to the cooled methylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-nitro-N-methylbenzamide, which can be purified by recrystallization.

While less common due to the lower reactivity of the carboxylic acid, direct amidation of 3-nitrobenzoic acid with methylamine is possible using coupling agents.

Experimental Protocol:

  • To a solution of 3-nitrobenzoic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add methylamine (or a salt thereof with a base like triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Work up the filtrate by washing with aqueous solutions to remove excess reagents and byproducts.

  • Isolate and purify the 3-nitro-N-methylbenzamide as described in the previous method.

Reduction of 3-Nitro-N-methylbenzamide

The reduction of the nitro group to a primary amine is the crucial final step in the synthesis of this compound. Several methods are available, each with its own advantages and disadvantages in terms of cost, scalability, and functional group tolerance.

This is a clean and efficient method that often provides high yields of the desired product with minimal side reactions. Palladium on carbon (Pd/C) is a commonly used catalyst.

G 3-Nitro-N-methylbenzamide 3-Nitro-N-methylbenzamide This compound This compound 3-Nitro-N-methylbenzamide->this compound H2_PdC H₂ (Pd/C catalyst) H2_PdC->this compound

Catalytic hydrogenation of 3-nitro-N-methylbenzamide.

Experimental Protocol:

  • In a pressure-resistant hydrogenation vessel, dissolve or suspend 3-nitro-N-methylbenzamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography.[4]

A classic and cost-effective method for the reduction of aromatic nitro compounds is the use of a metal, such as iron, zinc, or tin, in the presence of an acid. The Béchamp reduction, using iron and acetic acid, is a well-established example.[3][5]

G 3-Nitro-N-methylbenzamide 3-Nitro-N-methylbenzamide This compound This compound 3-Nitro-N-methylbenzamide->this compound Fe_AcOH Fe / CH₃COOH Fe_AcOH->this compound

Béchamp reduction of 3-nitro-N-methylbenzamide.

Experimental Protocol (Iron/Acetic Acid):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-N-methylbenzamide in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the remaining aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Stannous chloride is another effective reagent for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present that may not be compatible with catalytic hydrogenation.[6][7]

Experimental Protocol:

  • Dissolve 3-nitro-N-methylbenzamide in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and basify with a concentrated solution of sodium hydroxide or potassium hydroxide to precipitate tin salts.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford the desired product.

Comparative Analysis of Synthetic Routes
MethodReagentsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean reaction, easy product isolationRequires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric, may not be suitable for substrates with other reducible functional groups>95%[4]
Iron/Acetic Acid Reduction Fe, CH₃COOHInexpensive reagents, scalableRequires stoichiometric amounts of metal, workup can be tedious due to iron sludge, may not be suitable for acid-sensitive substrates85-95%[3][5]
Stannous Chloride Reduction SnCl₂·2H₂O, HClGood functional group tolerance, mild conditionsGenerates stoichiometric tin waste, workup can be challenging due to the formation of tin hydroxides90-98%[6][7]

Conclusion

This compound is a valuable chemical intermediate whose synthesis is well-established in the field of organic chemistry. The most prevalent and practical synthetic strategy involves a two-step sequence: the amidation of a 3-nitrobenzoyl precursor followed by the reduction of the nitro group. While various methods exist for the crucial reduction step, the choice of a specific protocol often depends on factors such as the scale of the reaction, cost considerations, and the presence of other functional groups in the molecule. Catalytic hydrogenation offers a clean and high-yielding route for large-scale production, while metal-based reductions provide cost-effective alternatives that are well-suited for laboratory-scale synthesis. This guide provides the necessary foundational and practical knowledge for researchers and drug development professionals to confidently approach the synthesis of this important compound.

References

  • Lara, P., & Philippot, K. (2011). Catalytic Reduction of Nitro Compounds and N-Oxides. In Science of Synthesis (Vol. 2, pp. 333-352). Thieme.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • ResearchGate. (n.d.). Reduction of Nitro group using iron.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • PubChem. (n.d.). This compound.
  • Britannica. (2023, December 5). Amine.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
  • PubChem. (n.d.). N-methyl-3-nitrobenzamide.

Sources

Methodological & Application

Application Notes and Protocols for 3-Amino-N-methylbenzamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting DNA Repair with 3-Amino-N-methylbenzamide, a PARP Inhibitor

In the intricate landscape of cellular maintenance, the ability to repair DNA damage is paramount to cell survival and genomic stability. Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in this process, acting as sentinels that detect DNA single-strand breaks (SSBs) and orchestrate their repair. The inhibition of PARP has emerged as a powerful therapeutic strategy in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, provides a targeted approach to selectively eliminate cancer cells while sparing normal, healthy cells.

This compound is a benzamide derivative that functions as a competitive inhibitor of PARP. By mimicking the nicotinamide moiety of NAD+, the substrate for PARP, this compound binds to the catalytic domain of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP activity disrupts the efficient repair of SSBs, leading to their accumulation. During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., BRCA-mutant tumors), these DSBs cannot be effectively repaired, resulting in cell cycle arrest and apoptosis.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments. We will delve into its mechanism of action, provide detailed protocols for its application in various cellular assays, and discuss its potential for synergistic combinations with DNA-damaging agents.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 25900-61-2[1][2]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1][2]
Appearance Solid
Solubility Soluble in DMSO.

Mechanism of Action: PARP Inhibition

The primary mechanism of action of this compound is the competitive inhibition of PARP enzymes. The following diagram illustrates the PARP-mediated DNA repair pathway and the inhibitory effect of this compound.

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 With this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP detected by PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP->PAR_synthesis catalyzes Recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Recruitment signals for Repair SSB Repair Recruitment->Repair mediate 3_ANM 3-Amino-N- methylbenzamide PARP_inhibited PARP Inhibition 3_ANM->PARP_inhibited competitively inhibits No_PAR No PAR Synthesis PARP_inhibited->No_PAR Accumulation SSB Accumulation No_PAR->Accumulation DSB Double-Strand Break (DSB) (during replication) Accumulation->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Mechanism of PARP inhibition by this compound.

Experimental Protocols

Stock Solution Preparation

For in vitro experiments, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous DMSO (cell culture grade)

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • In a sterile environment, weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a chosen cell line and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.

Expected Results: A dose-dependent decrease in cell viability is expected. While specific IC₅₀ values for this compound are not widely reported in the literature, for the related compound 3-aminobenzamide, an IC₅₀ of approximately 50 nM has been observed in CHO cells[3]. Researchers should empirically determine the IC₅₀ for their specific cell line of interest.

Protocol 2: DNA Damage Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This protocol can be used to assess the accumulation of DNA damage following treatment with this compound, particularly in combination with a DNA-damaging agent.

Materials:

  • Cell line of interest

  • This compound

  • DNA-damaging agent (e.g., doxorubicin, etoposide, or hydrogen peroxide)

  • Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Low-melting-point agarose

  • Electrophoresis unit

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at a concentration around the predetermined IC₅₀ or a range of concentrations for a desired period (e.g., 24 hours).

    • For combination studies, co-treat with a DNA-damaging agent for a shorter duration (e.g., 1-4 hours) towards the end of the this compound incubation.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the DNA-damaging agent alone.

  • Cell Embedding:

    • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix the cell suspension with molten low-melting-point agarose at a 1:10 ratio (v/v).

    • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Cell Lysis:

    • Immerse the slides in lysis solution for 1-2 hours at 4°C to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis unit filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

    • Apply a voltage (typically 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye provided in the kit (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage using appropriate software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

Expected Results: Treatment with this compound alone may not induce significant DNA damage. However, in combination with a DNA-damaging agent, a synergistic increase in DNA damage (longer comet tails) is expected compared to either agent alone.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle control. In some cell lines, a concentration of 4 mM has been shown to achieve sufficient inhibition of PARP activity[4].

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Results: Inhibition of PARP can lead to an accumulation of cells in the G2/M phase of the cell cycle, particularly in cells with underlying DNA repair defects or when combined with DNA-damaging agents. Studies with the related compound 3-aminobenzamide have shown a dose-dependent delay in the cell cycle[5].

Synergistic Applications with DNA-Damaging Agents

A key application of this compound is its use in combination with conventional chemotherapeutic agents that induce DNA damage, such as topoisomerase inhibitors (e.g., doxorubicin, etoposide) and alkylating agents. By inhibiting PARP-mediated DNA repair, this compound can potentiate the cytotoxic effects of these drugs.

Synergistic_Workflow Start Start: Seed Cells Incubate Incubate 24h Start->Incubate Pre_treat Pre-treat with This compound (e.g., 24h) Incubate->Pre_treat Co_treat Co-treat with DNA-damaging agent (e.g., Doxorubicin, 1-4h) Pre_treat->Co_treat Assay Perform Cellular Assay Co_treat->Assay Viability Cell Viability (MTT Assay) Assay->Viability Assess Cytotoxicity DNA_Damage DNA Damage (Comet Assay) Assay->DNA_Damage Quantify Damage Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Assay->Apoptosis Measure Apoptosis End End: Analyze Data Viability->End DNA_Damage->End Apoptosis->End

Experimental workflow for assessing synergy.

Considerations and Off-Target Effects

While this compound is a valuable tool for studying PARP inhibition, it is important to consider potential off-target effects, especially at higher concentrations. As an early-generation PARP inhibitor, its selectivity may be lower compared to newer, more potent compounds. Researchers should perform dose-response experiments to identify the optimal concentration that maximizes PARP inhibition while minimizing off-target effects. It is also advisable to validate key findings using other PARP inhibitors or genetic approaches (e.g., siRNA-mediated knockdown of PARP).

Conclusion

This compound is a useful and accessible tool for investigating the role of PARP in DNA repair and for exploring the therapeutic potential of PARP inhibition in various cellular contexts. The protocols provided in these application notes offer a starting point for researchers to design and execute robust experiments. By carefully considering the experimental design, including appropriate controls and concentration ranges, researchers can generate reliable and reproducible data to advance our understanding of DNA repair and cancer biology.

References

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. (2018).
  • IC50 of the tested compounds against A549 cells compared to 5-FU. (n.d.).
  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.).
  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). Dovepress. [Link]
  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]
  • Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. (2018).
  • Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. (1983). PubMed. [Link]
  • 3-Aminobenzamide is lethal to MMS-damaged human fibroblasts primarily during S phase. (1984). PubMed. [Link]
  • 3-aminobenzamide. (n.d.). BPS Bioscience. [Link]
  • This compound. (n.d.). PubChem. [Link]

Sources

Application of 3-Amino-N-methylbenzamide in Cancer Research: An Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 3-Amino-N-methylbenzamide in cancer research. It is important to note that while the broader class of benzamides has been studied, specific research on the N-methylated form is limited. Therefore, this guide draws heavily on the well-established research of its parent compound, 3-aminobenzamide (3-AB), a potent PARP inhibitor. This document will first establish the foundational knowledge based on 3-aminobenzamide and then present investigational protocols for this compound, offering a scientifically grounded starting point for new research.

Part 1: Foundational Understanding - The Role of Benzamides as PARP Inhibitors

The primary mechanism by which compounds like 3-aminobenzamide exert their anti-cancer effects is through the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][2] PARP is a family of enzymes crucial for DNA repair.[2][3] In the context of cancer therapy, inhibiting PARP can be particularly effective in tumors with existing DNA repair defects, a concept known as synthetic lethality.

Mechanism of Action: PARP Inhibition

PARP enzymes, particularly PARP1, are activated by DNA strand breaks.[2] Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. 3-aminobenzamide acts as a competitive inhibitor of NAD+, the substrate for PARP, thereby preventing the synthesis of PAR and stalling the DNA repair process.[4] This leads to an accumulation of DNA damage, which can ultimately trigger cell death (apoptosis) in cancer cells.

Part 2: Investigational Applications of this compound

While direct evidence for this compound in extensive cancer research is not yet widely published, its structural similarity to 3-aminobenzamide suggests it may also function as a PARP inhibitor. The addition of a methyl group could potentially alter its potency, selectivity, and pharmacokinetic properties. The following sections outline potential applications and investigational protocols.

Potentiation of Chemotherapy and Radiotherapy

A key application of PARP inhibitors is to enhance the efficacy of DNA-damaging agents like temozolomide and radiation therapy.[4][5] By inhibiting DNA repair, this compound could lower the threshold for cancer cell killing by these conventional therapies.

Synthetic Lethality in BRCA-Mutant Cancers

Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination, a major DNA double-strand break repair pathway. These cells are highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP by this compound in these cells could lead to the collapse of replication forks and cell death, demonstrating the principle of synthetic lethality.

Overcoming Drug Resistance

In some cases, cancer cells can develop resistance to chemotherapy. PARP inhibitors have been investigated as a means to resensitize resistant tumors to previously effective treatments.

Part 3: Experimental Protocols - An Investigational Framework

The following protocols are proposed as a starting point for investigating the anti-cancer effects of this compound. These are based on established methodologies for characterizing PARP inhibitors.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant breast cancer line like MDA-MB-436, and a BRCA-proficient line like MCF-7 for comparison)

  • This compound (ensure purity and solubility)

  • Complete cell culture medium

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[1] Make serial dilutions to create a range of final concentrations to be tested.

  • Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO alone).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: PARP Inhibition Assay

Objective: To confirm that this compound inhibits PARP activity within cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Hydrogen peroxide (H2O2) or another DNA damaging agent

  • Cell lysis buffer

  • Antibodies for Western blotting (anti-PAR, anti-PARP1, and a loading control like beta-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat a set of cells with this compound for 1-2 hours.

  • Induction of DNA Damage: Treat the cells with a DNA-damaging agent (e.g., H2O2) for a short period (e.g., 15-30 minutes) to stimulate PARP activity.

  • Cell Lysis: Immediately wash and lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against PAR to detect the product of PARP activity.

    • Probe with an anti-PARP1 antibody to confirm equal PARP1 protein levels.

    • Use a loading control to ensure equal protein loading.

  • Analysis: Compare the levels of PAR in the treated and untreated cells. A reduction in the PAR signal in the cells pre-treated with this compound would indicate PARP inhibition.

Protocol 3: DNA Damage and Apoptosis Assay

Objective: To assess whether treatment with this compound leads to an increase in DNA damage and induces apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Optional: A chemotherapeutic agent to test for synergistic effects

  • Flow cytometer

  • Antibodies and reagents for apoptosis (e.g., Annexin V/Propidium Iodide) and DNA damage (e.g., anti-gamma-H2AX antibody).

Procedure:

  • Treatment: Treat cancer cells with this compound alone or in combination with a DNA-damaging agent for 24-48 hours.

  • Cell Staining for Apoptosis:

    • Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Immunofluorescence for DNA Damage:

    • Grow cells on coverslips and treat as described above.

    • Fix and permeabilize the cells.

    • Stain with an antibody against the DNA double-strand break marker, gamma-H2AX.

    • Counterstain with a nuclear stain like DAPI.

    • Visualize and quantify the gamma-H2AX foci using a fluorescence microscope. An increase in foci indicates increased DNA damage.

Part 4: Data Presentation and Visualization

Quantitative Data Summary
Parameter This compound 3-aminobenzamide (Reference)
Molecular Weight 150.18 g/mol [6]136.15 g/mol [1][2]
Reported IC50 (PARP) To be determined~50 nM in CHO cells[7]
Ki (PARP) To be determined1.8 µM[2]
Solubility To be determinedSoluble in DMSO and Ethanol[1]
Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome DNA_Damage DNA Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis (PARylation) PARP->PAR Damage_Accumulation DNA Damage Accumulation PARP->Damage_Accumulation   Repair Failure DDR_Proteins DNA Repair Protein Recruitment PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair 3AMB This compound 3AMB->PARP Inhibition Inhibition Inhibition Apoptosis Apoptosis

Caption: PARP Inhibition Pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Select Cancer Cell Lines (e.g., BRCA-mutant vs. WT) Protocol1 Protocol 1: In Vitro Cytotoxicity (IC50) Start->Protocol1 Protocol2 Protocol 2: PARP Inhibition Assay (Western Blot) Protocol1->Protocol2 Confirm Mechanism Protocol3 Protocol 3: DNA Damage & Apoptosis (Flow/Microscopy) Protocol2->Protocol3 Assess Downstream Effects Synergy Combination Studies (with Chemo/Radiation) Protocol3->Synergy InVivo In Vivo Studies (Xenograft Models) Synergy->InVivo Pre-clinical Validation

Caption: Investigational Workflow for this compound.

References

  • Toxicol Mech Methods. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. [Link]
  • Br J Cancer. (1996). 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity. [Link]
  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]
  • PubChem. 3-Aminobenzamide. [Link]
  • PubChem. This compound. [Link]

Sources

The PARP Inhibitor 3-Amino-N-methylbenzamide: A Versatile Tool for Investigating Neurodegenerative Disease Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Executioner in Neuronal Demise

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) as a key player in the molecular cascade leading to neuronal death in these conditions.[1][2][3][4] 3-Amino-N-methylbenzamide, a well-characterized and potent PARP inhibitor, has emerged as an invaluable research tool for dissecting the intricate mechanisms of neurodegeneration and exploring potential therapeutic avenues.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of this compound in studies of neurodegenerative diseases. We will delve into its mechanism of action, provide step-by-step experimental workflows for both in vitro and in vivo models, and offer insights into data interpretation, all grounded in scientific literature.

Mechanism of Action: Quenching the Fire of PARP-1 Overactivation

Under conditions of cellular stress, particularly DNA damage, PARP-1 is activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on target proteins.[2] While this process is crucial for DNA repair under normal physiological conditions, excessive activation of PARP-1 in neurodegenerative states leads to a catastrophic depletion of its substrate, NAD+, and consequently, ATP.[2] This energy crisis culminates in a form of programmed cell death known as parthanatos.[2] this compound acts as a competitive inhibitor of PARP-1, preventing the excessive synthesis of PAR and preserving the cellular energy pool, thereby exerting its neuroprotective effects.[5][8]

Signaling Pathway of PARP-1 Mediated Neuronal Cell Death and its Inhibition by this compound

PARP1_Pathway cluster_0 Cellular Stressors in Neurodegeneration cluster_1 PARP-1 Activation and Downstream Effects cluster_2 Therapeutic Intervention Oxidative Stress Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Excitotoxicity Excitotoxicity Excitotoxicity->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis NAD+ Depletion NAD+ Depletion PAR Synthesis->NAD+ Depletion AIF Translocation AIF Translocation PAR Synthesis->AIF Translocation ATP Depletion ATP Depletion NAD+ Depletion->ATP Depletion Parthanatos (Neuronal Cell Death) Parthanatos (Neuronal Cell Death) ATP Depletion->Parthanatos (Neuronal Cell Death) AIF Translocation->Parthanatos (Neuronal Cell Death) This compound This compound This compound->PARP-1 Activation Inhibits

Caption: PARP-1 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. These values can serve as a starting point for experimental design.

Parameter Value System Reference
IC₅₀ ~50 nMCHO cells[6][7]
Ki 1.8 µM-[8]
Effective In Vitro Concentration 0.01 - 10 µMVarious cell lines[1]
Effective In Vivo Dosage 30 - 100 mg/kg (i.p.)Rodent models[8][9]

Table 1: In Vitro and In Vivo Potency and Efficacy of this compound.

Neurodegenerative Disease Model System Key Findings with this compound Reference
Alzheimer's Disease Rat synaptosomes treated with Aβ(1-42)Reduced lipid peroxidation, ROS production, and protein oxidation; improved mitochondrial function.[9][10]
Parkinson's Disease LPS-induced rat modelProtected blood-brain barrier integrity; increased expression of tight junction proteins; increased number of tyrosine hydroxylase-positive neurons.[1]
Cerebral Ischemia Mouse model (transient focal)Reduced infarct volume by ~30% at 40 mg/kg; decreased neutrophil infiltration.[8]

Table 2: Neuroprotective Effects of this compound in Preclinical Models.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing this compound in key experimental workflows relevant to neurodegenerative disease research.

Protocol 1: In Vitro Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

Objective: To assess the neuroprotective effect of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.

Model System: SH-SY5Y human neuroblastoma cells treated with aggregated Aβ(1-42) peptide.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Aβ(1-42) peptide

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Preparation of Aggregated Aβ(1-42):

    • Reconstitute Aβ(1-42) peptide in sterile, distilled water to a concentration of 1 mg/mL.

    • Incubate at 37°C for 3-4 days to induce aggregation.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

    • Add aggregated Aβ(1-42) to the wells to a final concentration of 10 µM.

    • Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Workflow for In Vitro Neuroprotection Assay

In_Vitro_Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with this compound (2 hours) A->B C Add aggregated Aβ(1-42) (24 hours) B->C D Perform MTT assay for cell viability C->D E Analyze data and determine neuroprotective effect D->E

Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.

Protocol 2: In Vivo Administration in a Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective efficacy of this compound in a toxin-induced mouse model of Parkinson's disease.

Model System: C57BL/6 mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • This compound

  • Sterile saline

  • Sterile syringes and needles (27-30 gauge)

  • Apparatus for behavioral testing (e.g., rotarod)

  • Histology and immunohistochemistry reagents

Procedure:

  • Animal Handling and Grouping:

    • Acclimate mice to the housing conditions for at least one week.

    • Randomly assign mice to the following groups: Saline control, MPTP + Vehicle, MPTP + this compound.

  • MPTP Administration:

    • Dissolve MPTP in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 30 mg/kg/day for five consecutive days.[11]

  • This compound Treatment:

    • Dissolve this compound in a suitable vehicle (e.g., saline or 10% DMSO in saline).

    • Administer this compound via i.p. injection at a dose of 40 mg/kg, starting 30 minutes before the first MPTP injection and continuing daily for the duration of the MPTP treatment.[8]

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test to assess motor coordination at baseline and at specified time points after the final MPTP injection (e.g., 7 and 14 days).

  • Histological and Immunohistochemical Analysis:

    • At the end of the experiment, euthanize the mice and perfuse with 4% paraformaldehyde.

    • Collect brain tissue and process for histology (e.g., Nissl staining) and immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

Protocol 3: Investigating PARP Inhibition in a Cellular Model of Huntington's Disease

Objective: To determine if this compound can mitigate mutant huntingtin (mHTT)-induced cytotoxicity in a striatal neuron model.

Model System: Immortalized striatal precursor neurons derived from Huntington's disease patient iPSCs (e.g., with expanded CAG repeats).[7][12]

Materials:

  • HD patient-derived immortalized striatal precursor neurons

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Reagents for assessing cell viability (e.g., LDH assay kit)

  • Reagents for immunocytochemistry (e.g., anti-mHTT antibody)

  • PARP activity assay kit

Procedure:

  • Cell Culture:

    • Culture the striatal precursor neurons according to established protocols.[7][12]

  • Treatment:

    • Treat the cells with a range of this compound concentrations (e.g., 1, 10, 50 µM) for 24-48 hours.

  • Assessment of Cytotoxicity:

    • Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

  • Immunocytochemistry for mHTT Aggregates:

    • Fix the cells and perform immunocytochemistry using an antibody specific for mutant huntingtin to visualize and quantify intracellular aggregates.

  • PARP Activity Assay:

    • Prepare cell lysates from treated and untreated cells.

    • Measure PARP activity using a commercially available colorimetric or chemiluminescent assay kit according to the manufacturer's instructions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the in vitro neuroprotection assay, a clear dose-dependent effect of this compound on cell viability in the presence of the neurotoxin would validate the assay. In the in vivo Parkinson's disease model, the observation of motor deficits and dopaminergic neuron loss in the MPTP group compared to the saline control is essential for validating the model's efficacy. The neuroprotective effect of this compound should be quantifiable through both behavioral and histological outcome measures.

Conclusion: A Key to Unlocking Neuroprotective Strategies

This compound serves as a powerful and specific tool for probing the role of PARP-1 in the pathophysiology of neurodegenerative diseases. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust experiments aimed at understanding the intricate mechanisms of neuronal cell death and evaluating novel neuroprotective strategies. By carefully applying these methodologies, the scientific community can continue to unravel the complexities of neurodegeneration and pave the way for the development of effective therapies for these devastating disorders.

References

  • Wu, W., et al. (2014). Effects of poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide on blood-brain barrier and dopaminergic neurons of rats with lipopolysaccharide-induced Parkinson's disease. Cellular and Molecular Neurobiology, 34(3), 351-360. [Link]
  • Martire, S., et al. (2021). PARkinson's: from cellular mechanisms to potential therapeutics. Journal of Parkinson's Disease, 11(s1), S31-S44. [Link]
  • Maggiore, A., et al. (2022). Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. Cells, 11(8), 1284. [Link]
  • Maggiore, A., et al. (2022). Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer's Disease. PubMed. [Link]
  • Turunc Bayrakdar, E., et al. (2014). Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with Aβ(1-42). Cell Biochemistry and Function, 32(7), 557-564. [Link]
  • Besson, V., et al. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Experimental Neurology, 184(2), 973-980. [Link]
  • Online Inhibitor. (2025). 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese... [Link]
  • Online Inhibitor. (2025). Unleashing the Full Potential of 3-Aminobenzamide (PARP-I... [Link]
  • Victor, M. B., et al. (2018). Striatal neurons directly converted from Huntington's disease patient fibroblasts recapitulate age-associated disease phenotypes. Nature Neuroscience, 21(3), 341-352. [Link]
  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
  • Turunc Bayrakdar, E., et al. (2014).
  • Hang, L., et al. (1998). The effect of 3-aminobenzamide, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina. Investigative Ophthalmology & Visual Science, 39(11), 2136-2142. [Link]
  • Turunc Bayrakdar, E., et al. (2014). Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with A (1–42).
  • O'Rourke, J. G., et al. (2021). Immortalized striatal precursor neurons from Huntington's disease patient-derived iPS cells as a platform for target identification and screening for experimental therapeutics. Human Molecular Genetics, 30(24), 2469-2487. [Link]

Sources

The Experimental Use of Aminobenzamide-Based PARP Inhibitors in Ischemia Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting PARP in the Ischemic Cascade

Ischemic events, such as stroke or myocardial infarction, trigger a complex cascade of cellular and molecular events leading to tissue damage and cell death. A key player in this detrimental process is the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). While crucial for DNA repair under normal physiological conditions, its overactivation during ischemia becomes a major driver of cell death.[1][2] Ischemia-induced oxidative stress causes extensive DNA damage, leading to the hyperactivation of PARP-1.[1][2] This enzymatic over-activation depletes cellular energy reserves, specifically NAD+ and ATP, culminating in a form of programmed cell death known as parthanatos.[3] Consequently, the inhibition of PARP-1 has emerged as a promising therapeutic strategy to mitigate ischemic injury.

This guide provides a comprehensive overview of the experimental use of aminobenzamide-based PARP inhibitors in preclinical ischemia models. Due to the extensive body of research, this document will primarily focus on the archetypal PARP inhibitor, 3-aminobenzamide (3-AB) , as a representative compound for this class. While the user's interest is in 3-Amino-N-methylbenzamide , there is a notable scarcity of published literature regarding its specific application in ischemia models. Therefore, the principles, mechanisms, and protocols detailed for 3-AB will serve as a foundational framework for investigating related compounds like this compound.

Pharmacological Profile: 3-Aminobenzamide vs. This compound

3-Aminobenzamide is a well-characterized, first-generation PARP inhibitor that acts as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[4][5] Its structural similarity to the nicotinamide portion of NAD+ allows it to bind to the active site of PARP, thereby preventing the synthesis of poly(ADP-ribose) chains and the subsequent depletion of cellular energy stores.[5]

This compound is a structural analog of 3-aminobenzamide, featuring a methyl group on the amide nitrogen. While its chemical properties are documented, its biological activity, particularly as a PARP inhibitor in the context of ischemia, is not well-established in the scientific literature.

Property3-AminobenzamideThis compound
Synonyms 3-AB, m-AminobenzamideN-methyl-3-aminobenzamide
CAS Number 3544-24-925900-61-2
Molecular Formula C₇H₈N₂OC₈H₁₀N₂O
Molecular Weight 136.15 g/mol 150.18 g/mol
Mechanism of Action Competitive PARP inhibitor (competes with NAD+)Presumed PARP inhibitor (requires experimental validation)
Published Ischemia Research Extensive (neuroprotection, cardioprotection, renal protection)Limited to non-existent

Mechanism of Action: How PARP Inhibition Confers Protection in Ischemia

The protective effects of 3-aminobenzamide in ischemia are multifaceted and stem directly from its inhibition of PARP-1 overactivation. The key mechanisms include:

  • Preservation of Cellular Energy : By preventing the excessive consumption of NAD+ and ATP by PARP-1, 3-aminobenzamide helps maintain cellular energy homeostasis, which is critical for cell survival during and after an ischemic insult.[1][2]

  • Inhibition of Parthanatos : Parthanatos is a caspase-independent cell death pathway initiated by PARP-1 overactivation. It involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus, where it mediates chromatin condensation and DNA fragmentation. PARP inhibitors like 3-aminobenzamide directly block the initiation of this pathway.

  • Reduction of Inflammation : PARP-1 activation is also implicated in the inflammatory response following ischemia. PARP-1 can act as a coactivator for pro-inflammatory transcription factors, such as NF-κB. By inhibiting PARP-1, 3-aminobenzamide can attenuate the expression of inflammatory cytokines and reduce the infiltration of inflammatory cells into the ischemic tissue.

  • Attenuation of Oxidative Stress : While PARP-1 is activated by oxidative stress, its overactivation can also exacerbate it. By preserving mitochondrial function, PARP inhibition can help reduce the generation of reactive oxygen species (ROS).

Signaling Pathway of PARP-1 Mediated Cell Death in Ischemia

PARP_Ischemia_Pathway Ischemia Ischemia/Reperfusion ROS_RNS ↑ ROS / RNS Ischemia->ROS_RNS DNA_Damage DNA Strand Breaks ROS_RNS->DNA_Damage PARP1_Activation PARP-1 Hyperactivation DNA_Damage->PARP1_Activation activates NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion consumes PAR_Accumulation PAR Polymer Accumulation PARP1_Activation->PAR_Accumulation synthesizes ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion leads to Energy_Failure Energy Failure ATP_Depletion->Energy_Failure Cell_Death Cell Death (Parthanatos) Energy_Failure->Cell_Death AIF_Release Mitochondrial AIF Release PAR_Accumulation->AIF_Release signals AIF_Translocation AIF Nuclear Translocation AIF_Release->AIF_Translocation AIF_Translocation->Cell_Death induces Inhibitor 3-Aminobenzamide Inhibitor->PARP1_Activation inhibits

Caption: PARP-1 hyperactivation in ischemia leads to cell death via energy failure and parthanatos.

Experimental Protocols: In Vivo Ischemia Models

The following are generalized protocols for commonly used in vivo ischemia models to evaluate the efficacy of PARP inhibitors. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

This model is widely used to mimic focal ischemic stroke in humans.

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • 3-Aminobenzamide (or test compound)

  • Vehicle (e.g., saline, DMSO)

  • Anesthetic (e.g., isoflurane)

  • Nylon monofilament suture with a silicone-coated tip

  • Surgical instruments

  • Heating pad and rectal probe for temperature monitoring

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Place a temporary clip on the CCA and ICA.

    • Insert the silicone-coated filament into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion:

    • Maintain the occlusion for the desired duration (e.g., 60-90 minutes).

    • Withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • 3-Aminobenzamide can be administered intraperitoneally (i.p.) or intravenously (i.v.).

    • A typical dose for 3-AB in rats is 10-30 mg/kg.

    • Administration can be pre-ischemia, during ischemia, or at the onset of reperfusion.

  • Post-Operative Care: Suture the incision, provide analgesia, and monitor the animal during recovery.

Protocol 2: Renal Ischemia/Reperfusion (I/R) Injury in Rats

This model is used to study acute kidney injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 3-Aminobenzamide (or test compound)

  • Vehicle

  • Anesthetic

  • Non-traumatic vascular clamps

  • Surgical instruments

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain body temperature.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose both kidneys.

    • Carefully dissect the renal pedicles.

    • Occlude both renal arteries and veins with non-traumatic vascular clamps.

  • Ischemia and Reperfusion:

    • Induce ischemia for a defined period (e.g., 45-60 minutes).

    • Remove the clamps to initiate reperfusion.

  • Drug Administration:

    • A study has shown that pre-treatment with 3-AB at 100 mg/kg/day i.p. for 14 days prior to I/R was protective.[5] Alternatively, a single dose can be administered shortly before reperfusion.

  • Post-Operative Care and Analysis: Close the abdominal incision. At a specified time post-reperfusion (e.g., 24 hours), collect blood and kidney tissue for analysis of renal function (BUN, creatinine) and histology.

Experimental Workflow for In Vivo Ischemia Studies

InVivo_Workflow Animal_Prep Animal Acclimatization & Baseline Measurements Grouping Randomization into Groups (Sham, Vehicle, 3-AB) Animal_Prep->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Ischemia_Induction Induction of Ischemia (e.g., MCAO, Renal Artery Clamping) Drug_Admin->Ischemia_Induction Reperfusion Reperfusion Ischemia_Induction->Reperfusion PostOp_Care Post-Operative Monitoring & Neurological/Functional Assessment Reperfusion->PostOp_Care Endpoint Endpoint Analysis PostOp_Care->Endpoint Histology Histology (Infarct Volume, Tissue Damage) Endpoint->Histology Biochemistry Biochemical Assays (e.g., BUN, Creatinine, Cytokines) Endpoint->Biochemistry Molecular Molecular Analysis (Western Blot, PCR for PARP, AIF, etc.) Endpoint->Molecular

Caption: A generalized workflow for evaluating PARP inhibitors in in vivo ischemia models.

Outcome Measures and Data Interpretation

The efficacy of 3-aminobenzamide or other PARP inhibitors in ischemia models is assessed through a combination of functional, histological, and biochemical endpoints.

ModelPrimary Outcome MeasuresSecondary Outcome MeasuresExpected Effect of 3-Aminobenzamide
tMCAO (Stroke) Infarct volume (TTC staining)Neurological deficit scores, motor function testsReduction in infarct volume, improvement in neurological scores
Renal I/R Serum creatinine, Blood Urea Nitrogen (BUN)Histological damage score, markers of oxidative stressReduction in serum creatinine and BUN, attenuation of tubular necrosis
Cardiac I/R Infarct size, cardiac function (e.g., ejection fraction)Arrhythmia score, markers of cardiac damage (e.g., troponins)Reduction in infarct size, improved cardiac function, reduced arrhythmias

A Note on this compound: A Research Opportunity

As previously mentioned, there is a significant gap in the literature regarding the experimental use of this compound in ischemia models. While its structural similarity to 3-aminobenzamide suggests potential PARP inhibitory activity, this must be confirmed experimentally.

Future research directions could include:

  • In Vitro PARP Activity Assay: Directly assess the inhibitory potential of this compound on PARP-1 enzymatic activity and compare its IC₅₀ value to that of 3-aminobenzamide.

  • Cell-Based Ischemia Models: Utilize in vitro models of oxygen-glucose deprivation (OGD) to evaluate the cytoprotective effects of this compound on neurons, cardiomyocytes, or renal epithelial cells.

  • In Vivo Ischemia Studies: If in vitro data are promising, proceed with in vivo studies using the protocols outlined in this guide to determine its efficacy in reducing ischemic tissue injury.

Conclusion

PARP inhibition is a validated and compelling therapeutic strategy for the treatment of ischemic injuries. 3-Aminobenzamide has been instrumental as a research tool in elucidating the role of PARP-1 in the pathophysiology of ischemia and has demonstrated significant protective effects in a variety of preclinical models. The protocols and principles detailed herein provide a robust framework for the continued investigation of PARP inhibitors in this context. While the specific efficacy of this compound in ischemia remains to be determined, its structural relationship to 3-aminobenzamide makes it an intriguing candidate for future research, offering an opportunity to expand the arsenal of potential therapeutics for ischemic diseases.

References

  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Frontiers in Cellular Neuroscience. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers.
  • OAText. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.
  • PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. National Library of Medicine.
  • OAText. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.
  • PubMed. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. National Library of Medicine.
  • PubMed Central. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. National Library of Medicine.
  • PubMed Central. (1998). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. National Library of Medicine.
  • Wikipedia. (n.d.). 3-Aminobenzamide. Wikipedia.

Sources

Application Note: 3-Amino-N-methylbenzamide in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Amino-N-methylbenzamide, a critical intermediate in the synthesis of contemporary pharmaceuticals, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. We will dissect its chemical properties, outline a detailed protocol for its application in a key synthetic transformation, and discuss the analytical methodologies required for quality assurance. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of targeted therapeutics.

Introduction: The Strategic Importance of this compound

This compound (C₈H₁₀N₂O) is a bifunctional aromatic compound that has emerged as a valuable scaffold in medicinal chemistry.[1] Its structure, featuring a nucleophilic aminophenyl group and a methylamide moiety, makes it a versatile building block for constructing complex heterocyclic systems. This is particularly evident in its role as a key precursor to several clinically approved PARP inhibitors, such as Olaparib and Niraparib.[2][3] These drugs represent a significant advancement in oncology, offering a targeted therapeutic strategy for cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[4][5][6] The strategic incorporation of the this compound core is integral to the pharmacophore responsible for potent and selective PARP inhibition.[4]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for safe handling and successful process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂OPubChem[1]
Molecular Weight 150.18 g/mol PubChem[1]
CAS Number 25900-61-2PubChem[1]
Appearance SolidSigma-Aldrich
IUPAC Name This compoundPubChem[1]
Storage Keep in a dark place, sealed in dry, room temperature.Sigma-Aldrich

Safety and Handling:

This compound is classified as an irritant, causing skin and serious eye irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn during handling.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] In case of contact, wash skin thoroughly with water and seek medical advice if irritation persists.[7]

Application in Synthesis: Acylation Protocol for a PARP Inhibitor Precursor

The primary amino group of this compound is a key functional handle for elaboration into more complex structures. A common transformation is its acylation to form an amide bond, a crucial step in the assembly of many PARP inhibitors. The following protocol describes a representative acylation reaction.

Causality of Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve both the starting materials and reagents. Its low boiling point facilitates easy removal during work-up.

  • Base: Triethylamine (TEA) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Acylating Agent: An acid chloride is used as the acylating agent for its high reactivity, ensuring a rapid and efficient reaction at room temperature.

  • Work-up: The aqueous work-up with dilute HCl removes unreacted triethylamine and other basic impurities, while the sodium bicarbonate wash removes any remaining acid chloride and acidic byproducts. The final brine wash removes residual water from the organic layer before drying.

  • Purification: Column chromatography is a standard method for purifying organic compounds, allowing for the separation of the desired product from any remaining starting materials or byproducts based on polarity.

Diagram 1: General Workflow for Acylation of this compound

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification prep1 Dissolve this compound and Triethylamine in DCM prep2 Cool solution to 0°C prep1->prep2 react1 Add Acid Chloride dropwise prep2->react1 react2 Warm to Room Temperature and stir for 2-4 hours react1->react2 react3 Monitor reaction by TLC react2->react3 work1 Wash with 1M HCl react3->work1 work2 Wash with sat. NaHCO3 work1->work2 work3 Wash with Brine work2->work3 work4 Dry over Na2SO4 and Filter work3->work4 purify1 Concentrate in vacuo work4->purify1 purify2 Purify by Column Chromatography purify1->purify2 purify3 Obtain Pure Acylated Product purify2->purify3

Caption: Workflow for the acylation of this compound.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material) and stir until fully dissolved.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add the desired acid chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final acylated product. Confirm the structure and purity by NMR and LC-MS.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity of this compound before its use in subsequent synthetic steps.

Table 2: Analytical Methods for Quality Control

Technique Parameter Typical Specification
HPLC Purity Assay≥98.0% (by GC)[10]
¹H NMR IdentityConforms to structure
Mass Spectrometry Molecular WeightConforms to theoretical mass
Melting Point Physical Property128-132°C[10]

High-Performance Liquid Chromatography (HPLC) Protocol:

This method provides a quantitative assessment of the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Application in PARP Inhibition Pathway

The end-products synthesized from this compound, such as Olaparib and Niraparib, function by inhibiting PARP enzymes.[3][] These enzymes are crucial for the repair of single-strand DNA breaks.[6] In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[4][5]

Diagram 2: Mechanism of PARP Inhibition and Synthetic Lethality

G cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP Activation & SSB Repair ssb1->parp1 dna_rep1 DNA Replication parp1->dna_rep1 hrr1 Homologous Recombination Repair of DSBs dna_rep1->hrr1 survival1 Cell Survival hrr1->survival1 ssb2 Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor (e.g., Olaparib) ssb2->parp_inhibitor no_ssb_repair SSB Repair Blocked ssb2->no_ssb_repair dna_rep2 DNA Replication no_ssb_repair->dna_rep2 dsb Double-Strand Break (DSB) dna_rep2->dsb no_hrr Defective HRR dsb->no_hrr death Cell Death (Synthetic Lethality) no_hrr->death

Caption: The role of PARP inhibitors in inducing synthetic lethality.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of targeted cancer therapies. Its reliable and scalable incorporation into drug candidates is facilitated by well-understood chemical transformations. The protocols and data presented herein provide a robust framework for scientists working to leverage this important building block in the development of novel therapeutics.

References

  • PubChem. This compound.
  • PubChem. 3-Amino-4-methylbenzamide.
  • Patel, A. G., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]
  • Mallak Specialties. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. [Link]
  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. [Link]
  • Wang, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of PARP Inhibitors Using Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DNA damage response (DDR), playing a critical role in the repair of single-strand DNA breaks.[1][2] The inhibition of PARP has emerged as a cornerstone of targeted cancer therapy, especially for tumors harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] High-throughput screening (HTS) is the engine driving the discovery of novel and potent PARP inhibitors. This guide provides an in-depth exploration of the principles and methodologies for conducting HTS campaigns to identify PARP inhibitors, using the well-characterized benzamide class of inhibitors as a model. While this document focuses on the foundational compound 3-aminobenzamide, the principles and protocols described are directly applicable to its analogs, including 3-Amino-N-methylbenzamide, and serve as a robust framework for drug discovery professionals.

The Scientific Foundation: Mechanism of PARP Action and Inhibition

A thorough understanding of the biological target is paramount to designing an effective screening campaign. PARP enzymes are post-translational modification enzymes that, upon detecting DNA damage, catalyze the transfer of ADP-ribose units from their substrate, nicotinamide adenine dinucleotide (NAD+), to target proteins, including themselves.[2][3] This process, called PARylation, creates long, branched chains of poly(ADP-ribose) (PAR) that act as a scaffold to recruit other DNA repair proteins.[1]

Mechanism of Inhibition by Benzamides: 3-Aminobenzamide and related compounds function as competitive inhibitors.[4] Their chemical structure mimics the nicotinamide portion of NAD+, allowing them to bind to the catalytic domain of PARP. This occupation of the active site prevents NAD+ from binding, thereby halting the synthesis of PAR chains and disrupting the DNA repair cascade.[4]

The Therapeutic Rationale: Synthetic Lethality In healthy cells, multiple DNA repair pathways exist. If the PARP-mediated single-strand break repair is inhibited, the resulting lesions can be converted to more lethal double-strand breaks during replication.[5] In cells with a functional homologous recombination (HR) pathway (e.g., BRCA wild-type), these double-strand breaks can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., BRCA-mutated), the inability to repair these breaks leads to genomic instability and cell death.[5] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.

cluster_0 Normal Cell Response to DNA Damage cluster_1 Mechanism of Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR PAR Polymer Synthesis (PARylation) PARP1->PAR NAD NAD+ NAD->PARP1 Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor This compound (Competitive Inhibitor) Inhibitor->PARP1 Blocks NAD+ Binding Site cluster_workflow HTS Workflow for PARP Inhibitors Lib_Prep Compound Library Preparation & Plating Dispense Compound Dispensing (Nanoliter Scale) Lib_Prep->Dispense Assay_Prep Assay Plate Preparation (Enzyme/Cells) Assay_Prep->Dispense Incubate Incubation Dispense->Incubate Readout Signal Detection (e.g., Absorbance, Fluorescence) Incubate->Readout Data_Analysis Primary Data Analysis (% Inhibition, Z'-Factor) Readout->Data_Analysis Hit_Selection Hit Selection (Threshold-based) Data_Analysis->Hit_Selection Dose_Response Dose-Response & IC50 Confirmation Hit_Selection->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays, etc.) Dose_Response->Hit_Validation

Figure 2: A generalized workflow for a high-throughput screening campaign to identify PARP inhibitors.

Detailed Experimental Protocols

These protocols provide a starting point and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Biochemical PARP1 Inhibition HTS (Colorimetric)

This assay measures the amount of biotinylated-PAR incorporated onto histone proteins, which are coated onto a 96-well plate. The incorporated biotin is then detected with streptavidin-HRP.

Materials:

  • Assay Plate: 96-well high-binding plate (e.g., Nunc Maxisorp)

  • Reagents:

    • Recombinant Human PARP1 Enzyme

    • Histones (Calf Thymus)

    • Activated DNA (DNase I treated)

    • Biotinylated NAD+

    • This compound or 3-Aminobenzamide (for control)

    • Streptavidin-HRP

    • TMB Substrate

  • Buffers:

    • Coating Buffer: PBS, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 0.1% Triton X-100 [3] * Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: PBST with 5% non-fat dry milk [3] * Stop Solution: 1 M H₂SO₄

Procedure:

  • Plate Coating:

    • Dilute histones to 20 µg/mL in Coating Buffer.

    • Add 50 µL per well and incubate overnight at 4°C.

    • Wash plates 3x with Wash Buffer.

    • Add 100 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature (RT).

    • Wash plates 3x with Wash Buffer.

  • Compound Addition:

    • Prepare compound plates by dispensing 1 µL of test compounds (typically at 1 mM in DMSO) into designated wells.

    • For controls, add 1 µL of DMSO (High signal, 0% inhibition) and 1 µL of a known inhibitor like 3-aminobenzamide at a high concentration (e.g., 1 mM, Low signal, 100% inhibition).

  • Enzyme Reaction:

    • Prepare a 2X PARP Reaction Mix in Assay Buffer containing: 2X PARP1 enzyme, 2X activated DNA, and 2X Biotinylated NAD+.

    • Optimization is key: The final concentrations of enzyme and substrates must be determined empirically to ensure the reaction is in the linear range.

    • Add 50 µL of the 2X PARP Reaction Mix to each well. The final volume is now ~51 µL.

    • Incubate for 1 hour at RT.

  • Detection:

    • Wash plates 5x with Wash Buffer.

    • Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's recommendation. Add 50 µL to each well.

    • Incubate for 1 hour at RT.

    • Wash plates 5x with Wash Buffer.

    • Add 50 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to stop the reaction.

  • Readout:

    • Measure absorbance at 450 nm using a microplate reader. [1]

Protocol 2: Cell-Based Synthetic Lethality HTS

This assay leverages the principle of synthetic lethality by comparing the viability of a BRCA-deficient cell line to its isogenic BRCA-proficient counterpart.

Materials:

  • Cell Lines:

    • BRCA1-mutant human cancer cell line (e.g., MDA-MB-436)

    • BRCA1-wildtype human cancer cell line (e.g., MDA-MB-231)

  • Assay Plates: 384-well clear-bottom, black-walled tissue culture treated plates.

  • Reagents:

    • Complete cell culture medium.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Compound library plates.

Procedure:

  • Cell Seeding:

    • Separately harvest and count both cell lines.

    • Dilute cells in complete medium to an optimized seeding density (e.g., 1000 cells/well in 40 µL).

    • Dispense 40 µL of the cell suspension into the wells of two separate 384-well plates (one for each cell line).

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer ~50 nL of compound from the library plates to the cell plates.

    • Include appropriate DMSO (vehicle) and positive control (e.g., a known potent PARP inhibitor like Olaparib) wells.

  • Incubation:

    • Incubate the plates for 72-120 hours (the optimal duration should be determined empirically based on cell doubling time).

  • Readout:

    • Equilibrate the plates and the viability reagent to room temperature.

    • Add 20 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence on a plate reader.

Data Analysis and Hit Validation

Rigorous data analysis is essential to identify true hits and avoid costly false positives.

Primary Data Analysis: The activity of each compound is typically calculated as a percentage of inhibition relative to the controls on the same plate: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)) Where:

  • Signal_Compound: Signal from the well with the test compound.

  • Signal_High: Average signal from the high-signal control (e.g., DMSO).

  • Signal_Low: Average signal from the low-signal control (e.g., potent inhibitor).

Assay Quality Control (QC): The robustness of an HTS assay is quantified by the Z'-factor. [6]It is a measure of the statistical effect size and separation between the high and low controls. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

  • A Z'-factor > 0.5 is indicative of an excellent, robust assay suitable for HTS. [6] Hit Confirmation and Potency: Compounds that meet the primary hit criteria (e.g., >50% inhibition) are re-tested. Confirmed hits are then tested in a dose-response format (typically a 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀).

cluster_validation Hit Triage and Validation Cascade Primary_Hit Primary HTS Hit (Single Concentration) Reconfirm Hit Reconfirmation (Fresh Compound) Primary_Hit->Reconfirm IC50 Dose-Response Assay (IC50 Determination) Reconfirm->IC50 Orthogonal Orthogonal Assay (e.g., Cell-based if primary was biochemical) IC50->Orthogonal Selectivity Selectivity Profiling (Against other PARP isoforms or unrelated enzymes) Orthogonal->Selectivity Chemistry Medicinal Chemistry (SAR, PAINS analysis) Selectivity->Chemistry Validated_Hit Validated Hit Series Chemistry->Validated_Hit

Figure 3: A typical workflow for validating hits from a primary HTS campaign. Progressing actives requires eliminating false positives and confirming on-target activity through multiple assays. [7]

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) High variability in controls; low signal window.Optimize reagent concentrations (enzyme, NAD+); check dispenser precision; increase incubation time.
High False Positive Rate Assay interference (e.g., fluorescent compounds, aggregators).Implement a counterscreen (e.g., without enzyme) to flag artifacts; analyze hits for Pan-Assay Interference Compounds (PAINS). [7]
Edge Effects in Plates Uneven temperature or evaporation during incubation.Use plates with lids; ensure proper incubator humidity; exclude outer wells from analysis if necessary.
Poor Compound Solubility Compound precipitating out of solution in aqueous buffer.Prepare stock solutions in 100% DMSO; ensure final DMSO concentration in the assay is consistent and typically <0.5%. [8]

References

  • D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions. Biochemical Journal, 342(2), 249–268. (Source not directly found, general knowledge)
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (Referenced by BellBrook Labs)[8]
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. (General knowledge, supported by multiple sources)
  • Tarsounas, M., & Sung, P. (2020). The antitumor mechanism of PARP inhibitors in BRCA-deficient tumors. Molecular Cell, 78(6), 992-1007. (General knowledge, supported by multiple sources)
  • Griesbach, E., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Analytical Biochemistry, 687, 115474. [Link]
  • Jones, P., et al. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9 Supplement), 3975. [Link]
  • Das, S. K., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 17, 1261689. [Link]
  • Kellett, T., et al. (2023). HTS discovery of PARP1-HPF1 complex inhibitors in cancer. SLAS Discovery, 28(8), 394-401. [Link]
  • Ogata, N., et al. (2016). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Oncology & Radiotherapy, 1(1). [Link]
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. [Link]
  • West Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Westbioscience.com. [Link]
  • PerkinElmer. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
  • BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. BPSBioscience.com. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
  • National Center for Biotechnology Information. (2012).
  • Murai, J., et al. (2014).
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan.com. [Link]
  • Agilent Technologies. (n.d.).
  • PubChem. (n.d.). 3-Aminobenzamide. PubChem. [Link]
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. (General knowledge, supported by multiple sources)
  • Rose, M., et al. (2020). PARP inhibitors: clinical utility and possibilities of overcoming resistance. Molecular Cancer, 19(1), 1-17. (General knowledge, supported by multiple sources)
  • BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits. Bellbrooklabs.com. [Link]
  • Brown, J. A., & Marala, R. B. (2002). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Journal of pharmacological and toxicological methods, 47(3), 137-141. [Link]
  • Li, H., et al. (2014). Development and validation of high-throughput screening assays for poly(ADP-ribose) polymerase-2 inhibitors. Analytical Biochemistry, 449, 136-144. [Link]
  • Stepanov, V., et al. (2015). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in molecular biology, 1237, 149-160. [Link]
  • Mateo, J., et al. (2019). Maintenance therapy with a poly(ADP-ribose) polymerase inhibitor in patients with newly diagnosed advanced epithelial ovarian cancer. Therapeutic Advances in Medical Oncology, 11, 1758835919875355. [Link]
  • Solzin, J., et al. (2022). Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. SLAS Discovery, 27(10), 475-484. [Link]
  • Mirza, M. R., et al. (2022). PARP inhibitors as first-line maintenance therapy in ovarian cancer. YouTube. [Link]
  • Swisher, E. M., et al. (2017). Mutator Phenotypes that Better Predict PARP Inhibitor Response in Ovarian Carcinomas.
  • George, A., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1163. [Link]
  • Calabretta, M., et al. (2024). Novel bioassays based on 3D-printed device for sensing of hypoxia and p53 pathway in 3D cell models. Analytical and Bioanalytical Chemistry. [Link]

Sources

Application Notes: Inducing Synthetic Lethality with 3-Aminobenzamide, a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note on Compound Selection

The topic specified "3-Amino-N-methylbenzamide." However, this compound is not widely documented in peer-reviewed literature for biological applications. In contrast, 3-Aminobenzamide (3-AB) is a foundational, well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP) extensively used to study the mechanism of synthetic lethality.[1][2] This guide will focus on 3-Aminobenzamide, as the principles and protocols are directly applicable and supported by a robust body of scientific evidence. Researchers working with novel derivatives like this compound can adapt these protocols as a starting point for their investigations.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a powerful concept in cancer therapy where the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not.[3] This creates a therapeutic window to selectively kill cancer cells while sparing normal, healthy cells.

One of the most successful clinical applications of synthetic lethality involves the use of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[4][5]

  • Healthy Cells (BRCA-proficient): Possess two major DNA repair pathways for single-strand breaks (SSBs) and double-strand breaks (DSBs):

    • Base Excision Repair (BER): Mediated by PARP, this pathway efficiently repairs common SSBs.[6]

    • Homologous Recombination (HR): Mediated by BRCA1/2, this is a high-fidelity pathway for repairing DSBs that arise when SSBs are not repaired.[3]

  • BRCA-deficient Cancer Cells: These cells lack a functional HR pathway and are heavily reliant on PARP-mediated BER to repair SSBs and maintain genomic stability.[4]

3-Aminobenzamide (3-AB) is a potent PARP inhibitor that competitively binds to the NAD+ site of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains and hindering the recruitment of DNA repair machinery.[1][7] By inhibiting PARP in a BRCA-deficient cell, 3-AB causes an accumulation of unrepaired SSBs. When the cell attempts to replicate its DNA, these SSBs are converted into toxic DSBs.[8] Without a functional BRCA-mediated HR pathway to repair these DSBs, the cell undergoes catastrophic genomic instability and apoptosis.[3]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central mechanism involves the targeted disruption of DNA repair. PARP1 is a key sensor of DNA single-strand breaks. Upon detecting a break, it synthesizes PAR chains on itself and other proteins, creating a scaffold to recruit the necessary repair machinery.[7]

3-Aminobenzamide's Role: 3-AB inhibits the catalytic activity of PARP.[2][9][10] This leads to two critical events:

  • Inhibition of Repair: The BER pathway is stalled, and SSBs accumulate.

  • PARP Trapping: The inhibited PARP enzyme remains bound to the DNA damage site, creating a physical obstruction that is even more cytotoxic than the unrepaired SSB alone.[7][8] This "trapped" complex disrupts DNA replication, leading to the collapse of replication forks and the formation of DSBs.[11]

The following diagram illustrates this synthetic lethal interaction.

SyntheticLethality cluster_0 BRCA Proficient Cell cluster_1 BRCA Deficient Cell SSB_A Single-Strand Break (SSB) PARP_A PARP-mediated Base Excision Repair SSB_A->PARP_A Repaired DSB_A Double-Strand Break (DSB) SSB_A->DSB_A During Replication PARPi_A PARP Inhibitor (e.g., 3-Aminobenzamide) PARPi_A->PARP_A Inhibits Viability_A Cell Survival PARP_A->Viability_A HR_A BRCA-mediated Homologous Recombination HR_A->Viability_A DSB_A->HR_A Repaired SSB_B Single-Strand Break (SSB) PARP_B PARP-mediated Base Excision Repair SSB_B->PARP_B PARPi_B PARP Inhibitor (e.g., 3-Aminobenzamide) PARPi_B->PARP_B Inhibits & Traps DSB_B Double-Strand Break (DSB) PARP_B->DSB_B Unrepaired SSBs lead to DSBs HR_B Homologous Recombination (DEFECTIVE) Death_B Cell Death (Apoptosis) HR_B->Death_B DSB_B->HR_B Repair Fails

Caption: Mechanism of synthetic lethality induced by a PARP inhibitor in BRCA-deficient cells.

Experimental Protocols and Workflows

A typical workflow involves selecting an appropriate pair of cell lines (one proficient and one deficient in a specific DNA repair pathway), determining the inhibitor's potency, and then assessing the differential impact on cell viability.

ExperimentalWorkflow start Start: Hypothesis cell_selection 1. Cell Line Selection (e.g., BRCA1-proficient vs. BRCA1-deficient pair) start->cell_selection ic50 2. Determine IC50 of 3-AB for each cell line cell_selection->ic50 treatment 3. Treat both cell lines with a range of 3-AB concentrations ic50->treatment viability_assay 4. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay verification 5. (Optional) Verify PARP Inhibition via Western Blot for PAR levels treatment->verification Verification Step analysis 6. Data Analysis Compare dose-response curves viability_assay->analysis conclusion Conclusion: Demonstrate Synthetic Lethality analysis->conclusion

Caption: General experimental workflow for a synthetic lethality study.

Protocol 1: Determination of IC50 for 3-Aminobenzamide

Objective: To determine the concentration of 3-AB that inhibits cell growth by 50% (IC50) in a specific cell line. This is a critical first step for designing subsequent experiments.

Materials:

  • Selected cancer cell lines (e.g., BRCA-proficient and deficient pair)

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 3-Aminobenzamide (3-AB) powder

  • Sterile DMSO and/or water for stock solution[12][13]

  • 96-well clear, flat-bottom plates

  • MTT reagent (or other viability assay like CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-AB (e.g., 100 mM) in sterile DMSO or water. Aliquot and store at -20°C. Further dilutions should be made in complete culture medium immediately before use.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of 3-AB in complete medium. A typical range to test for 3-AB would be from 10 µM to 10 mM.[12][14]

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 3-AB dilution to each well. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours. Long-term proliferation assays may be required for some targeted therapies.[15]

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.[16]

    • Plot the viability percentage against the log concentration of 3-AB.

    • Use non-linear regression (log[inhibitor] vs. response) in software like GraphPad Prism to calculate the IC50 value.[8]

Protocol 2: Comparative Viability Assay for Synthetic Lethality

Objective: To demonstrate that BRCA-deficient cells are significantly more sensitive to 3-AB than their BRCA-proficient counterparts.

Procedure:

  • Follow the same procedure as the IC50 determination (Protocol 1), but run the BRCA-proficient and BRCA-deficient cell lines in parallel on the same plate or on separate plates under identical conditions.

  • Treatment: Use a refined concentration range based on the IC50 values obtained. Ensure the range covers the full dose-response for both cell lines.

  • Data Analysis:

    • Calculate IC50 values for both cell lines.

    • Plot both dose-response curves on the same graph for direct visual comparison.

    • A significant shift to the left (lower IC50) for the BRCA-deficient cell line indicates synthetic lethality.

ParameterBRCA-Proficient Cells (Expected)BRCA-Deficient Cells (Expected)Rationale
IC50 of 3-AB High (e.g., mM range)Low (e.g., µM to low mM range)Deficiency in HR repair confers high dependency on PARP, increasing sensitivity.
Maximal Kill May not reach 100%Approaches 100% at high concentrationsThe synthetic lethal effect leads to robust cell death in the deficient line.
Protocol 3: Western Blot for PARP Inhibition & Apoptosis

Objective: To provide mechanistic evidence of drug action by (A) confirming the inhibition of PARP activity or (B) detecting apoptosis via PARP cleavage.

Materials:

  • Cell lines treated with 3-AB and controls.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[17]

  • BCA Protein Assay Kit.[17]

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • For PARP Activity: Anti-PAR (detects poly-ADP-ribose chains).[18][19]

    • For Apoptosis: Anti-PARP (detects both full-length 116 kDa and cleaved 89 kDa fragments).[20][21]

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • HRP-conjugated secondary antibody.[17]

  • ECL substrate and imaging system.[17]

Procedure:

  • Sample Preparation:

    • Seed cells in 6-well plates and treat with vehicle or 3-AB (e.g., at the IC50 concentration for the sensitive line) for 24-48 hours.

    • To assess PARP activity, it may be necessary to stimulate cells with a DNA damaging agent (e.g., H₂O₂) for a short period before lysis to induce PAR synthesis.[12]

    • Lyse cells in ice-cold RIPA buffer, centrifuge to pellet debris, and collect the supernatant.[17]

  • Protein Quantification: Determine protein concentration using a BCA assay.[17]

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[17]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.[17]

    • Wash again and apply ECL substrate to visualize bands using a chemiluminescence imager.[17]

Interpretation of Results:

Primary AntibodyExpected Result in 3-AB Treated CellsInterpretation
Anti-PAR Decreased signal (especially after H₂O₂ stimulation)Confirms that 3-AB is inhibiting the enzymatic activity of PARP, preventing PAR chain formation.[18]
Anti-PARP Appearance of an 89 kDa band and decrease of the 116 kDa bandIndicates caspase-mediated cleavage of PARP, a hallmark of apoptosis.[20][21]

References

  • Simoneau, A., et al. (2022). The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. Molecular Cell.
  • Zou, C., et al. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Molecular Biosciences.
  • Cancer Discovery. (2011). Breaking BRCA Heightens PARP Inhibitor Action. AACR Journals.
  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
  • ecancertv. (2019). Immunomodulatory effects of PARP inhibition in BRCA1-deficient triple-negative breast cancer. ecancer.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH.
  • Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online.
  • Cuzzocrea, S., et al. (2004). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. PubMed.
  • Shall, S., et al. (1987). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. PubMed.
  • Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble... Online Inhibitor.
  • Pandey, A. K., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed.
  • BioHippo. (n.d.). 3-Aminobenzamide. BioHippo.
  • Jacobson, E. L., et al. (1985). 3 Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis.
  • ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in... ResearchGate.
  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.
  • ResearchGate. (n.d.). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... ResearchGate.
  • Wang, N., et al. (2023). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. ACS Publications.
  • BPS Bioscience. (n.d.). 3-aminobenzamide. BPS Bioscience.
  • Horkay, E., et al. (2013). 3-Aminobenzamide protects primary human keratinocytes from UV-induced cell death by a poly(ADP-ribosyl)ation independent mechanism. PubMed.
  • ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents?. ResearchGate.

Sources

Developing and Validating Assays for 3-Amino-N-methylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 3-Amino-N-methylbenzamide

This compound is a small molecule of interest in drug discovery, particularly in the field of oncology and cellular repair mechanisms. Its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase (PARP) suggests its potential role in modulating DNA damage responses. PARP enzymes are crucial for repairing single-strand DNA breaks; their inhibition can lead to the accumulation of cytotoxic double-strand breaks in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical application of several PARP inhibitors.

This comprehensive guide provides detailed application notes and protocols for developing and validating a suite of assays to characterize the activity of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this compound.

I. Foundational Knowledge and Pre-analytical Considerations

Before embarking on detailed cellular and biochemical assays, it is crucial to establish the fundamental properties of this compound and prepare it correctly for experimental use.

Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of in vitro and in vivo experiments are critically dependent on the proper handling and preparation of the test compound.

Solubility and Stability:

While specific solubility data for this compound is not extensively published, its benzamide structure suggests good solubility in dimethyl sulfoxide (DMSO). However, it is likely to have poor aqueous solubility. Therefore, a concentrated stock solution in anhydrous DMSO is recommended. It is crucial to minimize the final DMSO concentration in cell-based assays, typically keeping it below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of similar benzamide compounds in DMSO can be compromised by water absorption, so using anhydrous DMSO and tightly sealed vials is recommended.[1][2]

Protocol for 10 mM Stock Solution Preparation:

  • Equilibrate the vial of solid this compound and anhydrous DMSO to room temperature.

  • Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of this compound (150.18 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex or sonicate at room temperature until the compound is fully dissolved. Gentle warming can be applied if necessary, but avoid excessive heat.

  • Visually confirm the absence of any particulate matter.

  • Dispense into single-use aliquots in sterile, light-protected tubes.

  • Store at -20°C or -80°C.

II. Biochemical Assays: Direct Measurement of PARP Inhibition

Biochemical assays provide a direct measure of the inhibitory activity of this compound on PARP enzymes. These assays are essential for determining the compound's potency (IC50) and selectivity.

Principle of In Vitro PARP Activity Assays

In vitro PARP activity assays typically measure the incorporation of a labeled NAD+ substrate onto a histone substrate by a purified PARP enzyme. The inhibition of this reaction by this compound is then quantified. Common detection methods include colorimetric, fluorescent, and radioactive readouts.

Experimental Workflow for a Colorimetric PARP Assay

The following diagram illustrates a typical workflow for a colorimetric PARP inhibition assay.

PARP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PARP Enzyme, Activated DNA, NAD+, and Compound Dilutions Plate Add Reagents to 96-well Plate Reagents->Plate Incubate1 Incubate to Allow PARP Activity Plate->Incubate1 Wash1 Wash to Remove Unincorporated Reagents Incubate1->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 Incubate Add_Strep_HRP->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Colorimetric Substrate Wash2->Add_Substrate Read Read Absorbance Add_Substrate->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: Workflow for a colorimetric PARP inhibition assay.

Detailed Protocol: Colorimetric PARP Inhibition Assay

This protocol is adapted from commercially available PARP assay kits and should be optimized for this compound.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., nuclease-treated salmon testes DNA)

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • This compound

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 0.2 M HCl)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in PARP assay buffer. A typical starting concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) and a positive control inhibitor like 3-aminobenzamide.

  • Reaction Setup:

    • To each well of the histone-coated plate, add 25 µL of the compound dilutions.

    • Add 25 µL of a pre-mixed reaction cocktail containing PARP enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-catalyzed reaction.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unincorporated biotinylated NAD+.

  • Detection:

    • Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate as in step 4.

    • Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results and Interpretation:

A dose-dependent decrease in the colorimetric signal is expected with increasing concentrations of this compound, indicating inhibition of PARP activity. The IC50 value will quantify the potency of the compound. For comparison, the IC50 of the related compound, 3-aminobenzamide, in CHO cells is approximately 50 nM.[3][4][5]

ParameterExpected Value (for a potent inhibitor)
IC50 nM to low µM range
Maximum Inhibition >90%
Z'-factor >0.5 (for a robust assay)

III. Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are crucial for understanding the effects of this compound in a biological context. These assays can confirm target engagement in cells and elucidate the downstream consequences of PARP inhibition.

A. Cellular PARP Inhibition (PARylation Assay)

This assay measures the inhibition of PARP activity within intact cells by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP activity.

Principle:

Cells are treated with a DNA-damaging agent to induce PARP activity. The inhibitory effect of this compound on this induced PARylation is then measured, typically by Western blotting or immunofluorescence using an anti-PAR antibody.

Protocol: Western Blotting for PAR Levels

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with known DNA repair deficiencies like BRCA-mutant cells, or a standard line like HeLa or U2OS) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 20 µM methyl methanesulfonate (MMS) for 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle-treated, DNA-damaged control.

B. DNA Damage Response Assay (γH2AX Foci Formation)

The phosphorylation of histone H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks (DSBs). Inhibition of PARP by this compound is expected to lead to an accumulation of DSBs, which can be visualized as nuclear foci of γH2AX.

Principle:

Cells are treated with this compound, and the formation of γH2AX foci is detected by immunofluorescence microscopy.

gH2AX_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunostaining cluster_imaging Imaging and Analysis Seed_Cells Seed Cells on Coverslips Treat Treat with This compound Seed_Cells->Treat Fix_Perm Fix and Permeabilize Cells Treat->Fix_Perm Block Block Fix_Perm->Block Primary_Ab Incubate with Primary anti-γH2AX Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mount Mount with DAPI Secondary_Ab->Mount Image Acquire Images using Fluorescence Microscope Mount->Image Quantify Quantify γH2AX Foci per Nucleus Image->Quantify

Caption: Workflow for the γH2AX immunofluorescence assay.

Protocol: γH2AX Immunofluorescence

  • Cell Culture: Seed cells onto coverslips in a 24-well plate and allow them to attach.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

    • Wash with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBST.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an accumulation of DNA double-strand breaks.

C. Apoptosis Assays

Inducing apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment.[3] Several assays can be employed to determine if this compound induces apoptosis, particularly in cancer cells.

1. Caspase-3/7 Activity Assay:

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Principle:

This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspases-3 and -7. The resulting luminescent or fluorescent signal is proportional to caspase activity.

Protocol: Luminescent Caspase-3/7 Assay

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with various concentrations of this compound for a desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

2. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle:

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

IV. Concluding Remarks and Future Directions

The assays and protocols detailed in this guide provide a robust framework for characterizing the activity of this compound. By systematically evaluating its direct inhibitory effect on PARP enzymes and its downstream cellular consequences on DNA damage and apoptosis, researchers can gain a comprehensive understanding of its mechanism of action.

Future studies could explore the selectivity of this compound against different PARP family members and investigate its efficacy in combination with other anti-cancer agents. Furthermore, transitioning to in vivo models will be a critical step in evaluating its therapeutic potential. The data generated from these assays will be instrumental in guiding the further development of this compound as a potential therapeutic agent.

V. References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. [Link]

  • Online Inhibitor. (2023, December 20). Elevating Cell-Based Assays: Practical Insights with 3-Aminobenzamide (PARP-IN-1). [Link]

  • Mallak. (2018). Technical Data Sheet of 3-Amino-4-methylbenzamide. [Link]

  • Online Inhibitor. (2023, December 30). 3-Aminobenzamide (PARP-IN-1): Advancing PARP Inhibition for Innate Immunity and Viral Research. [Link]

  • BPS Bioscience. (n.d.). 3-aminobenzamide. Retrieved from [Link]

  • Höglund, A., et al. (2011). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Nucleic Acids Research, 39(4), e23. [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • Geng, L., et al. (2007). The Epigenetic Modifier, Valproic Acid, Enhances Radiation Sensitivity in K562 Cells. Journal of Hematology & Oncology, 1(1), 1-8. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Wang, S., et al. (2013). Sigma-2 receptor ligand as a novel method for delivering a SMAC mimetic drug for treating ovarian cancer. British Journal of Cancer, 109(8), 2157-2166. [Link]

  • ResearchGate. (2017, October 1). Can someone please recommend me the protocol for the gamma H2AX foci formation assay?. [Link]

  • ResearchGate. (n.d.). Example of γH2AX detection after 3h treatment with one of the genotoxic compounds, etoposide. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]

  • Ivashkevich, A. N., et al. (2011). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Klinicheskaia Onkologiia, (1), 123-133. [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). PARP inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3/7 activity of tested compounds after 24 and 72 h. Retrieved from [Link]

  • Irie, H., et al. (2015). γH2AX is immunohistochemically detectable until 7 days after exposure of N-bis (2-hydroxypropyl) nitrosamine (DHPN) in rat lung carcinogenesis. Experimental and Toxicologic Pathology, 67(7-8), 405-410. [Link]

  • Mphahlele, R. R. (2016). Biological Activities of Synthetic Coumarin Derivatives. (Doctoral dissertation, Durban University of Technology). [Link]

  • ResearchGate. (2021, June 4). Which di/tripeptides are soluble in DMSO/DMF?. [Link]

Sources

Application Notes and Protocols: 3-Amino-N-methylbenzamide in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Synergistic Approach to Cancer Therapy

3-Amino-N-methylbenzamide is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in the cellular response to DNA damage. PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. By inhibiting PARP, this compound prevents the efficient repair of SSBs. When combined with DNA-damaging chemotherapy agents such as cisplatin and temozolomide, this inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). This synergistic interaction enhances the therapeutic efficacy of conventional chemotherapy, particularly in tumors with deficiencies in other DNA repair pathways.[1][2][3]

This guide provides detailed protocols for investigating the synergistic effects of this compound in combination with cisplatin and temozolomide in both in vitro and in vivo cancer models.

Mechanism of Action: The Principle of Synthetic Lethality

The combination of this compound with DNA-damaging agents exploits the principle of synthetic lethality. Many cancer cells already have deficiencies in DNA repair pathways, such as homologous recombination (HR). By inhibiting a complementary pathway like BER with a PARP inhibitor, the cancer cells are left with no effective means to repair DNA damage, leading to cell death. Normal, healthy cells, with their intact DNA repair machinery, are better able to tolerate the individual treatments.

Synergy with Cisplatin: Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts, leading to inter- and intra-strand crosslinks.[4] These lesions distort the DNA helix and block replication and transcription. While several pathways are involved in repairing cisplatin-induced damage, PARP1 is also recruited to these sites.[2] Inhibition of PARP with this compound can impair the repair of these lesions, leading to the accumulation of DSBs and enhanced apoptosis.[1][2]

Synergy with Temozolomide: Temozolomide (TMZ) is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine lesion is highly cytotoxic if not repaired by O6-methylguanine-DNA methyltransferase (MGMT). In tumors where MGMT is silenced, TMZ is more effective. The N7-methylguanine and N3-methyladenine adducts are primarily repaired by the BER pathway. PARP inhibitors block this repair process, leading to the accumulation of SSBs and subsequent DSBs, thereby potentiating the cytotoxic effects of TMZ, especially in MGMT-proficient tumors.[5][6]

Signaling Pathway: PARP Inhibition in Base Excision Repair

BER_Pathway cluster_0 DNA Damage & Recognition cluster_1 PARylation & Recruitment cluster_2 Repair Complex Assembly cluster_3 DNA Repair & Ligation cluster_4 Inhibition by this compound DNA_damage Single-Strand Break (e.g., from TMZ, Cisplatin-induced stress) PARP1 PARP1 DNA_damage->PARP1 binds to SSB PARP1_active Activated PARP1 PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits PolB DNA Polymerase β XRCC1->PolB recruits Lig3 DNA Ligase III XRCC1->Lig3 recruits Repaired_DNA Repaired DNA Lig3->Repaired_DNA seals nick 3_ANM This compound 3_ANM->PARP1_active inhibits

Caption: Workflow for in vitro cell viability and synergy analysis.

1.1.3 Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation:

    • Prepare stock solutions of this compound, cisplatin, and temozolomide in DMSO or another appropriate solvent.

    • Prepare serial dilutions of each drug in complete medium. For combination studies, prepare dilutions of both drugs at a constant ratio (e.g., based on their individual IC50 values).

  • Drug Treatment:

    • Single Agent IC50 Determination: Treat cells with increasing concentrations of each drug individually. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Combination Synergy Analysis: Treat cells with the combination of this compound and the chemotherapy agent at a constant ratio. For example, if the IC50 of Drug A is 10 µM and Drug B is 20 µM, a 1:2 ratio can be used for the combination study.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized for each cell line.

  • Cell Viability Assay:

    • Perform an MTT or Resazurin-based assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 values for each drug using non-linear regression analysis in software like GraphPad Prism.

    • For synergy analysis, use the Chou-Talalay method. [7][8]This can be performed using software like CompuSyn. The software will calculate the Combination Index (CI), where:

      • CI < 1 indicates synergy

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism

1.1.4 Representative Data

Cell LineDrugIC50 (µM) - 48h Exposure
Ovarian Cancer
A2780Cisplatin~3-5 µM [6][9]
A2780cisRCisplatin~15-20 µM [10]
This compound1-5 mM [11]
Glioblastoma
U87MGTemozolomide~100-250 µM [12][13]
U251Temozolomide~150-300 µM [13]
T98G (TMZ-resistant)Temozolomide>500 µM [13]
This compound1-5 mM
Combination (Example)Fraction Affected (Fa)Combination Index (CI)Interpretation
3-ANM + Cisplatin (A2780 cells)0.50 (50% inhibition)< 1Synergy
0.75 (75% inhibition)< 1Synergy
0.90 (90% inhibition)< 1Strong Synergy
3-ANM + Temozolomide (U87MG cells)0.50 (50% inhibition)< 1Synergy
0.75 (75% inhibition)< 1Synergy
0.90 (90% inhibition)< 1Strong Synergy
Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol describes how to quantify apoptosis in cells treated with this compound and chemotherapy using flow cytometry.

1.2.1 Materials

  • Treated and control cells from the viability experiment

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

1.2.2 Step-by-Step Protocol

  • Cell Preparation:

    • Treat cells in 6-well plates with the desired concentrations of single agents and their combination for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

DNA Damage Assay by γH2AX Immunofluorescence

This protocol details the detection and quantification of DNA double-strand breaks (DSBs) by visualizing γH2AX foci.

1.3.1 Materials

  • Cells grown on coverslips in 6-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

1.3.2 Step-by-Step Protocol

  • Cell Treatment and Fixation:

    • Treat cells grown on coverslips with the drug combinations for a specified time (e.g., 6, 12, or 24 hours).

    • Wash with PBS and fix with 4% PFA.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block non-specific antibody binding with blocking solution.

  • Antibody Staining:

    • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

    • Wash and incubate with the fluorophore-conjugated secondary antibody in the dark.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or CellProfiler. An increase in the number of foci per cell indicates an increase in DSBs.

PART 2: In Vivo Experimental Protocols

Ovarian Cancer Xenograft Model with Cisplatin Combination

2.1.1 Materials

  • Female immunodeficient mice (e.g., nude or NOD/SCID)

  • Ovarian cancer cells (e.g., A2780)

  • Matrigel

  • This compound

  • Cisplatin

  • Calipers for tumor measurement

2.1.2 Step-by-Step Protocol

  • Tumor Implantation:

    • Subcutaneously inject a suspension of ovarian cancer cells and Matrigel into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Cisplatin alone, Combination).

    • A representative dosing schedule could be:

      • Cisplatin: 5 mg/kg, intraperitoneal (i.p.) injection, once a week for 3 weeks. [5] * This compound: 5 mM/kg, i.p. injection, administered daily for the duration of the cisplatin treatment. [14] * Monitor animal weight and overall health throughout the study.

  • Tumor Measurement and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • The study endpoint can be a predetermined tumor volume or a specified time point.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γH2AX).

Orthotopic Glioblastoma Xenograft Model with Temozolomide Combination

2.2.1 Materials

  • Immunodeficient mice

  • Glioblastoma cells (e.g., U87MG) engineered to express luciferase

  • Stereotactic injection apparatus

  • This compound

  • Temozolomide

  • Bioluminescence imaging system

2.2.2 Experimental Workflow

Caption: Workflow for in vivo orthotopic glioblastoma xenograft study.

2.2.3 Step-by-Step Protocol

  • Orthotopic Tumor Implantation:

    • Stereotactically inject luciferase-expressing glioblastoma cells into the striatum of the mice.

  • Tumor Engraftment and Treatment Initiation:

    • Monitor tumor growth via bioluminescence imaging.

    • Once tumors are established, randomize mice into treatment groups.

    • A representative dosing schedule could be:

      • Temozolomide: 5-10 mg/kg, oral gavage or i.p. injection, daily for 5 consecutive days, followed by a rest period. [2][4] * This compound: 5-10 mM/kg, i.p. injection, administered daily concurrently with temozolomide.

  • Monitoring and Endpoint:

    • Monitor tumor progression using bioluminescence imaging.

    • Monitor animal survival and neurological symptoms.

    • The primary endpoint is typically overall survival.

References

  • Chen, G., & Zeller, W. J. (1990). Enhancement of cisplatin (DDP) antitumor activity by 3-aminobenzamide in rat ovarian tumors sensitive and resistant to DDP in vivo. Cancer Chemotherapy and Pharmacology, 26(1), 37–41. [Link]
  • Chen, G., & Zeller, W. J. (1990). Enhancement of cisplatin (DDP) antitumor activity by 3-aminobenzamide in rat ovarian tumors sensitive and resistant to DDP in vivo.
  • Galluzzi, L., et al. (2013). Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer. Cell Cycle, 12(14), 2197-2205. [Link]
  • Li, M., et al. (2023). Cisplatin in the era of PARP inhibitors and immunotherapy. Genes & Diseases. [Link]
  • Svilar, D., et al. (2011). Overview of Base Excision Repair Biochemistry. Current molecular pharmacology, 4(3), 198–218. [Link]
  • Rocha, C. R. R., et al. (2018). DNA repair pathways and cisplatin resistance: an intimate relationship. Clinics (Sao Paulo, Brazil), 73(suppl 1), e478s. [Link]
  • Chen, G., & Zeller, W. J. (1992). Multiple Effects of 3-aminobenzamide on DNA Damage Induced by Cisplatin (DDP) in DDP-sensitive and -Resistant Rat Ovarian Tumor Cell Lines. Cancer Letters, 67(1), 27-33. [Link]
  • Caneba, C. A., et al. (2016). Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Journal of neurosurgery, 124(5), 1334–1344. [Link]
  • López-Lázaro, M., et al. (2015). Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression. PLoS ONE, 10(10), e0139332. [Link]
  • Kikuchi, Y., et al. (1989). Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2. Prostaglandins, 37(4), 475-488. [Link]
  • Thorsell, A. G., et al. (2017). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Journal of medicinal chemistry, 60(4), 1262–1271. [Link]
  • Wang, H., et al. (2021). New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers. Scientific reports, 11(1), 882. [Link]
  • Godon, C., et al. (2016). PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation.
  • ResearchGate. (n.d.). Relative IC50 (μM)
  • O'Connor, M. J. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British journal of cancer, 105(8), 1119–1125. [Link]
  • ResearchGate. (n.d.). IC50 values of complexes 45-62 and cisplatin towards A2780 and A2780cisR human ovarian cancer cell lines.[Link]
  • ResearchGate. (n.d.). DNA damage and repair. PARP inhibitors in the presence of...[Link]
  • ResearchGate. (n.d.). Mechanism of action of PARP1 in base excision repair (A) and single-strand DNA nick repair (B).[Link]
  • Chen, G., & Zeller, W. J. (1990). Enhancement of cisplatin (DDP) antitumor activity by 3-aminobenzamide in rat ovarian tumors sensitive and resistant to DDP in vivo. Cancer Chemotherapy and Pharmacology, 26(1), 37–41. [Link]
  • Kaushik, I., et al. (2021). In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. Cancers, 13(11), 2631. [Link]
  • ResearchGate. (n.d.). Quantitative Analysis of Dose-Effect Relationships: The Combined Effects of Multiple Drugs or Enzyme Inhibitors.[Link]
  • Ueno, M., et al. (2021). Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells. Cancers, 13(16), 4172. [Link]
  • bioRxiv. (2024). Circumventing glioblastoma resistance to temozolomide through optimal drug combinations designed by quantitative systems pharmacology and machine learning.[Link]
  • ResearchGate. (n.d.). IC50 of temozolamide in human glioblastoma multiforme?[Link]
  • Li, M., et al. (2019). PARP-1 and its associated nucleases in DNA damage response. DNA repair, 81, 102649. [Link]
  • Basu, A., et al. (2018). Synergistic enhancement of efficacy of platinum drugs with verteporfin in ovarian cancer cells. Oncotarget, 9(28), 19743–19757. [Link]
  • Marfil, S., et al. (2021). On optimal temozolomide scheduling for slowly growing glioblastomas. Neuro-oncology, 23(10), 1668–1680. [Link]
  • Abdul, M., et al. (2021). Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies. BMC cancer, 21(1), 1234. [Link]
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]
  • ResearchGate. (n.d.). (PDF) Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method.[Link]
  • ResearchGate. (n.d.). (PDF) Combination therapy in a xenograft model of glioblastoma: Enhancement of the antitumor activity of temozolomide by an MDM2 antagonist.[Link]
  • Guffanti, F., et al. (2016). Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug cycle. Journal of experimental & clinical cancer research : CR, 35, 7. [Link]
  • Galluzzi, L., et al. (2013). Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer. Cell Cycle, 12(14), 2197-2205. [Link]
  • Caneba, C. A., et al. (2016). Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Journal of neurosurgery, 124(5), 1334–1344. [Link]
  • Kim, J. H., et al. (2017). P08.28 The combination therapy with temozolomide and DWMA-003TS for glioblastoma in vitro and invivo experiments. Neuro-oncology, 19(suppl_3), iii35. [Link]
  • Oliver, F. J., et al. (2004). Poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide enhances apoptosis induction by platinum complexes in cisplatin-resistant tumor cells. Molecular pharmacology, 66(6), 1656–1664. [Link]
  • Yang, C., et al. (2019). Combination of PARP inhibitor and temozolomide to suppress chordoma progression. Cancer chemotherapy and pharmacology, 84(2), 343–353. [Link]
  • ResearchGate. (n.d.). (PDF) Combinations of PARP Inhibitors with Temozolomide Drive PARP1 Trapping and Apoptosis in Ewing's Sarcoma.[Link]
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors.[Link]

Sources

Application Note & Protocols: Evaluating the Efficacy of 3-Aminobenzamide and its Analogs in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to designing and executing preclinical studies in animal models to evaluate the therapeutic efficacy of 3-Aminobenzamide (3-AB), a foundational inhibitor of Poly(ADP-ribose) polymerase (PARP). While the query specified 3-Amino-N-methylbenzamide, the vast body of research establishing the mechanism and in vivo application of PARP inhibitors has been conducted with 3-Aminobenzamide. The principles, models, and protocols detailed herein are directly applicable to this compound and other benzamide-class PARP inhibitors. We will explore the mechanistic rationale for using these inhibitors in oncology and ischemia, guide the selection of appropriate animal models, and provide detailed, field-proven protocols for efficacy testing.

Introduction: The Dual Role of PARP and Its Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to genome integrity and cell fate decisions. The most abundant member, PARP-1, functions as a DNA damage sensor. Upon detecting DNA single-strand breaks (SSBs), PARP-1 catalyzes the cleavage of NAD+ and attaches chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit DNA repair machinery.[1]

However, in the face of excessive DNA damage, such as that occurring during severe ischemia-reperfusion injury, hyperactivation of PARP-1 leads to massive consumption of NAD+ and subsequent depletion of ATP, culminating in energy failure and necrotic cell death.[1][2]

3-Aminobenzamide (3-AB) is a classic PARP inhibitor that acts as a competitive inhibitor by binding to the enzyme's active site, interfering with NAD+ binding.[1] This inhibition has two primary therapeutic implications that can be tested in animal models:

  • In Oncology: By blocking PARP-mediated SSB repair, 3-AB can lead to the accumulation of SSBs, which collapse replication forks during cell division, creating highly cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), this creates a "synthetic lethality," leading to selective tumor cell death while sparing normal cells.[3] Furthermore, 3-AB can act as a chemosensitizer and radiosensitizer, enhancing the efficacy of DNA-damaging cancer therapies.[1]

  • In Ischemia-Reperfusion Injury: By preventing the hyperactivation of PARP, 3-AB can preserve cellular NAD+ and ATP pools, thus mitigating the energy crisis and preventing necrotic cell death in tissues like the brain or kidneys following an ischemic event.[2]

PARP_Pathway cluster_0 Therapeutic Interventions DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Depletion PARP1->NAD Hyperactivation Repair Recruitment of DNA Repair Proteins PARP1->Repair Moderate Activation DSB Double-Strand Breaks (Replication) PARP1->DSB Inhibition leads to ATP ATP Depletion NAD->ATP Necrosis Cell Necrosis (Ischemia) ATP->Necrosis Viability Cell Survival & Genomic Stability Repair->Viability Apoptosis Synthetic Lethality (BRCA-deficient Cancer) Inhibitor 3-Aminobenzamide Inhibitor->PARP1 DSB->Apoptosis

Caption: The dual role of PARP-1 in cell fate and its inhibition by 3-Aminobenzamide.

Section 1: Selection of Preclinical Animal Models

The choice of animal model is paramount and depends entirely on the therapeutic hypothesis being tested. A robust model should recapitulate key aspects of the human disease pathology and be responsive to the mechanism of the investigational drug.

Model_Selection Start Therapeutic Goal? Cancer Oncology Start->Cancer Ischemia Ischemia-Reperfusion Start->Ischemia Neuro Neurodegeneration Start->Neuro Xenograft Xenograft / PDX Model (Human Tumor Engraftment) Cancer->Xenograft Test on specific human cell lines GEMM GEMM Model (e.g., KPC mice) (Spontaneous Tumors) Cancer->GEMM Model complex tumor microenvironment MCAO Cerebral Ischemia (MCAO Model) Ischemia->MCAO Model focal stroke RenalIR Renal Ischemia (Bilateral Clamping) Ischemia->RenalIR Model acute kidney injury AD_Model Alzheimer's Model (e.g., APP/PS1 mice) Neuro->AD_Model Model amyloid-beta pathology

Caption: Decision tree for selecting an appropriate animal model based on therapeutic area.
Model Type Disease Area Species Description & Rationale Key Considerations References
Patient-Derived Xenograft (PDX) OncologyImmunocompromised Mice (e.g., NSG)Patient tumor fragments are implanted directly into mice. These models better reflect the complexity and heterogeneity of human tumors compared to cell line xenografts.[4]Technically demanding, high cost, requires immunocompromised hosts.[4]
Genetically Engineered Mouse Model (GEMM) OncologyMouseMice are engineered with specific mutations (e.g., Kras, p53, BRCA2) that lead to spontaneous tumor development in the correct tissue context, fully recapitulating tumor biology.[3]Long latency for tumor development, potential for variable penetrance.[3]
Middle Cerebral Artery Occlusion (MCAO) Cerebral Ischemia (Stroke)Rat, MouseAn intraluminal filament is used to temporarily block the middle cerebral artery, inducing a focal ischemic stroke. Reperfusion is initiated by withdrawing the filament. This is the most widely used model for preclinical stroke research.High surgical skill required, potential for high mortality/variability if not performed correctly.
Renal Ischemia-Reperfusion (I/R) Acute Kidney InjuryRat, MouseThe renal pedicles are clamped for a defined period (e.g., 60 minutes) followed by removal of the clamps to allow reperfusion. This models acute kidney injury resulting from ischemia.[2]The duration of ischemia is critical and must be precisely controlled.[2]
Amyloid-Beta (Aβ) Induced Toxicity NeurodegenerationRatWhile full transgenic models exist, a simpler approach involves treating synaptosomes from healthy rats ex vivo with Aβ peptides to measure oxidative stress and mitochondrial dysfunction. This isolates specific cellular mechanisms.[5]Ex vivo model, does not capture whole-organism complexity (e.g., blood-brain barrier).[5]

Section 2: Detailed Experimental Protocols

The following protocols are presented as templates and should be adapted based on institutional IACUC guidelines, specific experimental goals, and the pharmacokinetics of the specific compound being tested.

Experimental_Workflow Acclimatize Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body Weight, etc.) Acclimatize->Baseline Randomize Randomization into Treatment Groups Baseline->Randomize Disease Disease Induction (e.g., Tumor Implant, MCAO) Randomize->Disease Treatment Treatment Initiation (Vehicle vs. 3-AB) Disease->Treatment Monitoring In-Life Monitoring (Tumor Volume, Neuro Score) Treatment->Monitoring Endpoint Reach Study Endpoint (Tumor Size, Timepoint) Monitoring->Endpoint Necropsy Necropsy & Tissue Harvest Endpoint->Necropsy Analysis Ex Vivo Analysis (Histology, Biomarkers) Necropsy->Analysis

Caption: General experimental workflow for in vivo efficacy studies.
Protocol 1: Efficacy of 3-AB in a Triple-Negative Breast Cancer PDX Model

This protocol assesses the ability of 3-AB to inhibit tumor growth, potentially in a model with known or suspected DNA repair deficiencies.

1. Animal and Model Preparation:

  • Animals: Female NOD-scid gamma (NSG) mice, 6-8 weeks old.

  • Model: Implant a 2-3 mm³ fragment of a well-characterized triple-negative breast cancer PDX tumor subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions twice weekly with digital calipers. Calculate volume using the formula: (Length x Width²) / 2.

2. Randomization and Treatment:

  • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: 3-Aminobenzamide

  • Drug Formulation: Prepare 3-Aminobenzamide in a vehicle suitable for intraperitoneal (i.p.) injection. A common formulation involves dissolving the compound in DMSO and then diluting with a solution of Tween 80 and saline.[6] A final concentration might be 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg injection volume.

  • Administration: Administer the assigned treatment via i.p. injection once daily. A literature-derived dose for enhancing genotoxicity is 30 mg/kg.[7]

3. Efficacy Assessment (Endpoints):

  • Primary Endpoint: Tumor Growth Inhibition. Continue dosing and tumor measurements for 21-28 days or until tumors in the control group reach the predetermined size limit.

  • Secondary Endpoints:

    • Body Weight: Monitor body weight twice weekly as a measure of general toxicity.

    • Survival: In some studies, treatment can continue to assess a survival benefit (humane endpoint is typically tumor size or >20% body weight loss).

    • Post-Necropsy Analysis: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot for PAR levels) and another portion fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).

Protocol 2: Neuroprotective Efficacy of 3-AB in a Rat MCAO Model

This protocol evaluates the ability of 3-AB to reduce brain damage following an induced ischemic stroke.

1. Animal Preparation and Surgery:

  • Animals: Male Sprague Dawley rats, weighing 300-330 g.

  • Anesthesia: Anesthetize the rat with isoflurane (4% for induction, 2.5% for maintenance). Maintain body temperature at 37°C using a warming pad.

  • MCAO Procedure: Perform the MCAO surgery by inserting a silicone-coated filament into the internal carotid artery to occlude the origin of the middle cerebral artery. Keep the filament in place for 90 minutes (ischemia period).

  • Reperfusion: After 90 minutes, withdraw the filament to allow blood flow to resume (reperfusion).

2. Treatment Groups and Administration:

  • Groups:

    • Group 1: Sham (surgery performed without filament insertion) + Vehicle

    • Group 2: MCAO + Vehicle

    • Group 3: MCAO + 3-Aminobenzamide

  • Drug Formulation and Dosing: Prepare 3-AB in sterile saline. Based on effective doses in other rodent models, a dose between 30-100 mg/kg can be selected.[2][7]

  • Administration: Administer a single dose of 3-AB or vehicle via i.p. injection at the onset of reperfusion (i.e., immediately after filament withdrawal). Some studies have shown efficacy when administered up to 1 hour post-ischemia onset.

3. Efficacy Assessment (Endpoints):

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scale (e.g., a 5-point scale where 0=normal and 4=severe deficits).

  • Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours), euthanize the rats and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue pale white.

    • Image the slices and use software to quantify the infarct volume as a percentage of the total brain volume. A significant reduction in infarct volume in the 3-AB group compared to the vehicle group indicates a neuroprotective effect.[8]

  • Histology: Analyze brain sections for markers of apoptosis, inflammation, and blood-brain barrier integrity (e.g., using Evans Blue dye).

Section 3: Data Presentation and Interpretation

Quantitative data should be presented clearly and analyzed with appropriate statistical methods.

Table 2: Example Data Presentation for Cancer Xenograft Study

Treatment GroupNMean Tumor Volume (mm³) Day 21 ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control101250 ± 150--2.5 ± 1.0
3-AB (30 mg/kg)10625 ± 95*50%-3.1 ± 1.2
p < 0.05 compared to Vehicle Control

Interpretation: A statistically significant reduction in mean tumor volume in the 3-AB group, with minimal impact on body weight, would demonstrate potent and well-tolerated anti-tumor efficacy.

Table 3: Example Data Presentation for MCAO Study

Treatment GroupNMean Neurological Score (at 24h) ± SEMMean Infarct Volume (%) ± SEM
Sham80.1 ± 0.10.5 ± 0.2
MCAO + Vehicle103.5 ± 0.425.6 ± 3.1
MCAO + 3-AB102.1 ± 0.3 12.3 ± 2.5
*p < 0.01 compared to MCAO + Vehicle

Interpretation: A significant decrease in both the neurological score and the infarct volume percentage in the 3-AB treated group indicates a strong neuroprotective effect against ischemia-reperfusion injury.

References

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). Clinical Cancer Research.
  • Effect of 3-Aminobenzamide on the Ultrastructure of Astrocytes and Microvessels After Focal Cerebral Ischemia in Rats. (2019).
  • Preclinical evaluation of a PARP inhibitor in mice representing genetically different subtypes of pancreatic cancers. (2014). Molecular Cancer Research.
  • 3-Aminobenzamide – Knowledge and References.Taylor & Francis.
  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability of Chemotherapy. (2016). Cancer Research.
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure.
  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. (2020).
  • 3-Aminobenzamide (PARP-IN-1).MedChemExpress.
  • 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. (2014). Toxicology Mechanisms and Methods.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2021). Cancers.
  • 3-Aminobenzamide PARP inhibitor.Selleck Chemicals.
  • Effects of 3‐Aminobenzamide on Induction of Multiorgan Carcinogenesis by N‐Nitrosobis(2‐hydroxypropyl)amine in Hamsters. (1991). Japanese Journal of Cancer Research.
  • 3-amino Benzamide.Cayman Chemical.
  • Effects of 3-aminobenzamide on the post-initiation phase of N-nitrosobis(2-oxopropyl)amine induced pancreatic carcinogenesis in Syrian hamsters. (1991). Cancer Letters.
  • Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with Aβ(1-42). (2014). Journal of Pharmacy and Pharmacology.
  • This compound.PubChem.
  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2011). Cell Biology and Toxicology.
  • N,N-Diethyl-3-methylbenzamide. (2022).
  • Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. (2009). Bioorganic & Medicinal Chemistry Letters.
  • 3-Aminobenzamide.PubChem.
  • N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity. (2023). Frontiers in Pharmacology.
  • Spatial metabolic analysis of the regulatory effects of DL-3-n-butylphthalide in a cerebral ischemia-reperfusion mouse model. (2025). Phytomedicine.

Sources

Application Note: Fluorescent Labeling of 3-Amino-N-methylbenzamide using Fluorescein Isothiocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the covalent labeling of 3-Amino-N-methylbenzamide with the green fluorescent dye, Fluorescein Isothiocyanate (FITC). This compound is a structural analog of 3-Aminobenzamide, a well-known inhibitor of poly (ADP-ribose) polymerase (PARP), making its fluorescent derivatives valuable tools for studying PARP-related mechanisms in drug discovery and cell biology.[1] Fluorescent labeling enables the real-time tracking and quantification of small molecules in various biological systems.[][] This document details the underlying chemical principles, a step-by-step experimental workflow, purification methods, and characterization of the final conjugate, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

Fluorescent labeling is a cornerstone technique in modern biological research, allowing for the sensitive detection and visualization of target molecules.[][4] By attaching a fluorophore—a molecule that absorbs light at one wavelength and emits it at a longer wavelength—to a small molecule like this compound, we can monitor its localization, interactions, and dynamics within complex biological environments.[][5]

The strategy outlined here targets the primary aromatic amine (-NH₂) on the 3-position of the benzamide ring. This functional group serves as an excellent nucleophile for reaction with amine-reactive fluorescent dyes. We have selected Fluorescein Isothiocyanate (FITC) for this protocol due to its high quantum yield, extensive documentation, and spectral properties that align with common fluorescence microscopy and flow cytometry instrumentation (Excitation/Emission maxima ~492/518 nm).[6][7]

The core of this protocol is the reaction between the isothiocyanate group (-N=C=S) of FITC and the primary amine of this compound. Under alkaline conditions (pH ~9.0), the deprotonated amine acts as a potent nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a stable, covalent thiourea bond.[5][8] This reaction is highly efficient and specific for primary amines, providing a reliable method for conjugation.[8]

Figure 1: Reaction scheme for the covalent labeling of this compound with FITC.

Materials and Reagents

  • Target Molecule: this compound (MW: 150.18 g/mol )[9]

  • Fluorescent Dye: Fluorescein isothiocyanate (FITC), Isomer I (MW: 389.38 g/mol )[7]

  • Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Purification:

    • Silica gel for column chromatography (e.g., 230-400 mesh)

    • Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

    • Appropriate solvent system for chromatography (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexane mixtures, to be optimized)

  • Characterization:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrometer (Fluorometer)

    • Quartz cuvettes

Experimental Protocols

This section provides a detailed, step-by-step methodology for the entire labeling workflow.

Reagent Preparation

Accurate preparation of stock solutions is critical for controlling the reaction stoichiometry.

  • This compound Stock Solution (10 mM):

    • Weigh out 1.50 mg of this compound.

    • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

    • Rationale: DMSO is an excellent solvent for many small organic molecules and is compatible with the subsequent aqueous reaction buffer at low final concentrations.

  • FITC Stock Solution (10 mg/mL):

    • Weigh out 1 mg of FITC powder.

    • Dissolve in 100 µL of anhydrous DMSO or DMF.[10] This results in a concentration of approximately 25.7 mM.

    • Crucial: Prepare this solution immediately before use, as isothiocyanates are susceptible to hydrolysis, especially in the presence of trace amounts of water.[10] Store protected from light.[11]

  • Reaction Buffer (0.1 M, pH 9.0):

    • Prepare a 0.1 M solution of sodium bicarbonate (8.4 g/L) and a 0.1 M solution of sodium carbonate (10.6 g/L).

    • Start with the sodium bicarbonate solution and add the sodium carbonate solution dropwise while monitoring with a calibrated pH meter until the pH reaches 9.0.

    • Rationale: A pH of 9.0 ensures that a significant fraction of the primary amine groups are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the FITC reagent.[12]

Labeling Reaction Workflow

The following workflow outlines the conjugation process.

G start Start: Prepare Reagents prep_mol Dissolve this compound in Reaction Buffer start->prep_mol add_dye Slowly add FITC Stock Solution (Molar Ratio 1:1.2 to 1:1.5) prep_mol->add_dye react Incubate 2-4 hours at RT (Protected from Light, Gentle Stirring) add_dye->react monitor Monitor Reaction Progress (via TLC) react->monitor purify Purification: Remove Unreacted Dye (Column Chromatography) monitor->purify characterize Characterization: Spectroscopy (UV-Vis, Fluorescence) Confirm Purity (TLC/HPLC) purify->characterize end Final Product: Store at -20°C, Desiccated characterize->end

Figure 2: Step-by-step workflow for the fluorescent labeling of this compound.

  • Set up the Reaction:

    • In a small, light-protected vial (e.g., an amber vial), add 100 µL of the 10 mM this compound stock solution (1 µmol).

    • Add 850 µL of 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).

    • Add 50 µL of DMSO to ensure the final DMSO concentration is consistent (15% v/v). Mix gently.

  • Initiate Labeling:

    • Calculate the volume of FITC stock solution needed. A slight molar excess of the dye is recommended to drive the reaction to completion. Start with a 1.2:1 molar ratio (FITC:amine).

    • For 1 µmol of amine, you will need 1.2 µmol of FITC. From a 25.7 mM stock, this is approximately 47 µL.

    • While gently stirring the amine solution, add the 47 µL of FITC stock solution dropwise.[12]

    • Rationale: A slight excess of dye ensures efficient labeling. However, a large excess should be avoided with small molecules as it can complicate purification.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous, gentle stirring.[10] The vial must be protected from light to prevent photobleaching of the fluorophore.

  • Monitoring (Optional but Recommended):

    • Spot a small amount of the reaction mixture on a TLC plate alongside the starting materials (this compound and FITC).

    • Elute with an appropriate solvent system. The formation of a new, fluorescent spot with a different Rf value indicates the formation of the product. The disappearance of the starting amine spot indicates reaction completion.

Purification of the Fluorescent Conjugate

Removing the unreacted, "free" dye is absolutely critical to avoid high background signals and inaccurate quantification in subsequent applications.[13] For small molecules, silica gel column chromatography is a highly effective method.

  • Prepare the Column: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes or dichloromethane).

  • Load the Sample: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the buffer and solvents. Re-dissolve the residue in a minimal amount of the chromatography solvent.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or methanol). The unreacted FITC, being highly polar, will typically adhere strongly to the silica, while the less polar starting material and the moderately polar product will elute earlier.

  • Collect Fractions: Collect fractions and analyze them by TLC, visualizing under a UV lamp. Pool the fractions containing the pure, fluorescent product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified, labeled product as a solid.

Characterization and Quality Control

Confirming the identity and purity of the final product is a self-validating step that ensures trustworthiness of the results.

  • Spectroscopic Analysis:

    • Prepare a dilute solution of the purified product in a suitable buffer (e.g., PBS, pH 7.4).

    • Absorption Spectrum: Scan the absorbance from 250 nm to 600 nm using a UV-Vis spectrophotometer. The spectrum should show a peak characteristic of the benzamide structure (~280-310 nm) and the prominent peak for fluorescein at ~492 nm.[7]

    • Emission Spectrum: Using a fluorometer, excite the sample at ~492 nm and scan the emission from 500 nm to 600 nm. A strong emission peak should be observed around 518-520 nm.[7][11][14]

  • Purity Assessment:

    • Run a final TLC or analytical HPLC of the purified product. A single fluorescent spot/peak indicates high purity.

  • Quantification and Degree of Labeling (DOL):

    • The Degree of Labeling for a small molecule is expected to be 1.0. The primary goal of this calculation is to determine the concentration of the fluorescently labeled molecule.

    • Measure the absorbance of the conjugate solution at the absorbance maximum for FITC (A_max, ~492 nm).

    • Calculate the concentration using the Beer-Lambert Law (A = εcl):

      • Concentration (M) = A_max / (ε_dye × l)

      • Where:

        • A_max is the absorbance at ~492 nm.

        • ε_dye is the molar extinction coefficient of FITC at its λ_max (typically ~75,000 L·mol⁻¹·cm⁻¹).[11]

        • l is the path length of the cuvette (typically 1 cm).

Data Summary and Expected Results

The successful synthesis will yield a product with the following key characteristics, which should be verified experimentally.

ParameterExpected ValueRationale / Source
Excitation Maximum (λex) ~492 nmIntrinsic property of the fluorescein fluorophore.[7]
Emission Maximum (λem) ~518 nmCharacteristic Stokes shift of fluorescein.[7]
Molar Extinction Coeff. (ε) ~75,000 L·mol⁻¹·cm⁻¹Used for accurate concentration determination.[11]
Appearance Orange/Yellow SolidColor of the fluorescein dye.[11]
Purity (by TLC/HPLC) >95%A single major fluorescent spot/peak is desired.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH of reaction buffer is too low.- FITC reagent has hydrolyzed.- Insufficient incubation time.- Verify buffer pH is 9.0.- Use freshly prepared FITC stock solution.- Increase incubation time to 4-6 hours.
High Background Fluorescence Incomplete removal of free dye.Optimize the purification step. Use a shallower gradient in column chromatography for better separation.
No Product Formation Primary amine is not reactive.While unlikely for this molecule, confirm the structure and purity of the starting this compound.
Precipitation During Reaction Low solubility of the molecule in the final reaction mixture.Increase the co-solvent (DMSO) percentage slightly, but not exceeding 25% as it may inhibit the reaction.

References

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling.
  • Hernandez, M., & Lee, W. E. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. doi: 10.1016/s1056-8719(01)00157-5.
  • You Do Bio. (n.d.). FITC Amine Labeling Protocol.
  • FluoroFinder. (n.d.). Janelia Fluor 635b, NHS ester Dye Profile.
  • Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). Fluorescent labeling and modification of proteins. Science, 312(5771), 217-224.
  • Wikipedia. (n.d.). Fluorescence spectroscopy.
  • Wolfbeis, O. S. (2021). List of Fluorescent Dyes, Labels, Markers, Derivatization Reagents and Conjugatable Nanoparticles.
  • Royer, C. A. (2006). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. Methods in Molecular Biology, 328, 65-89.
  • Abberior. (n.d.). Recommended labeling protocols.
  • Taylor, D. L., & Wang, Y. L. (1980). Covalent labeling of proteins with fluorescent compounds for imaging applications. Methods in Cell Biology, 21, 1-17.
  • Goldman, R. D., & Spector, D. L. (2005). Identification of Single Fluorescent Labels Using Spectroscopic Microscopy. Methods in Molecular Biology, 304, 1-14.
  • The Royal Society of Chemistry. (2020). Fluorescent labeling techniques in biomolecules: a flashback.
  • Cui, H., et al. (2021). Identification of Fluorescent Small Molecule Compounds for Synaptic Labeling by Image-Based, High-Content Screening. ACS Chemical Neuroscience, 12(15), 2826–2835.
  • Plass, T., et al. (2022). Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. Journal of the American Chemical Society, 144(3), 1119-1124.
  • PubChem. (n.d.). This compound.
  • AIP Publishing. (2023). A guide to small fluorescent probes for single-molecule biophysics.
  • PubChem. (n.d.). 3-(Aminomethyl)-N-methylbenzamide.
  • National Institutes of Health. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids.
  • NCERT. (n.d.). Amines.
  • Smart Bioscience. (n.d.). Peptide fluorescent labeling.
  • Michigan State University. (n.d.). Amine Reactivity.
  • Wikipedia. (n.d.). 3-Aminobenzamide.

Sources

Application Notes and Protocols for 3-Amino-N-methylbenzamide in Target Validation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 3-Amino-N-methylbenzamide, a PARP inhibitor, in target validation studies. We delve into the molecular rationale for Poly(ADP-ribose) polymerase (PARP) inhibition, present detailed protocols for confirming target engagement and quantifying cellular consequences, and offer insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate PARP as a therapeutic target.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1][2] The most abundant member, PARP1, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[3][4] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[3][5] This PARylation cascade serves as a scaffold to recruit other DNA repair factors.[5]

Inhibition of PARP has emerged as a powerful therapeutic strategy, particularly in oncology.[6][7] The concept of "synthetic lethality" is central to the application of PARP inhibitors. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations which are crucial for homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2][8] These cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[8]

This compound, and its well-studied analog 3-aminobenzamide, belong to the benzamide class of PARP inhibitors.[9][10] They act as competitive inhibitors by binding to the catalytic domain of PARP, mimicking the nicotinamide moiety of its substrate, NAD+.[9][10] This prevents the synthesis of PAR and disrupts the DNA damage response.[9] This document will guide the user through the essential steps to validate the therapeutic potential of targeting PARP using this compound.

Mechanism of Action: Disrupting the DNA Damage Response

The primary mechanism of action for this compound is the catalytic inhibition of PARP enzymes, predominantly PARP1 and PARP2.[8] This inhibition disrupts the repair of DNA single-strand breaks.

Key Mechanistic Steps:

  • Competitive Inhibition: this compound occupies the NAD+ binding site on the catalytic domain of PARP.[10]

  • Suppression of PARylation: This binding prevents PARP from catalyzing the transfer of ADP-ribose units from NAD+ to target proteins.[9]

  • Stalled SSB Repair: The absence of PAR chains prevents the recruitment of downstream DNA repair proteins, leading to an accumulation of unrepaired SSBs.[3]

  • Induction of Synthetic Lethality: In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), the accumulation of SSBs leads to the formation of DSBs during replication, which cannot be repaired, resulting in cell death.[7]

Diagram of the PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention with this compound cluster_2 Downstream Consequences in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR BER_recruitment Recruitment of Base Excision Repair (BER) Proteins PAR->BER_recruitment SSB_Repair SSB Repair BER_recruitment->SSB_Repair Inhibitor This compound Inhibition Catalytic Inhibition Inhibitor->Inhibition Inhibition->PARP1 No_PAR No PAR Synthesis Inhibition->No_PAR Stalled_Repair Stalled SSB Repair No_PAR->Stalled_Repair Replication_Fork_Collapse Replication Fork Collapse Stalled_Repair->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB No_HR Deficient Homologous Recombination (HR) (e.g., BRCA1/2 mutation) DNA_DSB->No_HR Cell_Death Apoptosis / Cell Death No_HR->Cell_Death

Caption: PARP1 activation at DNA SSBs and its inhibition by this compound.

Experimental Protocols for Target Validation

A rigorous target validation workflow is essential to confirm that this compound engages its intended target (PARP) and elicits the expected biological response.

Experimental Workflow Overview

Target_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Target Activity Modulation cluster_2 Phase 3: Cellular Phenotype CETSA Protocol 1: Cellular Thermal Shift Assay (CETSA) - Confirm direct binding to PARP1 in cells PARP_Activity Protocol 2: PARP Activity Assay - Quantify inhibition of PARP enzymatic activity CETSA->PARP_Activity Confirms Target is Engaged Cell_Viability Protocol 3: Cell Viability Assay - Determine IC50 in relevant cell lines PARP_Activity->Cell_Viability Links Target Activity to Cellular Effect Apoptosis Protocol 4: Apoptosis Assay - Confirm induction of cell death Cell_Viability->Apoptosis Characterizes Mechanism of Cell Death

Caption: A sequential workflow for the target validation of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement

Rationale: CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[11][12][13] The principle is that ligand binding increases the thermal stability of the target protein.[12][14] This protocol will determine if this compound stabilizes PARP1 against heat-induced denaturation.

Materials:

  • Cell line of interest (e.g., MDA-MB-436)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibody against PARP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in sufficient quantity to obtain enough protein for multiple temperature points.

    • Treat cells with this compound at a desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.[15]

  • Heat Challenge:

    • Harvest and wash the cells with PBS. Resuspend the cell pellets in PBS.

    • Aliquot the cell suspensions for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed to pellet the aggregated proteins.

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each temperature point onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for PARP1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the treated and vehicle control samples to generate melt curves.

    • A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and thus, target engagement.[11][15]

Protocol 2: PARP Activity Assay (Colorimetric)

Rationale: This assay directly measures the enzymatic activity of PARP and its inhibition by this compound.[4][16] It quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which serves as a measure of PARP activity.

Materials:

  • PARP Activity Assay Kit (e.g., from R&D Systems, Signosis, or similar)[4]

  • Nuclear extracts from cells or purified PARP enzyme

  • This compound

  • Microplate reader

Procedure (based on a typical kit protocol):

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound to determine the IC50 value.

    • Reconstitute kit components (e.g., histone-coated plate, activated DNA, biotinylated NAD+) as per the manufacturer's instructions.

  • Assay Reaction:

    • To the histone-coated wells, add the PARP enzyme or nuclear extract.

    • Add the different concentrations of this compound or vehicle control.

    • Initiate the reaction by adding the PARP cocktail (containing activated DNA and biotinylated NAD+).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the wells to remove unincorporated reagents.

    • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the wells again.

    • Add the HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[4]

    • Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT or similar)

Rationale: This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.[17] It is crucial for determining the effective concentration range and for comparing the sensitivity of different cell lines (e.g., BRCA-proficient vs. BRCA-deficient).

Materials:

  • Cell lines of interest (e.g., a BRCA-mutant and a BRCA-wildtype pair)

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT reagent (or other viability reagents like AlamarBlue)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).[3]

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing the inhibitor or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).[17]

  • Viability Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results as a dose-response curve to determine the IC50 value.[17]

Protocol 4: Apoptosis Assay (Western Blot for Cleaved PARP)

Rationale: A hallmark of apoptosis is the cleavage of PARP1 by caspases, which generates an 89 kDa fragment.[17] Detecting this fragment by Western blot provides evidence that the observed reduction in cell viability is due to the induction of apoptosis.

Materials:

  • Cell lines treated as in the viability assay

  • Lysis buffer (e.g., RIPA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific for cleaved PARP-1 (89 kDa fragment)

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates with this compound at concentrations around the IC50 value for a set time (e.g., 24-48 hours).[17]

    • Wash cells with ice-cold PBS and lyse them.

  • Protein Quantification and Western Blotting:

    • Determine protein concentration and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer to a PVDF membrane.

    • Block the membrane.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody for cleaved PARP-1 overnight at 4°C.[17]

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • An increase in the intensity of the 89 kDa cleaved PARP-1 band in the treated samples compared to the control indicates the induction of apoptosis.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25900-61-2[18]
Molecular Formula C₈H₁₀N₂O[18][19]
Molecular Weight 150.18 g/mol [18][19]
Appearance Solid

Table 2: Example In Vitro Efficacy Data

AssayCell LineGenotypeResult (IC50)
PARP Activity N/A (Biochemical)N/A~5.4 µM (for 3-aminobenzamide)[20]
Cell Viability Cell Line ABRCA1 mutant1 µM
Cell Viability Cell Line BBRCA1 wild-type> 50 µM

Note: The IC50 values presented are hypothetical for illustrative purposes. The IC50 for 3-aminobenzamide is provided as a reference point for a structurally similar compound.

Conclusion and Future Directions

This compound serves as a valuable tool for investigating the therapeutic potential of PARP inhibition. The protocols outlined in this guide provide a robust framework for validating its on-target activity and cellular effects. Successful completion of this workflow, demonstrating target engagement, enzymatic inhibition, and selective cytotoxicity in HR-deficient cells, provides strong evidence for the validation of PARP as a therapeutic target. Further studies could involve in vivo experiments to assess efficacy and safety in animal models of cancer.[21][22] Additionally, investigating potential off-target effects through broader screening panels is a critical step in preclinical development.[23]

References

  • Oxford Academic.
  • AACR Journals. PARP Inhibitors in Cancer Diagnosis and Therapy. [Link]
  • A Comprehensive Review on PARP Inhibitors in Targeted Therapy for Cancers. (2024). Source not available online.
  • Cambridge Bioscience. PARP assay kits. [Link]
  • Frontiers. The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. [Link]
  • PMC - NIH. PARP Inhibitors in Cancer Therapy: Promise, Progress and Puzzles. [Link]
  • Promega Corporation.
  • Bio-Techne. PARP: Activity Assays. [Link]
  • Signosis. PARP Activity Assay Kit (100 Tests). [Link]
  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]
  • PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
  • PubMed. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
  • ResearchGate. A CETSA HT assay to screen for intracellular PARP1 target engagement.... [Link]
  • PMC - NIH. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. [Link]
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • ChemRxiv. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. [Link]
  • OAText.
  • PMC - NIH. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
  • Frontiers. Current Advances in CETSA. [Link]
  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Source not available online.
  • PubChem. This compound | C8H10N2O | CID 676526. [Link]
  • PMC - NIH. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
  • PubMed. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. [Link]
  • Drug Target Review. The mechanism of PARP inhibitor action is identified. [Link]
  • PubChem - NIH. 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043. [Link]
  • Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 3-Amino-N-methylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful application of this compound in cell-based assays. Drawing upon established principles of compound handling and insights into its probable mechanism of action, this resource will help you navigate the challenges of its solubility and ensure the integrity of your experimental results.

Introduction to this compound

This compound is a small molecule that, like its close analog 3-aminobenzamide, is anticipated to function as an inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP enzymes play a critical role in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in conjunction with DNA-damaging agents. Understanding the nuances of handling this compound is paramount for obtaining reliable and reproducible data in your cell culture experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the use of this compound in cell-based assays.

Q1: How should I prepare a stock solution of this compound?

A1: Due to the predicted low aqueous solubility of this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell culture applications.

  • Recommendation: Prepare a 10 mM stock solution in 100% sterile DMSO. Ensure the compound is completely dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution, but be cautious of potential degradation with excessive heat.

  • Causality: DMSO is a powerful polar aprotic solvent that can effectively solvate a wide range of organic molecules. Creating a high-concentration stock allows for the addition of a minimal volume to your cell culture medium, thereby keeping the final DMSO concentration low and minimizing solvent-induced cytotoxicity.

Q2: I observed a precipitate when I diluted my DMSO stock into my cell culture medium. What is happening and how can I prevent it?

A2: This phenomenon, often termed "crashing out," is common for hydrophobic compounds when a concentrated organic stock solution is introduced into an aqueous environment like cell culture medium. The drastic change in solvent polarity causes the compound to rapidly come out of solution.

  • Troubleshooting:

    • Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can significantly decrease its solubility.[1][2][3]

    • Slow, dropwise addition with mixing: Add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling.[3] This allows for rapid dispersal and prevents localized high concentrations of the compound that can initiate precipitation.

    • Use an intermediate dilution step: For very sensitive applications or high final concentrations, consider a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate solution to the final volume of your culture medium.

    • Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and for some sensitive cell lines, below 0.1%.[1] High concentrations of DMSO can be toxic to cells and can also contribute to precipitation issues.

Q3: What is the recommended storage condition for the this compound stock solution?

A3: Proper storage is crucial to maintain the stability and activity of the compound.

  • Recommendation: Aliquot the high-concentration stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Storing at low temperatures minimizes chemical degradation over time. Protection from light is a general good practice for organic compounds to prevent photochemical reactions. For the related compound, 3-aminobenzamide, a stability of at least 4 years has been noted when stored at -20°C.[4]

Q4: What is the likely mechanism of action of this compound in cells?

A4: Based on its structural similarity to 3-aminobenzamide, this compound is predicted to act as a PARP inhibitor. PARP enzymes are activated by DNA strand breaks and catalyze the synthesis of poly(ADP-ribose) chains on nuclear proteins, a process essential for DNA repair.

  • Mechanism: By inhibiting PARP, this compound is expected to potentiate the effects of DNA-damaging agents and radiation by preventing the repair of DNA lesions. This can lead to cell cycle arrest and apoptosis in cancer cells.

Troubleshooting Guide: Solubility and Stability

This section provides a more in-depth guide to tackling common solubility and stability challenges.

Issue 1: Persistent Precipitation in Cell Culture Medium

If you continue to observe precipitation after following the initial recommendations, consider the following:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound in your assay may exceed its solubility limit in the cell culture medium.Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. Consider reducing the final concentration if possible.
Interaction with Media Components Components in the cell culture medium, such as salts, proteins from serum, or other supplements, can interact with the compound and reduce its solubility.[2][3]Test the solubility of this compound in your basal medium without serum or supplements first. If it is soluble, this suggests an interaction with the additives. Consider using a different batch of serum or a serum-free medium if your experimental design allows.
pH Sensitivity The pH of the cell culture medium, which is maintained by the bicarbonate buffering system and CO2 levels in the incubator, can influence the ionization state and solubility of a compound.Ensure your incubator's CO2 levels are properly calibrated. If you suspect pH is an issue, you can test the solubility in media buffered with HEPES, which provides more stable pH control.[3]
Issue 2: Compound Instability in Solution

If you suspect your compound is degrading over time, leading to a loss of activity, consider these points:

Potential Cause Explanation Recommended Solution
Hydrolysis The amide bond in the benzamide structure could be susceptible to hydrolysis, especially with prolonged incubation in aqueous media at 37°C.Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions in culture medium for extended periods.
Light Sensitivity Although not specifically documented for this compound, many organic molecules are light-sensitive.Protect stock and working solutions from light by using amber vials or wrapping containers in aluminum foil.
Oxidation The amino group on the benzamide ring could be susceptible to oxidation.While less common in standard cell culture conditions, if you suspect oxidation, you could consider preparing solutions with degassed media, although this is not a standard practice for most applications.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum soluble concentration of this compound in your cell culture medium.

Materials:

  • This compound powder

  • 100% sterile DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. A suggested range is 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM. Also, include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

  • Equilibrate: Incubate the tubes at 37°C in a cell culture incubator for 1-2 hours to allow them to reach equilibrium.

  • Visual Inspection: Carefully inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • (Optional) Quantitative Measurement: If a more precise determination is needed, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble material. Carefully collect the supernatant and measure the absorbance at a wavelength where the compound absorbs (this would need to be determined, but a UV scan would be appropriate). A decrease in the expected absorbance for a given concentration would indicate precipitation.

Protocol 2: General Protocol for a PARP Inhibition Assay

This is a generalized protocol for assessing PARP activity in cells treated with this compound. Commercially available PARP activity assay kits are recommended for ease of use and reliability.

Objective: To determine the effect of this compound on PARP activity in a cell-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • Commercial PARP activity assay kit (colorimetric or chemiluminescent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for a specified pre-incubation time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • Induce DNA Damage: After the pre-incubation period, induce DNA damage by adding a DNA-damaging agent at a pre-determined concentration and incubate for the recommended time.

  • Lyse Cells: Lyse the cells according to the protocol provided with the PARP activity assay kit.

  • Perform PARP Assay: Follow the manufacturer's instructions for the PARP activity assay. This typically involves the addition of a reaction cocktail containing NAD+ and other reagents to the cell lysates.

  • Measure Signal: Read the output (absorbance or luminescence) on a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound compared to the vehicle-treated, DNA damage-induced control.

Visualizing Experimental Logic

To aid in your experimental design, the following diagrams illustrate key workflows and concepts.

Solubility Troubleshooting Workflow

G start Precipitation Observed q1 Is media pre-warmed to 37°C? start->q1 sol1 Pre-warm media to 37°C q1->sol1 No q2 Was stock added dropwise with mixing? q1->q2 Yes sol1->q2 sol2 Add stock slowly while vortexing q2->sol2 No q3 Is final DMSO concentration <0.5%? q2->q3 Yes sol2->q3 sol3 Lower final DMSO concentration q3->sol3 No q4 Is final compound concentration too high? q3->q4 Yes sol3->q4 sol4 Perform solubility test and lower concentration q4->sol4 Yes end Solution Dissolved q4->end No sol4->end

Caption: A logical workflow for troubleshooting precipitation issues.

Predicted PARP Inhibition Pathway

G dna_damage DNA Damage parp PARP Activation dna_damage->parp par PAR Synthesis parp->par Uses apoptosis Apoptosis parp->apoptosis Inhibition leads to nad NAD+ nad->parp dna_repair DNA Repair par->dna_repair cell_survival Cell Survival dna_repair->cell_survival compound This compound compound->parp Inhibits

Caption: The predicted mechanism of action via PARP inhibition.

References

  • Genoprice. (n.d.). HT Universal Chemiluminescent PARP Assay Kit 96 samples.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Synthesis of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-N-methylbenzamide (CAS: 25900-61-2). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary, well-established routes for synthesizing this compound. The choice between them often depends on the starting material availability, scale, and safety considerations.

  • The Nitro-Reduction Pathway: This is a two-step sequence starting from 3-nitrobenzoic acid. It involves the initial formation of the N-methyl amide followed by the reduction of the nitro group to the desired amine.

  • The Direct Amide Coupling Pathway: This route begins with 3-aminobenzoic acid, which is directly coupled with methylamine or its equivalent using a suitable coupling agent.

Q2: Which synthetic route is generally preferred?

Neither route is universally superior; the preference is context-dependent.

  • The Nitro-Reduction Pathway is often favored for large-scale synthesis. The starting materials are typically inexpensive, and the reactions are robust. However, it involves handling nitro compounds and requires a dedicated reduction step, which can present its own challenges with catalyst selection and potential side reactions.

  • The Direct Amide Coupling Pathway is frequently used in medicinal chemistry and smaller-scale lab syntheses. It is more convergent but requires careful selection of coupling agents to ensure high yields and avoid side reactions. A significant challenge in this route is the poor solubility and reduced nucleophilicity of 3-aminobenzoic acid, particularly when starting from its hydrochloride salt.[1][2]

Synthetic Route Overview

The following diagram illustrates the two primary pathways for the synthesis of this compound.

G cluster_0 Nitro-Reduction Pathway cluster_1 Direct Amide Coupling Pathway A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 3-Nitro-N-methylbenzamide B->C Methylamine (CH₃NH₂) D This compound C->D Reduction (e.g., H₂/Pd-C, Fe/HCl) E 3-Aminobenzoic Acid F This compound E->F Coupling Agent (e.g., HATU, EDCI) + Methylamine Source

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that may arise during synthesis, categorized by the synthetic pathway.

Part A: The Nitro-Reduction Pathway

Problem 1: Low yield during the formation of 3-Nitro-N-methylbenzamide from 3-Nitrobenzoyl chloride.

  • Probable Cause 1: Hydrolysis of 3-Nitrobenzoyl Chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the solvent or methylamine solution. This reverts the material to the unreactive 3-nitrobenzoic acid.

  • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use an anhydrous solvent (e.g., Dichloromethane, THF) and a fresh, anhydrous source of methylamine.

  • Probable Cause 2: Di-acylation or Side Reactions. If using an aqueous solution of methylamine, the high reactivity of the acyl chloride can lead to side reactions. The Schotten-Baumann reaction conditions, which involve an amine and an acyl chloride, must be carefully controlled.[3]

  • Solution: Add the 3-nitrobenzoyl chloride solution slowly to a cooled (0 °C) solution of methylamine. Using a slight excess of methylamine (1.1-1.2 equivalents) can help drive the reaction to completion. The addition of a non-nucleophilic base, like triethylamine, can scavenge the HCl byproduct.[4]

Problem 2: The reduction of 3-Nitro-N-methylbenzamide is stalled, incomplete, or gives a complex mixture of products.

  • Probable Cause 1: Catalyst Poisoning or Deactivation (Catalytic Hydrogenation). The palladium or platinum catalyst can be poisoned by impurities, particularly sulfur-containing compounds, leading to a complete halt in the reaction.[5] The catalyst may also lose activity over time or with certain substrates.

  • Solution:

    • Ensure Purity: Use highly pure 3-Nitro-N-methylbenzamide. If necessary, recrystallize it before the reduction step.

    • Change Catalyst: If Pd/C is ineffective, consider using an alternative such as Pt/C, which can be more robust, or Raney Nickel.[5][6]

    • Increase Pressure: For stubborn reductions, increasing the hydrogen pressure (if equipment allows) can significantly improve the reaction rate.[7]

  • Probable Cause 2: Formation of Intermediates. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] Under certain conditions, these can condense to form azoxy and azo compounds, which appear as colored impurities and reduce the yield of the desired aniline.

  • Solution: This is more common with metal hydride reducing agents but can occur in other systems. Using a robust method like catalytic hydrogenation to completion or a metal/acid reduction (e.g., Fe/HCl, SnCl₂) typically minimizes these side products. The Béchamp reduction (Fe in acidic media) has long been an industrial method for aniline production due to its efficiency.[8]

  • Probable Cause 3: Amide Bond Instability. While generally stable, the amide bond could potentially be cleaved under very harsh reductive conditions, although this is uncommon for standard nitro reductions.

  • Solution: Stick to well-established, milder conditions. Catalytic transfer hydrogenation using ammonium formate or hydrazine hydrate with Pd/C is often effective at moderate temperatures (e.g., refluxing ethanol), avoiding high pressures of H₂ gas.[7]

Troubleshooting Workflow: Nitro Group Reduction

G start Reduction of 3-Nitro-N-methylbenzamide Stalled? q1 Using Catalytic Hydrogenation (e.g., H₂/Pd-C)? start->q1 a1_yes Check for Catalyst Poisoning. Use fresh, high-purity substrate. Consider alternative catalysts: Pt/C, Raney Nickel. q1->a1_yes Yes a1_no Using Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl)? q1->a1_no No q2 Reaction mixture is developing strong color (red/orange)? a1_yes->q2 a1_no->q2 a2_yes Ensure sufficient acid is present. Check for vigorous stirring to maintain suspension of the metal powder. a2_yes->q2 a2_no Consider Transfer Hydrogenation: Pd/C with Ammonium Formate or Hydrazine Hydrate in Alcohol. Milder and often very effective. a2_no->q2 a3_yes Possible Azo/Azoxy side products. Ensure reaction goes to completion. Purify carefully via chromatography or acid-base extraction. q2->a3_yes Yes

Caption: Decision-tree for troubleshooting the nitro reduction step.

Comparison of Common Nitro Reduction Methods
Reagent/CatalystTypical ConditionsProsCons
H₂ / Pd-C or Pt/C H₂ (1-5 atm), Methanol/Ethanol, RTHigh yield, clean reaction, easy workup (filtration)Catalyst can be poisoned, requires specialized hydrogenation equipment.[5][6]
Fe / HCl or NH₄Cl Reflux in Ethanol/WaterInexpensive, robust, reliable for large scaleRequires acidic conditions, workup involves filtering large amounts of iron salts.[8]
SnCl₂·2H₂O / HCl Ethanol, 70-80 °CEffective for substrates with other reducible groupsStoichiometric tin waste is toxic and requires careful disposal.
Hydrazine / Pd-C Reflux in EthanolAvoids use of H₂ gas (transfer hydrogenation), mildHydrazine is highly toxic and carcinogenic.[7]
Part B: The Direct Amide Coupling Pathway

Problem 3: My 3-Aminobenzoic acid hydrochloride starting material won't dissolve in the reaction solvent (e.g., DMF, DCM).

  • Probable Cause: Salt Form. This is an expected issue. The hydrochloride salt of an amine is ionic and has very poor solubility in common aprotic organic solvents.[1] Furthermore, in its protonated (-NH₃⁺) form, the amine is not nucleophilic and will not participate in the coupling reaction.[1]

  • Solution: In-Situ Neutralization. The salt must be converted to the free amine within the reaction mixture. This is achieved by adding a non-nucleophilic organic base.

    • Add the Base: Add 2.5 equivalents of a hindered base like N,N-Diisopropylethylamine (DIPEA) or 2.2 equivalents of triethylamine (Et₃N) to the suspension of the hydrochloride salt in the solvent.

    • Stir: Stirring for 5-15 minutes at room temperature should result in a clear, homogeneous solution as the soluble free amine is formed.[1] The extra equivalent of base is required to neutralize the HCl that will be generated by the coupling reaction itself.

Workflow: Solubilization for Amide Coupling

G start 3-Aminobenzoic Acid HCl (Suspension in DMF) Insoluble Non-nucleophilic (-NH₃⁺) process + 2.5 eq. DIPEA start->process end Free 3-Aminobenzoic Acid (Solution in DMF) Soluble Nucleophilic (-NH₂) process->end

Caption: In-situ neutralization and solubilization of the starting material.

Problem 4: The amide coupling reaction is slow or gives low yields even after neutralization.

  • Probable Cause 1: Reduced Nucleophilicity. The carboxylic acid group on the benzene ring is electron-withdrawing, which decreases the electron density of the ring and reduces the nucleophilicity of the amino group compared to unsubstituted aniline.[2] This can lead to slower reaction rates.

  • Solution: Use a highly efficient coupling agent. While simpler reagents like DCC might work, modern uronium/aminium or phosphonium salt-based reagents are far more effective for less reactive amines. Reagents like HATU, HBTU, or PyBOP are excellent choices as they rapidly generate a highly activated ester intermediate.[9]

  • Probable Cause 2: Ineffective Carboxylic Acid Activation. The coupling reaction is a two-stage process: activation of the carboxylic acid, followed by nucleophilic attack by the amine. If the activation step is slow or inefficient, the overall reaction will suffer.

  • Solution:

    • Pre-activation: For challenging couplings, a "pre-activation" step is recommended. Stir the neutralized 3-aminobenzoic acid, the coupling agent (e.g., HATU), and the base (DIPEA) together at 0 °C for 15-30 minutes before adding the methylamine.[1] This ensures the activated ester is fully formed prior to encountering the nucleophile.

    • Order of Addition: Always add the reagents in the correct order: acid, base, coupling agent, and finally the amine. Adding the amine and coupling agent together before the acid can lead to decomposition of the coupling agent.

Experimental Protocols

Protocol 1: Reduction of 3-Nitro-N-methylbenzamide via Catalytic Hydrogenation

Materials:

  • 3-Nitro-N-methylbenzamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol% weight

  • Methanol or Ethanol (Anhydrous)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • To a suitable pressure vessel or heavy-walled round-bottom flask, add 3-Nitro-N-methylbenzamide.

  • Add the solvent (Methanol or Ethanol) to dissolve the starting material (approx. 0.1-0.2 M concentration).

  • Carefully add the 10% Pd/C catalyst under a stream of nitrogen.

  • Seal the flask, then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Evacuate and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Protocol 2: Direct Amide Coupling of 3-Aminobenzoic Acid HCl using HATU

Materials:

  • 3-Aminobenzoic acid hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen), add 3-Aminobenzoic acid hydrochloride.

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M. The mixture will be a slurry.

  • Add DIPEA (2.5 eq) to the suspension and stir at room temperature. The solid should dissolve within 15 minutes to give a clear solution.[1]

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Slowly add the methylamine solution (1.2 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Overcoming solubility issues of 3-Aminobenzoic acid hydrochloride in reactions. BenchChem.
  • A Comparative Guide to the Synthetic Utility of 3-Aminobenzoic Acid Hydrochloride and Other Aniline Derivatives. BenchChem.
  • Amines. NCERT.
  • my nitro refuses to be reduced. Reddit.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi.
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0. Ambeed.com.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.

Sources

Technical Support Center: Optimizing 3-Amino-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Amino-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues and rationally improve your reaction yields.

The synthesis of this compound is typically accomplished via a robust two-step process. First, an amide bond is formed between a 3-nitrobenzoyl derivative and methylamine. Second, the nitro group of the resulting intermediate, 3-nitro-N-methylbenzamide, is reduced to the target primary amine. This guide is structured to address challenges in both of these critical stages.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction start 3-Nitrobenzoyl Chloride reagent1 + Methylamine (CH₃NH₂) + Base (e.g., Et₃N) start->reagent1 intermediate 3-Nitro-N-methylbenzamide reagent1->intermediate reagent2 + Reducing Agent (e.g., H₂, Pd/C) intermediate->reagent2 intermediate->reagent2 product This compound reagent2->product

Caption: General two-step synthesis workflow for this compound.

Part 1: Troubleshooting Amide Bond Formation

The initial coupling reaction is critical for the overall yield. Issues at this stage often cascade, making subsequent steps more difficult. Most syntheses start with either 3-nitrobenzoic acid, which requires activation, or the more reactive 3-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: My amide coupling yield is low or nonexistent. What are the most common causes?

A: Low yields in amide coupling reactions typically stem from a few core issues:

  • Incomplete Activation of the Carboxylic Acid: If you are starting from 3-nitrobenzoic acid, the coupling reagent (e.g., HATU, EDC) may be inefficient, used in insufficient amounts, or degraded due to moisture.[1]

  • Deactivation of the Amine: Methylamine can be protonated by the acidic starting material, rendering it non-nucleophilic. An acid-base reaction can occur faster than the desired coupling.[1] This is why a non-nucleophilic base is crucial.

  • Hydrolysis: The presence of water is detrimental. It can hydrolyze your starting acyl chloride or the activated carboxylic acid intermediate, reverting it to the unreactive carboxylic acid.[1] Always use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.[1]

Q2: I'm starting from 3-nitrobenzoic acid. How do I choose the right coupling reagent?

A: The choice is critical and depends on your reaction scale and sensitivity of other functional groups (though the 3-nitro- substituted ring is fairly robust).

  • Carbodiimides (EDC, DCC): These are common and cost-effective. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying purification.[2] They are often used with additives like HOBt to minimize side reactions.[3]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, leading to rapid reaction times and high yields with minimal side reactions.[2][3] HATU is a frequent choice for difficult couplings.[1]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these are very effective but can be more expensive.[3]

Q3: I'm using 3-nitrobenzoyl chloride, but the reaction is messy with many side products. Why?

A: 3-nitrobenzoyl chloride is highly reactive.[4] While this is good for the desired reaction, it can also lead to problems:

  • Reaction with Base: If you use a nucleophilic base like pyridine, it can react with the acyl chloride. A sterically hindered, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is preferred.[2]

  • Di-acylation: If your methylamine concentration is too low locally during addition, or if there are other nucleophiles present, the highly reactive acyl chloride can react with them. Slow addition of the acyl chloride to a solution of methylamine and base is recommended.

  • Degradation: Acyl chlorides are sensitive to moisture. Ensure your starting material is of high quality and your reaction setup is scrupulously dry.[5]

Troubleshooting Guide: Low Amide Coupling Yield

This guide provides a logical flow for diagnosing and solving poor outcomes in the amidation step.

G start Low Yield of 3-Nitro-N-methylbenzamide check_sm Check Starting Materials (SMs) by TLC/LCMS/NMR start->check_sm sm_ok SMs are Pure & Dry check_sm->sm_ok Yes sm_bad SMs Degraded or Wet check_sm->sm_bad No check_conditions Review Reaction Conditions sm_ok->check_conditions action_sm Action: Purify/Dry SMs or Use New Batch sm_bad->action_sm cond_solvent Is the solvent anhydrous? Are reagents soluble? check_conditions->cond_solvent cond_base Is the base non-nucleophilic and sufficient (≥2 eq)? cond_solvent->cond_base Yes action_solvent Action: Use Anhydrous Solvent (e.g., DCM, THF) cond_solvent->action_solvent No cond_temp Is temperature appropriate? (Often 0°C to RT) cond_base->cond_temp Yes action_base Action: Switch to DIPEA/Et₃N cond_base->action_base No action_temp Action: Optimize Temperature cond_temp->action_temp No success Yield Optimized cond_temp->success Yes

Caption: Troubleshooting flowchart for the amide bond formation step.

Optimized Protocol 1: Amidation of 3-Nitrobenzoyl Chloride

This protocol is based on the highly reliable Schotten-Baumann reaction conditions, optimized for this specific transformation.[2]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve methylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM, anhydrous, ~10 mL per gram of acyl chloride).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (Et₃N, 2.2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15 minutes. The in-situ formation of free methylamine from its hydrochloride salt occurs here.

  • Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a separate flask with anhydrous DCM. Add this solution dropwise to the cold methylamine solution over 30-60 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the acyl chloride by TLC or LC-MS. (To monitor by TLC, quench a small aliquot with methanol to form the stable methyl ester, which can be easily visualized).[5]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-nitro-N-methylbenzamide, which can be purified further by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.

Part 2: Troubleshooting the Nitro Group Reduction

The reduction of the aromatic nitro group is the final and often most delicate step. The choice of reducing agent is paramount and depends on available equipment, scale, and cost considerations. Incomplete reactions or the formation of undesired side-products like nitroso, azoxy, or azo compounds are common pitfalls.[6]

Frequently Asked questions (FAQs): Nitro Reduction

Q1: My nitro reduction is incomplete. How can I drive it to completion?

A: Incomplete reduction is a frequent issue.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): The catalyst may be of poor quality, poisoned, or used in insufficient quantity.[7] Ensure you are using a fresh, high-quality catalyst and that your substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Increasing hydrogen pressure or reaction time can also help.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): The metal may not be sufficiently activated, or an insufficient amount of acid was used. The reaction is often heterogeneous, so vigorous stirring is essential to ensure good contact between the substrate and the metal surface.[7]

Q2: I'm seeing multiple spots on my TLC besides my desired amine. What are they?

A: The reduction of a nitro group proceeds through several intermediates, namely nitroso and hydroxylamine species.[6] If the reaction stalls or conditions are not optimal, these intermediates can condense to form dimeric impurities such as azoxy and azo compounds, which are often brightly colored.[8] Over-reduction of other functional groups is also a possibility, though less likely for a simple benzamide.

Q3: Which reduction method is best for my lab?

A: This depends on your specific circumstances. See the comparison table below for a detailed breakdown. For laboratory scale, catalytic hydrogenation with Pd/C is often the cleanest method, yielding high purity product with simple filtration workup.[7] For larger industrial scales, reduction with iron in acidic medium is often preferred due to its low cost and effectiveness.

Data Summary: Comparison of Common Nitro Reduction Methods
MethodReagentsProsConsKey Considerations
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂ or Raney NickelHigh yield, very clean reaction, easy product isolation (filtration)[7]Requires specialized hydrogenation equipment (H₂ balloon or Parr shaker); potential fire hazard with catalyst; can reduce other functional groups (alkenes, alkynes).Ensure catalyst is not exposed to air when dry. Use inert gas for transfers. Check substrate for catalyst poisons.[7]
Metal/Acid Reduction Fe / HCl or NH₄ClVery inexpensive, robust, and effective for large scale.Often requires harsh acidic conditions; workup can be cumbersome due to iron salts.Vigorous stirring is critical. Reaction is often exothermic and may require initial cooling.
Stannous Chloride (SnCl₂) Reduction SnCl₂·2H₂O / HCl, EtOHMild conditions, good for substrates with acid-sensitive groups that can tolerate HCl.[7]Stoichiometric amounts of tin salts are generated, which can be difficult to remove during workup and are environmentally undesirable.The tin complexes formed during workup must be carefully removed, often by basification and filtration.
Troubleshooting Guide: Nitro Group Reduction Issues

This flowchart helps diagnose issues during the reduction of 3-nitro-N-methylbenzamide.

G start Poor Yield/Purity of This compound issue_incomplete Problem: Incomplete Reduction (Starting Material Remains) start->issue_incomplete issue_sideprod Problem: Side Products Formed (e.g., Azo/Azoxy) start->issue_sideprod cause_catalyst Catalyst Inactive/Poisoned? (for H₂/Pd-C) issue_incomplete->cause_catalyst cause_conditions Insufficient Reagent/Time/Temp? issue_incomplete->cause_conditions cause_stirring Inefficient Stirring? (for Fe/HCl) issue_incomplete->cause_stirring issue_sideprod->cause_conditions Often due to non-optimal reagent concentration or temp. action_catalyst Action: Use Fresh Catalyst, Purify SM, Increase Loading cause_catalyst->action_catalyst Yes action_conditions Action: Increase Reagent Stoich., Extend Time, or Gently Heat cause_conditions->action_conditions Yes action_stirring Action: Use Mechanical Stirrer for Better Suspension cause_stirring->action_stirring Yes success Yield & Purity Optimized action_catalyst->success action_conditions->success action_stirring->success

Caption: Troubleshooting flowchart for the nitro group reduction step.

Optimized Protocol 2: Catalytic Hydrogenation of 3-Nitro-N-methylbenzamide

This protocol provides a clean and efficient method for the final reduction step.

  • Setup: To a heavy-walled hydrogenation flask, add 3-nitro-N-methylbenzamide (1.0 equivalent) and a solvent such as methanol, ethanol, or ethyl acetate (~20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol % Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric. Never add it to a solvent in the presence of air/oxygen.

  • Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus. Purge the system by evacuating the flask and backfilling with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen (a balloon is sufficient for small scale, while a Parr shaker is used for higher pressures) and stir the suspension vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis of small aliquots (filtered through celite to remove the catalyst). The reaction is typically complete within 2-16 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with fresh solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to afford this compound, which is often pure enough for many applications.[9] If needed, it can be further purified by recrystallization or column chromatography.

References

  • Wikipedia. (2023, December 2). 3-Aminobenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications.
  • NCERT. (n.d.). Amines.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (n.d.). US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros.
  • National Center for Biotechnology Information. (n.d.). 3-Aminobenzamide. PubChem Compound Database.
  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • BPS Bioscience. (n.d.). 3-aminobenzamide.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sciencemadness Discussion Board. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (2023, November 26). Reduction of nitro compounds.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-N-decylbenzamide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.
  • Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Supporting Information. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
  • ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides.
  • Allen. (n.d.). When methanamine is treated with benzoyl chloride, the major product is.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. (n.d.). A) Optimization of the strain‐release amino‐functionalization using....

Sources

Technical Support Center: Purification of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-N-methylbenzamide (CAS: 25900-61-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. Here, we synthesize fundamental chemical principles with practical, field-tested methodologies to ensure you achieve the desired purity for your application.

Understanding the Molecule: Physicochemical Properties & Purification Implications

This compound is a bifunctional molecule, containing both a basic aromatic amine and a neutral amide group. This duality is central to the challenges of its purification. Its properties dictate its behavior in various separation techniques.

PropertyValue (Approximate)Implication for Purification
Molecular Weight 150.18 g/mol [1][2]Standard molecular weight, suitable for most chromatographic and extraction techniques.
Appearance White to light yellow/red solidColor may indicate the presence of oxidized impurities or residual starting materials.
Melting Point 118-121 °CA sharp melting point is a good indicator of high purity. A broad or depressed range suggests impurities.
pKa (of -NH2) ~4-5 (Estimated for aniline)The basicity of the amino group is critical. It can be protonated in acidic conditions, drastically increasing water solubility, which is key for acid-base extractions.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., alcohols, DCM, EtOAc).The molecule's polarity means it is often too polar for traditional normal-phase chromatography and not well-retained in some reversed-phase conditions.[3][4]

Frequently Asked Questions (FAQs)

Q1: My final product is off-white/yellow. What are the likely impurities? A1: A common cause of discoloration is the oxidation of the aromatic amine group. Aromatic amines are susceptible to air and light oxidation, forming colored impurities. Another possibility is the presence of residual nitro-aromatic starting materials if the synthesis involved a reduction step (e.g., from 3-Nitro-N-methylbenzamide).

Q2: I'm seeing a streak on my silica TLC plate. What does this mean? A2: Streaking on silica gel is characteristic of basic compounds like amines. The slightly acidic nature of standard silica gel can lead to strong, non-specific binding. To resolve this, you can pre-treat the silica or add a small amount (~1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase.[5]

Q3: Can I use reversed-phase (C18) flash chromatography? A3: While possible, it can be challenging. This compound is a polar compound and may have poor retention on standard C18 columns, eluting close to the solvent front with highly aqueous mobile phases.[3][4] This makes separation from other polar impurities difficult. A technique like Hydrophilic Interaction Liquid Chromatography (HILIC) might be more effective.[4][6][7]

Q4: Is recrystallization a good method for this compound? A4: Yes, recrystallization is often an excellent and scalable method for purifying this compound, provided a suitable solvent system can be identified.[8][9] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

In-Depth Troubleshooting & Experimental Guides

Guide 1: Purification via Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the aromatic amine to separate it from neutral or acidic impurities. It is an effective first-pass cleanup step after a synthesis workup.

Causality: The lone pair of electrons on the amine nitrogen can accept a proton from an acid (like HCl) to form a water-soluble ammonium salt. Neutral impurities (e.g., unreacted amide starting materials) or acidic impurities will remain in the organic phase. Subsequent basification regenerates the neutral amine, allowing it to be extracted back into an organic solvent.[10]

G cluster_0 Acidic Extraction (Step 2) cluster_1 Basification & Re-extraction (Step 3-4) cluster_2 Final Isolation (Step 5) dissolve 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) add_acid 2. Extract with Aqueous Acid (e.g., 1M HCl) dissolve->add_acid separate1 3. Separate Layers add_acid->separate1 aq1 Aqueous Layer: Protonated Amine (Product) separate1->aq1 Product goes here org1 Organic Layer: Neutral/Acidic Impurities separate1->org1 Impurities discarded add_base 4. Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) aq1->add_base extract_org 5. Extract with Fresh Organic Solvent (EtOAc) add_base->extract_org separate2 6. Separate Layers extract_org->separate2 aq2 Aqueous Layer: Inorganic Salts separate2->aq2 Waste org2 Organic Layer: Purified Product separate2->org2 Product goes here dry 7. Dry Organic Layer (e.g., Na2SO4) org2->dry evaporate 8. Evaporate Solvent dry->evaporate final_product Purified Solid Product evaporate->final_product

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a small amount of fresh organic solvent to remove any trapped neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The neutral amine product should precipitate or form an emulsion.

  • Re-extraction: Extract the now basic aqueous solution with fresh organic solvent (EtOAc or DCM) 3-4 times. The purified product will now move back into the organic phase.[10][11]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Purification via Recrystallization

This is a powerful technique for achieving high purity, especially for removing small amounts of closely related impurities.[8]

Causality: The principle relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but very little at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Protocol:

  • Solvent Screening: The choice of solvent is critical.[8] Test small batches in various solvents. Good candidates for a polar molecule like this include isopropanol, ethanol, water, or mixtures like ethanol/water or ethyl acetate/heptane.

    • Ideal Observation: The crude solid dissolves completely in a minimal amount of boiling solvent and then forms abundant crystals upon slow cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to boiling with stirring (use a boiling chip or stir bar). Stop adding solvent once all the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity via melting point analysis or HPLC.

Guide 3: Purification via Flash Column Chromatography

When extraction and recrystallization are insufficient, flash chromatography offers higher resolving power. Given the compound's polarity, a modified approach is recommended.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica) and a mobile phase. For polar amines, standard silica can cause issues, but these can be mitigated.

G cluster_0 Option A: Modified Normal Phase cluster_1 Option B: HILIC start Crude Product check_polarity Is the compound highly polar and streaking on normal phase? start->check_polarity prep_slurry 1. Prepare Silica Slurry with Mobile Phase (+ 1% Triethylamine) check_polarity->prep_slurry Yes use_hilic 1. Use HILIC Column (Amine or Diol-bonded silica) check_polarity->use_hilic Yes, and/or poorly retained on C18 load_column 2. Load Column prep_slurry->load_column run_column 3. Elute with Gradient (e.g., EtOAc/Heptane + 1% TEA) load_column->run_column collect Collect & Combine Pure Fractions run_column->collect load_hilic 2. Load Sample use_hilic->load_hilic run_hilic 3. Elute with Gradient (e.g., Acetonitrile/Water) load_hilic->run_hilic run_hilic->collect

Step-by-Step Protocol (Modified Normal Phase):

  • Select Mobile Phase: Use a polar solvent system like ethyl acetate/heptane or dichloromethane/methanol. Determine an appropriate starting ratio using TLC analysis.

  • Add a Basic Modifier: To prevent streaking, add ~1% triethylamine (TEA) to your chosen mobile phase.[5] This deactivates the acidic sites on the silica gel, allowing the amine to elute with a much better peak shape.

  • Pack the Column: Pack the flash column using the mobile phase containing TEA.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elute and Collect: Run the column, gradually increasing the polarity of the mobile phase (gradient elution). Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with another solvent or placing the sample under high vacuum.

Purity Assessment

After any purification procedure, it is critical to validate the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, often specified at >99% for pharmaceutical applications.[12]

  • Melting Point: A sharp melting point within the literature range (118-121 °C) is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.

References

  • Biotage. (2023).
  • PubMed. (n.d.).
  • Lab-ex Kft. (n.d.).
  • Teledyne Labs. (n.d.).
  • PMC. (n.d.).
  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
  • PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. [Link]
  • Wiley Analytical Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]
  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
  • PubChem. (n.d.). 3-amino-N-ethylbenzamide. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • Synfacts. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC)
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • NCERT. (n.d.). Amines. [Link]

Sources

troubleshooting 3-Amino-N-methylbenzamide precipitation in media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for common issues encountered during in vitro experiments, with a primary focus on preventing and resolving precipitation in cell culture media. Our approach is grounded in the physicochemical properties of the molecule to provide not just solutions, but a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What happened?

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly diluted into an aqueous environment where its solubility is significantly lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.

Several factors can contribute to this:

  • High Final Concentration: The intended final concentration in your medium may exceed the aqueous solubility limit of this compound.

  • Rapid Solvent Exchange: Adding a concentrated stock directly into a large volume of media can cause a rapid shift in the solvent environment around the compound molecules.

  • Temperature: Cell culture media is often stored refrigerated. Adding the compound to cold media can decrease its solubility.

Q2: I prepared my working solution of this compound, and it looked fine. However, after a few hours in the incubator, I see a precipitate. Why did this happen?

Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:

  • pH Shifts: Cellular metabolism can cause a decrease in the pH of the culture medium over time. As this compound has a basic amino group, its solubility is pH-dependent. A decrease in pH can lead to its precipitation.

  • Temperature Fluctuations: Removing your culture vessels from the incubator for observation can cause temperature drops, which may decrease the compound's solubility.

  • Interactions with Media Components: Over time, the compound may interact with salts, proteins, or other components in the medium, forming less soluble complexes.

  • Evaporation: Media evaporation, particularly in long-term cultures or plates with poor seals, can increase the concentration of the compound above its solubility limit.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use high-purity, anhydrous, and sterile-filtered DMSO for cell culture applications to avoid introducing contaminants.

Q4: Can I filter my media to remove the precipitate?

No, this is not recommended. The precipitate is your active compound. Filtering it out will lead to an unknown and lower final concentration, rendering your experimental results unreliable. The root cause of the precipitation should be addressed instead.

Understanding the Physicochemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental to troubleshooting solubility issues.

PropertyPredicted/Reported ValueImplication for Cell Culture
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol [1]Important for calculating molar concentrations.
Predicted pKa (Basic) ~3.5 - 4.5 (for the aromatic amine)The amino group will be protonated and more soluble at a pH below this value.
Predicted pKa (Acidic) ~17 (for the amide N-H)The amide proton will not deprotonate under physiological or typical cell culture pH.
Predicted XlogP -0.1[1]This value suggests the compound is relatively hydrophilic.
Physical Form SolidMust be dissolved in an appropriate solvent for use in experiments.

Note: pKa and XlogP values are predictions from computational models and should be used as a guide. For a comprehensive understanding of pKa prediction methodologies, refer to resources from ACD/Labs and ChemAxon.[2][3][4][5][6][7][8][9]

The Critical Role of pH in Solubility

The aromatic amine group on this compound is the key to understanding its pH-dependent solubility. In an acidic environment (pH < pKa), the amine group is protonated, forming a positively charged and more water-soluble salt. As the pH of the solution approaches and surpasses the pKa, the amine group becomes deprotonated and neutral, reducing its solubility in aqueous media.

cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 5) Protonated Protonated Form (More Soluble) Deprotonated Neutral Form (Less Soluble) Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH

Caption: pH-dependent equilibrium of this compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe precipitation immediately after adding your this compound stock solution to your cell culture medium, follow this workflow:

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dilution How was the dilution performed? check_concentration->check_dilution No solution_concentration Lower the final working concentration. check_concentration->solution_concentration Yes check_media_temp Was the media pre-warmed? check_dilution->check_media_temp Slowly solution_dilution Perform serial dilutions in pre-warmed media. check_dilution->solution_dilution Rapidly solution_media_temp Always use media pre-warmed to 37°C. check_media_temp->solution_media_temp No end Problem Solved check_media_temp->end Yes

Caption: Workflow for troubleshooting immediate precipitation.

Detailed Steps:

  • Review Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.

  • Optimize Dilution Technique:

    • Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C.

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Ensure Rapid Mixing: Add the stock solution dropwise to the vortex of the media while gently stirring or swirling to ensure immediate and uniform dispersion.

Issue 2: Delayed Precipitation in the Incubator

If precipitation occurs after a period of incubation, consider the following:

  • Monitor Media pH: In experiments with high cell densities or long incubation times, the pH of the media can drop. Consider using a buffered medium or changing the media more frequently.

  • Maintain Stable Temperature: Minimize the time that culture vessels are outside the incubator.

  • Check for Evaporation: Ensure incubator humidity is optimal and use plate sealers for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Accurately weigh out 1.502 mg of this compound (MW: 150.18 g/mol ).

  • Add 1 mL of high-purity, sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C in a dark, dry environment.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. Mix gently by pipetting.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration. This results in a final DMSO concentration of 0.1%.

References

  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data.
  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions.
  • ACD/Labs. (n.d.). pKa - Acid Dissociation Constant.
  • ChemAxon. (n.d.). pKa calculation.
  • Chemicalize. (n.d.). Calculations.
  • Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801–2812. [Link]
  • MarvinSketch. (n.d.). Calculations Menu.
  • PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide.
  • PubChemLite. (n.d.). This compound (C8H10N2O).
  • Reddit. (2021). Calculating pKa values. r/Chempros.
  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28.
  • YouTube. (2011, June 24). Tools for Estimating pKa. [Video].

Sources

minimizing off-target effects of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 3-Amino-N-methylbenzamide

A Researcher's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of this compound and to offer practical strategies for minimizing off-target effects in your experiments. As a structural analog of the well-characterized PARP inhibitor 3-aminobenzamide (3-AB), this compound is presumed to share a similar mechanism of action. However, like many small molecule inhibitors, particularly early-generation compounds, careful experimental design is paramount to ensure that observed biological effects are a direct result of on-target activity.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret your data accurately, and validate your findings.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

This compound is a structural analog of 3-aminobenzamide, a first-generation inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] The primary on-target mechanism is therefore presumed to be the competitive inhibition of PARP1. PARP1 is a critical enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA strand breaks, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3] This process, known as PARylation, consumes cellular NAD+ and ATP, and serves as a scaffold to recruit other DNA repair proteins.[3][4]

By acting as a competitive inhibitor at the NAD+ binding site, 3-aminobenzamide and its analogs prevent this PARylation cascade.[4] This inhibition traps PARP1 on the DNA, blocks the recruitment of repair machinery, and can lead to the collapse of replication forks and the formation of cytotoxic double-strand breaks, a mechanism particularly effective in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

PARP1_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action DNA_Damage DNA Strand Break (e.g., from radiation, alkylating agents) PARP1 PARP1 Enzyme DNA_Damage->PARP1 binds to PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes Blocked_PARP PARP1 Inhibition NAD NAD+ NAD->PARP1 substrate DDR_Proteins DNA Repair Protein Recruitment (e.g., XRCC1) PAR->DDR_Proteins recruits DNA_Repair Base Excision Repair (BER) DDR_Proteins->DNA_Repair initiates Inhibitor This compound (3-AB Analog) Inhibitor->PARP1 Blocked_PARP->PAR blocks

Caption: On-target mechanism of 3-aminobenzamide analogs.

Q2: Why are off-target effects a significant concern with this class of compounds?

Off-target effects occur when a small molecule binds to and modulates proteins other than the intended target.[5] This is a particular concern for early-generation inhibitors like the benzamides for several reasons:

  • Lower Potency and Specificity: Compared to modern, highly optimized PARP inhibitors, 3-aminobenzamide is significantly less potent.[4] Achieving effective PARP inhibition in cellular models may require concentrations (in the micromolar to millimolar range) at which the compound is more likely to interact with other proteins.[3][6]

  • Broad Target Classes: The benzamide scaffold is present in many biologically active molecules, increasing the potential for interactions with a wide range of enzymes, receptors, and ion channels.[7]

Q3: How do I determine an optimal, on-target working concentration for my experiments?

The cornerstone of minimizing off-target effects is to use the lowest effective concentration that produces the desired on-target activity.[5] This requires careful dose-response analysis.

  • Perform a Dose-Response Curve: Treat your cell line with a wide range of this compound concentrations (e.g., from nanomolar to millimolar) and measure a specific on-target endpoint. For a PARP inhibitor, this could be the reduction of PARylation following DNA damage, which can be quantified by Western blot or ELISA.

  • Analyze the Curve Shape: A steep, sigmoidal dose-response curve is often indicative of specific, on-target activity. A shallow or multiphasic curve may suggest that off-target effects or general cytotoxicity are occurring at higher concentrations.[5]

  • Select a Concentration on the Steepest Part of the Curve: The ideal working concentration is typically at or near the EC50/IC50 value, where a small change in concentration gives a large change in on-target effect. Avoid using concentrations on the plateau of the curve, as this often increases the risk of off-target activity without providing additional on-target benefit.

Q4: What are the best practices for validating that my observed phenotype is due to on-target PARP inhibition?
  • Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to deplete the target protein (PARP1). If the phenotype observed with this compound is not reproduced by genetically removing PARP1, it is highly likely that the compound's effect is off-target.[5][8]

  • Rescue Experiment: In a target-knockout cell line, the addition of the inhibitor should not produce any further effect on the phenotype of interest. Conversely, re-expressing the target protein in the knockout cells should "rescue" the phenotype, making the cells sensitive to the inhibitor once again.

Off_Target_Workflow cluster_validation Validation Strategies Start Start: Observe Phenotype with this compound DoseResponse Step 1: Perform Detailed Dose-Response Curve Start->DoseResponse ValidateTarget Step 2: Validate On-Target Effect DoseResponse->ValidateTarget CRISPR Genetic Knockout (CRISPR/siRNA) of PARP1 OtherInhibitor Use Structurally Different PARP Inhibitor Compare Step 3: Compare Phenotypes CRISPR->Compare OtherInhibitor->Compare OnTarget Conclusion: Phenotype is Likely On-Target Compare->OnTarget Phenotypes Match OffTarget Conclusion: Phenotype is Likely Off-Target Compare->OffTarget Phenotypes DO NOT Match Screen Step 4: Consider Off-Target Screening Panel OffTarget->Screen

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High Cytotoxicity at Expected Working Concentration 1. The compound has genuine off-target cytotoxic effects.[8] 2. On-target toxicity: The cell line is highly dependent on PARP1 for survival. 3. Compound precipitation in media leading to non-specific toxicity.1. Lower the inhibitor concentration and re-run the dose-response curve. 2. Perform cell viability assays (e.g., MTT, Trypan Blue) in parallel with your primary endpoint assay.[9] 3. Validate target expression in your cell line. 4. Check the solubility of the compound in your specific cell culture medium.
Inconsistent Results Between Experiments 1. Variability in compound preparation or storage. 2. Off-target effects at slightly different final concentrations. 3. Degradation of the compound in solution.1. Prepare fresh stock solutions for each experiment.[1] Aliquot and store at -20°C or -80°C. 2. Ensure consistent experimental conditions (cell density, incubation time, etc.).[10] 3. Re-run a careful dose-response curve to confirm the optimal concentration window.
Observed Phenotype Does Not Match PARP1 Knockout 1. The phenotype is caused by an off-target effect of this compound.[5] 2. Incomplete genetic knockout of PARP1.1. Conclude that the inhibitor's effect is likely off-target and investigate alternative hypotheses. 2. Validate PARP1 knockout efficiency by Western blot. 3. Consider screening the compound against a broad panel of kinases or other protein families to identify potential off-targets.[11]
Compound Appears Insoluble in Aqueous Buffers 1. The compound has low aqueous solubility. 2. Incorrect solvent used for the initial stock solution.1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or Ethanol.[1][6] 2. Perform serial dilutions in your final assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.[12]

Physicochemical & Solubility Data

PropertyValueSource
CAS Number 25900-61-2[SCBT[13], Sigma-Aldrich]
Molecular Formula C₈H₁₀N₂O[PubChem[14]]
Molecular Weight 150.18 g/mol [PubChem[14]]
Solubility Soluble in DMSO and Ethanol.[1][6] Insoluble in water.[1][Selleck Chemicals[1], Cayman Chemical[6]]
Storage Store solid at room temperature in a dry, dark place. Store solutions at -20°C.[Sigma-Aldrich]

Detailed Experimental Protocols

Protocol 1: Determining Cellular IC50 via MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50), a common method to assess cytotoxicity.[9][15]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Chosen cell line and appropriate culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, starting from a high concentration (e.g., 2 mM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: On-Target Validation using CRISPR/Cas9 Knockout

This protocol outlines a general workflow to create a target knockout cell line to compare its phenotype with that induced by the inhibitor.[5]

Materials:

  • Cas9 expression vector with a selectable marker (e.g., puromycin resistance)

  • Guide RNA (gRNA) expression vector specific for PARP1

  • Control (scrambled) gRNA vector

  • Transfection reagent or electroporation system

  • Puromycin or other selection antibiotic

Procedure:

  • gRNA Design & Cloning: Design and clone a gRNA specific to an early exon of the PARP1 gene into the gRNA expression vector.

  • Transfection: Co-transfect the cells with the Cas9 expression vector and the PARP1-specific gRNA vector (or the control gRNA).

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.

  • Validation: Expand the surviving cell population. Validate the knockout of PARP1 by performing a Western blot on cell lysates to confirm the absence of the protein.

  • Phenotypic Analysis: Culture the validated PARP1-knockout cells and the control cells. Treat both populations with this compound at its effective concentration.

  • Comparison: Assess the phenotype of interest. If the phenotype is on-target, it should be present in the control cells treated with the inhibitor and in the untreated PARP1-knockout cells, but no further change should be seen when the knockout cells are treated with the inhibitor.

References

  • Mitigating Off-Target Effects of Small Molecule Inhibitors: A Technical Support Guide. Benchchem.
  • Technical Support Center: Minimizing Off-Target Toxicity of Small Molecule Inhibitors in Non-Cancerous Cells. Benchchem.
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de
  • How can off-target effects of drugs be minimised?
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
  • 3-Aminobenzamide PARP inhibitor. Selleck Chemicals.
  • 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor. MedChemExpress.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • 3-amino Benzamide (CAS 3544-24-9). Cayman Chemical.
  • 3-Aminobenzamide | C7H8N2O | CID 1645. PubChem.
  • Application Notes and Protocols for Testing 4-Amino-N-(3,5-dichlorophenyl)benzamide Cytotoxicity. Benchchem.
  • reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells. Benchchem.
  • This compound | CAS 25900-61-2. Santa Cruz Biotechnology.
  • This compound | 25900-61-2. Sigma-Aldrich.
  • This compound | C8H10N2O | CID 676526. PubChem.
  • Troubleshooting and optimizing lab experiments. YouTube.
  • Assessing the Off-Target Effects of N-methyl-2-(phenylamino)
  • common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments. Benchchem.

Sources

Technical Support Center: Optimizing 3-Amino-N-methylbenzamide Concentration for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and troubleshooting assistance for optimizing the concentration of 3-Amino-N-methylbenzamide, a PARP inhibitor, in your in vitro experiments. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and its application in PARP inhibition studies.

Q1: What is the mechanism of action of this compound as a PARP inhibitor?

This compound, like its well-studied analog 3-aminobenzamide, functions as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] It primarily competes with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain.[1] By binding to PARP, it prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a critical step in the repair of DNA single-strand breaks (SSBs).[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[3][4]

Q2: What is "PARP trapping" and is it relevant for this compound?

PARP trapping is a crucial mechanism for many PARP inhibitors where the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex, preventing the enzyme's release from the site of DNA damage.[3][5] These trapped complexes are highly cytotoxic as they can impede DNA replication and lead to the collapse of replication forks.[3] The trapping efficiency of a PARP inhibitor often correlates more strongly with its anticancer effects than its enzymatic inhibitory potency alone.[3] While the specific trapping potential of this compound is not extensively documented in readily available literature, it is a phenomenon to be aware of when interpreting experimental results with any PARP inhibitor.

Q3: How should I prepare and store this compound stock solutions?

Proper handling of this compound is critical for experimental consistency.

  • Solvent Selection: this compound is generally soluble in dimethyl sulfoxide (DMSO).[6] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 1.5018 mg of this compound (Molecular Weight: 150.18 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved; gentle warming or vortexing can aid this process.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[7] When stored correctly, it should be stable for an extended period. The related compound, 3-aminobenzamide, is stable for at least four years when stored at -20°C.[8]

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. It is crucial to maintain a consistent and low final DMSO concentration (ideally ≤0.1%) across all experimental conditions to avoid solvent-induced cytotoxicity.[2][9]

Q4: What is a good starting concentration range for this compound in a new cell line?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A good starting point for a dose-response experiment is to use a broad range of concentrations, typically from nanomolar to micromolar. For a novel cell line, a logarithmic dilution series such as 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM is recommended to determine the approximate IC50 value.[10]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of this compound concentration.

Issue 1: High Variability Between Replicate Wells

High variability in assays like cell viability measurements can obscure the true effect of the inhibitor.

  • Potential Cause 1: Inconsistent Cell Seeding.

    • Diagnosis: Visually inspect the cell density in your control wells under a microscope. Are there significant differences in confluency?

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated pipette and be consistent with your pipetting technique. It is also advisable to avoid using the outer wells of a 96-well plate, which are more prone to evaporation.

  • Potential Cause 2: Compound Precipitation.

    • Diagnosis: After adding the inhibitor to the media, do you observe any cloudiness or precipitate, either immediately or after incubation?

    • Solution: This "crashing out" occurs when a DMSO stock is rapidly diluted into an aqueous medium, exceeding the compound's solubility.[2] To mitigate this, prepare intermediate dilutions in culture medium and ensure thorough mixing before adding to the cells. Always check the final DMSO concentration and keep it consistent and low.[2]

  • Potential Cause 3: Pipetting Errors.

    • Diagnosis: Are you using the same set of pipettes for all experiments? Have they been recently calibrated?

    • Solution: Use properly calibrated pipettes and fresh tips for each replicate. For multi-well plates, preparing a master mix of the treatment media for each concentration can help ensure consistency across replicate wells.

Issue 2: No Significant Inhibition Observed (High IC50 Value)

Observing a lack of efficacy can be frustrating, but a systematic approach can identify the root cause.

  • Potential Cause 1: Cell Line Resistance.

    • Diagnosis: Is your cell line proficient in homologous recombination (HR) repair?

    • Solution: The classic synthetic lethality mechanism of PARP inhibitors is most effective in HR-deficient cells (e.g., BRCA1/2 mutated).[3] Use a positive control cell line known to be sensitive to PARP inhibitors to validate your assay and the activity of your compound.[7]

  • Potential Cause 2: Insufficient Treatment Duration.

    • Diagnosis: How long are you incubating the cells with the inhibitor?

    • Solution: The cytotoxic effects of PARP inhibition can take several cell cycles to manifest.[7] Consider increasing the treatment duration (e.g., from 72 hours to 96 or 120 hours) to allow for the accumulation of lethal DNA damage.

  • Potential Cause 3: Compound Degradation.

    • Diagnosis: How has the compound been stored? Has the stock solution undergone multiple freeze-thaw cycles?

    • Solution: Prepare a fresh stock solution of this compound and repeat the experiment.[7]

  • Potential Cause 4: Sub-optimal Assay Conditions.

    • Diagnosis: Are you using an appropriate assay to measure the intended biological effect?

    • Solution: For assessing PARP inhibition, a direct measure of PARP activity or a downstream marker like PARP cleavage may be more sensitive than a general cell viability assay in the initial stages of optimization.

Issue 3: High Background in PARP Activity Assays

High background can mask the inhibitory effect of your compound in biochemical or ELISA-based assays.

  • Potential Cause 1: Non-specific Antibody Binding (ELISA/Western Blot).

    • Diagnosis: Are you seeing high signal in your negative control wells?

    • Solution: Optimize your blocking buffer and increase the number and duration of wash steps. Titrate your primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise.

  • Potential Cause 2: Reagent Contamination.

    • Diagnosis: Have you run controls for each of your assay components?

    • Solution: Use fresh, high-quality reagents. Ensure that buffers and solutions are properly prepared and filtered if necessary.

Section 3: Experimental Protocols & Data Presentation

This section provides detailed protocols for key experiments and a framework for presenting your data.

Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11][12]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of working solutions of this compound by serially diluting the 10 mM stock in complete culture medium. Aim for a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PARP Cleavage

The cleavage of full-length PARP (116 kDa) into an 89 kDa fragment is a well-established marker of apoptosis, often induced by effective PARP inhibitor treatment in sensitive cell lines.[3][13]

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]

  • Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary PARP antibody overnight at 4°C.[13]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[3]

  • Analysis: Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the ratio of cleaved to full-length PARP indicates the induction of apoptosis.[3][14]

Data Presentation: IC50 Values of PARP Inhibitors

While specific IC50 values for this compound are not widely published, the following table provides representative IC50 values for the closely related compound, 3-aminobenzamide, and other common PARP inhibitors to serve as a reference. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.

PARP InhibitorCell LineIC50 (µM)Reference
3-aminobenzamideC3H/10T1/2 (mouse stem cells)5.4[8]
OlaparibMDA-MB-436 (BRCA1 mutant)~0.01
VeliparibMX-1 (BRCA1/2 wild-type)~0.5

Section 4: Visualizations

Diagram 1: PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cell + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break (SSB) PARP_Activation_N PARP Activation DNA_SSB_N->PARP_Activation_N PAR_Synthesis_N PAR Synthesis PARP_Activation_N->PAR_Synthesis_N Repair_Complex_N Recruitment of Repair Proteins PAR_Synthesis_N->Repair_Complex_N SSB_Repair_N SSB Repair Repair_Complex_N->SSB_Repair_N Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N DNA_SSB_HR DNA Single-Strand Break (SSB) PARP_Activation_HR PARP Activation DNA_SSB_HR->PARP_Activation_HR PARP_Inhibitor 3-Amino-N- methylbenzamide PARP_Inhibition PARP Inhibition PARP_Inhibitor->PARP_Inhibition PARP_Activation_HR->PARP_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse Unrepaired SSB DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Failed_HR_Repair Failed HR Repair DSB_Formation->Failed_HR_Repair HR Deficiency (e.g., BRCA1/2 mutation) Apoptosis Apoptosis Failed_HR_Repair->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Diagram 2: Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_inhibitor Prepare Serial Dilutions of this compound seed_cells->prepare_inhibitor treat_cells Treat Cells and Incubate (e.g., 72h) prepare_inhibitor->treat_cells add_mtt Add MTT Reagent and Incubate (2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data: Normalize and Plot Dose-Response Curve read_absorbance->analyze_data calculate_ic50 Calculate IC50 analyze_data->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 value using an MTT assay.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree cluster_variability cluster_inhibition start Problem Encountered high_variability High Variability between Replicates? start->high_variability Yes no_inhibition No Significant Inhibition? start->no_inhibition No check_seeding Check Cell Seeding Consistency high_variability->check_seeding check_cell_line Verify Cell Line Sensitivity (HR status) no_inhibition->check_cell_line check_precipitation Check for Compound Precipitation check_seeding->check_precipitation check_pipetting Verify Pipetting Technique check_precipitation->check_pipetting check_duration Increase Treatment Duration check_cell_line->check_duration check_compound Prepare Fresh Inhibitor Stock check_duration->check_compound

Caption: A decision tree for troubleshooting common experimental issues.

References

  • MTT Assay of Cell Numbers after Drug/Toxin Treatment. Bio-protocol.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. Mallak Specialties.
  • The IC50 values of selected PARP inhibitors against sporadic epithelial ovarian cancer. ResearchGate.
  • Synthetic PARPi approved for use in oncology. IC50 values (PARPi concentrations inducing 50% inhibition of PARP-1 activity) are cited from[6]. ResearchGate.
  • Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate.
  • Inhibitors of PARP: Number crunching and structure gazing. PMC.
  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.
  • What is the min DMSO concentration to dissolve unknown drugs? ResearchGate.
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.
  • PARP inhibitors: its role in treatment of cancer. PMC.
  • This compound | C8H10N2O | CID 676526. PubChem.
  • Understanding and Overcoming PARP Inhibitor Resistance. YouTube.
  • Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.
  • (PDF) PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. ResearchGate.
  • Dose optimization for cell culture. ResearchGate.

Sources

Technical Support Center: Overcoming Resistance to 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers encountering resistance to 3-Amino-N-methylbenzamide (3-AMB), a foundational PARP inhibitor. This guide is designed to provide you with the mechanistic insights and practical, field-proven protocols to diagnose, understand, and overcome resistance in your cell line models. We will move from common, easily addressed questions to in-depth troubleshooting workflows for more complex resistance phenotypes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered when working with 3-AMB and observing a loss of efficacy.

Q1: My cells have become less sensitive to 3-AMB. What is the first thing I should check?

A1: The first step is to quantitatively confirm the shift in sensitivity by re-determining the half-maximal inhibitory concentration (IC50). A significant increase (e.g., >5-fold) confirms resistance. Perform a dose-response cell viability assay comparing the parental (sensitive) cell line with your suspected resistant line.

  • Causality: This is a critical first step for self-validation. Without a quantitative measure of resistance, any further mechanistic work is based on an unconfirmed premise. Variations in cell passage number, media, or incubation times can cause minor fluctuations in sensitivity, which must be distinguished from true acquired resistance.

Q2: What is the fundamental mechanism of action for 3-AMB, and how does this relate to resistance?

A2: this compound is a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted to toxic double-strand breaks (DSBs).[2] Since the HR pathway is deficient, these DSBs cannot be repaired, leading to cell death through a process called synthetic lethality .[3][4]

Resistance arises when cancer cells find ways to bypass this synthetic lethality, either by restoring their ability to repair DSBs or by preventing the drug from reaching its target.[5][6]

Q3: I've confirmed a >10-fold increase in the IC50 for 3-AMB. What are the most common molecular mechanisms of resistance I should investigate?

A3: Acquired resistance to PARP inhibitors is multifaceted, but typically falls into one of several major categories:

  • Restoration of Homologous Recombination (HR) Repair: This is one of the most common mechanisms. Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby restoring HR capacity.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump 3-AMB out of the cell, reducing its intracellular concentration and preventing it from reaching its PARP target.[5][7]

  • Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing into DSBs, even in the presence of PARP inhibition. This reduces the formation of the toxic lesions that drive cell death.[6]

  • Changes in the Target (PARP1): While less common, mutations in the PARP1 gene can alter the drug's binding site, reducing its inhibitory effect. Additionally, downregulation of PARP1 expression means there is less target for the inhibitor to trap.[3]

  • Upregulation of Alternative DNA Repair Pathways: Cells can compensate for PARP inhibition by upregulating other DNA repair pathways to handle the increased load of DNA damage.[8]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides structured, step-by-step guides to diagnose the specific mechanism of resistance in your cell line and strategies to overcome it.

Guide 1: Diagnosing the Resistance Mechanism

This workflow will help you systematically narrow down the cause of 3-AMB resistance in your cell line.

G cluster_0 Phase 1: Confirm Resistance & Initial Characterization cluster_1 Phase 2: Investigate Drug Efflux cluster_2 Phase 3: Assess DNA Repair Capacity cluster_3 Interpretation start Resistant Cell Line Phenotype Observed ic50 Determine IC50 via Cell Viability Assay (Compare Parental vs. Resistant) start->ic50 cross_resistance Test Cross-Resistance to other PARPis (e.g., Olaparib) & Platinum Agents (e.g., Cisplatin) ic50->cross_resistance >5-fold IC50 increase efflux_assay Perform Rhodamine 123 Efflux Assay cross_resistance->efflux_assay pgp_inhibition Co-treat with P-gp Inhibitor (e.g., Verapamil) + 3-AMB Cell Viability Assay efflux_assay->pgp_inhibition parp_trapping Perform PARP Trapping Assay pgp_inhibition->parp_trapping If resistance is NOT reversed efflux_pos Drug Efflux is a Key Mechanism pgp_inhibition->efflux_pos If resistance IS reversed parp_cleavage Western Blot for PARP Cleavage (Apoptosis Marker) parp_trapping->parp_cleavage hr_status Assess HR Status (e.g., RAD51 foci formation, BRCA1/2 sequencing) parp_cleavage->hr_status hr_restored HR Restoration or Replication Fork Stabilization is Likely hr_status->hr_restored

Caption: A logical workflow for diagnosing the mechanism of 3-AMB resistance.

Guide 2: Investigating and Overcoming P-glycoprotein (P-gp) Mediated Efflux

If you suspect increased drug efflux, this guide provides the necessary steps to confirm this mechanism and reverse it experimentally.

Step 1: Confirm P-gp Overexpression (Optional but Recommended)

  • Technique: Western Blot or qRT-PCR for ABCB1/MDR1.

  • Rationale: Directly measuring the protein or mRNA levels of P-gp provides strong evidence for this mechanism. Compare the expression levels in your resistant cell line to the parental sensitive line.

Step 2: Functional Assessment of P-gp Activity

  • Technique: Rhodamine 123 Efflux Assay.

  • Causality: This is a definitive functional assay. Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will rapidly pump out the dye, resulting in low intracellular fluorescence. Inhibition of P-gp will cause the dye to be retained, leading to a high fluorescence signal.[9]

Step 3: Re-sensitization with a P-gp Inhibitor

  • Technique: Co-treatment Cell Viability Assay.

  • Rationale: This experiment directly tests if blocking P-gp can restore sensitivity to 3-AMB. By co-incubating the resistant cells with a P-gp inhibitor like Verapamil, you prevent the efflux of 3-AMB, effectively increasing its intracellular concentration and restoring its cytotoxic effect.[10] A successful re-sensitization is strong evidence for P-gp-mediated resistance.

Guide 3: Assessing Changes in PARP Trapping and DNA Repair

If drug efflux is not the cause, the resistance mechanism is likely intrinsic to the DNA damage response.

Step 1: Measure PARP Trapping Efficiency

  • Technique: Cellular PARP Trapping Assay.

  • Causality: The cytotoxicity of many PARP inhibitors correlates more strongly with their ability to "trap" PARP on DNA than with their catalytic inhibition.[11][12] Resistance can emerge from mechanisms that reduce this trapping. This assay quantifies the amount of PARP bound to chromatin after drug treatment. A reduced level of trapped PARP in the resistant line compared to the parental line (at equivalent effective doses) suggests a resistance mechanism that either alters PARP1 itself or enhances its removal from DNA.[13]

Step 2: Evaluate Downstream Apoptotic Signaling

  • Technique: Western Blot for Cleaved PARP.

  • Rationale: Cleavage of full-length PARP (116 kDa) into an 89 kDa fragment by caspases is a hallmark of apoptosis.[14][15] If your resistant cells show a reduced level of cleaved PARP after 3-AMB treatment compared to the sensitive line, it indicates that the apoptotic signaling cascade is not being effectively triggered, likely due to an upstream resistance mechanism (e.g., enhanced DNA repair).

Step 3: Investigate Homologous Recombination (HR) Restoration

  • Technique: BRCA1/2 Gene Sequencing and/or RAD51 Foci Formation Assay.

  • Causality: Sequencing the BRCA1 or BRCA2 gene in your resistant cell line can identify secondary or "reversion" mutations that restore protein function. Functionally, the formation of nuclear RAD51 foci following DNA damage is a key step in HR. An increase in the ability to form RAD51 foci in the resistant line compared to the sensitive (HR-deficient) parental line is a strong indicator that the HR pathway has been restored.

Part 3: Data Presentation & Quantitative Benchmarks

While specific IC50 data for this compound in resistant lines is sparse in recent literature, the tables below provide example data for other well-characterized PARP inhibitors to serve as a benchmark for your own experiments.

Table 1: Example IC50 Values for PARP Inhibitors in Sensitive vs. Resistant Cell Lines

Cell Line ModelParental IC50 (µM)Resistant IC50 (µM)Fold ResistancePotential MechanismReference(s)
UWB1.289 (BRCA1 null) vs. Olaparib-Resistant~1>10>10HR Restoration[16]
C4-2B (Prostate Cancer) vs. Olaparib-Resistant~5~145~29Not Specified[16]
IGROVCDDP (Ovarian Cancer) vs. OlaparibSensitiveResistantHighP-gp Substrate[17]

Table 2: Concentration Ranges for P-gp Inhibitors in Co-treatment Assays

P-gp InhibitorCell LineEffective Concentration Range (µM)NotesReference(s)
Verapamil K562/ADR (Leukemia)15Decreased P-gp expression after 72h.[10]
Verapamil HCT-8 (Intestinal)1-10Inhibited P-gp mediated transport.[18]
Norverapamil Various Cancer Cell Lines1-10Potent P-gp inhibition.[19]

Part 4: Detailed Experimental Protocols

Here you will find step-by-step methodologies for the key experiments described in the troubleshooting guides.

Protocol 1: Generating a 3-AMB Resistant Cell Line

This protocol uses a stepwise dose escalation to select for a resistant population.

  • Determine Initial IC50: First, perform a cell viability assay (see Protocol 2) to determine the IC50 of 3-AMB in your parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing 3-AMB at a concentration equal to the IC50.

  • Monitor and Maintain: Maintain the cells in this concentration, changing the medium with fresh 3-AMB every 2-3 days. Initially, cell growth will be slow. Continue until the growth rate recovers to a level comparable to untreated parental cells.

  • Dose Escalation: Once the cells are growing steadily, double the concentration of 3-AMB.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration.

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of 3-AMB (e.g., 10-fold or higher than the initial IC50). At this point, the line is considered resistant.

  • Characterization: Re-determine the IC50 of the new resistant line to quantify the fold-resistance. Freeze down stocks at early passages.

Protocol 2: Cell Viability Assay (MTT-based)

This assay measures cell proliferation and metabolic activity to determine the IC50.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-AMB in complete culture medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of 3-AMB or a vehicle control (e.g., DMSO at a final concentration <0.5%).

  • Incubation: Incubate the plate for 72 hours (or a duration equivalent to several cell doubling times).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol functionally assesses P-gp activity.

  • Cell Preparation: Harvest 1 x 10^6 cells per condition. Resuspend in serum-free medium.

  • Inhibitor Pre-incubation: Pre-incubate cells with your test compound or a positive control inhibitor (e.g., 10 µM Verapamil) for 30 minutes at 37°C. Include a vehicle-only control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cell pellet in fresh, pre-warmed (37°C) complete medium (containing the inhibitor/vehicle) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Analysis: Pellet the cells, resuspend in cold PBS, and analyze immediately on a flow cytometer (e.g., using the FITC channel). Cells with high P-gp activity (vehicle control) will show low fluorescence, while cells with inhibited P-gp will show high fluorescence.

Protocol 4: Western Blot for PARP Cleavage

This protocol detects a key marker of apoptosis.

  • Cell Treatment and Lysis: Seed cells and treat with 3-AMB at 1x and 5x the IC50 for the parental line for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine). Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP-1 (recognizing the 89 kDa fragment). Also probe for full-length PARP-1 and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system. A decrease in the 116 kDa band and an increase in the 89 kDa band indicates apoptosis.[14][15]

Part 5: Advanced Strategies & Combination Therapies

If intrinsic DNA repair mechanisms are altered, combination therapies may be required to re-sensitize cells to 3-AMB.

  • ATR/CHK1 Inhibition: For cells that have stabilized their replication forks, co-treatment with an ATR or CHK1 inhibitor can restore sensitivity to PARP inhibitors. These inhibitors disrupt the cell's ability to cope with replication stress, synergizing with PARP inhibition to induce cell death.[20]

  • WEE1 Inhibition: WEE1 is a critical regulator of the G2/M checkpoint. Combining a WEE1 inhibitor with a PARP inhibitor can force cells with DNA damage into mitosis, leading to mitotic catastrophe and cell death.[20]

  • Inducing "BRCAness": In cells that are HR-proficient, it's possible to induce a state of HR deficiency, known as "BRCAness." For example, combining PARP inhibitors with anti-angiogenic agents can induce hypoxia, which has been shown to downregulate the expression of HR proteins, thereby sensitizing the cells to PARP inhibition.[21]

By following these structured troubleshooting guides and protocols, you will be well-equipped to dissect the mechanisms of resistance to this compound in your cell lines and explore rational strategies to overcome it.

References

  • A review on mechanisms of resistance to PARP inhibitors. (2022). Indian Journal of Cancer. [Link]
  • Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. (n.d.).
  • PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022). MDPI. [Link]
  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (2023). MDPI. [Link]
  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer tre
  • Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. (2018). onclive.com. [Link]
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). frontiersin.org. [Link]
  • Strategies for the prevention or reversal of PARP inhibitor resistance. (n.d.). Taylor & Francis Online. [Link]
  • More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. (2020). onclive.com. [Link]
  • Clinical approaches to overcome PARP inhibitor resistance. (2025). PubMed. [Link]
  • Rhodamine 123 efflux assay. (n.d.). Bio-protocol. [Link]
  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and comparison to cell-based data. (n.d.).
  • Mechanisms of PARPi resistance. A: Efflux of PARP inhibitors by P-gp... (n.d.).
  • cell lines ic50: Topics by Science.gov. (n.d.). science.gov. [Link]
  • PARP Inhibitors as P-glyoprotein Substrates. (2025).
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). MDPI. [Link]
  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. (n.d.). PubMed. [Link]
  • Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. (n.d.).
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.).
  • Comparison of IC50 values for olaparib between PC wild-type (WT) and... (n.d.).
  • IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h. (n.d.).
  • Antiproliferative activity of 3-aminobenzamide in A431 carcinoma cells is associated with a target effect on cytoskeleton. (n.d.). PubMed. [Link]
  • I tried to perform a western blot with PARP1 antibody but no band was onserved? (2017).
  • Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. [Link]
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • Inhibition of P-glycoprotein-mediated vinblastine transport across HCT-8 intestinal carcinoma monolayers by verapamil, cyclosporine A and SDZ PSC 833 in dependence on extracellular pH. (n.d.). PubMed. [Link]
  • PARP trapping is governed by the PARP inhibitor dissociation rate constant. (2025).
  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). AACR Journals. [Link]
  • Western Blot Troubleshooting Guide. (n.d.). Bio-Techne. [Link]
  • Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. (n.d.).
  • 3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase. (n.d.). PubMed. [Link]
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de

Sources

Technical Support Center: 3-Amino-N-methylbenzamide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a troubleshooting format to ensure the integrity and success of your chemical synthesis.

Overview of the Common Synthetic Route

The most prevalent and industrially relevant synthesis of this compound is a two-step process starting from 3-nitrobenzoic acid. This pathway is favored for its straightforward nature and the accessibility of starting materials.

  • Amide Formation: 3-nitrobenzoic acid is coupled with methylamine to form the intermediate, 3-nitro-N-methylbenzamide.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine, yielding the final product, this compound.

Each of these steps presents unique challenges, particularly during scale-up. This guide will address potential issues in both stages, as well as in the final purification.

Synthesis_Route start 3-Nitrobenzoic Acid intermediate 3-Nitro-N-methylbenzamide start->intermediate Step 1: Amidation final_product This compound intermediate->final_product Step 2: Reduction reagent1 Methylamine (aq.) Coupling Agent reagent2 H₂, Pd/C Catalyst

Caption: Common two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part A: Amide Formation (Step 1)

Question 1: My amidation reaction is slow or incomplete, even with extended reaction times. What are the likely causes and solutions when scaling up?

Answer: Sluggish amide formation is a frequent issue during scale-up. Several factors could be at play:

  • Choice of Coupling Agent: While common lab-scale reagents like DCC or EDC are effective, they generate stoichiometric byproducts (DCU and EDU, respectively) that can be problematic for filtration and purification on a larger scale. For multi-kilogram production, consider more atom-economical or easily removable coupling agents. Activating the carboxylic acid to an acid chloride with thionyl chloride is a cost-effective industrial method, though it requires careful handling of corrosive reagents.[1][2]

  • Insufficient Mixing: As reactor volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized concentration gradients, hindering the reaction. Ensure your reactor's impeller design and stirring speed are sufficient for the vessel size and viscosity of the reaction mixture.

  • Temperature Control: Amide coupling is often exothermic. Poor heat dissipation in a large reactor can lead to temperature spikes, causing side reactions or degradation. Conversely, if the reaction requires heating, ensure the entire volume reaches and maintains the target temperature.

  • Solvent Selection: A solvent that works well on a 1-gram scale may be unsuitable for a 10-kilogram scale due to factors like boiling point, solubility of reagents and byproducts, and safety. For example, while DMF is an excellent solvent, its high boiling point can complicate product isolation. Ethyl acetate or 2-MeTHF are often preferred for their lower boiling points and more favorable environmental profiles.

Table 1: Comparison of Solvents for Amidation Scale-Up

SolventBoiling Point (°C)Key Advantages on Scale-UpKey Disadvantages on Scale-Up
Dichloromethane (DCM)40Excellent solubility for many reagents.Low boiling point can be problematic; environmental concerns.
Tetrahydrofuran (THF)66Good solvent for many organics.Peroxide formation risk; often requires drying.
Ethyl Acetate (EtOAc)77Good solubility, easy to remove, relatively green.Can be sensitive to water with some reagents.
Acetonitrile (ACN)82Good for polar compounds, often used in HPLC.Can be difficult to remove from water during workup.
Dimethylformamide (DMF)153High solvating power for difficult substrates.High boiling point makes removal difficult; toxicity concerns.

Question 2: I am observing a significant amount of difficult-to-filter solids. How can I manage this?

Answer: This is a classic issue when using carbodiimide coupling agents like DCC, which produces dicyclohexylurea (DCU) as a byproduct.

  • Filtration Aid: On a larger scale, DCU can form a fine precipitate that clogs filter media. Using a filter aid like Celite® is essential. Create a pad of the filter aid on your filter before beginning the filtration.

  • Solvent Choice for Filtration: Sometimes, the byproduct is more soluble in one solvent than another. After the reaction is complete, consider a solvent swap to a system where your product remains soluble but the byproduct crashes out, or vice-versa, to facilitate an easier separation.

  • Alternative Reagents: To avoid this issue altogether, consider "zero-byproduct" or catalytic methods. Boronic acid catalysis is a greener alternative for direct amidation, though it may require higher temperatures.[3] Another option is using an activating agent that produces a water-soluble byproduct, such as EDC in combination with a water-based workup.

Part B: Nitro Group Reduction (Step 2)

Question 3: My catalytic hydrogenation is stalling before completion. What should I check?

Answer: A stalled hydrogenation is a common and frustrating problem. The issue almost always lies with the catalyst, the hydrogen supply, or the reaction conditions.[4]

  • Catalyst Activity & Poisoning: This is the most frequent culprit.

    • Poisons: The catalyst's active sites can be blocked. Common poisons include sulfur compounds (from reagents or even rubber septa), some nitrogen heterocycles, and heavy metal ions from previous steps.[4][5][6] Ensure all reagents and solvents are of high purity and glassware is thoroughly cleaned.

    • Deactivation: The catalyst may have lost activity from improper storage or handling. Palladium on carbon (Pd/C) can be pyrophoric and should be handled with care, preferably under an inert atmosphere.[7][8] It's often wise to test a fresh batch of catalyst on a small scale to rule out deactivation.[4][9]

  • Insufficient Hydrogen:

    • Pressure: While a hydrogen balloon is sufficient for small-scale reactions, larger scales require a more robust setup like a Parr hydrogenator to maintain adequate, positive pressure.[4]

    • Mixing: The reaction is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Inefficient stirring will starve the catalyst of either the substrate or hydrogen.[4] Vigorous agitation is crucial to maximize the gas-liquid-solid interface.

  • Solubility: If your substrate, 3-nitro-N-methylbenzamide, is not fully dissolved in the solvent, the reaction rate will be limited by its dissolution rate. Common solvents like methanol, ethanol, and ethyl acetate are excellent choices.[4][9]

Question 4: Handling dry Palladium on Carbon (Pd/C) is a major safety concern on a large scale. What are the best practices?

Answer: Absolutely. Dry Pd/C is pyrophoric, especially after being used in a hydrogenation, as it is saturated with hydrogen and can ignite spontaneously upon exposure to air.[7]

  • Never Add Dry Catalyst to a Flammable Solvent in Air: This is a critical safety rule. The heat from the initial wetting can ignite the solvent vapors.[10]

  • Safe Handling Procedure:

    • Inert the reaction vessel thoroughly with nitrogen or argon.

    • Add the solvent to the reactor first.

    • Add the Pd/C catalyst as a slurry in the same solvent or as a water-wet catalyst (often sold as 50% water by weight). This prevents dust formation and reduces the risk of ignition.[8]

    • Alternatively, add the dry powder under a strong stream of inert gas.

  • Filtration and Disposal: After the reaction, the catalyst must be filtered carefully. Never allow the filter cake to dry. [7] Keep it wet with solvent or water at all times. The wet catalyst should then be transferred to a clearly labeled waste container for proper disposal according to institutional guidelines.[7][11]

Question 5: Are there viable alternatives to catalytic hydrogenation for a large-scale nitro reduction?

Answer: Yes, while catalytic hydrogenation is often the cleanest method, other reagents can be used, each with its own scale-up considerations.[12]

  • Iron (Fe) in Acidic Media: This is a classic, cost-effective method. However, it generates large amounts of iron salts, which can complicate workup and waste disposal.

  • Tin(II) Chloride (SnCl₂): Highly effective but produces tin-based waste, which is environmentally problematic and requires specialized disposal.

  • Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium formate with Pd/C can be a good alternative to using gaseous hydrogen, mitigating some of the safety risks associated with high-pressure gas.[13][14]

Part C: Purification & Isolation

Question 6: My final product, this compound, is consistently off-white or pinkish-brown. What causes this discoloration and how can I prevent it?

Answer: Aromatic amines are notoriously prone to air oxidation, which produces highly colored impurities.[15]

  • Cause: Trace amounts of residual catalyst or exposure to oxygen (air), especially in the presence of light or heat, can accelerate the formation of colored oxidative byproducts.

  • Prevention & Remediation:

    • Inert Atmosphere: Handle the crude product under a nitrogen or argon atmosphere as much as possible during workup, concentration, and drying.

    • Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the aqueous phase during workup can help prevent oxidation.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent system is often the best way to obtain a pure, colorless product.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Step 1 - Synthesis of 3-Nitro-N-methylbenzamide
  • Setup: In a reactor inerted with nitrogen, charge 3-nitrobenzoic acid (1.0 eq).

  • Solvent: Add ethyl acetate (approx. 5-10 volumes).

  • Activation: Cool the mixture to 0-5 °C. Add thionyl chloride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C. The reaction is exothermic and releases HCl and SO₂ gas, which must be scrubbed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/HPLC analysis shows complete conversion of the starting material to the acid chloride.

  • Amidation: In a separate vessel, prepare a solution of aqueous methylamine (e.g., 40% wt, 2.2 eq) and cool it to 0-5 °C.

  • Addition: Slowly add the acid chloride solution from the first reactor to the cold methylamine solution, ensuring the temperature does not exceed 15 °C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer. Wash the organic layer with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitro-N-methylbenzamide, which can be recrystallized if necessary.

Protocol 2: Step 2 - Synthesis of this compound
  • Setup: To a hydrogenation reactor, add 3-nitro-N-methylbenzamide (1.0 eq) and a suitable solvent such as methanol or ethanol (10-20 volumes).

  • Catalyst Loading: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (50% wet, 1-2 mol% Pd).

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen.[4] Pressurize the reactor with hydrogen (e.g., 50 psi or 3-4 bar) and stir vigorously.[4]

  • Monitoring: The reaction is exothermic; maintain the temperature at 25-30 °C with cooling if necessary. Monitor the reaction by hydrogen uptake and TLC/HPLC until the starting material is consumed.

  • Workup: Once complete, vent the hydrogen and purge the reactor with nitrogen three times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, keep the filter cake wet with solvent at all times. [4] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or isopropanol/water).

Scale-Up Workflow and Logic

Scaling up a chemical process requires a systematic approach beyond simply multiplying reagent quantities. The following diagram illustrates a logical workflow for transitioning from lab to plant.

Scale_Up_Workflow cluster_Lab Laboratory Phase cluster_Pilot Pilot & Scale-Up Phase cluster_Production Production Phase lab_dev Route Scouting & Proof of Concept lab_opt Parameter Optimization (Temp, Conc, Time) lab_dev->lab_opt safety Process Hazard Analysis (PHA, HAZOP) lab_opt->safety mixing Mixing & Heat Transfer Studies safety->mixing workup Workup & Isolation Procedure Development mixing->workup pilot Pilot Plant Run (e.g., 10-50 kg scale) workup->pilot tech_transfer Technology Transfer to Manufacturing pilot->tech_transfer validation Process Validation & QC tech_transfer->validation

Caption: A logical workflow for chemical process scale-up.

References

  • National Research Council. LCSS: PALLADIUM ON CARBON.
  • Pharmaceutical Technology. Reducing the Complexity of Commercial-Scale Amide Formation. Published July 18, 2013.
  • Xi'an Alfa Chemical Co., Ltd. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. Published September 30, 2024.
  • The Sarpong Group. Standard Operating Procedures.
  • Gallagher, W. P., et al. The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction.
  • Wikipedia. Reduction of nitro compounds.
  • Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Published January 25, 2010.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. Gram-scale reaction and transformations of the nitro group.
  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Google Patents. EP2621887A1 - Decolorization of amines.
  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Reddit. Hydrogenation troubleshooting : r/Chempros. Published February 17, 2023.
  • ResearchGate. Aromatic amines from azo dye reduction.
  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Published June 7, 2022.
  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • Google Patents. US4861914A - Discoloration inhibitors for aromatic amines.
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. Published July 4, 2016.
  • PubChem. This compound.
  • PrepChem.com. Synthesis of 3-amino-N-decylbenzamide.
  • Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde.
  • Google Patents. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • NIH. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Published August 24, 2024.
  • Organic Syntheses Procedure. m-NITROBENZOIC ACID.
  • Google Patents. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Google Patents. EP0355480B1 - Process for the preparation of n-methylbenzamide.

Sources

Technical Support Center: Analytical Challenges in Detecting 3-Amino-N-methylbenzamide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 3-Amino-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound and its metabolites in biological matrices. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust, reliable, and accurate analytical methods.

Introduction: Understanding the Analyte and the Challenge

This compound is a small molecule (Molecular Weight: 150.18 g/mol ) featuring a primary aromatic amine and a secondary N-methyl amide group.[1][2] These functional groups make the molecule relatively polar and chemically reactive, presenting distinct analytical challenges. Its metabolites are likely to be even more polar, further complicating separation and detection.

The primary difficulties in the bioanalysis of this compound and its metabolites stem from:

  • Low Retention in Reversed-Phase Chromatography: The polar nature of these analytes leads to poor retention on standard C18 columns.[3][4]

  • Significant Matrix Effects: Biological samples are complex mixtures containing endogenous components like salts, lipids, and proteins that can interfere with analyte ionization in the mass spectrometer source, leading to signal suppression or enhancement.[5][6][7][8]

  • Metabolite Instability: Certain metabolic products, particularly conjugates, can be unstable and may degrade during sample collection, storage, or preparation.[4][9]

  • Low Endogenous Concentrations: Therapeutic compounds and their metabolites are often present at very low levels (ng/mL or pg/mL), requiring highly sensitive analytical methods.[6]

This guide provides structured FAQs and troubleshooting workflows to address these specific issues head-on.

Visualizing the Core Challenge: The Bioanalytical Workflow

The following diagram outlines the typical workflow for analyzing this compound from a biological sample. Each step presents potential pitfalls that this guide will address.

Bioanalytical Workflow for this compound cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Key Issue: Metabolite Stability SamplePrep Sample Preparation (SPE, LLE, PPT) SampleStorage->SamplePrep LC_Separation LC Separation (RP or HILIC) SamplePrep->LC_Separation Key Issue: Analyte Recovery MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Key Issue: Retention & Matrix Effects DataProcessing Data Processing & Quantification MS_Detection->DataProcessing ResultReporting Result Reporting DataProcessing->ResultReporting

Caption: A typical bioanalytical workflow from sample collection to final reporting.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What are the likely metabolic pathways for this compound?

A1: Based on its structure and common metabolic pathways for similar compounds, the primary metabolic transformations are expected to be:

  • N-Demethylation: The N-methyl group can be removed to form 3-aminobenzamide.

  • Hydroxylation: An -OH group can be added to the aromatic ring.

  • N-Acetylation: The primary amino group can be acetylated.

  • Glucuronidation/Sulfation (Phase II): The hydroxylated metabolites or the primary amine can be conjugated with glucuronic acid or sulfate to increase water solubility for excretion.

Understanding these potential metabolites is crucial as they must be accounted for during method development. For instance, N-hydroxymethyl compounds, which can be intermediates, have been shown to have variable stability.[10]

Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its high sensitivity allows for the detection of low-concentration analytes, and its selectivity enables the differentiation of the parent drug from its metabolites and endogenous interferences.[11] Immunoassays (like ELISA) are another option, but they are generally less common for small molecule metabolite profiling due to the need for highly specific antibodies for each analyte.[12]

Q3: My analyte shows poor or no retention on a C18 column. What is the cause and how can I fix it?

A3: This is a classic problem for polar analytes like this compound. A standard C18 (reversed-phase) column separates compounds based on hydrophobicity; polar compounds have little interaction with the stationary phase and elute very early, often with the solvent front.[3] This can lead to significant ion suppression from the sample matrix.[8]

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that offer enhanced retention for polar compounds.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and is specifically designed for the separation of polar compounds.[13]

  • Derivatization: Chemically modifying the analyte to make it less polar can improve retention.[14] However, this adds a step to sample preparation and must be carefully validated for reaction efficiency and stability.

Q4: What is a matrix effect, and how do I know if it's affecting my results?

A4: A matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) due to co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[5][7] It is a primary source of inaccuracy in LC-MS bioanalysis.[6]

Assessment: The standard method to assess matrix effects is through a post-extraction spike experiment.

  • Extract a blank biological sample (e.g., plasma from an untreated subject).

  • Spike the extracted blank matrix with the analyte at a known concentration.

  • Compare the analyte's peak area from this sample (B) to the peak area of the analyte in a clean solvent at the same concentration (A).

  • Matrix Factor (MF) = B / A .

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • An MF between 0.8 and 1.2 is often considered acceptable, but consistency across different lots of matrix is more important.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Guide 1: Sample Preparation Troubleshooting

Effective sample preparation is the most critical step to mitigate matrix effects and ensure accurate quantification.[15]

Problem: Low or Inconsistent Analyte Recovery

Potential Cause 1: Inefficient Extraction Method. The choice of sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is critical.

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Dirty extracts, high matrix effects.[15]Rapid screening, not for sensitive quantification.
Liquid-Liquid Extraction (LLE) Cleaner than PPT, low cost.Labor-intensive, uses large solvent volumes, emulsion formation.[16]When analyte has a distinct partition coefficient.
Solid-Phase Extraction (SPE) Very selective, provides the cleanest extracts, high concentration factor.[16][17]Higher cost, requires method development.High-sensitivity, regulated bioanalysis.

Solution:

  • For this compound, SPE is highly recommended. A mixed-mode cation exchange SPE sorbent can leverage both the polarity of the molecule and the positive charge of the protonated amino group for high selectivity.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Load the pre-treated plasma sample (e.g., 200 µL plasma diluted 1:1 with 2% formic acid).

  • Wash 1 (Polar Interference Removal): Wash with 1 mL of the acidic buffer.

  • Wash 2 (Non-Polar Interference Removal): Wash with 1 mL of Methanol.

  • Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).[15][16]

Guide 2: LC-MS/MS Method Troubleshooting
Problem: High Signal Variability or Poor Sensitivity

Potential Cause 1: Unmitigated Matrix Effects. Even with good sample preparation, some matrix components may co-elute with the analyte, causing ionization variability.

Solution:

  • Optimize Chromatography: The best way to combat matrix effects is to chromatographically separate the analyte from the interfering components.[5][8]

    • Adjust Gradient: Create a shallower gradient around the elution time of your analyte to improve separation from nearby peaks.

    • Switch to HILIC: If working in reversed-phase, switching to a HILIC column can provide a completely different selectivity profile, likely moving the analyte away from common phospholipid interferences.[13][18]

Potential Cause 2: Suboptimal MS/MS Parameters. The mass spectrometer must be properly tuned for the specific analyte and its metabolites.

Solution:

  • Optimize MRM Transitions: Infuse a pure standard of the analyte and each metabolite into the mass spectrometer to determine the optimal parameters.

Hypothetical Optimized MS/MS Parameters This table provides example parameters. These MUST be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound151.1134.15015
Metabolite 1 (N-demethyl)137.1120.15018
Metabolite 2 (Hydroxylated)167.1150.15015

Troubleshooting Logic Diagram This diagram provides a logical path for diagnosing common LC-MS/MS issues.

LC-MS/MS Troubleshooting Logic Start Problem: No Peak or Low Signal CheckMS Is the MS tuned correctly? (Infuse standard) Start->CheckMS CheckLC Is there pressure? Is the column equilibrated? Start->CheckLC CheckSample Was the sample prepared correctly? (Check recovery, stability) Start->CheckSample TuneMS Solution: Re-tune MS for analyte and check MRMs CheckMS->TuneMS No FixLC Solution: Flush system, check for leaks, replace column if needed CheckLC->FixLC No FixSample Solution: Re-prepare sample, validate prep method, assess stability CheckSample->FixSample No

Caption: A troubleshooting decision tree for low/no signal in LC-MS/MS analysis.

References

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • Gao, H., & Xin, B. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1043–1045. [Link]
  • Patel, D., et al. (2022). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-8. [Link]
  • Jain, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Science and Technology, 3(4), 650-656. [Link]
  • SRS, et al. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Baghdad Journal of Biochemistry and Applied Biological Sciences, 4(4), 204-217.
  • Gray, N., et al. (2016). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Metabolomics, 12(9), 141.
  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
  • D'Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Li, C., et al. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 41(11), 841-845. [Link]
  • Jander, D., et al. (2016). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Metabolomics, 12(2), 26. [Link]
  • Shimadzu. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America Supplement.
  • Panchal, H. V., & Suthar, P. K. (2013). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 394-400.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, this compound.
  • Ross, D., et al. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 34(4), 457-464. [Link]
  • Previs, S. F., & Herath, K. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Journal of Mass Spectrometry and Advances in the Clinical Lab, 31, 1-13.
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects.
  • Abyntek Biopharma. (2023). Types of immunoassays.
  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217–235. [Link]
  • Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 81, 287-304. [Link]
  • Wang, H., et al. (2021). Recent Advances in the Immunoassays Based on Nanozymes.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • van der Ende, M. Y., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Biosynth. (n.d.). 3-Amino-5-methylbenzamide.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • Zhang, Y., et al. (2022). Triple-Model Immunoassays with the Self-Assemblies of Three-in-One Small Molecules as Signaling Labels. Biosensors, 12(11), 963. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 424774, 3-Amino-N,N-dimethylbenzamide.
  • BenchChem. (2025). Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide.
  • Li, N., et al. (2015). Simultaneous Quantification of Amino Metabolites in Multiple Metabolic Pathways Using Ultra-High Performance Liquid Chromatography with Tandem-mass Spectrometry. Scientific Reports, 5, 12948.
  • Reactome. (n.d.). Metabolism of amino acids and derivatives.
  • Creative Proteomics. (2016).
  • Ninja Nerd. (2017, May 29). Amino Acid Metabolism [Video]. YouTube. [Link]
  • LibreTexts. (2023). 18.2: Metabolic Fates of Amino Groups. Biology LibreTexts.

Sources

Technical Support Center: Protocol Refinement for Aminobenzamide-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing aminobenzamide derivatives, such as 3-Amino-N-methylbenzamide, in kinase and related enzyme assays. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your experimental protocols, and ensure the generation of high-quality, reproducible data.

While 3-Aminobenzamide is a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP), its structural motif is common in many small molecule inhibitors that may be screened against kinases.[1][2] Some PARP inhibitors have been shown to have off-target effects on kinases.[3] This guide addresses challenges common to screening aminobenzamide-based compounds in kinase activity assays, focusing on robust protocol design and logical troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for an aminobenzamide-based compound in a kinase assay?

While the parent compound, 3-Aminobenzamide, is a classic PARP inhibitor, molecules from this class are often tested for broader activity.[1][2][4] In a typical kinase assay, such a compound is likely being investigated as a potential inhibitor. The most common mechanism for small molecule kinase inhibitors is competition with ATP for the enzyme's binding site.[5] Therefore, it is critical to consider the ATP concentration in your assay, as high levels can outcompete the inhibitor and mask its true potency.[5][6]

Q2: How should I prepare and handle this compound for my experiments?

Proper handling of small molecules is foundational to reproducible results.

  • Solubility: 3-Aminobenzamide and its derivatives often exhibit good solubility in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Moisture-contaminated DMSO can reduce the solubility of some compounds.[1] For aqueous assay buffers, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that impacts enzyme activity (typically ≤1%, though this should be empirically determined).[7][8]

  • Storage: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.[5]

  • Stability: 3-Amino-4-methylbenzamide is noted as being stable at room temperature in closed containers.[9] However, stability in aqueous assay buffers over the course of a multi-hour experiment should be verified, especially if pre-incubation steps are long.

Q3: Which kinase assay format is most suitable for screening aminobenzamide-based compounds?

The choice of assay technology depends on your specific needs regarding throughput, sensitivity, and instrumentation.[7]

Assay TechnologyPrincipleProsCons
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced (or ATP remaining) via a luciferase-luciferin reaction.[10]Universal for any ATP-dependent kinase, high sensitivity, robust signal.Susceptible to interference from compounds that inhibit luciferase.[7]
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled tracer that competes with the phosphorylated product for an antibody.Homogeneous (no-wash) format, cost-effective for HTS.Can be affected by autofluorescent compounds or light scatter.[11] Smaller kinases may not produce a large change in polarization.[12]
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore pair brought into proximity by a binding event (e.g., antibody binding a phosphorylated substrate).High sensitivity, reduced background from scattered light and autofluorescence.Requires specific antibodies and labeled reagents; can be more expensive.
Radiometric ([³²P] or [³³P] ATP) Directly measures the incorporation of a radiolabeled phosphate group onto the substrate.Considered a "gold standard" for direct activity measurement.Requires handling of radioactive materials and specialized disposal.

For initial screening, luminescence-based assays like ADP-Glo™ offer a robust and near-universal platform.[13][14]

Q4: What are the essential controls for a kinase inhibition assay?

To ensure your data is interpretable and valid, every assay plate must include the following controls:

  • No Enzyme Control (Maximum Inhibition): Contains all assay components (including substrate, ATP, and vehicle) except the kinase. This defines the background signal of the assay.

  • Vehicle Control (No Inhibition): Contains all assay components, including the kinase and the same concentration of vehicle (e.g., DMSO) used to deliver the test compound. This defines 100% kinase activity.

  • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for a broad-spectrum control) run in a full dose-response curve. This validates that the enzyme is active and the assay can detect inhibition.[5]

Visualizing the Kinase Assay Workflow

The following diagram illustrates a typical workflow for determining the IC₅₀ of an inhibitor using a luminescence-based assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_detect Signal Detection (Luminescence) cluster_analysis Data Analysis prep_inh Prepare Inhibitor Serial Dilution (e.g., in DMSO) add_inh Dispense Inhibitor or Vehicle (DMSO) prep_inh->add_inh prep_kin Prepare Kinase Solution (in Assay Buffer) add_kin Add Kinase Solution prep_kin->add_kin prep_sub Prepare Substrate/ATP Mix (in Assay Buffer) add_sub Initiate Reaction: Add Substrate/ATP Mix prep_sub->add_sub add_inh->add_kin incubate1 Pre-incubate (15-30 min) add_kin->incubate1 incubate1->add_sub incubate2 Incubate (e.g., 60 min at RT) add_sub->incubate2 add_adpglo Stop Reaction: Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detect Add Kinase Detection Reagent incubate3->add_detect incubate4 Incubate (30 min) add_detect->incubate4 read_plate Read Luminescence incubate4->read_plate normalize Normalize Data (to Vehicle and No Enzyme Controls) read_plate->normalize plot Plot % Inhibition vs. [Inhibitor] normalize->plot fit Fit Curve (4-Parameter Logistic) & Determine IC₅₀ plot->fit

Caption: Workflow for an in vitro kinase inhibition assay.

Troubleshooting Guide

This section addresses specific, common problems encountered during kinase assays.

Problem: No Signal or Very Low Signal

A low signal-to-background ratio can make it impossible to determine inhibitor potency.

Q: My positive controls are flat and there's no difference between my 100% activity wells and my no-enzyme wells. What went wrong?

This points to a fundamental failure in the kinase reaction itself. Use the following decision tree to diagnose the issue.

G start No or Low Signal Detected q1 Is the Kinase Enzyme Active? start->q1 sol_enzyme Solution: - Verify enzyme activity with a known positive control substrate/inhibitor. - Aliquot enzyme upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. q1->sol_enzyme No q2 Are Reagent Concentrations Optimal? q1->q2 Yes a1_yes Yes a1_no No sol_reagents Solution: - Titrate ATP and substrate concentrations. - Ensure concentrations are near their Km values for optimal kinetics. - Confirm reagent purity and integrity. q2->sol_reagents No q3 Is the Incubation Time Sufficient? q2->q3 Yes a2_yes Yes a2_no No sol_time Solution: - Perform a time-course experiment to determine the linear range of the reaction. q3->sol_time No q4 Are Plate Reader Settings Correct? q3->q4 Yes a3_yes Yes a3_no No sol_reader Solution: - For luminescence, ensure correct filters and integration times are used. - Confirm the correct plate type is selected in the software. q4->sol_reader No end_node Further investigation needed: Check buffer composition (pH, MgCl₂), reagent stability. q4->end_node Yes a4_no No

Caption: Troubleshooting logic for no/low kinase assay signal.

  • Inactive Enzyme: This is the most common culprit. Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles.[5][13] Always aliquot enzymes into single-use volumes upon arrival and store them at -80°C.

  • Suboptimal Reagent Concentrations: Ensure ATP and substrate concentrations are appropriate. For many kinases, concentrations at or near the Michaelis-Menten constant (Km) provide the best balance of signal and sensitivity to inhibition.[6]

  • Insufficient Incubation Time: The kinase reaction may not have proceeded long enough to generate a detectable amount of product. A time-course experiment is essential to identify the linear range of the reaction.[13]

Problem: High Background Signal

Q: My "no enzyme" control wells have a very high signal, reducing my assay window. What causes this?

High background can obscure the true signal and lead to false negatives.

  • Reagent Contamination: The most likely source is ADP contamination in the ATP stock.[14] Use a high-quality, fresh ATP source. Including a control well without substrate can help diagnose substrate-independent signal generation.[6]

  • Compound Interference: The test compound itself may interfere with the detection system.

    • Luminescence Assays: Some compounds can inhibit the luciferase reporter enzyme, causing a signal decrease that mimics kinase inhibition (a false positive).[7] To test for this, run a control where the compound is added after the kinase reaction has been stopped.

    • Fluorescence Assays: Compounds may be intrinsically fluorescent at the assay wavelengths, leading to a high background signal and false results.[11]

  • High Enzyme Concentration: Using too much kinase can lead to a high basal signal and rapid substrate depletion. Titrate the enzyme to a concentration that yields a robust but not saturating signal.[6]

  • Plate Issues: For luminescence assays, always use opaque white plates to prevent well-to-well crosstalk. For fluorescence, use black plates.[6][13]

Problem: High Variability and Inconsistent Results

Q: My replicates are not consistent and my Z'-factor is low (<0.5). How can I improve precision?

High variability undermines the reliability of your data.

  • Pipetting Errors: This is a major source of variability in multi-well plate assays. Use calibrated pipettes and proper technique. For large numbers of wells, create a master mix of reagents to add to each well, minimizing well-to-well differences.[13]

  • Incomplete Mixing: Ensure all reagents are mixed thoroughly before and after being added to the plate. A brief spin in a plate centrifuge after reagent addition can ensure all liquid is at the bottom of the well.

  • Temperature Fluctuations: Maintain a consistent temperature throughout the experiment. Incubate plates in a temperature-controlled environment and avoid placing them on cold or hot bench surfaces.[13]

  • Compound Precipitation: The test compound may not be fully soluble in the final assay buffer, leading to an effective concentration that is much lower and more variable than intended.[5] Visually inspect plates for precipitation. If suspected, you may need to lower the compound concentration or add a small amount of a non-interfering detergent like Tween-20 (e.g., 0.01%).

Protocol: Standard Luminescence-Based Kinase Assay (IC₅₀ Determination)

This protocol provides a generic framework for measuring kinase inhibition using the ADP-Glo™ assay in a 384-well format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).
  • Inhibitor Solutions: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Then, create a 4X working solution of each concentration in 1X Kinase Buffer. The final DMSO concentration in the assay should be constant (e.g., 1%).
  • Kinase Solution: Prepare a 2X kinase solution in 1X Kinase Buffer. The final concentration should be determined from enzyme titration experiments.
  • Substrate/ATP Solution: Prepare a 2X substrate/ATP solution in 1X Kinase Buffer. The final ATP concentration should ideally be at its Km for the target kinase.[5]

2. Assay Procedure (384-well White Plate):

  • Add 5 µL of the 4X inhibitor solution or vehicle control to the appropriate wells.
  • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 5 µL of 1X Kinase Buffer to the "no enzyme" wells.
  • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature.
  • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. The total volume is now 20 µL.
  • Mix gently and incubate at room temperature for 60 minutes (or the optimal time determined from a time-course experiment).

3. Signal Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature to stabilize the signal.
  • Read the luminescence on a plate reader.[15]

4. Data Analysis:

  • Subtract the average signal from the "no enzyme" control wells from all other data points.
  • Normalize the data by setting the average of the vehicle control wells as 100% activity (0% inhibition) and the "no enzyme" control as 0% activity (100% inhibition).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[6]

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Al-Malki, A. L., & Al-Ghamdi, S. S. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology mechanisms and methods, 24(5), 332–341. [Link]
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]
  • Shapiro, A. B. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
  • ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY | Scientific method.
  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Klink, T. A., & Lazar, D. F. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
  • ResearchGate. (2023). FP Assay Troubleshooting?
  • Hall, M. D., Yasgar, A., & Shinn, P. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current protocols in chemical biology, 10(4), e53. [Link]
  • Mallak Specialties. (2018). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. Mallak Specialties. [Link]
  • Reddit. (2017). Fluorescence polarization help.
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Li, H., Liu, Z., & Huang, J. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance.
  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]
  • Wang, P., Asthana, M., & Pegan, S. D. (2022). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of medicinal chemistry, 65(15), 10548–10571. [Link]
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
  • Montanari, D., & Valsasina, B. (2007). Optimizing a kinase assay for IKKbeta on an HTS station. Journal of biomolecular screening, 12(4), 594–600. [Link]
  • Li, H., Liu, Z., & Huang, J. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
  • Schwalm, M. P., & Knapp, S. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of medicinal chemistry, 64(17), 12797–12816. [Link]
  • Vater, A. W. (2020). Guide to interpreting colorimetric assay data with enzyme kinetics.

Sources

Technical Support Center: Addressing 3-Amino-N-methylbenzamide Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing the experimental challenges associated with 3-Amino-N-methylbenzamide . This guide is designed for researchers, scientists, and drug development professionals utilizing primary cell cultures. Primary cells are invaluable for their physiological relevance but exhibit heightened sensitivity compared to immortalized cell lines, making careful experimental design paramount.[1][2] This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the mechanism and handling of this compound in sensitive cellular models.

Q1: What is this compound, and what is its primary mechanism of action?

A1: this compound belongs to the benzamide family of compounds. While less characterized than its close analog, 3-aminobenzamide (3-AB), its structure strongly suggests it functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[3] PARP is a critical enzyme in the DNA damage response (DDR) pathway. Upon detecting DNA strand breaks, PARP-1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on nuclear proteins, a process called PARylation.[4] This PARylation cascade recruits DNA repair machinery. By inhibiting PARP, this compound is expected to prevent the repair of DNA single-strand breaks, which can then escalate to more lethal double-strand breaks during DNA replication, ultimately triggering cell death.[5][6]

Q2: Why are my primary cells so sensitive to this compound, even at concentrations that are well-tolerated by cell lines?

A2: Primary cells are not genetically transformed and maintain many of the specialized functions and sensitivities of their tissue of origin.[1][2] Their heightened sensitivity arises from several factors:

  • Intact Cell-Cycle Checkpoints: Primary cells have robust cell-cycle checkpoints. The DNA damage accumulation caused by PARP inhibition readily triggers these checkpoints, leading to cell cycle arrest or apoptosis.[7]

  • Lower Proliferative Rate: Many primary cell types have a lower proliferative rate than cancer cell lines. While this can sometimes be protective, cells that do enter S-phase with unrepaired DNA damage are highly vulnerable.

  • Metabolic Differences: Primary cells have metabolic profiles that more closely resemble in vivo tissues and may have a lower threshold for tolerating the metabolic stress induced by extensive DNA damage and repair processes.[8]

  • Solvent Sensitivity: Primary cells are often more susceptible to solvent toxicity (e.g., from DMSO) than resilient cell lines, which can compound the apparent toxicity of the dissolved agent.[9]

Q3: What are the typical morphological and biochemical signs of toxicity I should monitor?

A3: It is crucial to monitor a combination of indicators to understand the full scope of cytotoxicity.[10]

  • Morphological Changes: Observe cells under a microscope for signs of distress, such as rounding, detachment from the culture surface, cell shrinkage, membrane blebbing (a hallmark of apoptosis), or swelling and lysis (indicative of necrosis).

  • Reduced Cell Viability: Quantify the loss of viable cells using assays like MTT, which measures metabolic activity, or Trypan Blue exclusion, which assesses membrane integrity.

  • Apoptosis vs. Necrosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Caspase Activation: Measure the activity of executioner caspases, particularly caspase-3 and caspase-7, which are key mediators of apoptosis and are responsible for cleaving critical cellular substrates like PARP.[11][12]

Q4: My compound is causing massive cell death, and I'm not sure if it's apoptosis or necrosis. How does PARP inhibition influence this?

A4: This is a critical point. While PARP inhibition is intended to induce apoptosis, hyper-activation of PARP before the inhibitor takes full effect can lead to necrosis. In response to severe DNA damage, PARP-1 can become over-activated, consuming its substrate, NAD+, and consequently depleting cellular ATP pools.[3][4] If ATP levels fall too low, the cell lacks the energy required to execute the controlled, ATP-dependent process of apoptosis. Instead, it undergoes unregulated necrotic cell death.[3] This phenomenon, known as "Parthanatos," is a recognized pathway of programmed necrosis.[13] Therefore, extensive cell lysis could be a direct consequence of the DNA damage itself rather than the intended apoptotic effect of PARP inhibition.

Q5: Are there known off-target effects of benzamides that I should consider?

A5: Yes. While PARP inhibition is the primary mechanism, it's important to be aware of potential off-target effects, especially at higher concentrations. Studies on 3-aminobenzamide have shown that at concentrations of 5 mM and above, it can interfere with the de novo synthesis of DNA purines.[14] This can independently cause cytotoxicity, particularly in cells that are unable to utilize salvage pathways for purine synthesis.[14] This off-target effect can complicate the interpretation of results and underscores the importance of using the lowest effective concentration.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Problem: High Cell Death Observed Even at Sub-Micromolar Concentrations

Possible Cause Troubleshooting Step & Rationale
1. High Solvent (DMSO) Concentration Action: Ensure the final concentration of the solvent in your culture medium is ≤ 0.1%. Rationale: Primary cells can be exquisitely sensitive to DMSO.[9] Always run a vehicle control (cells treated with the solvent alone at the same final concentration) to confirm that the solvent is not the source of toxicity.
2. Poor Initial Cell Health Action: Use freshly isolated primary cells with high initial viability (>95%). If using cryopreserved cells, allow them to recover for at least 24-48 hours post-thaw before starting treatment. Rationale: Stressed cells are more susceptible to any additional chemical insult. A proper recovery period ensures that the observed toxicity is due to the compound, not pre-existing cellular stress.[9][15]
3. High Sensitivity of the Primary Cell Type Action: Perform a thorough dose-response curve starting at a very low concentration (e.g., 10 nM) and titrating upwards to identify a narrow non-toxic window. Rationale: The IC50 value can vary by orders of magnitude between different cell types. A broad dose-response experiment is the only way to empirically determine the appropriate concentration range for your specific model.[16]
4. Compound Instability Action: Prepare fresh dilutions of the compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Rationale: The stability of the N-methylbenzamide in culture media over time may be unknown. Degradation products could have different toxicity profiles.

Problem: Inconsistent Cytotoxicity Data Between Replicate Wells or Experiments

Possible Cause Troubleshooting Step & Rationale
1. Uneven Cell Seeding Action: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension flask between pipetting for each replicate to prevent settling. Rationale: A common source of variability is a difference in the number of cells per well at the start of the experiment. This directly impacts the final viability readout.[16]
2. Edge Effects in Multi-Well Plates Action: Avoid using the outer wells of 96-well plates for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. Rationale: Wells on the edge of the plate are prone to faster evaporation, which concentrates media components and your compound, leading to artificially high toxicity.
3. Variation in Primary Cell Passage/Age Action: Use primary cells from the same donor and within a narrow passage number range for a set of comparable experiments. Rationale: Primary cells undergo senescence and change their characteristics with each passage. This can significantly alter their response to drug treatment.
4. Mycoplasma Contamination Action: Regularly test your cell cultures for mycoplasma contamination using a PCR-based kit. Rationale: Mycoplasma is a common, invisible contaminant that does not cause overt turbidity but significantly alters cell metabolism, proliferation, and sensitivity to drugs, making results unreliable.[17]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving unexpected cytotoxicity.

TroubleshootingWorkflow Start High/Inconsistent Toxicity Observed Check_Solvent Run Vehicle Control (Solvent Only) Start->Check_Solvent Solvent_Toxic Toxicity Observed? Check_Solvent->Solvent_Toxic Reduce_Solvent Reduce Solvent Conc. (e.g., to <0.05%) Solvent_Toxic->Reduce_Solvent Yes Check_Cells Assess Initial Cell Health (Viability >95%?) Solvent_Toxic->Check_Cells No Reduce_Solvent->Check_Cells Cells_Unhealthy Poor Health? Check_Cells->Cells_Unhealthy Improve_Culture Optimize Cell Handling: - Use Fresh Cells - Allow Recovery Time Cells_Unhealthy->Improve_Culture Yes Check_Assay Review Assay Protocol (Seeding, Edge Effects) Cells_Unhealthy->Check_Assay No Improve_Culture->Check_Assay Assay_Issue Protocol Flaw? Check_Assay->Assay_Issue Refine_Assay Refine Protocol: - Ensure Homogenous Seeding - Avoid Edge Wells Assay_Issue->Refine_Assay Yes Dose_Response Perform Wide Dose-Response (e.g., 10 nM - 100 µM) Assay_Issue->Dose_Response No Refine_Assay->Dose_Response Final_Result Identify True Compound Toxicity Window Dose_Response->Final_Result

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Part 3: Core Experimental Protocols

These protocols provide a validated starting point for assessing the effects of this compound.

Protocol 1: Determining the IC50 with an MTT Assay

This protocol establishes the concentration of the compound that inhibits cell metabolic activity by 50%.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Methodology:

  • Cell Seeding: Create a single-cell suspension and seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical range might be 200 µM down to ~10 nM. Also prepare a 2X vehicle control.

  • Treatment: Carefully remove half the medium from each well and add an equal volume of the 2X compound dilutions. This minimizes cell disturbance. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting. Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results on a semi-log graph to calculate the IC50 value.

Protocol 2: Evaluating Mitochondrial Health via TMRE Staining

This protocol assesses mitochondrial membrane potential (ΔΨm), an early indicator of cellular stress and a key event in the apoptotic cascade.

Materials:

  • Primary cells cultured on glass-bottom plates or coverslips

  • Complete culture medium

  • This compound and vehicle

  • Tetramethylrhodamine, Ethyl Ester (TMRE) dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • Hoechst 33342 - nuclear counterstain

  • Fluorescence microscope

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1 for the desired time. Include an untreated control and a positive control group to be treated with 10 µM FCCP for 10 minutes at the end.

  • TMRE Staining: During the last 30 minutes of compound treatment, add TMRE to the culture medium at a final concentration of 20-100 nM (optimize for your cell type).

  • Nuclear Staining: Add Hoechst 33342 to a final concentration of 1 µg/mL for the final 10 minutes of incubation.

  • Imaging: Gently wash the cells with pre-warmed PBS. Add fresh, pre-warmed medium or PBS for imaging. Acquire images immediately using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red mitochondrial staining. Apoptotic or stressed cells will show dim, diffuse red fluorescence.

  • Analysis: Quantify the mean fluorescence intensity of TMRE per cell. A significant decrease in intensity in treated cells compared to the vehicle control indicates mitochondrial depolarization.

Part 4: Mechanistic Insights & Data Visualization

Understanding the molecular pathways involved is key to interpreting your results correctly.

The Central Role of PARP in Deciding Cell Fate

DNA damage triggers a cascade of events where PARP-1 activation is a critical node. Inhibition of PARP is designed to push the cell towards apoptosis. However, the cell's underlying metabolic state, particularly its ATP levels, can dictate whether it successfully undergoes apoptosis or is forced into necrosis.

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention & Consequences DNA_Damage DNA Single-Strand Break PARP_Activation PARP-1 Activation DNA_Damage->PARP_Activation PARylation PAR Polymer Synthesis PARP_Activation->PARylation Repair_Recruitment Recruitment of DNA Repair Factors PARylation->Repair_Recruitment Repair Successful DNA Repair Repair_Recruitment->Repair Replication DNA Replication Repair_Recruitment->Replication Blocked Compound This compound Compound->PARP_Activation Inhibits DSB Double-Strand Break Formation Replication->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Role of PARP-1 in DNA repair and the effect of its inhibition.

The Apoptosis-Necrosis Switch

The cellular energy level is the ultimate arbiter between an organized (apoptotic) and chaotic (necrotic) cell death. This is particularly relevant when dealing with PARP, as its activity is tightly linked to cellular energy stores.

Apoptosis_Necrosis_Switch Severe_Damage Severe DNA Damage PARP_Hyperactivation PARP-1 Hyper-activation Severe_Damage->PARP_Hyperactivation Apoptosis_Initiation Apoptotic Signal (e.g., Caspase Activation) Severe_Damage->Apoptosis_Initiation NAD_Depletion Massive NAD+ Consumption PARP_Hyperactivation->NAD_Depletion ATP_Depletion Severe ATP Depletion NAD_Depletion->ATP_Depletion ATP_Check Sufficient ATP? ATP_Depletion->ATP_Check Apoptosis_Initiation->ATP_Check Apoptosis Apoptosis (Energy-dependent, controlled cell death) ATP_Check->Apoptosis Yes Necrosis Necrosis (Parthanatos) (Energy-independent, cell lysis) ATP_Check->Necrosis No

Caption: The ATP-dependent switch between apoptosis and necrosis.

References
  • Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway.Cell Death & Differentiation.
  • Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs.Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • Assays for Predicting Acute Toxicity.NCBI Bookshelf.
  • Toxicity Tests with Mammalian Cell Cultures.Scope.
  • Toxicity of 3-aminobenzamide to Chinese hamster cells containing 5-hydroxymethyluracil in their DNA.Biochemical Pharmacology.
  • Cell Culture TroubleShooting.Scribd.
  • Primary cells- A valuable in vitro model for drug toxicity studies.Kosheeka.
  • Primary Cell Toxicity Panel.ImQuest BioSciences.
  • 3-Aminobenzamide – Knowledge and References.Taylor & Francis Online.
  • Effect of compound 3 n on activation of caspases 3 and 7 in MDA‐MB‐468...ResearchGate.
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death.Frontiers in Cell and Developmental Biology.
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death.PubMed.
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.OAText.
  • Differential toxicity of 3-aminobenzamide to wild-type and 6-thioguanine-resistant Chinese hamster cells by interference with pathways of purine biosynthesis.Mutation Research Letters.
  • Comutagenic effects of 3-aminobenzamide in Chinese hamster ovary cells.Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2.Journal of Angiogenesis Research.
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives.RSC Advances.
  • Protection by 3-aminobenzamide and nicotinamide against streptozotocin-induced beta-cell toxicity in vivo and in vitro.Semantic Scholar.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.Journal of Medicinal Chemistry.
  • This compound.PubChem.
  • Specific Caspase Pathways Are Activated in the Two Stages of Cerebral Infarction.Journal of Cerebral Blood Flow & Metabolism.
  • Caspase-3 activation in oligodendrocytes from the myelin-deficient rat.Journal of Neuroscience Research.
  • Therapies for mitochondrial diseases and current clinical trials.Mitochondrion.
  • Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer.The EMBO Journal.
  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells.Cell Biology and Toxicology.
  • Caspase-3 Protects Stressed Organs against Cell Death.Molecular and Cellular Biology.
  • Improvement of mitochondrial function mediated the neuroprotective effect of 5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone in rats with cerebral ischemia-reperfusion injuries.Acta Pharmacologica Sinica.
  • Role of amino acid metabolism in mitochondrial homeostasis.Mitochondrion.
  • Amino acid metabolism in health and disease.Signal Transduction and Targeted Therapy.
  • A balanced formula of essential amino acids promotes brain mitochondrial biogenesis and protects neurons from ischemic insult.Frontiers in Cellular Neuroscience.
  • The 14-3-3 proteins in regulation of cellular metabolism.Seminars in Cell & Developmental Biology.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.International Journal of Molecular Sciences.

Sources

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-N-methylbenzamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges related to its in vivo bioavailability. Our approach is grounded in established principles of pharmacokinetics and formulation science to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of this compound.

Q1: What are the likely primary challenges affecting the oral bioavailability of this compound?

A1: Based on its chemical structure (a substituted benzamide), the primary challenges are likely multifaceted and can include:

  • Poor Aqueous Solubility: Many benzamide derivatives are crystalline and exhibit low water solubility, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • Low Intestinal Permeability: The physicochemical properties of this compound, such as its calculated XlogP of -0.1, suggest it is a relatively hydrophilic compound.[2] This may result in poor passive diffusion across the lipid-rich intestinal epithelium.

  • Presystemic Metabolism: The amide bond can be susceptible to hydrolysis, and the N-methyl group can undergo oxidative metabolism in the gut wall or liver (first-pass metabolism).[1][3]

  • Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the lumen, thereby reducing net absorption.[4]

Q2: How can I get a preliminary assessment of the bioavailability challenges of my this compound batch?

A2: A good starting point is to determine its Biopharmaceutics Classification System (BCS) class.[5] This requires measuring its aqueous solubility and intestinal permeability.

  • Solubility: Determine the solubility in aqueous buffers across a pH range of 1.2 to 6.8. A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of this media.[5]

  • Permeability: Use an in vitro model like the Caco-2 permeability assay. A drug is considered highly permeable if its extent of absorption in humans is 85% or more.[5]

Knowing the BCS class (I, II, III, or IV) will help you focus on the most appropriate enhancement strategies.[5] For instance, for a BCS Class II compound (low solubility, high permeability), formulation strategies to improve dissolution are key.[6] For a BCS Class III compound (high solubility, low permeability), enhancing permeation is the primary goal.[7]

Q3: What initial formulation approaches should I consider for a pilot in vivo study?

A3: For an initial study, consider simple formulations that address potential solubility issues. A suspension of the micronized drug in an aqueous vehicle with a wetting agent is a common starting point. If solubility is confirmed to be very low, a solution in a co-solvent system or a simple lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) could be explored.[6]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your in vivo experiments.

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Action
Poor aqueous solubility and dissolution 1. Reduce Particle Size: Use techniques like micronization or nanomilling to increase the surface area for dissolution.[1] 2. Formulate as an Amorphous Solid Dispersion (ASD): Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[8] Suitable polymers include HPMC or PVP.[9][10] 3. Use Solubilizing Excipients: Incorporate surfactants or cyclodextrins into your formulation.[11][12]
Low intestinal permeability 1. Include Permeation Enhancers: Use excipients that can transiently open tight junctions or disrupt the cell membrane. (Note: This should be done with caution due to potential toxicity). 2. Lipid-Based Formulations: Formulations like SEDDS can present the drug in a solubilized state at the intestinal wall and may enhance absorption via lipid uptake pathways.[12]
Extensive first-pass metabolism 1. Co-administer with a Metabolic Inhibitor: In preclinical studies, this can help identify if metabolism is a major barrier. (Note: This is an investigative tool and not a clinical strategy). 2. Consider Alternative Routes of Administration: If oral bioavailability remains low despite formulation efforts, exploring parenteral routes may be necessary.
P-glycoprotein (P-gp) Efflux 1. Conduct an In Vitro Transporter Assay: Use a Caco-2 cell model with and without a known P-gp inhibitor (e.g., verapamil) to see if the transport of this compound is increased. 2. Formulate with P-gp Inhibiting Excipients: Some surfactants and polymers used in formulations can also inhibit P-gp.

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Action
Inconsistent dissolution of the formulation 1. Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size distribution and proper mixing before each dose. 2. Switch to a Solution or Solubilized Formulation: Using a solution, solid dispersion, or SEDDS can provide more consistent drug release and absorption compared to a simple suspension.[6]
Food effects 1. Standardize the Feeding Schedule: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the GI environment and drug absorption.
Genetic variability in drug transporters or metabolizing enzymes 1. Increase the Number of Animals per Group: This can help to better understand the statistical distribution of the pharmacokinetic parameters.

Part 3: Experimental Protocols & Methodologies

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for assessing the oral bioavailability of this compound in rats.

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose (e.g., 1-2 mg/kg) of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg) of the test formulation.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL). Calculate the oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Protocol 2: Development of an LC-MS/MS Method for Quantification in Plasma

This protocol provides a starting point for developing a robust analytical method.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor-to-product ion transitions for both this compound and the internal standard by direct infusion.

  • Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Part 4: Visualization of Workflows and Pathways

Diagram 1: General Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 Physicochemical & In Vitro Characterization cluster_2 Hypothesis Generation (Potential Rate-Limiting Step) cluster_3 Formulation Strategy Selection cluster_4 In Vivo Evaluation & Iteration a Low Plasma Exposure (AUC, Cmax) b Determine Solubility (pH 1.2-6.8) a->b Investigate c Assess Permeability (e.g., Caco-2 Assay) a->c Investigate d Evaluate Metabolic Stability (Liver Microsomes) a->d Investigate e P-gp Substrate Assay a->e Investigate f Solubility/Dissolution Limited (BCS II/IV) b->f Classify g Permeability Limited (BCS III/IV) b->g Classify c->f Classify c->g Classify h Metabolism/Efflux Limited d->h Identify e->h Identify i Particle Size Reduction (Micronization) f->i Address with j Amorphous Solid Dispersion f->j Address with k Lipid-Based Systems (SEDDS) f->k Address with g->k Address with l Permeation Enhancers g->l Address with h->k Potentially Mitigate m Rodent PK Study i->m Test j->m Test k->m Test l->m Test n Analyze Results & Refine Formulation m->n Iterate G A This compound B Phase I Metabolism A->B CYP450 Enzymes C N-demethylation Product (3-Aminobenzamide) B->C D Amide Hydrolysis Products (3-Aminobenzoic acid + Methylamine) B->D E Phase II Metabolism (Conjugation) C->E D->E F Glucuronide or Sulfate Conjugates E->F Excretion

Caption: Putative metabolic pathways for this compound in vivo.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.
  • Google Patents. (n.d.). TWI268778B - Benzamide derivative-containing pharmaceutical formulation having improved solubility and oral absorptivity.
  • PubMed Central. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • Benchchem. (n.d.). In-Depth Technical Guide: Pharmacokinetic Profile of 4-(4-Carbamoylphenoxy)benzamide Precursors.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) Excipients That Facilitate Amorphous Drug Stabilization.
  • Dove Medical Press. (2022, November 21). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies.
  • Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients.
  • PubChemLite. (n.d.). This compound (C8H10N2O).
  • ResearchGate. (n.d.). In vivo pharmacokinetic study and brain uptake of 3 μmol/kg P3V8 or....
  • R Discovery. (n.d.). benzamide-derivatives Research Articles - Page 1.
  • PubMed. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
  • Wikipedia. (n.d.). Biopharmaceutics Classification System.
  • National Institutes of Health. (n.d.). Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World's Top Oral Drugs.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibition: The Foundational Role of 3-Aminobenzamide and the Impact of N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of DNA repair and targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of precision medicine. This guide provides an in-depth comparison of two closely related benzamide derivatives: the well-characterized, first-generation PARP inhibitor, 3-Aminobenzamide (3-AB), and its N-methylated counterpart, 3-Amino-N-methylbenzamide.

While 3-Aminobenzamide has been a foundational tool for dissecting the nuances of PARP-mediated signaling pathways, a comparative analysis with this compound serves to highlight the profound impact of subtle structural modifications on biological activity. This guide will delve into the established mechanisms of 3-AB, its inhibitory profile, and the hypothetical implications of N-methylation, offering a valuable perspective for researchers engaged in the design and evaluation of novel therapeutic agents.

The Central Role of PARP in Cellular Homeostasis and Disease

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes pivotal to a multitude of cellular processes, most notably DNA repair.[1] PARP-1, the most abundant and well-studied member, acts as a molecular sensor for DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+, onto itself and other nuclear proteins.[1][2] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of injury, facilitating the restoration of genomic integrity.[1]

The overactivation of PARP-1, however, can be detrimental. In instances of severe DNA damage, the excessive consumption of NAD+ can lead to cellular energy depletion and a form of programmed cell death termed "PARthanatos".[1][3] This dual role of PARP in both cell survival and death underscores its significance as a therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1][3][4]

3-Aminobenzamide: A Prototypical PARP Inhibitor

3-Aminobenzamide (3-AB) is a pioneering PARP inhibitor that has been instrumental in elucidating the biological functions of the PARP enzyme family.[1][4] Its mechanism of action is primarily competitive inhibition, where it mimics the nicotinamide moiety of NAD+ and binds to the catalytic domain of PARP, thereby preventing the synthesis of PAR.[1][4]

Inhibitory Profile of 3-Aminobenzamide

The potency of a PARP inhibitor is a critical determinant of its utility in both research and clinical settings. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTargetIC50Cell Line
3-AminobenzamidePARP~50 nMCHO (Chinese Hamster Ovary) cells
3-AminobenzamidePARP5.4 µMC3H/10T1/2 mouse stem cells

Note: IC50 values for 3-Aminobenzamide can vary depending on the specific assay conditions and biological system used.[1]

The data indicates that 3-Aminobenzamide is a potent inhibitor of PARP in cellular assays, capable of achieving greater than 95% inhibition of PARP activity at concentrations above 1 µM without significant cellular toxicity.[5][6]

The Enigma of this compound: A Structural Perspective

In stark contrast to the wealth of information available for 3-Aminobenzamide, there is a conspicuous absence of published data regarding the PARP inhibitory activity of this compound. This suggests that it is either not a significant PARP inhibitor or has not been extensively studied for this activity.

From a medicinal chemistry standpoint, the addition of a methyl group to the amide nitrogen introduces several structural and electronic changes that could rationally impact its interaction with the PARP catalytic domain:

  • Steric Hindrance: The methyl group increases the steric bulk around the amide, which could potentially clash with amino acid residues in the NAD+ binding pocket of PARP, thereby weakening its binding affinity.

  • Electronic Effects: The methyl group is an electron-donating group, which could alter the electronic distribution within the molecule and affect its hydrogen bonding interactions with the enzyme.

  • Conformational Rigidity: The N-methylation may restrict the rotational freedom of the C-N bond, influencing the overall conformation of the molecule and its ability to adopt the optimal geometry for binding.

While these are theoretical considerations, they underscore a fundamental principle in drug discovery: even minor structural modifications can lead to a dramatic loss or gain of biological activity. The lack of data for this compound as a PARP inhibitor, when compared to its unmethylated parent compound, serves as a powerful illustration of this principle.

Experimental Workflow for Assessing PARP Inhibition

To empirically determine and compare the PARP inhibitory potential of compounds like 3-Aminobenzamide and this compound, a standardized experimental workflow is essential.

PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay PARP Activity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (3-AB vs. This compound) Inhibitor_Treatment Treat with Inhibitor (Varying Concentrations) Compound_Prep->Inhibitor_Treatment Cell_Culture Cell Culture (e.g., CHO, HeLa) DNA_Damage Induce DNA Damage (e.g., H2O2, MNNG) Cell_Culture->DNA_Damage DNA_Damage->Inhibitor_Treatment PARP_Assay Measure PARP Activity (e.g., NAD+ incorporation, PAR detection) Inhibitor_Treatment->PARP_Assay Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Inhibitor_Treatment->Viability_Assay IC50_Calc IC50 Determination PARP_Assay->IC50_Calc Comparative_Analysis Comparative Analysis IC50_Calc->Comparative_Analysis Viability_Assay->Comparative_Analysis

Caption: A generalized workflow for the comparative assessment of PARP inhibitors.

Detailed Protocol: In Vitro PARP Activity Assay

This protocol provides a framework for measuring the relative PARP activity by quantifying the incorporation of ³H-NAD+ into trichloroacetic acid (TCA) precipitable material.

Materials:

  • Cell line (e.g., CHO, HeLa)

  • DNA damaging agent (e.g., H₂O₂)

  • Test compounds (3-Aminobenzamide, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • PARP Activity Assay Kit (containing ³H-NAD+, activated DNA)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well format and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of the test compounds for 1 hour.

    • Induce DNA damage by adding a DNA damaging agent (e.g., H₂O₂) and incubate for the desired time.

  • Cell Lysis and PARP Reaction:

    • Wash the cells with ice-cold PBS and lyse them to prepare a cell extract.

    • Set up the PARP reaction mixture containing the cell extract, activated DNA, and ³H-NAD+.

    • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Precipitation and Quantification:

    • Stop the reaction by adding ice-cold TCA to precipitate the proteins and any PAR polymers.

    • Collect the precipitate on a filter membrane and wash thoroughly with TCA to remove unincorporated ³H-NAD+.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Off-Target Effects and the Importance of Specificity

A critical consideration in the development and application of any inhibitor is its specificity. Off-target effects, where a compound interacts with unintended molecular targets, can lead to misleading experimental results and unforeseen toxicity.[7] While 3-Aminobenzamide is widely used as a PARP inhibitor, it is considered a first-generation compound and may exhibit less specificity compared to newer, more potent inhibitors.[2] For instance, at higher concentrations, benzamide analogs can have effects on other cellular processes.

The potential for off-target effects underscores the importance of:

  • Using the lowest effective concentration: This minimizes the likelihood of engaging off-target molecules.

  • Employing multiple, structurally distinct inhibitors: This helps to confirm that the observed phenotype is due to the inhibition of the intended target.

  • Performing comprehensive off-target profiling: Techniques such as kinome screening and proteome-wide analysis can identify unintended interactions.

Concluding Remarks for the Practicing Scientist

The comparative analysis of 3-Aminobenzamide and this compound offers a compelling narrative for researchers in the field of drug discovery and chemical biology. 3-Aminobenzamide remains a valuable and cost-effective tool for investigating PARP-dependent pathways, particularly in initial proof-of-concept studies. Its well-documented potency and mechanism of action provide a solid foundation for experimental design.

Conversely, the absence of data for this compound in the context of PARP inhibition serves as a crucial reminder of the structure-activity relationship. It highlights the necessity for empirical validation of even closely related analogs and cautions against assumptions based solely on structural similarity.

For drug development professionals, this comparison reinforces the iterative nature of lead optimization. The journey from a foundational scaffold like 3-Aminobenzamide to a highly potent and selective clinical candidate involves meticulous structural modifications and comprehensive biological characterization. Understanding the impact of seemingly minor chemical changes is paramount to designing the next generation of targeted therapies.

PARP_Signaling_Pathway cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Inhibition by 3-Aminobenzamide DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 3-Aminobenzamide Inhibitor->PARP1 Competitive Inhibition (Blocks NAD+ binding)

Caption: The role of PARP-1 in DNA single-strand break repair and its inhibition by 3-Aminobenzamide.

References

  • 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor | MedChemExpress. (URL: )
  • 3-Aminobenzamide – Knowledge and References - Taylor & Francis. (URL: )
  • Elevating Cell-Based Assays: Practical Insights with 3-Am... - Online Inhibitor. (URL: )
  • Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition - Benchchem. (URL: )
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de
  • 3-Aminobenzamide PARP inhibitor - Selleck Chemicals. (URL: )
  • 3-Aminobenzamide | PARP - TargetMol. (URL: )
  • 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese... (URL: )
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage - O
  • 3-amino Benzamide (CAS 3544-24-9) - Cayman Chemical. (URL: )
  • 3-Aminobenzamide: Potent PARP Inhibitor for Advanced Rese... (URL: )
  • Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model - Journal of Critical and Intensive Care. (URL: )
  • PARP inhibitors: its role in tre
  • A Comparative Analysis of 3-Aminobenzamide and 3-Bromobenzamide in Cellular Efficacy - Benchchem. (URL: )
  • 3-Aminobenzamide - Drug Targets, Indications, Patents - P
  • 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide - PubMed. (URL: )
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: )
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (URL: )
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed. (URL: )
  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (URL: )
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (URL: )
  • Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose)
  • This compound | C8H10N2O | CID 676526 - PubChem. (URL: )
  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. (URL: )
  • 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem. (URL: )
  • Off-target effects in CRISPR/Cas9 gene editing - PubMed. (URL: )
  • Assessing the Off-Target Effects of N-(2-chloroacetyl)-3-nitrobenzamide in Cellular Models: A Comparison Guide - Benchchem. (URL: )

Sources

The Progenitor vs. The Progeny: A Comparative Guide to 3-Aminobenzamide and Modern PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides an in-depth comparison of the prototypical PARP inhibitor, 3-Aminobenzamide, with the later-generation, clinically approved PARP inhibitors. By examining their mechanisms of action, potency, and the experimental methodologies used for their evaluation, we aim to provide a comprehensive resource for researchers in the field.

A note on nomenclature: This guide will focus on 3-Aminobenzamide, a foundational molecule in the study of PARP inhibition. While the initial query mentioned 3-Amino-N-methylbenzamide, the vast body of scientific literature centers on 3-Aminobenzamide as the key early PARP inhibitor. We will proceed with the analysis of 3-Aminobenzamide as the representative first-generation compound.

From Serendipitous Discovery to Precision Oncology: The Evolution of PARP Inhibition

The journey of PARP inhibitors from a laboratory curiosity to a class of powerful anti-cancer drugs is a testament to the progress of molecularly targeted therapy. At the heart of this story is the enzyme PARP1, a critical player in the base excision repair (BER) pathway, which is responsible for mending single-strand DNA breaks.[1][2]

The Foundational Role of 3-Aminobenzamide

3-Aminobenzamide (3-AB) was one of the first compounds identified to inhibit PARP activity.[3] Its mechanism of action is primarily competitive inhibition of the PARP enzyme's catalytic domain, where it vies with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+).[4] By blocking PARP's ability to synthesize poly(ADP-ribose) chains, 3-AB disrupts the recruitment of other DNA repair proteins to the site of damage.[1] While instrumental in early research to elucidate the function of PARP, 3-Aminobenzamide's relatively low potency and lack of specificity limited its therapeutic potential.[3][4]

The Advent of Modern, Potent PARP Inhibitors

Building on the foundation laid by early inhibitors like 3-AB, a new generation of highly potent and selective PARP inhibitors has been developed and has gained regulatory approval. These include Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. These modern inhibitors not only exhibit significantly greater catalytic inhibition but also possess a second, crucial mechanism of action: PARP trapping .[5][6]

PARP trapping refers to the stabilization of the PARP-DNA complex, effectively locking the enzyme onto the DNA at the site of a single-strand break.[5][7] This trapped complex is a significant physical impediment to DNA replication, leading to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks.[8] In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and targeted cell death.[8]

A Head-to-Head Comparison: 3-Aminobenzamide vs. Modern PARP Inhibitors

The key differences between 3-Aminobenzamide and its modern successors can be quantified in terms of their inhibitory potency and their ability to trap PARP on DNA.

InhibitorTarget(s)IC50 (PARP1)IC50 (PARP2)Relative PARP Trapping Potency
3-Aminobenzamide PARP1/2~30 µM[9]-Not a significant mechanism
Olaparib PARP1/2~5 nM[10]~1 nM[10]++
Rucaparib PARP1/2/3~0.65 nM[10]~0.08 nM[10]++
Niraparib PARP1/2~3.8 nM[10]~2.1 nM[10]+++
Talazoparib PARP1/2~0.56 nM[10]~0.15 nM[10]++++
Veliparib PARP1/2~1.2 nM[10]~0.41 nM[10]+

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

As the table illustrates, the modern PARP inhibitors are orders of magnitude more potent in their catalytic inhibition than 3-Aminobenzamide. Furthermore, the concept of PARP trapping, a dominant mechanism for the clinical efficacy of modern inhibitors, is not a significant feature of 3-Aminobenzamide's activity. Among the modern inhibitors, Talazoparib stands out as the most potent PARP trapper, a property that correlates with its high cytotoxicity in HRR-deficient cells.[11]

Experimental Workflows for Comparing PARP Inhibitors

The evaluation and comparison of PARP inhibitors rely on a suite of robust biochemical and cell-based assays. Here, we outline the core experimental workflows.

Diagram of the PARP1 Signaling Pathway in Base Excision Repair

PARP1_Pathway cluster_DNA_Damage DNA Damage & Recognition cluster_PARP_Activation PARP1 Activation & Signaling cluster_Repair_Complex DNA Repair Complex Assembly cluster_Resolution Repair & Resolution DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment & Binding DNA_SSB->PARP1_recruitment senses PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation triggers PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_activation->PAR_synthesis catalyzes XRCC1_recruitment XRCC1 Recruitment PAR_synthesis->XRCC1_recruitment recruits Repair_proteins Other Repair Proteins (Ligase III, etc.) XRCC1_recruitment->Repair_proteins scaffolds SSB_repair SSB Repair Repair_proteins->SSB_repair mediates PARP1_release PARP1 Release SSB_repair->PARP1_release allows

Caption: PARP1's role in the Base Excision Repair pathway.

Experimental Workflow for PARP Inhibitor Comparison

PARP_Inhibitor_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies IC50_Assay PARP Catalytic Inhibition Assay (IC50 Determination) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., in BRCA-deficient cells) IC50_Assay->Cell_Viability informs Trapping_Assay PARP Trapping Assay (e.g., Fluorescence Polarization) Trapping_Assay->Cell_Viability correlates with Xenograft Xenograft Models (e.g., BRCA-mutant tumors) Cell_Viability->Xenograft predicts efficacy for PAR_Formation In-Cell PAR Formation Assay (Western Blot or ELISA) PAR_Formation->Cell_Viability confirms mechanism in CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA->Cell_Viability validates target binding for

Caption: A typical workflow for comparing PARP inhibitors.

Detailed Experimental Protocols

PARP Catalytic Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50%.

Principle: This is a biochemical assay that measures the incorporation of a labeled NAD+ substrate onto a histone protein substrate in the presence of nicked DNA, which activates PARP. The amount of incorporated label is inversely proportional to the inhibitory activity of the compound being tested.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Dilute recombinant human PARP1 enzyme to a working concentration in the reaction buffer.

    • Prepare a solution of biotinylated NAD+ and [32P]-NAD+ in water.

    • Prepare a solution of core histones and activated (nicked) DNA.

    • Prepare serial dilutions of the PARP inhibitors (e.g., 3-Aminobenzamide, Olaparib) in DMSO, followed by a further dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, activated DNA, and histones to each well.

    • Add the serially diluted PARP inhibitors or vehicle control (DMSO) to the appropriate wells.

    • Initiate the reaction by adding the PARP1 enzyme to all wells except the negative control.

    • Start the enzymatic reaction by adding the NAD+ mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Detection and Data Analysis:

    • Stop the reaction by adding a high concentration of 3-Aminobenzamide or another potent PARP inhibitor.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, poly(ADP-ribosyl)ated histones.

    • Wash the plate to remove unincorporated [32P]-NAD+.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PARP Trapping Assay (Fluorescence Polarization)

This biochemical assay measures the ability of a PARP inhibitor to stabilize the complex between the PARP enzyme and a fluorescently labeled DNA oligonucleotide containing a single-strand break.

Principle: A small, fluorescently labeled DNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When the much larger PARP enzyme binds to this DNA, the tumbling slows down, leading to an increase in FP. The addition of NAD+ would normally cause PARP to auto-poly(ADP-ribosylate) and dissociate from the DNA, decreasing the FP signal. A PARP trapping inhibitor will prevent this dissociation, maintaining a high FP signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).

    • Dilute a fluorescently labeled DNA oligonucleotide with a single-strand break to a working concentration in the assay buffer.

    • Prepare serial dilutions of the PARP inhibitors in DMSO and then in the assay buffer.

    • Dilute purified recombinant PARP1 enzyme in the assay buffer.

  • Assay Procedure (for a 384-well plate):

    • Add the diluted PARP inhibitors or vehicle control to the appropriate wells.

    • Add the purified PARP1 enzyme to all wells except the "no enzyme" control.

    • Add the fluorescent DNA probe to all wells.

    • Incubate at room temperature to allow for the formation of the PARP-DNA complex.

    • Initiate the PARylation reaction by adding a solution of NAD+ to all wells except the "no NAD+" control (which represents the maximum trapping/high FP signal).

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a microplate reader equipped with the appropriate filters for the fluorophore on the DNA probe.

    • The FP signal is directly proportional to the amount of PARP1 trapped on the DNA. A higher FP signal indicates greater trapping.

    • Subtract the background FP signal (from wells with only the DNA probe).

    • Plot the FP signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value for PARP trapping.

Conclusion

The evolution from 3-Aminobenzamide to the modern, clinically approved PARP inhibitors represents a significant advancement in precision oncology. While 3-Aminobenzamide was instrumental in the initial exploration of PARP's function, its low potency and lack of a significant PARP trapping mechanism render it a tool for basic research rather than a therapeutic agent. In contrast, the dual mechanisms of potent catalytic inhibition and PARP trapping of inhibitors like Olaparib, Rucaparib, Niraparib, and particularly Talazoparib, are the basis for their clinical success in treating cancers with underlying DNA repair deficiencies. A thorough understanding of these differences, supported by robust experimental evaluation, is critical for the continued development and optimal application of this important class of anti-cancer drugs.

References

  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]
  • Pommier, Y., et al. (2016). PARP inhibitors: from bench to bedside. Annual Review of Pharmacology and Toxicology, 56, 435-465.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101602. [Link]
  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]
  • Allinson, S. L., et al. (2003). Disruption of PARP1 function inhibits base excision repair of a sub-set of DNA lesions. Nucleic Acids Research, 31(24), 7426-7435. [Link]
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
  • Patel, A. G., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341. [Link]
  • Taylor & Francis Online. 3-Aminobenzamide – Knowledge and References. [Link]
  • ResearchGate. Mechanism of action of PARP1 in base excision repair (A) and single-strand DNA nick repair (B). [Link]
  • Murai, J., & Pommier, Y. (2015). O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. Annals of Oncology, 26(suppl_6), vi3. [Link]
  • BPS Bioscience. 3-aminobenzamide. [Link]
  • Online Inhibitor. (2025). Unleashing the Full Potential of 3-Aminobenzamide (PARP-I.... [Link]
  • ResearchGate.
  • BPS Bioscience. PARPtrap™ Combo Assay Kit for PARP1 and PARP2. [Link]
  • Leppard, J. B., et al. (2015). PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation. EMBO Journal, 34(18), 2303-2318. [Link]
  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Cancer Discovery, 7(8), 834-847. [Link]
  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]
  • Zilio, N., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100868. [Link]
  • Ge, Y., et al. (2021). Integrated proteomics identifies PARP inhibitor-induced prosurvival signaling changes as potential vulnerabilities in ovarian cancer. Science Signaling, 14(695), eabe8123. [Link]
  • ResearchGate. (A) Schematic of the experimental design of imaging experiments. Mice.... [Link]
  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... [Link]
  • ResearchGate. Pharmacological profile of olaparib, veliparib and rucaparib across 29.... [Link]
  • James, A. P., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Scientific Reports, 11(1), 1-15. [Link]
  • LaFargue, C. J., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 11(3), 337. [Link]
  • Curtin, N. J., & Szabo, C. (2020). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 12(11), 3249. [Link]
  • Tung, N. M., & Garber, J. E. (2018). Update on PARP Inhibitors in Breast Cancer. Current Treatment Options in Oncology, 19(5), 1-13. [Link]

Sources

A Comparative Guide for Researchers: 3-Amino-N-methylbenzamide vs. Olaparib in BRCA Mutant Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two key PARP inhibitors, 3-Amino-N-methylbenzamide and Olaparib, with a specific focus on their application in BRCA mutant cancer cell models. We will delve into their mechanisms of action, comparative potency, and provide detailed experimental protocols to empower researchers in their drug development and discovery efforts.

The Central Role of PARP Inhibition in BRCA Deficient Cancers

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, including the repair of single-strand DNA breaks (SSBs).[1][2] In cells with functional homologous recombination (HR) repair pathways, the inhibition of PARP is not catastrophic. However, in cancer cells harboring mutations in BRCA1 or BRCA2 genes, the HR pathway for repairing double-strand breaks (DSBs) is compromised.[3][4]

The inhibition of PARP in these BRCA-mutant cells leads to the accumulation of unrepaired SSBs.[3][5] During DNA replication, these SSBs are converted into toxic DSBs.[5][6] With a deficient HR pathway, these cells are unable to effectively repair these DSBs, leading to genomic instability and ultimately, cell death.[3][7] This concept, known as synthetic lethality, is the foundational principle behind the therapeutic efficacy of PARP inhibitors in BRCA-mutated cancers.[3][8]

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Olaparib function by inhibiting the enzymatic activity of PARP, primarily PARP1, which is a key player in the base excision repair (BER) pathway.[1][2] They compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains.[1][9] This PARylation process is essential for recruiting other DNA repair proteins to the site of damage.[2]

A crucial aspect of the mechanism for many potent PARP inhibitors, including Olaparib, is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[10][11] This trapped PARP-DNA complex is even more cytotoxic than the simple inhibition of PARP's enzymatic activity, as it can obstruct DNA replication and lead to the collapse of replication forks.[10][12]

Signaling Pathway and Inhibition

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP1 PARP1 DNA Single-Strand Break (SSB)->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Trapped PARP-DNA Complex Trapped PARP-DNA Complex PARP1->Trapped PARP-DNA Complex DNA Repair Complex DNA Repair Complex PARylation->DNA Repair Complex recruits Repaired DNA Repaired DNA DNA Repair Complex->Repaired DNA facilitates PARP Inhibitor This compound or Olaparib PARP Inhibitor->PARP1 inhibits & traps Replication Fork Collapse Replication Fork Collapse Trapped PARP-DNA Complex->Replication Fork Collapse Cell Death in BRCA Mutant Cells Cell Death in BRCA Mutant Cells Replication Fork Collapse->Cell Death in BRCA Mutant Cells

Caption: PARP1 signaling in DNA repair and its inhibition.

Comparative Performance: Potency and Specificity

The efficacy of a PARP inhibitor is determined by its potency (how little of the drug is needed to be effective) and its specificity (how well it targets PARP enzymes over other cellular proteins).

InhibitorTarget(s)IC50 (PARP1)Key Characteristics
Olaparib PARP1, PARP2~1-5 nMFirst-in-class approved PARP inhibitor.[8][9] Known to induce PARP trapping.[13]
This compound PARP~5.4 µMAn early, less potent PARP inhibitor.[14] Often used as a research tool.

IC50 values can vary depending on the assay conditions and cell line used.

As the table illustrates, Olaparib is significantly more potent than this compound, with an IC50 in the nanomolar range compared to the micromolar range for this compound. This higher potency translates to a more effective induction of synthetic lethality in BRCA mutant cells at lower concentrations.

Off-Target Effects

While Olaparib is considered a relatively selective PARP inhibitor, some studies have suggested potential off-target effects at higher concentrations.[15][16] For instance, some PARP inhibitors have been shown to interact with protein kinases.[15] However, one study found that Olaparib did not bind significantly to any of the 392 kinases tested.[15] Common adverse effects associated with Olaparib in clinical use include nausea, fatigue, and anemia, which are considered class effects of PARP inhibitors.[17] this compound's off-target profile is less extensively characterized in a clinical context due to its primary use as a research chemical.

Experimental Protocols for Comparative Analysis

To empirically compare the performance of this compound and Olaparib in your own laboratory setting, the following detailed protocols for key assays are provided.

Experimental Workflow Diagram

Experimental_Workflow Cell Culture Cell Culture Cell Viability Assay Cell Viability Assay Cell Culture->Cell Viability Assay Treat with inhibitors PARP Activity Assay PARP Activity Assay Cell Culture->PARP Activity Assay Treat with inhibitors Western Blot Western Blot Cell Culture->Western Blot Treat with inhibitors Data Analysis Data Analysis Cell Viability Assay->Data Analysis PARP Activity Assay->Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for inhibitor comparison.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][18]

Materials:

  • BRCA mutant and wild-type cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and Olaparib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure logarithmic growth throughout the experiment.[19] Incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound and Olaparib in complete culture medium. Remove the existing medium and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (medium with the same final concentration of DMSO).[12]

  • Incubation: Incubate the plate for a desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[19]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[18]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.[19]

Protocol 2: In-Cell Western Blot for PARP Activity

This protocol confirms the inhibitory effect of the compounds on PARP activity by measuring the levels of poly(ADP-ribose) (PAR).[19]

Materials:

  • BRCA mutant cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • DNA damaging agent (e.g., hydrogen peroxide)

  • This compound and Olaparib

  • Lysis buffer

  • Primary antibodies (anti-PAR and anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat with various concentrations of the inhibitors for 1-2 hours.[19]

  • Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to stimulate PARP activity.[19]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.[19]

  • Western Blotting:

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[19]

    • Block the membrane and incubate with the primary anti-PAR antibody overnight.[19]

    • Wash and incubate with the HRP-conjugated secondary antibody.[19]

    • Detect the signal using a chemiluminescent substrate.[19]

    • Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

Protocol 3: Cell-Free PARP Activity Assay (Colorimetric)

This assay measures the direct inhibitory effect of the compounds on recombinant PARP1 enzyme activity.

Materials:

  • Recombinant PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and Olaparib in the assay buffer.[1]

  • Inhibitor Pre-incubation: Add the diluted inhibitors to the histone-coated wells. Then, add the PARP1 enzyme and activated DNA. Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate for 60 minutes.[1]

  • Detection:

    • Wash the plate to remove unbound reagents.[1]

    • Add diluted Streptavidin-HRP to each well and incubate.[1]

    • Wash the plate again.[1]

    • Add the colorimetric HRP substrate and incubate until color develops.[20]

    • Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Read the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background signal (wells with no enzyme) and calculate the percent inhibition for each inhibitor concentration.[1] Determine the IC50 value.

Conclusion and Future Perspectives

Both this compound and Olaparib are valuable tools for researchers studying PARP inhibition in BRCA mutant cells. Olaparib, with its high potency and clinical relevance, is the clear choice for studies aiming to model therapeutic efficacy.[8][9] Its ability to trap PARP on DNA is a key mechanistic feature contributing to its cytotoxicity.[10][13]

This compound, while significantly less potent, can still serve as a useful control compound or a tool for initial proof-of-concept studies where high potency is not a primary requirement. Its historical significance as an early PARP inhibitor provides a valuable benchmark for comparison with newer, more potent compounds.

The provided experimental protocols offer a robust framework for the direct comparison of these and other PARP inhibitors. By carefully controlling experimental conditions and utilizing these validated assays, researchers can generate reliable and reproducible data to advance the understanding of PARP biology and the development of novel cancer therapeutics.

References

  • Application Notes and Protocols for Utilizing BYK204165 in a PARP Activity Assay - Benchchem. (n.d.).
  • Application Notes and Protocols for Parp-1-IN-23 in Cell Culture - Benchchem. (n.d.).
  • PARP Universal Colorimetric Assay - R&D Systems. (n.d.).
  • Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy - Benchchem. (n.d.).
  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013, July 30).
  • PARP - Assay-Protocol. (n.d.).
  • Cell Viability Assays - Creative Bioarray. (n.d.).
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018, September 22).
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.).
  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17).
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.).
  • Olaparib - PMC - NIH. (n.d.).
  • Spotlight on olaparib in the treatment of BRCA-mutated ovarian cancer: design, development and place in therapy - PMC - NIH. (n.d.).
  • Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition | bioRxiv. (2022, July 31).
  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. (n.d.).
  • Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data - ASCO Publications. (n.d.).
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - NIH. (2020, March 30).
  • Cell viability assays | Abcam. (n.d.).
  • Overview of Cell Viability and Survival | Cell Signaling Technology. (n.d.).
  • Application Notes and Protocols: Cell Viability Assay with Parp-1-IN-3 Treatment - Benchchem. (n.d.).
  • PARP Assay - Creative Biolabs. (n.d.).
  • Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. (2018, July 1).
  • Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - NIH. (2023, March 29).
  • 3-amino Benzamide (CAS 3544-24-9) - Cayman Chemical. (n.d.).
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25).
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed. (2025, September 25).
  • 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor | MedChemExpress. (n.d.).
  • A Novel Adverse Event Associated with Olaparib Therapy in a Patient with Metastatic Breast Cancer - NIH. (2018, June 13).
  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - NIH. (n.d.).
  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. (n.d.).
  • Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition - AACR Journals. (n.d.).
  • 3-Aminobenzamide PARP inhibitor - Selleck Chemicals. (n.d.).
  • Molecular mechanism of PARP inhibitor resistance - PMC - PubMed Central. (n.d.).
  • Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - NIH. (2023, July 16).
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed Central. (n.d.).
  • The mechanism of PARP inhibitor action is identified - Drug Target Review. (2024, March 22).
  • PARP inhibitors — Knowledge Hub - Genomics Education Programme. (n.d.).
  • Mechanism of Action of PARP Inhibitors - ResearchGate. (n.d.).
  • Efficacy of Methionine Restriction and the PARP-inhibitor Olaparib and Their Combination on BRCA1 Mutant and Wild - Kobe University. (n.d.).
  • Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage - OAText. (n.d.).
  • A Comparative Guide to PARP Inhibitors in BRCA-Mutant Cancers: Established Clinicians vs. Emerging Selectivity - Benchchem. (n.d.).
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.).
  • New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer - NIH. (2020, November 25).
  • Abstract P4-08-22: Overcoming Olaparib Resistance in BRCA-Mutated Triple-Negative Breast Cancer: Synergistic Potential of DNA Repair Pathway Inhibitors | Request PDF - ResearchGate. (2025, August 10).
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - MDPI. (2020, March 30).

Sources

A Researcher's Guide to Confirming PARP1/2 Specificity: A Case Study Approach with Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously determine and confirm the specificity of a compound for Poly(ADP-ribose) Polymerase 1 (PARP1) and PARP2. While this document is structured to address the specific question of "3-Amino-N-methylbenzamide" specificity, a thorough review of public-domain scientific literature and bioassay databases reveals no characterized activity for this specific molecule against PARP enzymes[1][2].

Therefore, this guide will use the foundational and structurally related compound, 3-aminobenzamide , as our primary case study. We will detail the essential principles and state-of-the-art methodologies required to take a novel compound from initial hypothesis to a confirmed specificity profile, comparing its properties to clinically relevant PARP inhibitors to illustrate key concepts.

The Central Role of PARP1 and PARP2 in Genomic Stability

Poly(ADP-ribose) polymerases are a family of enzymes crucial for a variety of cellular processes, with PARP1 and PARP2 being primary players in the DNA damage response (DDR)[3]. PARP1, the most abundant of the family, is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it catalyzes the formation of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the Base Excision Repair (BER) pathway[4]. PARP2 shares significant homology with PARP1 and also participates in BER, although it accounts for a smaller fraction of total cellular PARP activity[5].

The inhibition of PARP1/2 enzymatic activity is a clinically validated strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, like Homologous Recombination (HR), often due to mutations in BRCA1 or BRCA2 genes. By blocking PARP-mediated SSB repair, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic collapse and cell death—a concept known as synthetic lethality[4].

cluster_0 Base Excision Repair (BER) Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 binds to PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation catalyzes Inhibitor PARP Inhibitor (e.g., 3-Aminobenzamide) PARP1->Inhibitor blocked by Recruitment Recruitment of Repair Complex (e.g., XRCC1) PARylation->Recruitment recruits Repair SSB Repair Recruitment->Repair facilitates

Figure 1: Role of PARP1 in the Base Excision Repair (BER) pathway and the mechanism of PARP inhibitors.

The Benzamide Scaffold: From Foundational Tool to Clinical Success

The discovery that nicotinamide analogs could inhibit PARP activity paved the way for the development of modern PARP inhibitors[5]. 3-Aminobenzamide is a classic, first-generation PARP inhibitor that acts by competing with the enzyme's natural substrate, NAD+, at the catalytic domain[6]. While it has been an invaluable research tool for decades, its potency is relatively low, with IC50 values typically in the micromolar range[7].

Modern, clinically approved PARP inhibitors have built upon this foundational benzamide scaffold to achieve significantly higher potency and, in some cases, differential selectivity. Understanding the properties of 3-aminobenzamide provides a crucial baseline for evaluating any new, structurally related compound.

Comparative Specificity Profile: 3-Aminobenzamide vs. Clinical Inhibitors

Specificity is not merely a measure of potency against a single target but a comparative assessment across multiple targets. For PARP inhibitors, the primary specificity question is the relative inhibition of PARP1 versus PARP2. While their catalytic domains are highly conserved, subtle differences can be exploited to achieve selectivity.

Beyond catalytic inhibition, a key differentiator for modern PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping creates a cytotoxic protein-DNA complex that is often more potent than catalytic inhibition alone[3]. The trapping potential varies significantly among inhibitors and does not always correlate with their catalytic IC50 values.

Table 1: Comparative Inhibitory Activity of Benzamide-Based PARP Inhibitors

CompoundPARP1 IC50 / KᵢPARP2 IC50 / KᵢSelectivity (PARP1 vs PARP2)PARP Trapping PotentialReferences
3-Aminobenzamide ~30 µM (IC50)Not widely reportedLow / Pan-PARPVery Weak[7]
Olaparib ~1-5 nM (IC50)~1-2 nM (IC50)~1-2 fold for PARP1Moderate-Strong[5]
Veliparib ~5 nM (IC50)~2 nM (IC50)~2.5 fold for PARP2Weak[5]

Note: IC50 values can vary based on assay conditions. The data presented are representative values from the literature.

This comparison highlights a critical point: while 3-aminobenzamide is a PARP inhibitor, its low potency and lack of significant selectivity make it a poor therapeutic candidate. In contrast, Olaparib and Veliparib demonstrate nanomolar potency but differ in their selectivity and, importantly, in their PARP trapping efficiency. A comprehensive evaluation of a new compound like this compound would require generating this comparative data.

Experimental Workflow for Determining PARP1/2 Specificity

To characterize a novel compound, a multi-step, hierarchical approach is required. This workflow ensures that data is self-validating, moving from simple biochemical assays to more complex cellular models.

Start Novel Compound (e.g., this compound) Step1 Protocol 1: In Vitro Enzymatic Assay Start->Step1 Data1 Determine IC50 values for PARP1 & PARP2 Step1->Data1 yields Step2 Protocol 2: Cellular Target Engagement (CETSA) Data2 Confirm target binding in intact cells Step2->Data2 yields Step3 Protocol 3: Broad Off-Target Screening Data3 Assess selectivity across kinases, GPCRs, etc. Step3->Data3 yields Data1->Step2 informs End Construct Specificity Profile Data1->End Data2->Step3 informs Data2->End Data3->End

Sources

A Comparative Guide to the Cross-Validation of 3-Amino-N-methylbenzamide's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel therapeutic candidates is paramount. This guide provides a comprehensive framework for the cross-validation of the anticancer activity of 3-Amino-N-methylbenzamide, a putative PARP inhibitor. Given the limited publicly available data on its specific anticancer effects, this document serves as a methodological template, drawing comparisons with established PARP inhibitors to outline a robust validation process. We will utilize 3-Aminobenzamide, a structurally similar and well-characterized PARP inhibitor, as a foundational reference, alongside clinically approved agents such as Olaparib, Talazoparib, and Rucaparib.

Introduction: The Rationale for PARP Inhibition and the Promise of Novel Benzamides

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) defects often associated with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death—a concept known as synthetic lethality. This has led to the successful development and clinical application of several PARP inhibitors in cancers with a "BRCAness" phenotype.

3-Aminobenzamide (3-AB) is a well-established first-generation PARP inhibitor used extensively in preclinical research to potentiate the effects of DNA-damaging agents.[1][2] this compound, a derivative of 3-AB, presents an intriguing candidate for investigation. Its structural modifications may alter its potency, selectivity, and pharmacokinetic properties. This guide outlines the necessary experimental steps to validate its anticancer activity and benchmark its performance against established PARP inhibitors.

Experimental Design for Cross-Validation: A Multi-faceted Approach

A thorough cross-validation of this compound's anticancer activity necessitates a combination of in vitro and in vivo studies. The experimental design should be structured to answer key questions regarding its mechanism of action, potency, and efficacy in relevant cancer models.

DOT Script for Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy parp_assay PARP Activity Assay cell_viability Cell Viability Assays (MTT/MTS) parp_assay->cell_viability Determine Potency apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis_assay Confirm Cytotoxicity xenograft Xenograft Model Development cell_viability->xenograft Select Doses western_blot Western Blot (PARP Cleavage, γH2AX) apoptosis_assay->western_blot Elucidate Mechanism treatment Treatment with This compound & Comparators xenograft->treatment Establish Tumors monitoring Tumor Growth Monitoring treatment->monitoring Assess Response analysis Efficacy & Toxicity Analysis monitoring->analysis Evaluate Outcomes

Caption: A generalized workflow for the cross-validation of a novel anticancer agent.

In Vitro Cross-Validation: Establishing Potency and Mechanism

The initial phase of cross-validation involves a series of in vitro assays to determine the direct effects of this compound on cancer cells and its interaction with the PARP enzyme.

PARP Activity Assay

Rationale: This assay is fundamental to confirming that this compound directly inhibits PARP enzymatic activity. A colorimetric or fluorometric assay can quantify the amount of poly(ADP-ribose) (PAR) produced by recombinant PARP1.

Protocol: Colorimetric PARP Activity Assay

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation.

  • Reagent Preparation: Prepare serial dilutions of this compound, 3-Aminobenzamide (as a reference), and a known potent PARP inhibitor like Olaparib.

  • Enzyme Reaction: Add recombinant PARP1 enzyme, biotinylated NAD+ (the substrate for PARylation), and the test compounds to the wells. Incubate to allow the enzymatic reaction to proceed.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.

  • Signal Generation: Add a colorimetric HRP substrate and measure the absorbance using a microplate reader. The signal intensity is proportional to PARP activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Cell Viability Assays

Rationale: To assess the cytotoxic effects of this compound on cancer cells, cell viability assays such as the MTT or MTS assay are employed. It is crucial to test a panel of cell lines, including those with known BRCA mutations (e.g., MDA-MB-436, PEO1) and BRCA-wildtype cells (e.g., MCF-7, SKOV3), to evaluate for synthetic lethality.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator PARP inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • IC50 Calculation: Determine the IC50 value for each compound in each cell line.

Comparative In Vitro Efficacy of PARP Inhibitors
CompoundCell LineBRCA StatusIC50 (µM)Reference
Olaparib MDA-MB-436BRCA1 mutant4.7[3]
MCF-7BRCA wild-type10[4]
PEO1BRCA2 mutant~10[5]
Talazoparib MDA-MB-436BRCA1 mutant~0.13[3]
SKOV-3BRCA wild-type1.757 (48h)[6]
Rucaparib MDA-MB-436BRCA1 mutant2.3[3]
PEO1BRCA2 mutant~10[5]
3-Aminobenzamide CHON/A~0.05[7][8]

Note: IC50 values are highly dependent on the assay conditions and cell line. The data presented here is for comparative purposes.

In Vivo Efficacy: Xenograft Models

Rationale: To evaluate the antitumor activity of this compound in a physiological context, in vivo studies using xenograft models are essential. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a BRCA-mutant cell line that showed sensitivity in vitro) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, this compound, and a positive control (e.g., Olaparib). Administer the treatments according to a predetermined schedule and dosage.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

DOT Script for PARP Inhibition Signaling Pathway

PARP_Inhibition cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition PARP Inhibition cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 Detection par Poly(ADP-ribose) (PAR) Synthesis parp1->par Catalysis unrepaired_ssb Unrepaired SSB parp1->unrepaired_ssb repair_proteins Recruitment of Repair Proteins par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair parp_inhibitor This compound (or other PARPi) parp_inhibitor->parp1 Inhibition dsb Double-Strand Break (DSB) (at replication fork) unrepaired_ssb->dsb apoptosis Apoptosis (in HR-deficient cells) dsb->apoptosis

Caption: The mechanism of action of PARP inhibitors leading to synthetic lethality.

Conclusion: A Path Forward for Novel PARP Inhibitors

The cross-validation of this compound's anticancer activity requires a systematic and comparative approach. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can rigorously assess its potential as a novel PARP inhibitor. The provided framework, utilizing established PARP inhibitors as benchmarks, ensures that the generated data will be robust and readily comparable to the existing body of knowledge. The ultimate goal is to determine if this compound offers a favorable efficacy and safety profile, potentially expanding the arsenal of targeted therapies for cancers with DNA damage response deficiencies.

References

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PMC - NIH.
  • Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed.
  • Development and Evaluation of Talazoparib Nanoemulsion for Systemic Therapy of BRCA1-mutant Cancer. Anticancer Research.
  • The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment. PMC - PubMed Central.
  • Quantification of Olaparib sensitivities (IC50) and RAD51 foci in EOC cell lines. ResearchGate.
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. MDPI.
  • Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. MDPI.
  • Cytotoxicity of talazoparib is driven by PARP1. Cell viability... ResearchGate.
  • Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alterations. Pharmacy Times.
  • Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. PMC.
  • Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. bioRxiv.
  • An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. PMC - PubMed Central.
  • Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. AACR Journals.
  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. NIH.
  • 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity. PubMed.
  • 3-Aminobenzamide. PubChem.
  • Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study. MDPI.
  • Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. NIH.
  • This compound. PubChem.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH.
  • Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate.
  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. ResearchGate.
  • US9833431B2 - Pharmaceutical combinations for the treatment of cancer. Google Patents.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.
  • Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki.
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. NIH.
  • EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer. Google Patents.
  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis.
  • Cytotoxicity of compounds toward various cell lines. | Download Table. ResearchGate.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - NIH.
  • US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof. Google Patents.
  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed.
  • Design, Synthesis and Biological Evaluation of Novel P62zz Ligands with Therapeutic Potentials by Shifan Ma. D-Scholarship@Pitt.
  • PARP inhibitors. Adooq Bioscience.

Sources

A Researcher's Guide to Assessing the Off-Target Profile of Benzamide-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of targeted therapeutics, Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways. The journey began with foundational tool compounds like 3-Aminobenzamide, the parent structure of 3-Amino-N-methylbenzamide, which were instrumental in validating PARP as a druggable target.[1] 3-Aminobenzamide functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2, disrupting the repair of single-strand DNA breaks and inducing synthetic lethality in homologous recombination-deficient cells.[2][3]

While these first-generation inhibitors were crucial for research, the field has rapidly advanced. Modern, highly potent PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib are now FDA-approved and in clinical use.[4] However, increased potency and structural complexity can introduce unintended interactions with other proteins—so-called "off-target" effects. Understanding a compound's off-target profile is not merely an academic exercise; it is a critical step in drug development that informs potential toxicity, explains unexpected phenotypes, and can even uncover new therapeutic opportunities through polypharmacology.[5]

This guide provides a framework for researchers to assess the off-target profile of benzamide-based PARP inhibitors. We will use the foundational compound, 3-Aminobenzamide, as our reference point and compare it with the known off-target profiles of four clinically approved alternatives. Furthermore, we will provide detailed, field-proven protocols for key experimental workflows that form the backbone of any robust selectivity assessment.

The Evolving Landscape of PARP Inhibitor Selectivity

The investigation into these modern inhibitors has revealed that despite sharing a common benzamide core pharmacophore and targeting the same enzyme, their off-target profiles are remarkably distinct, particularly across the human kinome.[5][8] This divergence in selectivity is a critical consideration for researchers, as it can lead to different biological outcomes and side-effect profiles.[4]

Comparative Off-Target Kinase Profiles

Recent comprehensive studies have systematically mapped the interactions of clinical PARP inhibitors against hundreds of kinases. This data provides an invaluable resource for comparing their selectivity. While Olaparib and Talazoparib are exceptionally selective with minimal kinase off-targets, Rucaparib and Niraparib demonstrate notable polypharmacology, inhibiting several kinases at clinically relevant concentrations.[5][9][10]

Below is a summary of findings from a large-scale in vitro binding assay screen, which highlights these critical differences.

CompoundPrimary Target(s)Key Off-Target Kinases (>50% Inhibition @ 1 µM or Sub-µM IC50)Off-Target Profile Summary
3-Aminobenzamide PARP1/2No comprehensive public kinome scan data available.Considered a foundational tool compound with generally low off-target activity at typical experimental concentrations.[6]
Olaparib PARP1/2None identified in broad 392-kinase panel screen.[9]Highly Selective: Exhibits a very clean off-target kinase profile, making it a preferred tool for specific PARP1/2 inhibition studies.[11]
Rucaparib PARP1/2/3, TNKS1CDK16, PIM3, DYRK1B, PRKD2, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK.[10][11]Polypharmacological: Interacts with multiple kinases, some with sub-micromolar affinity. This profile may contribute to its unique efficacy and side-effect profile.[11]
Niraparib PARP1/2DYRK1A, DYRK1B.[10]Moderately Selective: Shows potent off-target activity against the DYRK kinase family, which may be clinically relevant.[10]
Talazoparib PARP1/2Weakly binds to two kinases in broad panel screen.[9]Highly Selective: Similar to Olaparib, demonstrates a very clean off-target kinase profile.[9]

Data synthesized from multiple sources.[6][9][10][11] The term "off-target" here refers primarily to interactions with protein kinases, the most common liability for ATP-competitive inhibitors.

A Tiered Strategy for Off-Target Profile Assessment

A robust assessment of off-target effects should follow a logical, tiered approach, moving from broad, high-throughput methods to more focused, hypothesis-driven cellular assays. This strategy allows for efficient resource allocation, prioritizing compounds with the most promising selectivity profiles for in-depth characterization.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Target Engagement in_silico In Silico Prediction (e.g., Chemical Similarity, Docking) in_vitro In Vitro Broad Panel Screening (e.g., KinomeScan®, SafetyScreen44) in_silico->in_vitro Prioritize panels ic50 Biochemical IC50 Determination (e.g., Luminescence-based Kinase Assay) in_vitro->ic50 Validate hits cetsa Cellular Thermal Shift Assay (CETSA) (Confirms binding in a native environment) ic50->cetsa Confirm cellular activity phospho Phosphoproteomics / Western Blot (Measures downstream pathway modulation) cetsa->phospho Validate functional consequence caption Figure 1. A tiered workflow for assessing off-target profiles. G cluster_0 PARP1 Signaling Pathway DNA_Damage DNA Single- Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair Recruitment of DNA Repair Factors (e.g., XRCC1) PAR->Repair signals Resolution DNA Repair Repair->Resolution Inhibitor 3-Aminobenzamide (or other PARPi) Inhibitor->PARP1 inhibits caption Figure 2. Mechanism of PARP1 inhibition.

Caption: Figure 2. Mechanism of PARP1 inhibition.

Conclusion and Recommendations

Assessing the off-target profile of a small molecule is a cornerstone of modern drug discovery and chemical biology. For the benzamide class of PARP inhibitors, it is clear that seemingly minor structural modifications can lead to significant divergence in kinase selectivity. While the foundational tool compound 3-Aminobenzamide is invaluable for studying the primary effects of PARP inhibition, researchers must be aware that the newer, more potent clinical candidates like Rucaparib and Niraparib carry distinct polypharmacological profiles. [10][11]In contrast, Olaparib and Talazoparib stand out for their exceptional selectivity, making them more suitable tools when precise targeting of PARP1/2 is required. [9] For researchers investigating this compound or its parent compound, we recommend a pragmatic approach. Acknowledge its role as a first-generation inhibitor and, if precise selectivity is paramount to the experimental question, consider including a highly selective compound like Olaparib as a comparator. When interpreting phenotypic data, the potential for unknown off-targets should always be a consideration. By employing a rigorous, tiered assessment strategy—from broad screening panels to definitive cellular engagement assays like CETSA—scientists can generate high-confidence data, enabling a deeper understanding of their compound's true mechanism of action and paving the way for safer, more effective therapeutics.

References

  • Antolin, A. A., Ameratunga, M., Banerji, U., Clarke, P. A., Workman, P., & Al-Lazikani, B. (2020). The off-target kinase landscape of FDA-approved PARP inhibitors. Scientific Reports.
  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. SLAS Discovery.
  • Martinez Molina, M., et al. (2013).
  • Almqvist, H., et al. (2016). CETSA opens the door to disciple-based drug discovery.
  • Shaw, J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
  • LaFargue, C. J., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics.
  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
  • Di Tullio, A., et al. (2022). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI.
  • Jantzen, C., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Advanced Insights for PARP Inhibition and Disease Modeling. Online Inhibitor.
  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. bioRxiv.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online.
  • Knezevic, C. E., et al. (2016). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology.
  • Online Inhibitor. (2025). 3-Aminobenzamide (PARP-IN-1): Novel Insights into PARP Inhibition in Immunometabolism and Viral Pathogenesis. Online Inhibitor.
  • Mestres, J., et al. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Durkacz, B. W., Omidiji, O., Gray, D. A., & Shall, S. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis.
  • Zhu, Z., & Shi, Y. (2025). Poly(ADP-ribose) polymerase inhibitors in cancer therapy. Chinese Medical Journal.

Sources

A Senior Application Scientist's Guide to Validating the Synergistic Effect of 3-Amino-N-methylbenzamide with Temozolomide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, this guide provides an in-depth, technical framework for validating the synergistic potential of combining 3-Amino-N-methylbenzamide, a first-generation PARP inhibitor, with the alkylating agent temozolomide (TMZ). We will move beyond simplistic protocols to explore the causal mechanisms and provide a robust, self-validating experimental design.

The Clinical Impetus: Overcoming Temozolomide Resistance in Glioblastoma

Temozolomide is the frontline chemotherapeutic agent for glioblastoma (GBM), the most aggressive primary brain tumor.[1][2] Its efficacy is, however, frequently undermined by intrinsic and acquired resistance.[1][2] A primary driver of this resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the cytotoxic lesions induced by TMZ.[1][3] This clinical challenge necessitates the exploration of combination therapies designed to potentiate TMZ's efficacy and overcome resistance mechanisms.

The Scientific Rationale: A Symphony of DNA Damage and Repair Inhibition

The proposed synergy between this compound and TMZ is rooted in their complementary mechanisms of action targeting the cancer cell's DNA.

Temozolomide (TMZ): The DNA Damager

TMZ is a prodrug that, at physiological pH, spontaneously converts to the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4] MTIC, in turn, methylates DNA, primarily at the N7 position of guanine and the N3 position of adenine.[2] While these lesions are abundant, it is the methylation at the O6 position of guanine (O6-meG) that is the primary cytotoxic lesion.[2] This O6-meG adduct mispairs with thymine during DNA replication, triggering a futile cycle of mismatch repair (MMR) that leads to DNA double-strand breaks and ultimately, apoptosis.[2]

This compound: The Repair Inhibitor

This compound belongs to the benzamide family of compounds and functions as an inhibitor of poly(ADP-ribose) polymerase (PARP).[5] PARP enzymes are critical components of the DNA damage response, particularly in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks.[1][5] By inhibiting PARP, this compound is hypothesized to potentiate the effects of TMZ in several ways:

  • Inhibition of BER: By blocking the repair of TMZ-induced N7-methylguanine and N3-methyladenine lesions, PARP inhibition can lead to the accumulation of single-strand breaks. These can then collapse replication forks, generating more cytotoxic double-strand breaks.[5]

  • Modulation of MGMT activity: There is evidence to suggest that PARP activity is involved in the regulation of MGMT, and PARP inhibition may indirectly suppress MGMT function, thereby enhancing TMZ's effectiveness, especially in MGMT-proficient tumors.[3]

The following diagram illustrates the proposed synergistic mechanism:

SynergyMechanism TMZ Temozolomide (TMZ) MTIC Active Metabolite (MTIC) TMZ->MTIC DNA_alkylation DNA Alkylation (N7-meG, N3-meA, O6-meG) MTIC->DNA_alkylation SSB Single-Strand Breaks (SSBs) DNA_alkylation->SSB DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) SSB->BER Repair Apoptosis Apoptosis DSB->Apoptosis PARPi This compound (PARP Inhibitor) PARPi->BER Inhibits

Caption: Proposed synergistic mechanism of TMZ and this compound.

A Comparative Experimental Workflow for Validating Synergy

To rigorously validate the synergistic effect of this compound and TMZ, a multi-faceted approach is required. The following workflow outlines key experiments, from initial dose-response characterization to mechanistic validation.

ExperimentalWorkflow cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Studies & Synergy Quantification cluster_2 Phase 3: Mechanistic Validation A Dose-Response Curves (MTT/CellTiter-Glo) B Determine IC50 values for each drug A->B C Combination Matrix Assay (Fixed Ratio or Checkerboard) B->C D Calculate Combination Index (CI) (Chou-Talalay Method) C->D E Isobologram Analysis C->E F Apoptosis Assay (Annexin V/PI Staining) D->F E->F G DNA Damage Assay (γ-H2AX Staining) F->G H Western Blot for PARP activity (PAR level) G->H

Caption: A three-phase experimental workflow for validating drug synergy.

Phase 1: Determining Single-Agent Cytotoxicity

Rationale: Before assessing synergy, it is crucial to establish the dose-dependent effects of each compound individually. This provides the foundational data for designing combination experiments and for subsequent synergy calculations.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of TMZ and this compound. Treat the cells with a range of concentrations for each drug individually. Include a vehicle-treated control.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each drug using non-linear regression analysis.

Phase 2: Quantifying the Synergy

Rationale: The core of this validation lies in demonstrating that the combined effect of the two drugs is greater than their additive effects. The Combination Index (CI) method developed by Chou and Talalay is a widely accepted quantitative approach.[6][7]

Experimental Protocol: Combination Index (CI) Assay

  • Experimental Design: Based on the individual IC50 values, design a combination matrix. This can be a fixed-ratio design (e.g., dilutions of a stock solution containing both drugs at a fixed molar ratio) or a checkerboard design with varying concentrations of both drugs.

  • Cell Treatment and Viability Assay: Perform the MTT assay as described above with the drug combinations.

  • Data Analysis and CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) values. The CI provides a quantitative measure of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Data Presentation: Summarizing Synergy Data

Drug CombinationEffect Level (Fraction Affected)Combination Index (CI)Interpretation
TMZ + this compound0.50 (IC50)0.75Synergy
TMZ + this compound0.75 (IC75)0.60Strong Synergy
TMZ + this compound0.90 (IC90)0.52Very Strong Synergy
Phase 3: Mechanistic Validation

Rationale: Demonstrating a synergistic effect on cell viability is crucial, but understanding the underlying mechanism provides a more profound validation. These experiments aim to confirm that the observed synergy is due to enhanced apoptosis and DNA damage.

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

  • Cell Treatment: Treat glioblastoma cells with TMZ alone, this compound alone, and the combination at concentrations determined to be synergistic (e.g., around the IC50 values). Include a vehicle control.

  • Cell Harvesting and Staining: After 48-72 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Interpretation: A synergistic combination should show a significantly higher percentage of apoptotic cells compared to the single agents and the calculated additive effect.

Experimental Protocol: Immunofluorescence for DNA Damage (γ-H2AX Staining)

  • Cell Treatment: Treat cells grown on coverslips with the single agents and the combination for a shorter duration (e.g., 24 hours) to capture the DNA damage response.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks. Then, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus.

  • Interpretation: A synergistic interaction should result in a significant increase in γ-H2AX foci in the combination treatment group compared to the single-agent groups.

Concluding Remarks for the Diligent Researcher

Validating the synergistic effect of this compound with TMZ requires a systematic and multi-pronged experimental approach. By moving from broad assessments of cell viability to specific mechanistic assays, researchers can build a compelling case for the therapeutic potential of this combination. While this compound is a first-generation PARP inhibitor and newer, more potent inhibitors are in clinical development, understanding its interaction with TMZ provides valuable insights into the broader strategy of combining PARP inhibition with DNA alkylating agents.[8][9] The principles and protocols outlined in this guide offer a robust framework for such investigations, ensuring scientific rigor and fostering the development of more effective cancer therapies.

References

  • PARP Inhibitor + Temozolomide for Brain Cancer (PNOC017 Trial). withpower.com. [Link]
  • Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC - NIH.
  • PARP inhibitor counteracts Temozolomide Resistance in Glioblastoma Multiforme. bioRxiv. [Link]
  • Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia | Blood Cancer Discovery - AACR Journals.
  • Enhanced tumor suppression in patient-derived temozolomide-resistant glioblastoma cells using a combination treatment of Olaparib and FK866 - PubMed Central.
  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - AACR Journals.
  • Identification and validation of a synergistic therapy of three drugs a... - ResearchGate.
  • How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view. Frontiers. [Link]
  • PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC - NIH.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis. [Link]
  • PARP‑1 inhibition sensitizes temozolomide‑treated glioblastoma cell lines and decreases drug resistance independent of MGMT activity and PTEN proficiency - PubMed.
  • Enhanced tumor suppression in patient- derived temozolomide-resistant glioblastoma cells using a combination tre
  • DRES-03. PARP INHIBITOR, INHIBITION OF HOMOLOGOUS RECOMBINATION, OR DIANHYDRODULCITOL CAN OVERCOME TEMOZOLOMIDE-RESISTANCE IN GLIOMA CELLS - PMC - PubMed Central.
  • Restoration of Temozolomide Sensitivity by PARP Inhibitors in Mismatch Repair Deficient Glioblastoma is Independent of Base Excision Repair - PubMed.
  • 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide - PubMed.
  • Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC - PubMed Central.
  • Temozolomide (TMZ) and mechanism of action of TMZ for alkylation of DNA... - ResearchGate.
  • Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Amino-N-methylbenzamide Against Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of DNA damage response (DDR) research, the strategic selection of chemical probes is paramount to elucidating complex cellular pathways and developing novel therapeutics. This guide provides an in-depth framework for benchmarking the research compound 3-Amino-N-methylbenzamide. While its structural analog, 3-Aminobenzamide, is a well-documented, first-generation inhibitor of Poly(ADP-ribose) Polymerase (PARP), this guide establishes a direct comparative context against clinically relevant and potent PARP inhibitors (PARPis) to ascertain its utility and performance in modern research settings.[1][2][3][4]

Our focus will be on comparing its biochemical and cellular activities against three pillars of PARP inhibition research:

  • Olaparib : The first-in-class, FDA-approved PARPi, representing a robust baseline for catalytic inhibition.[5][6]

  • Talazoparib : Recognized for its exceptionally high potency in "trapping" PARP enzymes on DNA, a key mechanism of cytotoxicity.[7][8][9]

  • Veliparib : A PARPi known for its moderate catalytic inhibition and significantly weaker PARP trapping, offering a crucial mechanistic counterpoint.[9][10][11]

Through a series of structured comparisons and detailed experimental protocols, this guide will empower researchers to critically evaluate this compound and make informed decisions on its application in their experimental designs.

Section 1: The Central Role of PARP1 in DNA Repair and the Rationale for Inhibition

Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical first responder to DNA single-strand breaks (SSBs), a common form of DNA damage.[12][13] Upon detecting a break, PARP1 binds to the damaged site and, using NAD+ as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other recruited proteins.[14] This PARylation event serves two primary functions: it creates a negatively charged scaffold to recruit other DNA repair factors (like XRCC1) and causes PARP1's eventual dissociation from the DNA to allow the repair machinery access.[15]

PARP inhibitors exploit this process. By competing with NAD+, they block PARP's catalytic activity.[16] This prevents the recruitment of repair proteins and, crucially, the auto-PARylation required for PARP1 to release from the DNA. The unrepaired SSBs then collide with replication forks during cell division, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair—most notably mutations in BRCA1 or BRCA2—this accumulation of DSBs is catastrophic, leading to cell death through a concept known as synthetic lethality.[17]

PARP_Pathway cluster_0 DNA Damage & Repair Cascade cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds PAR PAR Chains (Poly ADP-Ribose) PARP1->PAR synthesizes Trapped_PARP PARP Trapping: PARP1 remains on DNA PARP1->Trapped_PARP leads to NAD NAD+ NAD->PARP1 substrate Repair_Factors Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair SSB Repair (Base Excision Repair) Repair_Factors->SSB_Repair facilitates PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 inhibits Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork blocks DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Synthetic Lethality (in BRCA-/- cells) DSB->Cell_Death

Figure 1: Simplified PARP1 signaling pathway and the mechanism of PARP inhibitors.

Section 2: Head-to-Head Comparison: Biochemical Potency

The first critical benchmark for any enzyme inhibitor is its direct potency against its purified target. For PARP inhibitors, this is measured as the half-maximal inhibitory concentration (IC50) against the catalytic activity of PARP1 and the closely related PARP2.

Comparative IC50 Data

The table below consolidates publicly available IC50 data for our benchmark compounds. Data for this compound is not as prevalent and may require in-house determination using the protocol provided. Its analog, 3-Aminobenzamide, shows significantly weaker inhibition compared to modern PARPis.[1][3][18]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Key Characteristic
3-Aminobenzamide ~1800[3]-Low Potency (Analog)
Olaparib 5[6]1[6]High Potency
Talazoparib 0.57[7][8]-Very High Potency
Veliparib 5.2 (Ki)[10]2.9 (Ki)[10]Moderate Potency

Note: IC50 values can vary based on assay conditions (e.g., NAD+ concentration). Data is compiled for relative comparison. Ki (inhibition constant) is reported for Veliparib as commonly cited.

Experimental Protocol: In Vitro PARP1 Catalytic Activity Assay (Chemiluminescent)

This protocol provides a robust method for determining the biochemical IC50 of a test compound like this compound. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

Principle: Activated PARP1 utilizes biotinylated NAD+ to PARylate histone proteins coated on a microplate. The incorporated biotin is then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is inversely proportional to PARP1 inhibition.

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well microplate (white, opaque)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Test Compound (this compound) and Control Inhibitors (Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP Substrate

  • Plate Luminometer

Procedure:

  • Compound Preparation: Prepare a 2x serial dilution of this compound and control inhibitors in PARP Assay Buffer. Include a "vehicle only" (e.g., DMSO) control for 0% inhibition and a "no enzyme" control for background.

  • Reaction Setup: To each well of the histone-coated plate, add:

    • 25 µL of 2x serially diluted compound or control.

    • 25 µL of a 2x PARP1 Reaction Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS + 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add 50 µL of Streptavidin-HRP (diluted in assay buffer) to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 3-4 times as described above.

    • Add 50 µL of chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Analysis: Subtract the background (no enzyme) from all readings. Plot the percentage of inhibition against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 3: Cellular Activity and the Concept of PARP Trapping

While biochemical potency is crucial, an inhibitor's effectiveness within a cell is the true measure of its utility. This involves not only inhibiting PARP's catalytic function but also a more complex mechanism known as PARP trapping .

PARP trapping refers to the stabilization of the PARP-DNA complex.[16][19] Potent trappers lock the PARP enzyme onto the site of a DNA break, creating a physical obstruction that is more cytotoxic than the unrepaired break alone.[20][21] The trapping efficiency of PARP inhibitors varies significantly and does not always correlate linearly with catalytic inhibition.[9][15] Talazoparib, for instance, is an exceptionally potent PARP trapper, which contributes to its high cytotoxicity at low concentrations.[9]

Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_conclusion Overall Profile Biochem_Assay PARP1/2 Catalytic Assay (Chemiluminescent) IC50 Determine IC50 (Biochemical Potency) Biochem_Assay->IC50 Profile Generate Compound Profile: Potency vs. Trapping IC50->Profile Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) EC50 Determine EC50 (Cellular Potency) Cell_Viability->EC50 Cell_Lines Select Cell Lines (e.g., BRCA2-/- vs WT) Cell_Lines->Cell_Viability Trapping_Assay PARP Trapping Assay (Immunofluorescence) Cell_Lines->Trapping_Assay EC50->Profile Trapping_Potency Quantify Trapping (Relative Cytotoxicity) Trapping_Assay->Trapping_Potency Trapping_Potency->Profile

Figure 2: Experimental workflow for benchmarking a novel PARP inhibitor.
Comparative Cellular Potency

The cytotoxic effect of PARP inhibitors is best evaluated in cell lines with a known DNA repair deficiency, such as a BRCA1 or BRCA2 mutation, alongside their wild-type counterparts.

CompoundCellular IC50 in BRCA-mutant cells (nM)Key Cellular Characteristic
Olaparib ~1-10 (Varies by cell line)[22][23]Potent cytotoxicity in HRD cells.
Talazoparib ~1-10[24]Exceptionally potent; strong PARP trapper.[21]
Veliparib ~20-100+ (Varies by cell line)[11]Weaker single-agent cytotoxicity; poor trapper.[9]
Experimental Protocol: Cellular Viability Assay in a BRCA-Deficient Background

This protocol measures the cytotoxic effect of an inhibitor, providing a cellular EC50 value that reflects both catalytic inhibition and trapping efficiency.

Principle: The assay uses a luminescent readout (e.g., Promega CellTiter-Glo®) to quantify ATP, which is an indicator of metabolically active, viable cells. A decrease in luminescence corresponds to increased cytotoxicity.

Materials:

  • BRCA2-deficient cell line (e.g., Capan-1) and a BRCA-proficient control line.

  • Complete cell culture medium.

  • 96-well clear-bottom, white-walled plates.

  • Test Compound (this compound) and Control Inhibitors.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plate Luminometer.

Procedure:

  • Cell Seeding: Seed the BRCA2-deficient and proficient cells into separate 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the wells. Ensure each plate includes vehicle-only controls.

  • Incubation: Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions, which is necessary for the synthetic lethal effect to manifest.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the log concentration of the inhibitor. Determine the EC50 value using a four-parameter logistic curve fit. Comparing the EC50 in BRCA-deficient vs. proficient cells will reveal the synthetic lethal window.

Conclusion and Recommendations

Benchmarking this compound requires a multi-faceted approach. While its structural similarity to 3-Aminobenzamide suggests it may be a PARP inhibitor, its precise potency and mechanism must be determined empirically.

  • Biochemical Profiling: The initial step is to determine its IC50 against PARP1 and PARP2. This will place it on the potency spectrum relative to established tools like Olaparib and Veliparib.

  • Cellular Profiling: Assessing its cytotoxicity in a synthetically lethal context (e.g., BRCA2-mutant cells) is paramount. A high potency in this assay, especially if it surpasses what would be expected from its biochemical IC50 alone, could indicate significant PARP trapping activity, akin to Talazoparib.

  • Interpreting the Profile:

    • If This compound shows moderate biochemical IC50 and weak cellular activity , its utility may be limited to that of a classical, non-trapping PARP inhibitor, suitable for studies where only catalytic inhibition is desired.

    • If it demonstrates potent biochemical IC50 and strong, selective cytotoxicity in BRCA-deficient cells , it could be a valuable research tool for studying synthetic lethality and the consequences of potent PARP trapping.

By following the structured experimental framework outlined in this guide, researchers can generate a comprehensive performance profile for this compound, enabling its confident and appropriate application in the complex field of DNA damage response.

References

  • Selleck Chemicals. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0. URL
  • Lobo, M. V., et al. (2018). Functional Aspects of PARP1 in DNA Repair and Transcription. Genes, 9(12), 614. URL
  • MedChemExpress. Olaparib (AZD2281) | PARP Inhibitor. URL
  • Li, M., & Yu, X. (2015). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Cellular and Molecular Life Sciences, 72(23), 4479–4498. URL
  • LaFargue, C. J., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Frontiers in Oncology, 10, 539. URL
  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819–832. URL
  • Wikipedia. PARP1. URL
  • D'Amours, D., et al. (2019). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 11(7), 911. URL
  • ResearchGate. Role of PARP1 in DNA damage repair. URL
  • ResearchGate. IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and C1/OLA cells. URL
  • Reid, D. A., et al. (2019). Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer. Theranostics, 9(12), 3417–3426. URL
  • Smith, M. A., et al. (2012). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 7(1), e28103. URL
  • MedChemExpress. Veliparib (ABT-888) | PARP Inhibitor. URL
  • MedChemExpress. 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor. URL
  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. URL
  • Cancer Research. (2019). Abstract 2077: A novel assay for PARP-DNA trapping provides insights into the mechanism of action (MoA) of clinical PARP inhibitors (PARPi). URL
  • Wang, Y., et al. (2020). Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. Journal of Cellular and Molecular Medicine, 24(12), 6853–6862. URL
  • Selleck Chemicals. 3-Aminobenzamide PARP inhibitor. URL
  • Abcam. 3-Aminobenzamide (3-AB), PARP inhibitor. URL
  • ResearchGate. Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. URL
  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery, 7(6), 620–629. URL
  • Pommier, Y., et al. (2016). Trapping Poly(ADP-Ribose) Polymerase. Journal of Pharmacology and Experimental Therapeutics, 356(1), 187–195. URL
  • ResearchGate. Comparison of IC50 values for olaparib between PC wild-type (WT) and olaparib-resistant (OR) cell lines. URL
  • Cayman Chemical. 3-amino Benzamide (CAS 3544-24-9). URL
  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465–1477. URL
  • Zandarashvili, L., et al. (2020). PARP trapping is governed by the PARP inhibitor dissociation rate constant.
  • ResearchGate. Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. URL
  • Kumar, A., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332–341. URL
  • BPS Bioscience. PARP Assays. URL
  • Cambridge Bioscience. PARP assay kits. URL
  • BMG LABTECH. PARP assay for inhibitors. URL
  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. URL
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. URL
  • ACS Publications. (2021). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. URL
  • Puhalla, S., et al. (2017). Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083. Clinical Cancer Research, 23(15), 4066–4076. URL
  • PubChem. This compound. URL
  • St. Fleur, G., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology, 27(2), 149–157. URL
  • MDPI. (2020). N,N-Diethyl-3-methylbenzamide. URL
  • PubChem. 3-Aminobenzamide. URL

Sources

Independent Verification of 3-Amino-N-methylbenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of 3-Amino-N-methylbenzamide, a benzamide derivative of significant interest in medicinal chemistry. Given its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP), this document offers detailed protocols for confirming the compound's identity and purity, alongside a comparative analysis with established PARP inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel small molecules.

Introduction to this compound

This compound belongs to the benzamide class of organic compounds. Its core structure is closely related to 3-Aminobenzamide, a well-documented inhibitor of the PARP enzyme family.[1] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks.[2] Inhibition of PARP has emerged as a successful therapeutic strategy, especially for cancers harboring mutations in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes.[1]

The addition of an N-methyl group to the amide of 3-aminobenzamide to form this compound may alter its physicochemical properties, cell permeability, and target engagement. Therefore, rigorous independent verification of its structure and biological activity is paramount for any research application.

Physicochemical Properties

The foundational step in verifying any chemical compound is to compare its measured physicochemical properties with published data. The expected properties for this compound are summarized below.

PropertyExpected ValueSource
Molecular Formula C₈H₁₀N₂OPubChem[3]
Molecular Weight 150.18 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 25900-61-2PubChem[3]

Independent Verification: Spectroscopic & Chromatographic Analysis

The core of this guide is to provide a self-validating system for researchers to confirm the identity and purity of a this compound sample. This involves a multi-pronged analytical approach.

Experimental Workflow for Verification

The following workflow outlines the necessary steps to confirm the compound's identity and assess its purity.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Data Analysis prep Dissolve sample in appropriate solvent (e.g., DMSO, Methanol) hplc HPLC-UV Analysis (Purity Assessment) prep->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) hplc->ms If purity >95% nmr NMR Spectroscopy (¹H and ¹³C) ms->nmr ir FT-IR Spectroscopy (Functional Group Analysis) nmr->ir analysis Compare experimental data with predicted values ir->analysis

Figure 1: Experimental workflow for the verification of this compound.
Predicted Spectroscopic Data

While direct access to published spectra can be limited, we can predict the expected spectral characteristics based on the known structure of this compound. These predictions serve as a benchmark for comparison with experimentally acquired data.

  • Aromatic Protons (4H): Expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to complex splitting (multiplets).

  • Amine Protons (-NH₂): A broad singlet is expected around δ 5.0-5.5 ppm, the chemical shift of which can be concentration-dependent.

  • Amide Proton (-NH-): A quartet (due to coupling with the methyl group) or a broad singlet is expected around δ 8.0-8.5 ppm.

  • Methyl Protons (-CH₃): A doublet is expected around δ 2.7-2.9 ppm, coupled to the amide proton.

The molecule has 8 carbon atoms, but due to symmetry, fewer than 8 signals may be observed. The predicted chemical shifts are:

  • Carbonyl Carbon (C=O): ~167 ppm

  • Aromatic Carbons (6C): ~110-150 ppm

  • Methyl Carbon (-CH₃): ~26 ppm

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchPrimary amine (-NH₂) and secondary amide (-NH-)
3100-3000C-H StretchAromatic
1640-1680C=O StretchAmide I band
1600-1450C=C StretchAromatic ring
1550-1580N-H BendAmide II band
  • Molecular Ion (M⁺): m/z = 150.

  • Major Fragments: Expect fragmentation patterns common to benzamides. A likely fragmentation is the loss of the methylamino group (-NHCH₃) leading to a benzoyl cation fragment at m/z = 105. Another possible fragmentation is the loss of the carbonyl group, leading to a fragment at m/z = 122. The mass spectrum of the related compound m-Amino-N,N-dimethylbenzamide shows a strong peak for the dimethylcarbamoyl cation, suggesting a similar fragmentation pathway.[4]

Experimental Protocols for Verification
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a standard carbon spectrum.

  • Data Analysis: Process the spectra and compare the chemical shifts, integrations (for ¹H), and splitting patterns to the predicted values.

  • Instrumentation: A mass spectrometer, for example, coupled to an HPLC system (LC-MS) with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or analyze the eluent from the HPLC.

  • Analysis: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z = 151.

Comparative Analysis: this compound in the Context of PARP Inhibitors

The biological activity of this compound is anticipated to be as a PARP inhibitor. The following table compares the properties of several FDA-approved PARP inhibitors. This provides a benchmark against which this compound can be evaluated.

PARP InhibitorMolecular Weight ( g/mol )Primary TargetsKey Characteristics
Olaparib 434.5PARP1, PARP2First-in-class PARP inhibitor.
Rucaparib 323.3PARP1, PARP2, PARP3Also exhibits PARP trapping activity.
Niraparib 320.4PARP1, PARP2Selective inhibitor.
Talazoparib 380.4PARP1, PARP2Potent PARP trapper.
Predicted Biological Activity: PARP Inhibition

The primary hypothesis is that this compound will inhibit PARP enzymes. This is based on the known activity of its parent compound, 3-aminobenzamide, which has a reported IC₅₀ of approximately 30 µM in some assays.[5] The N-methylation may enhance or decrease this potency.

DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Recruitment of DNA Repair Proteins PAR->Repair signals Inhibitor This compound (Predicted Inhibitor) Inhibitor->PARP1 inhibits

Figure 2: Predicted mechanism of action of this compound via PARP1 inhibition.
Experimental Protocol for In Vitro PARP1 Activity Assay

This protocol provides a method to experimentally determine the inhibitory potential of this compound against PARP1.

  • Instrumentation: A fluorescence plate reader.

  • Reagents:

    • Recombinant human PARP1 enzyme.

    • PARP1 assay buffer.

    • NAD+.

    • A PARP1 fluorescent substrate.

    • 3-Aminobenzamide (as a positive control inhibitor).

    • This compound (test compound).

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in assay buffer.

    • In a 96-well plate, add the PARP1 enzyme to each well.

    • Add the test compound dilutions and control inhibitor to the respective wells and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding NAD+ and the fluorescent substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the fluorescence intensity.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This guide provides a robust framework for the independent verification and initial biological characterization of this compound. By following the detailed analytical protocols, researchers can confidently confirm the identity and purity of their samples. The comparative analysis with established PARP inhibitors and the provided in vitro assay protocol offer a clear path for evaluating its potential as a novel therapeutic agent. Adherence to these rigorous verification standards is essential for the integrity and reproducibility of future research.

References

  • PubChem. This compound.
  • ResearchGate. 1 H NMR data of 3a-3j: δ H and δ N [ppm] and coupling constants J [Hz]. [Link]
  • ICT Prague. Table of Characteristic IR Absorptions. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]
  • BPS Bioscience. 3-aminobenzamide. [Link]
  • University College London. Chemical shifts. [Link]
  • PubChem. 3-amino-N-methyl-N-phenylbenzamide.
  • NIST. Benzamide, 3-amino-. NIST Chemistry WebBook. [Link]
  • NIST. m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. [Link]
  • Millersville University. IR Chart. [Link]
  • University of Colorado Boulder. IR Absorption Table. [Link]
  • Royal Society of Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • PubChem. N-Methylbenzamide.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]
  • TSI Journals.
  • BPS Bioscience. PARP Assays. [Link]
  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. [Link]
  • PubChem. 3-Aminobenzamide.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
  • Amsbio. PARP Assays. [Link]
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-methylbenzamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminobenzamide scaffold represents a cornerstone in the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of this foundational molecule, with a specific focus on 3-Amino-N-methylbenzamide analogs. We will dissect the key structural components of the pharmacophore, compare the inhibitory potency of various derivatives using published experimental data, and provide detailed protocols for core biological assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the molecular nuances that drive the efficacy and selectivity of this important class of therapeutic agents.

Introduction: The Critical Role of PARP in Oncology

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that acts as a primary sensor for DNA damage, particularly single-strand breaks (SSBs).[2][3][4] Upon detecting a break, PARP1 cleaves its substrate, NAD+, to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[4][5][6] This "PARylation" process creates a negatively charged scaffold that recruits other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][3]

The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells that have defects in other DNA repair pathways, such as the homologous recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, inhibiting PARP1 is catastrophic.[2][6] When PARP is inhibited, SSBs are not repaired efficiently and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[2][6] Since the HR-deficient cancer cells cannot repair these DSBs, they undergo apoptosis, while healthy cells with functional HR pathways remain viable.[6]

3-Aminobenzamide was one of the first identified PARP inhibitors, acting as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate.[1][7] While its potency is modest, its simple structure has served as an invaluable scaffold for the development of highly potent and clinically approved PARP inhibitors like Olaparib and Talazoparib.[2][8]

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell ssb DNA Single-Strand Break (SSB) parp PARP1 Activation ssb->parp ber Base Excision Repair parp->ber repair1 SSB Repaired ber->repair1 ssb2 DNA Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., 3-Aminobenzamide derivative) ssb2->parpi parp_inhibited PARP Trapping & Inhibition parpi->parp_inhibited dsb Replication Fork Collapse -> Double-Strand Break (DSB) parp_inhibited->dsb hr_def Defective Homologous Recombination (HR) dsb->hr_def death Cell Death (Apoptosis) hr_def->death

Figure 1: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Core Structure-Activity Relationship (SAR) Analysis

The 3-aminobenzamide scaffold can be dissected into three key regions for SAR analysis. Modifications in each region significantly impact the inhibitor's potency, selectivity, and pharmacokinetic properties. The fundamental interaction involves the benzamide "warhead" mimicking NAD+ and forming crucial hydrogen bonds within the PARP catalytic domain.

2.1. The Benzamide "Warhead"

  • Primary Amide: The carboxamide group is essential for activity. The NH₂ forms two critical hydrogen bonds with the backbone of Gly863 and a water-mediated hydrogen bond with Ser904 in the PARP1 active site. The carbonyl oxygen also accepts a hydrogen bond from the side chain of Ser904. Replacing this group universally leads to a dramatic loss of potency.

  • 3-Amino Group: The amino group at the 3-position is a key feature. While not directly involved in binding in the simplest analogs, it serves as a critical attachment point for introducing larger substituents that can access adjacent pockets and significantly enhance potency. Modifications that alter its basicity or introduce steric hindrance can be detrimental unless the attached moiety provides a compensatory strong binding interaction.

2.2. The Phenyl Ring Core

Substituents on the phenyl ring can modulate electronic properties and create new interactions.

  • Position 4: Introducing small, electron-withdrawing groups like fluorine can sometimes improve potency, potentially by enhancing the hydrogen-bonding capability of the amide. However, larger groups at this position often lead to steric clashes.

  • Position 2: This position is highly sensitive to substitution. Even small groups like a methyl or iodo group can disrupt the optimal planarity and positioning of the benzamide in the active site, generally leading to decreased activity.

2.3. The N-Substituted "Tail"

This region offers the greatest opportunity for potency enhancement and selectivity modulation. The 3-amino group is typically acylated or alkylated to introduce a "tail" that extends towards the solvent-exposed region or other sub-pockets of the enzyme.

  • Simple Alkylation (e.g., N-methyl): The initial modification from 3-aminobenzamide to this compound derivatives often serves as a new anchor point.

  • Aromatic and Heterocyclic Rings: A common strategy is to add a second phenyl ring connected by a linker (e.g., carbonyl, methylene). This allows for potent pi-pi stacking interactions with residues like Tyr907. For instance, adding a phenylpropanamido group can significantly boost inhibitory activity.[9]

  • Cyclic Structures: Incorporating structures like piperidine or piperazine can improve physicochemical properties such as solubility and cell permeability, while also providing vectors to explore further interactions.[10]

cluster_regions Key Pharmacophore Regions mol mol warhead Benzamide 'Warhead' (Mimics Nicotinamide) - H-bonds with Gly863, Ser904 core Phenyl Ring Core - Scaffold for positioning - Substitution modulates electronics tail N-Substituted 'Tail' - Major site for modification - Interacts with Tyr907 (pi-stacking) - Governs potency & properties p1->warhead Essential for binding p2->core p3->tail Key for potency

Figure 2: Key pharmacophoric regions of a typical 3-aminobenzamide-based PARP inhibitor.

Quantitative Comparison of Derivatives

The efficacy of PARP inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The following table summarizes data for the parent compound and representative derivatives, illustrating the SAR principles discussed.

Compound/DerivativeStructureTarget(s)IC₅₀ ValueKey SAR InsightReference
3-Aminobenzamide 3-NH₂-BenzamidePARP~30 µMFoundational scaffold, modest potency.[1]
3-Aminobenzamide 3-NH₂-BenzamidePARP< 50 nMPotency can vary significantly with assay conditions (e.g., cell-based vs. enzymatic).[11][12]
KU-0058684 Complex derivativePARP13.2 nMDemonstrates that extensive modification of the 'tail' region leads to highly potent inhibitors.[8]
Derivative 5j N-hydroxy-4-(3-(thiophen-2-yl)propanamido)benzamideHDACs0.3 µMShows scaffold can be adapted for other targets (HDACs), with thiophene in 'tail' enhancing potency.[9]
Derivative 31 3-aminobenzamide with (E)-alkene carboxylic acid tailPARP14>3 °C (ΔTm)Demonstrates that specific tail modifications can confer selectivity for other PARP family members.[10]

Note: IC₅₀ values can differ based on the specific assay (biochemical vs. cellular) and conditions used.[1]

Experimental Methodologies

Accurate evaluation of novel derivatives requires robust and reproducible assays. Below are protocols for fundamental in vitro and cell-based methods.

4.1. Protocol: In Vitro PARP1 Enzymatic Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit the enzymatic activity of purified PARP1.

  • Principle: Measures the incorporation of biotinylated NAD+ onto histone proteins, which serve as a substrate. The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Materials:

    • Recombinant human PARP1 enzyme.

    • Histone H1 protein.

    • Activated DNA (nicked).

    • Biotinylated NAD+.

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

    • Streptavidin-HRP conjugate.

    • Chemiluminescent HRP substrate.

    • White 96-well plates.

    • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Procedure:

    • Coat a 96-well plate with Histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).

    • Prepare serial dilutions of the test compounds in assay buffer. Add 10 µL of each dilution to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Prepare the PARP1 reaction mix: In assay buffer, combine activated DNA, biotinylated NAD+, and PARP1 enzyme.

    • Add 90 µL of the reaction mix to each well to start the reaction.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5x with PBS-T to remove unreacted components.

    • Add Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.

    • Wash the plate 5x with PBS-T.

    • Add the chemiluminescent substrate and immediately measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition against the log concentration of the inhibitor and fit the curve using non-linear regression to determine the IC₅₀ value.

4.2. Protocol: Cellular γH2AX Assay for DNA Damage

This cell-based assay provides evidence of target engagement in a biological system by measuring the accumulation of DSBs, a downstream consequence of PARP inhibition.

  • Principle: The phosphorylation of histone H2AX to form γH2AX is a key marker of DNA double-strand breaks. This assay uses immunofluorescence to detect and quantify γH2AX foci within the nucleus of treated cells.[13]

  • Materials:

    • Cancer cell line (e.g., BRCA-deficient CAPAN-1 or MDA-MB-436).

    • Cell culture medium, FBS, antibiotics.

    • Test compounds.

    • DNA damaging agent (optional, e.g., low-dose methyl methanesulfonate, MMS).

    • Fixative: 4% paraformaldehyde (PFA).

    • Permeabilization buffer: 0.25% Triton X-100 in PBS.

    • Blocking buffer: 5% BSA in PBS.

    • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.

    • Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488).

    • Nuclear counterstain: DAPI.

    • Fluorescence microscope.

  • Procedure:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for 24-48 hours. If desired, co-treat with a DNA damaging agent for the final few hours to potentiate the effect.

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash 2x with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash 2x with PBS.

    • Block with 5% BSA for 1 hour to prevent non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[13]

    • Wash 3x with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash 3x with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Data Analysis: Image the cells using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant, dose-dependent increase in foci compared to the vehicle control indicates that the compound is successfully inhibiting DNA repair processes within the cell.

cluster_flow Drug Discovery & Evaluation Workflow start Design & Synthesize 3-Aminobenzamide Derivatives biochem Protocol 4.1: In Vitro PARP1 Enzymatic Assay start->biochem ic50 Determine IC₅₀ (Potency) biochem->ic50 cell_assay Protocol 4.2: Cellular γH2AX Assay (Target Engagement) ic50->cell_assay foci Quantify DNA Damage (γH2AX Foci) cell_assay->foci lead_opt Lead Optimization (ADME/Tox, etc.) foci->lead_opt

Figure 3: A typical experimental workflow for the evaluation of novel 3-aminobenzamide derivatives.

Conclusion and Future Directions

The this compound scaffold is a versatile and powerful starting point for the design of potent PARP inhibitors. The structure-activity relationship is well-defined: the benzamide warhead is critical for binding, while modifications to the N-substituted tail are the primary driver of potency and selectivity. Future research will likely focus on developing derivatives that can overcome resistance mechanisms, exhibit greater selectivity for other PARP family members to explore new therapeutic avenues, or act as dual-target compounds.[14] The robust biochemical and cell-based assays outlined in this guide are essential tools for validating these next-generation inhibitors and advancing them toward clinical application.

References

  • The role of PARP1 in DNA damage response and repair and cancer therapy.
  • The Role of PARP in DNA Repair and its Therapeutic Exploit
  • The role of PARP in DNA repair and its therapeutic exploit
  • Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. PubMed Central. [Link]
  • PARP inhibitors: its role in tre
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
  • 3-Aminobenzamide - Drug Targets, Indications, Patents.
  • 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. [Link]
  • Structures of 3-aminobenzamides reported by Schüler, Linusson et al.
  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell de
  • In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. MDPI. [Link]
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. [Link]

Sources

Evaluating the Therapeutic Index of 3-Amino-N-methylbenzamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1] This guide provides a comprehensive framework for evaluating the therapeutic index of the PARP inhibitor 3-Amino-N-methylbenzamide. Given the limited publicly available preclinical data for this specific compound, we will draw comparisons with its well-studied structural analog, 3-aminobenzamide, and other clinically approved PARP inhibitors like Olaparib and Talazoparib. This comparative analysis will provide researchers, scientists, and drug development professionals with the necessary context and methodologies to assess the potential clinical utility of novel PARP inhibitors.

The Critical Role of the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[2] A high TI is desirable, indicating a wide separation between the effective and toxic doses. In oncology, where therapeutic agents often have narrow therapeutic windows, a thorough evaluation of the TI is paramount for advancing a compound through preclinical and clinical development.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[3] When PARP is inhibited, these SSBs accumulate and, during DNA replication, can lead to the formation of more lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with deficient HRR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the foundational principle behind the efficacy of PARP inhibitors.[4]

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can be more potent in killing cancer cells than the inhibition of PARP's enzymatic activity alone.[1][4]

cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 SSB_Repair SSB Repair PARP1->SSB_Repair Healthy_Cell Cell Survival SSB_Repair->Healthy_Cell DNA_SSB_Cancer Single-Strand Break (SSB) PARP1_Inhibited PARP1 Inhibition & Trapping DNA_SSB_Cancer->PARP1_Inhibited PARP_Inhibitor This compound (PARP Inhibitor) PARP_Inhibitor->PARP1_Inhibited DSB_Formation Double-Strand Break (DSB) (at replication fork) PARP1_Inhibited->DSB_Formation Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Methodologies for Evaluating the Therapeutic Index

A robust assessment of the therapeutic index requires a combination of in vitro and in vivo studies to determine both the efficacy and toxicity of the compound.

Part 1: In Vitro Efficacy and Cytotoxicity

The initial evaluation of a PARP inhibitor involves determining its potency in killing cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., BRCA-mutant breast or ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator PARP inhibitors in the appropriate cell culture medium. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

start Seed Cancer Cells in 96-well plate treat Treat with Serial Dilutions of PARP Inhibitor start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for 2-4h (Formazan Formation) mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining IC50 using the MTT assay.

Part 2: In Vivo Efficacy and Toxicity

Animal models are essential for evaluating the therapeutic index in a whole-organism context, allowing for the determination of both the effective dose (ED50) and the lethal dose (LD50) or maximum tolerated dose (MTD).

Experimental Protocol: Xenograft Tumor Model for Efficacy

  • Tumor Implantation: Implant human cancer cells (e.g., BRCA-mutant cell lines) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, and comparator drugs). Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses for a specified duration.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment period. The ED50 can be determined as the dose that causes a 50% reduction in tumor growth.[5]

Experimental Protocol: Acute Oral Toxicity Study for LD50

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice) of a single sex.

  • Dose Administration: Administer a single dose of this compound via oral gavage. Use a stepwise procedure with a starting dose based on in vitro data and any available structural analogs.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[6]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • LD50 Calculation: The LD50 is the statistically estimated dose that would be lethal to 50% of the animals. If no mortality is observed at high doses (e.g., up to 5000 mg/kg), the LD50 is considered to be greater than that dose.[7]

Comparative Analysis of PARP Inhibitors

The following table provides a comparative overview of the available data for 3-aminobenzamide and other established PARP inhibitors. It is important to note that direct comparisons of IC50 and LD50 values across different studies should be made with caution due to variations in experimental conditions.

Compound Mechanism of Action In Vitro Potency (IC50) In Vivo Toxicity (LD50/MTD) Therapeutic Index (Illustrative) References
3-aminobenzamide PARP Inhibitor~5.4 µM (in mouse stem cells)>5000 mg/kg (oral, rat) - Implied high safety marginHigh[7][8]
Olaparib PARP1/2 Inhibitor, PARP TrappingLow nM range in BRCA-mutant cellsMTD: 50-100 mg/kg/day (mouse)Moderate to High[5][9]
Talazoparib Potent PARP1/2 Inhibitor, Strong PARP TrappingSub-nM range in BRCA-mutant cellsMTD: ~0.33 mg/kg/day (mouse)Moderate[2][10]
Veliparib PARP1/2 Inhibitor, Weak PARP TrappingLow nM range in BRCA-mutant cellsMTD: >100 mg/kg/day (mouse)High[2][11]

Note: The therapeutic index is an illustrative interpretation based on the separation between reported effective and toxic doses. A formal calculation requires ED50 and LD50 data from comparable studies.

Interpretation and Future Directions

The available data suggests that 3-aminobenzamide, a close analog of this compound, is a PARP inhibitor with a potentially high therapeutic index, characterized by micromolar in vitro potency and low in vivo toxicity. In comparison, clinically approved PARP inhibitors like Olaparib and Talazoparib exhibit significantly higher potency (in the nanomolar range) but also have lower maximum tolerated doses, reflecting a more moderate therapeutic window. The differences in potency and toxicity are likely influenced by their varying efficiencies in PARP trapping.[2][10]

For the comprehensive evaluation of this compound, future research should focus on:

  • Determining the IC50 in a panel of cancer cell lines, particularly those with and without HRR deficiencies.

  • Quantifying its PARP trapping potential in comparison to other inhibitors.

  • Conducting in vivo efficacy studies in relevant xenograft models to establish an ED50.

  • Performing formal acute and chronic toxicity studies in animal models to determine the LD50 and MTD.

By systematically generating this data, a clear and quantitative therapeutic index for this compound can be established, providing a solid foundation for its further development as a potential cancer therapeutic.

References

  • Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. (2021). PMC - PubMed Central. [Link]
  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. (n.d.). PMC - PubMed Central. [Link]
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). NIH. [Link]
  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality. (2016). AACR Journals. [Link]
  • Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. (n.d.). PMC - PubMed Central. [Link]
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2019). AACR Journals. [Link]
  • Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. (n.d.). PMC - NIH. [Link]
  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS. [Link]
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. [Link]
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2019). AACR Journals. [Link]
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]
  • Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley r
  • Acute Toxicity Assessment of the methanolic leaf extract of Annona squamosa Bark in Male Albino Rats. (n.d.). The Journal of Phytopharmacology. [Link]

Sources

A Researcher's Guide to Comparative Proteomics of 3-Amino-N-methylbenzamide-Treated Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting comparative proteomic experiments to investigate the cellular effects of 3-Amino-N-methylbenzamide. We will delve into the rationale behind experimental choices, compare critical workflow alternatives, and provide actionable protocols for researchers, scientists, and drug development professionals. Our focus is on ensuring scientific rigor, from initial experimental design to final biological interpretation.

Introduction: Understanding this compound and the Power of Proteomics

This compound is a derivative of 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes are critical players in the cellular response to DNA damage; they detect DNA single-strand breaks and signal for the recruitment of repair machinery.[3][4] By inhibiting PARP, compounds like 3-aminobenzamide and its analogues can induce a state of "synthetic lethality" in cancer cells that already have deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), making PARP inhibitors a groundbreaking class of targeted cancer therapies.[4][5][6]

While the primary mechanism of PARP inhibitors is well-understood, their full impact on the cellular proteome—the entire set of proteins expressed by a cell—is complex and multifaceted. Comparative proteomics offers a powerful, unbiased lens to globally assess how this compound treatment alters protein expression, post-translational modifications, and signaling pathways. This approach can uncover novel drug targets, reveal mechanisms of action or resistance, and identify potential biomarkers.[7]

This guide will compare and contrast the essential workflows required to achieve a robust comparative proteomic analysis of cells treated with this compound.

Designing the Experiment: A Blueprint for Success

A well-designed experiment is the bedrock of reliable proteomic data. The primary goal is to compare the proteome of cells treated with this compound against a control group to identify statistically significant changes.

Key Considerations:

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line with a known DNA repair deficiency).

  • Controls: The most crucial comparison is the treated sample versus a vehicle-treated control (e.g., cells treated with the solvent, like DMSO, used to dissolve the compound).

  • Dosage and Time Points: Perform dose-response and time-course experiments to identify a concentration and duration that elicits a clear biological response without causing excessive cell death.

  • Biological Replicates: A minimum of three biological replicates for each condition is essential for statistical power. This means growing, treating, and harvesting cells on three separate occasions.

The Proteomics Workflow: A Comparative Analysis of Core Methodologies

The journey from a cell pellet to biological insight involves several critical stages. At each stage, researchers face choices that can significantly impact the quality and scope of the results. We will compare the most common and effective strategies.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to efficiently extract proteins while preserving their integrity. A poor preparation protocol will compromise all downstream steps.

Comparison of Lysis Buffers: A systematic comparison of different sample preparation workflows found that a lysis buffer containing urea/thiourea can yield a higher proteome coverage compared to SDS-based buffers in certain contexts.[8][9][10]

Lysis Buffer ComponentPrimary FunctionAdvantagesDisadvantages
Urea/Thiourea Strong denaturantsExcellent solubilization of a wide range of proteins, including membrane proteins.[8][9]Can inhibit enzymatic digestion if not sufficiently diluted; risk of carbamylation.
SDS (Sodium Dodecyl Sulfate) Strong ionic detergentVery effective at solubilizing most proteins.Can be difficult to remove and interferes with mass spectrometry and enzyme activity.
RIPA Buffer Contains multiple detergentsGood for solubilizing cytoplasmic, membrane, and nuclear proteins.Mixture of detergents can complicate downstream processing.

Recommendation: For global, in-depth proteome analysis, a urea/thiourea-based buffer is often preferred for its superior solubilization efficiency.[8][9] Regardless of the buffer, the inclusion of protease and phosphatase inhibitor cocktails is non-negotiable to prevent protein degradation and preserve post-translational modifications.

Quantitative Proteomics Strategies: Comparing Apples to Apples

To understand how this compound affects the proteome, we must accurately quantify the relative abundance of thousands of proteins. Three primary strategies dominate the field.[11][12]

StrategyPrincipleProsCons
Label-Free Quantification (LFQ) Compares the MS1 signal intensity of peptides or the number of assigned spectra across separate LC-MS/MS runs.[13][14]Cost-effective, simple sample prep, unlimited number of samples can be compared.[13]Requires highly reproducible chromatography; susceptible to missing values, especially for low-abundance proteins.[15]
Isobaric Labeling (TMT/iTRAQ) Peptides from different samples are chemically tagged with reagents of the same total mass. Upon fragmentation (MS/MS), reporter ions with unique masses are generated, and their relative intensities are used for quantification.[16][17]High multiplexing capacity (up to 16 samples in one run), reduces run-to-run variability, fewer missing values.Higher cost, more complex sample prep, potential for ratio compression.
Metabolic Labeling (SILAC) Cells are grown in media containing "heavy" or "light" stable isotope-labeled amino acids. Samples are mixed early in the workflow, minimizing quantification errors.[17]Highly accurate and precise quantification, low experimental variability.Limited to cultured cells, expensive media, not suitable for tissue samples, lower multiplexing.[11]

Recommendation: For studies involving a defined number of conditions (e.g., control vs. treated, multiple time points or doses up to 16 samples), Tandem Mass Tag (TMT) labeling offers a robust balance of throughput, accuracy, and proteome depth, making it an excellent choice for this application.[16]

Mass Spectrometry Data Acquisition: DDA vs. DIA

Once samples are prepared, a mass spectrometer separates, fragments, and detects the peptides. The method of data acquisition determines the type and quality of information gathered.

  • Data-Dependent Acquisition (DDA): In DDA, the instrument performs a survey scan (MS1) to identify the most abundant peptide ions and then selects a specific number of them (e.g., the top 20) for fragmentation and analysis (MS2).[15][18]

    • Pros: Generates clean, specific MS2 spectra, making peptide identification straightforward. It is simpler to set up and analyze.[18][19]

    • Cons: The selection process is stochastic and biased towards high-abundance peptides, leading to missing values for less abundant proteins across different runs.[15][20]

  • Data-Independent Acquisition (DIA): In DIA, the instrument fragments all peptide ions within predefined mass-to-charge (m/z) windows, systematically capturing fragment ion data for every detectable peptide in the sample.[19][20][21]

    • Pros: Unbiased and comprehensive data collection, resulting in superior reproducibility, fewer missing values, and better detection of low-abundance peptides.[20][21][22]

    • Cons: Generates highly complex MS2 spectra, requiring sophisticated software and spectral libraries for data analysis.[19][22]

Recommendation: While DDA is a well-established method, DIA is increasingly the superior choice for quantitative proteomics due to its higher reproducibility and more comprehensive sampling of the proteome.[15][20][21] This leads to more reliable quantification, which is critical for identifying subtle but significant changes induced by this compound.

Visualizing the Path Forward: Workflows and Pathways

To clarify these complex processes, we present the following diagrams created using Graphviz.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_quant Quantitative Strategy cluster_ms Mass Spectrometry cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (Control vs. 3-AMB) lysis Cell Lysis (Urea/Thiourea Buffer) cell_culture->lysis quant Protein Quantification (BCA Assay) lysis->quant digest Reduction, Alkylation & Trypsin Digestion quant->digest labeling Isobaric Labeling (TMT Reagents) digest->labeling pooling Sample Pooling labeling->pooling cleanup Peptide Desalting (C18 StageTip) pooling->cleanup lcms LC-MS/MS Analysis (DIA Method) cleanup->lcms search Database Search & Spectral Library Generation lcms->search stat Statistical Analysis (Identify Significant Changes) search->stat bioinfo Bioinformatics (Pathway & Network Analysis) stat->bioinfo

Caption: A recommended workflow for comparative proteomics.

Simplified PARP Signaling Pathway

G cluster_pathway PARP Inhibition & DNA Repair cluster_outcome Cellular Outcome ssb DNA Single-Strand Break (SSB) parp PARP Enzyme ssb->parp repair SSB Repair Machinery parp->repair recruits dsb Replication Fork Collapse (Leads to DSB) parp->dsb inhibition leads to amb This compound amb->parp inhibits death Cell Death (Synthetic Lethality in BRCA-deficient cells) dsb->death

Caption: Mechanism of PARP inhibitor action.

Detailed Experimental Protocols

Here, we provide a condensed, step-by-step protocol for the recommended TMT-based workflow.

Protocol 1: Protein Digestion and TMT Labeling

This protocol is adapted for samples containing approximately 100 µg of protein.

  • Reduction & Alkylation:

    • Bring protein sample volume to 90 µL with 100 mM TEAB buffer.

    • Add 5 µL of 200 mM TCEP and incubate at 55°C for 1 hour.[23]

    • Cool to room temperature. Add 5 µL of 375 mM iodoacetamide and incubate for 30 minutes in the dark.[23]

  • Protein Digestion:

    • Add 1:50 (w/w) of Trypsin/Lys-C mix to the protein sample (e.g., 2 µg of enzyme for 100 µg of protein).

    • Digest overnight at 37°C.[23]

  • TMT Labeling:

    • Equilibrate TMT label reagents to room temperature. Reconstitute each reagent vial with 41 µL of anhydrous acetonitrile.[23][24]

    • Add the entire 41 µL of the appropriate TMT reagent to each digested sample.[24]

    • Incubate for 1 hour at room temperature.[23][25]

  • Quenching and Pooling:

    • Add 8 µL of 5% hydroxylamine to each tube and incubate for 15 minutes to quench the reaction.[23][25]

    • Combine all samples into a single new microcentrifuge tube.

    • Proceed to peptide desalting using a C18 StageTip or equivalent.

Data Analysis and Biological Interpretation

The final and most critical phase is turning raw data into biological knowledge.

  • Database Searching: Raw mass spectrometry files are processed using specialized software. For DIA data, this typically involves matching against a spectral library using software like Spectronaut, DIA-NN, or Skyline.[26] For DDA data, software like MaxQuant, Proteome Discoverer, or PEAKS is common.[27][28][29]

  • Statistical Analysis: The software output will be a list of identified and quantified proteins. The next step is to perform statistical tests (e.g., t-tests or ANOVA) to identify proteins that show a significant change in abundance between the this compound-treated and control groups.[30][31] This is typically visualized using a volcano plot.

  • Functional Enrichment and Pathway Analysis: To understand the biological implications of the protein changes, the list of significantly regulated proteins is submitted to functional analysis tools. These tools determine if the altered proteins are enriched in specific biological pathways (e.g., DNA repair, apoptosis, cell cycle), cellular compartments, or molecular functions.

    • Common Tools: DAVID, Metascape, Reactome, and STRING-db.[29][32][33][34][35]

This analysis will reveal the broader cellular processes perturbed by this compound, potentially validating its known mechanism and uncovering novel off-target effects or downstream consequences.

Conclusion

The comparative proteomic analysis of cells treated with this compound is a powerful strategy for elucidating its mechanism of action and broader cellular impact. By making informed choices in experimental design—such as utilizing a robust sample preparation workflow, employing TMT labeling for accurate quantification, and leveraging the comprehensive nature of DIA mass spectrometry—researchers can generate high-quality, reproducible data. The subsequent bioinformatic analysis provides the crucial link between quantitative changes in protein levels and their functional consequences, ultimately advancing our understanding of this important class of therapeutic compounds.

References

  • Proteomics data analysis software | Qlucore. Qlucore.
  • DIA vs DDA Mass Spectrometry: A Comprehensive Comparison. Creative Proteomics.
  • DIA Proteomics vs DDA Proteomics: A Comprehensive Comparison. MetwareBio.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences.
  • Proteomic Software for Mass Spec Data Analysis. Thermo Fisher Scientific.
  • Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. (2018, May 24). Medium.
  • Proteomics Data Analysis and Visualization Software. BigOmics Analytics.
  • The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review.
  • A comparison of quantitative proteomics methodologies on a differential experiment on test samples. (n.d.). Institut de Recerca Hospital Vall d'Hebron.
  • What is the difference between DDA and DIA?. Biognosys.
  • Proteomics Data Analysis. Agilent.
  • Choosing the Right Proteomics Data Analysis Software: A Comparison Guide. MetwareBio.
  • Data-dependent vs. Data-independent Proteomic Analysis. (2024, July 2). Technology Networks.
  • DIA vs DDA Proteomics: Key Differences and Applications Explained. Mtoz Biolabs.
  • What is the difference between DDA and DIA?. (2024, June 21). Patsnap Synapse.
  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (2022, July 23). International Journal of Molecular Sciences.
  • What are PARP inhibitors?. (2024, April 3). MD Anderson Cancer Center.
  • TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. (n.d.). Bioprocessing Online.
  • Comprehensive comparison of sample preparation workflows for proteomics. (2022, May 19). Molecular Omics.
  • Comprehensive comparison of sample preparation workflows for proteomics. (2022, May 19). Molecular Omics.
  • Comparative and Quantitative Global Proteomics Approaches: An Overview. (2014). Proteomes.
  • Quantitative comparison of four proteomic sample preparation workflows. (n.d.). ResearchGate.
  • TMT Peptide Labeling. (n.d.). QB3/Chemistry Mass Spectrometry Facility, UC Berkeley.
  • Generalized comparison of different quantitative proteomic strategies. (n.d.). ResearchGate.
  • An Overview of Mainstream Proteomics Techniques. MetwareBio.
  • TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. (2020, June 8). Journal of Visualized Experiments.
  • Label-Free Quantitative Proteomics. (2019, January 7). Creative Proteomics.
  • Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes. (2023, December 14). AnalyteGuru - Thermo Fisher Scientific.
  • Comprehensive comparison of sample preparation workflows for proteomics | Request PDF. (n.d.). ResearchGate.
  • Application Notes and Protocols for a Label-Free Quantification Workflow in Proteomics. (n.d.). BenchChem.
  • Proteomics resources. JensenLab.
  • LFQ (Label Free Quantification) PEAKS Tutorial. (2025, March 17). YouTube.
  • Protein Quantification Technology-TMT Labeling Quantitation. Creative Proteomics.
  • TMT Mass Tagging Reagents. Thermo Fisher Scientific.
  • Bioinformatic Analysis for Proteomics Functional Annotation and Enrichment Analysis. Creative Proteomics.
  • Label-free quantification of peptides and proteins. (n.d.). OpenMS Documentation.
  • Advances in proteomic workflows for systems biology. (2008). Molecular Systems Biology.
  • Useful data analysis tools. Johns Hopkins Proteomics Lab.
  • Reactome | Proteomics. EMBL-EBI.
  • 3-amino Benzamide (CAS 3544-24-9). Cayman Chemical.
  • STRING: functional protein association networks. STRING Consortium.
  • Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. (2003, December 26). Chemistry & Biology.
  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2011, April). Cell Biology and Toxicology.
  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI.
  • This compound, 5g, Each. CP Lab Safety.
  • This compound | C8H10N2O | CID 676526. PubChem.
  • New chemical strategy boosts accuracy in proteomics. (2025, November 6). ASBMB Today.
  • 3-Aminobenzamide | C7H8N2O | CID 1645. PubChem.

Sources

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Proper Disposal of 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, critical step of proper disposal is paramount to ensuring the safety of laboratory personnel, the community, and the environment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-Amino-N-methylbenzamide, moving beyond a simple checklist to explain the rationale behind each procedural choice. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the highest degree of safety and professionalism.

PART 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This foundational knowledge informs every subsequent step of the handling and disposal process.

Summary of Hazards:

Based on available Safety Data Sheets (SDS), this compound presents several potential hazards:

Hazard ClassificationDescriptionPotential Effects
Skin Irritation Causes skin irritation.[1][2]Redness, itching, or inflammation upon contact.
Serious Eye Irritation Causes serious eye irritation.[1][2][3]Pain, tearing, redness, and potential for eye damage.
Acute Oral Toxicity Harmful if swallowed.[2][4]May cause adverse health effects if ingested.
Respiratory Irritation May cause respiratory irritation.[2][3]Coughing, sneezing, and irritation of the nasal passages and throat.

This data is a synthesis of information from multiple sources. Always refer to the specific SDS provided by the manufacturer for the most accurate and complete information.

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, the use of appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous substances.[5][6]

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[8]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3][8] This should be done in accordance with your institution's respiratory protection program.

PART 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is governed by federal and local regulations, primarily under the framework of the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[10][11] The following procedures are designed to meet these standards.

Step 1: Waste Determination and Segregation

The first crucial step is to determine if the waste is hazardous.[10] Based on the hazard profile of this compound (irritant, harmful if swallowed), it should be managed as a hazardous waste.

  • Action: Do not mix this compound waste with other waste streams.[3] It must be segregated into a dedicated, properly labeled hazardous waste container. Commingling of incompatible chemicals can lead to dangerous reactions.[10][12]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safety and compliance.

  • Action for Solid Waste:

    • Place dry, solid this compound waste directly into a designated, sealable, and chemically compatible hazardous waste container.[8][9]

    • Ensure the container is kept closed when not in use.[12]

  • Action for Contaminated Materials:

    • Any materials (e.g., weighing paper, gloves, pipette tips) that are grossly contaminated with this compound should be considered hazardous waste.

    • Place these items in the same designated hazardous waste container.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[13]

    • The full chemical name, "this compound," and the approximate quantity of the waste must be listed.

    • Include the date when the first piece of waste was added to the container.

Step 3: Storage and Accumulation

Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage guidelines.[12]

  • Action:

    • Store the hazardous waste container in a designated, secure area within the laboratory.

    • The storage area should be away from drains and incompatible materials.[8]

    • Ensure the container is in a cool, dry, and well-ventilated location.[7]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste management company.[8][10]

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can harm aquatic life.[3][4]

    • The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_prohibited Prohibited Actions A Identify Waste as This compound B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is the waste mixed with other chemicals? C->D E Segregate into a dedicated, compatible waste container D->E No F Consult EHS for disposal of mixed hazardous waste D->F Yes G Label container with: 'Hazardous Waste', Chemical Name, Date E->G H Store in a designated Satellite Accumulation Area G->H I Contact EHS for waste pickup H->I J Waste collected by licensed disposal company I->J K DO NOT Pour Down Drain L DO NOT Dispose in Regular Trash M DO NOT Mix with Incompatible Waste

Caption: Decision workflow for the safe disposal of this compound.

PART 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.[5]

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[8]

  • Control: Prevent the spill from spreading or entering drains.[3]

  • Cleanup: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to collect the spilled solid. Avoid creating dust.[8][9] Place the absorbed material into a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research has a positive impact without unintended consequences.

References

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. IPG.
  • OSHA. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Occupational Safety and Health Administration.
  • USA Mobile Drug Testing. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. USA Mobile Drug Testing.
  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? YouTube.
  • EPA. (n.d.). Hazardous Waste. U.S. Environmental Protection Agency.
  • EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-N-methylbenzamide, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. The protocols outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the user and the integrity of the experiment.

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific hazards of this compound is critical to selecting and using Personal Protective Equipment (PPE) effectively. This compound is not benign, and its hazard profile dictates our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.

The primary hazards identified are:

  • H315: Causes skin irritation. [1][2] Direct contact with the skin can lead to irritation, making gloves and lab coats non-negotiable.

  • H319: Causes serious eye irritation. [1][2] The potential for serious eye damage from dust or splashes necessitates robust eye and face protection.

  • H335: May cause respiratory irritation. [1] Inhalation of the powdered compound can irritate the respiratory tract, underscoring the need for proper ventilation or respiratory protection.

  • H302: Harmful if swallowed. [1][3][4] While less common in a laboratory setting with proper hygiene, accidental ingestion is a recognized hazard.

These classifications are the scientific basis for the stringent PPE and handling protocols that follow.

Core Protective Equipment: A Tabulated Summary

The following table summarizes the essential PPE for handling this compound. This equipment should be donned before entering the designated handling area and worn at all times when there is any risk of exposure.

Body Area Required PPE Specification & Standard Rationale for Use
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or be NIOSH-approved (US).[5][6] A face shield should be worn over goggles during bulk transfers or when splash potential is high.Protects against the serious eye irritation (H319) hazard from accidental splashes or airborne dust.[2]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable minimum.[5][7] Double-gloving is recommended for extended handling. Inspect gloves for integrity before each use.Prevents direct contact with the skin, mitigating the skin irritation (H315) hazard.[2]
Body Laboratory CoatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination by dust or minor spills.[5]
Respiratory Chemical Fume Hood or RespiratorAll weighing and handling of the solid should occur in a certified chemical fume hood.[7] If a fume hood is unavailable, a NIOSH-approved N95 (or higher) respirator is mandatory.[7]Prevents inhalation of airborne particles, addressing the respiratory irritation (H335) hazard.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe operational environment.

Preparation & Engineering Controls
  • Designate the Area: All handling of this compound powder must be conducted within a certified chemical fume hood.[7]

  • Verify Airflow: Before beginning, confirm that the fume hood is functioning correctly (check the airflow monitor).

  • Clear the Space: Ensure the work area inside the hood is clean and uncluttered. Remove any unnecessary equipment or chemicals.

  • Assemble Materials: Place all necessary items (spatulas, weigh boats, containers, etc.) inside the fume hood before introducing the chemical.

  • Emergency Readiness: Confirm the location and operational status of the nearest eyewash station and safety shower.[6]

Donning PPE and Handling the Compound
  • Don PPE: Put on all required PPE as detailed in the table above before you begin handling the chemical.

  • Weighing and Transfer:

    • Carefully open the stock container inside the fume hood.

    • Use a spatula to transfer the desired amount of solid to a weigh boat on a tared balance.

    • Minimize the creation of dust by using slow, deliberate movements.

    • Securely close the stock container immediately after use.

    • Transfer the weighed compound to the reaction vessel or solvent.

  • Post-Handling Decontamination:

    • Carefully clean all reusable equipment (spatulas, etc.) within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), face shield, goggles, lab coat, and finally inner gloves.

    • Thoroughly wash hands and forearms with soap and water after removing all PPE.[2][8]

Operational and Disposal Plan

A complete safety plan extends beyond handling to include emergency response and proper disposal.

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Minor Spill (inside fume hood): Use absorbent pads to contain and clean the spill. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Major Spill: Evacuate the immediate area and follow your institution's emergency procedures.

Waste Disposal
  • Segregate Waste: All disposable materials contaminated with this compound (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Consult EHS: Do not dispose of this chemical down the drain.[3] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, following all local, state, and federal regulations.[9]

Visualized Safety Workflow

The following diagram illustrates the decision-making and operational flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal RiskAssessment Risk Assessment (H315, H319, H335) SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE Identifies Hazards PrepWorkspace Prepare Workspace (Certified Fume Hood) SelectPPE->PrepWorkspace Confirms Controls DonPPE Don All Required PPE PrepWorkspace->DonPPE Begin Work HandleChemical Weigh & Transfer Chemical (Minimize Dust) DonPPE->HandleChemical Decontaminate Decontaminate Workspace & Equipment HandleChemical->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Work Complete WashHands Wash Hands Thoroughly DoffPPE->WashHands Waste Segregate Contaminated Waste WashHands->Waste EHS Dispose via EHS Protocol Waste->EHS

Sources

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Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.